molecular formula C6H14N2O2 B559527 L-Lysine CAS No. 56-87-1

L-Lysine

Numéro de catalogue: B559527
Numéro CAS: 56-87-1
Poids moléculaire: 146.19 g/mol
Clé InChI: KDXKERNSBIXSRK-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-lysine is an L-alpha-amino acid;  the L-isomer of lysine. It has a role as a micronutrient, a nutraceutical, an anticonvulsant, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a plant metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, a lysine and a L-alpha-amino acid. It is a conjugate base of a L-lysinium(1+). It is a conjugate acid of a L-lysinate. It is an enantiomer of a D-lysine. It is a tautomer of a this compound zwitterion and a this compound zwitterion.
Lysine (abbreviated as Lys or K) is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. Lysine is a base, as are arginine and histidine. The ε-amino group acts as a site for hydrogen binding and a general base in catalysis. Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Lysine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
This compound is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, this compound promotes healthy tissue function, growth and healing and improves the immune system. This compound promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.
Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine;  lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)
LYSINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 4 investigational indications.
This compound (abbreviated as Lys or K) is an alpha-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. this compound is a base, as are arginine and histidine. The epsilon-amino group often participates in hydrogen bonding and as a general base in catalysis. Common posttranslational modifications include methylation of the epsilon-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.this compound is an essential amino acid. Normal requirements for lysine have been found to be about 8 g per day or 12 mg/kg in adults. Children and infants need more- 44 mg/kg per day for an eleven to-twelve-year old, and 97 mg/kg per day for three-to six-month old. Lysine is highly concentrated in muscle compared to most other amino acids. Lysine is high in foods such as wheat germ, cottage cheese and chicken. Of meat products, wild game and pork have the highest concentration of lysine. Fruits and vegetables contain little lysine, except avocados. Normal lysine metabolism is dependent upon many nutrients including niacin, vitamin B6, riboflavin, vitamin C, glutamic acid and iron. Excess arginine antagonizes lysine. Several inborn errors of lysine metabolism are known. Most are marked by mental retardation with occasional diverse symptoms such as absence of secondary sex characteristics, undescended testes, abnormal facial structure, anemia, obesity, enlarged liver and spleen, and eye muscle imbalance. Lysine also may be a useful adjunct in the treatment of osteoporosis. Although high protein diets result in loss of large amounts of calcium in urine, so does lysine deficiency. Lysine may be an adjunct therapy because it reduces calcium losses in urine. Lysine deficiency also may result in immunodeficiency. Requirements for this amino acid are probably increased by stress. Lysine toxicity has not occurred with oral doses in humans. Lysine dosages are presently too small and may fail to reach the concentrations necessary to prove potential therapeutic applications. Lysine metabolites, amino caproic acid and carnitine have already shown their therapeutic potential. Thirty grams daily of amino caproic acid has been used as an initial daily dose in treating blood clotting disorders, indicating that the proper doses of lysine, its precursor, have yet to be used in medicine. Low lysine levels have been found in patients with Parkinson's, hypothyroidism, kidney disease, asthma and depression. The exact significance of these levels is unclear, yet lysine therapy can normalize the level and has been associated with improvement of some patients with these conditions. Abnormally elevated hydroxylysines have been found in virtually all chronic degenerative diseases and coumadin therapy. The levels of this stress marker may be improved by high doses of vitamin C. Lysine is particularly useful in therapy for marasmus (wasting) and herpes simplex. It stops the growth of herpes simplex in culture, and has helped to reduce the number and occurrence of cold sores in clinical studies. Dosing has not been adequately studied, but beneficial clinical effects occur in doses ranging from 100 mg to 4 g a day. Higher doses may also be useful, and toxicity has not been reported in doses as high as 8 g per day. Diets high in lysine and low in arginine can be useful in the prevention and treatment of herpes. Some researchers think herpes simplex virus is involved in many other diseases related to cranial nerves such as migraines, Bell's palsy and Meniere's disease. Herpes blister fluid will produce fatal encephalitis in the rabbit.
An essential amino acid. It is often added to animal feed.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2,6-diaminohexanoic acid
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InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
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InChI Key

KDXKERNSBIXSRK-YFKPBYRVSA-N
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Canonical SMILES

C(CCN)CC(C(=O)O)N
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Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N
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Molecular Formula

C6H14N2O2
Record name lysine
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Related CAS

25104-18-1, Array
Record name Poly(L-lysine)
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DSSTOX Substance ID

DTXSID6023232
Record name L-​Lysine
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Molecular Weight

146.19 g/mol
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Physical Description

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless
Record name L-Lysine
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Solubility

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol)
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Vapor Pressure

5.28X10+9 mm Hg at 25 °C /extrapolated/
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Color/Form

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals

CAS No.

56-87-1, 20166-34-1
Record name L-Lysine
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Melting Point

224 °C, decomposes, 224.5 °C
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Record name L-Lysine
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Foundational & Exploratory

L-Lysine Catabolism and Metabolic Fate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine is an essential amino acid in mammals, meaning it cannot be synthesized de novo and must be obtained from the diet.[1][2] Beyond its fundamental role in protein synthesis, lysine's catabolism is a unique and irreversible process critical for maintaining metabolic homeostasis.[1] Unlike many other amino acids, lysine (B10760008) does not undergo reversible transamination.[1][3] Its degradation proceeds through two primary, tissue-specific pathways: the saccharopine pathway, which is predominant in the liver and other extracerebral tissues, and the pipecolate pathway, which is the major route in the adult brain.[3][4][5] Both pathways ultimately converge to produce α-aminoadipic semialdehyde (AAS), which is further metabolized to acetyl-CoA, classifying lysine as a purely ketogenic amino acid.[6][7] Dysregulation of these pathways leads to several inherited metabolic disorders. This guide provides an in-depth overview of the core catabolic routes, their key enzymatic steps, metabolic fate, and relevant experimental methodologies for their study.

The Saccharopine Pathway: The Primary Route of Lysine Catabolism

The saccharopine pathway is the main route for lysine degradation in most mammalian tissues, including the liver and kidneys.[3][4] This pathway is primarily located within the mitochondria.[1][3][6]

The initial two steps are catalyzed by a single bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity.[1][8][9]

  • Formation of Saccharopine: The LKR domain of AASS catalyzes the condensation of this compound with α-ketoglutarate to form saccharopine, an irreversible reaction in mammals that requires NADPH as a cofactor.[1][10]

  • Formation of α-Aminoadipic Semialdehyde (AAS): The SDH domain of AASS then hydrolyzes saccharopine to yield L-glutamate and α-aminoadipic semialdehyde (AAS), using NAD+ as a cofactor.[1][10][11] AAS exists in spontaneous equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][3]

  • Formation of α-Aminoadipic Acid (AAA): AAS is irreversibly oxidized to α-aminoadipic acid (AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH), also known as antiquitin (ALDH7A1).[1][10]

  • Formation of α-Ketoadipic Acid: AAA undergoes transamination to form α-ketoadipic acid.[1]

  • Conversion to Acetyl-CoA: α-ketoadipic acid is then oxidatively decarboxylated to glutaryl-CoA, which is further metabolized through a series of reactions to ultimately yield acetyl-CoA.[12]

G cluster_saccharopine Saccharopine Pathway (Mitochondria) Lysine This compound Saccharopine Saccharopine Lysine->Saccharopine  AASS (LKR domain)  NADPH → NADP+ aKG_in α-Ketoglutarate aKG_in->Saccharopine AAS α-Aminoadipic Semialdehyde (AAS) Saccharopine->AAS  AASS (SDH domain)  NAD+ → NADH  Glutamate out P6C Δ1-Piperideine-6-carboxylate (P6C) AAS->P6C Spontaneous Cyclization AAA α-Aminoadipic Acid AAS->AAA AASADH (ALDH7A1) NAD+ → NADH AKA α-Ketoadipic Acid AAA->AKA Transamination GlutarylCoA Glutaryl-CoA AKA->GlutarylCoA Oxidative decarboxylation AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA Multiple Steps

Diagram 1: The Saccharopine Pathway of this compound catabolism.

The Pipecolate Pathway: The Predominant Route in the Brain

In the adult mammalian brain, the pipecolate pathway is the primary route for lysine degradation.[3][5] This pathway involves steps in both the cytoplasm and peroxisomes.[1][13]

  • Formation of α-Keto-ε-Aminocaproic Acid (KAC): this compound is first converted to KAC via the removal of its α-amino group. The specific enzyme for this step in mammals is not fully defined.[1][14]

  • Cyclization and Reduction: KAC spontaneously cyclizes to form Δ1-piperideine-2-carboxylate (P2C).[3][14] P2C is then reduced to L-pipecolic acid (L-PA) by a ketimine reductase, an enzyme identified as μ-crystallin (CRYM).[3][5][14]

  • Oxidation to P6C: L-pipecolic acid is oxidized in the peroxisomes by L-pipecolate oxidase, which generates Δ1-piperideine-6-carboxylate (P6C).[14][15]

  • Convergence: P6C is the point where the pipecolate pathway converges with the saccharopine pathway, as it is in equilibrium with AAS.[1][3]

G cluster_pipecolate Pipecolate Pathway (Brain) Lysine This compound KAC α-Keto-ε-aminocaproate (KAC) Lysine->KAC α-Deamination P2C Δ1-Piperideine-2-carboxylate (P2C) KAC->P2C Spontaneous Cyclization Pipecolate L-Pipecolic Acid P2C->Pipecolate Ketimine Reductase (CRYM) NAD(P)H → NAD(P)+ P6C Δ1-Piperideine-6-carboxylate (P6C) Pipecolate->P6C L-Pipecolate Oxidase (Peroxisome) AAS α-Aminoadipic Semialdehyde (AAS) P6C->AAS Equilibrium with Saccharopine Pathway

Diagram 2: The Pipecolate Pathway, predominant in the brain.

Pathway Convergence and Metabolic Fate

Both catabolic pathways converge at the formation of α-aminoadipic semialdehyde (AAS) and its cyclic equivalent, Δ1-piperideine-6-carboxylate (P6C).[1][3][5] The subsequent degradation follows a common route that ultimately produces acetyl-CoA.[9][12][16]

As acetyl-CoA is the final product, this compound is considered a purely ketogenic amino acid.[6][7] It cannot be converted into pyruvate (B1213749) or intermediates of the Krebs cycle that would lead to the net synthesis of glucose.[7] The generated acetyl-CoA can have several fates:

  • Entry into the Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA can condense with oxaloacetate to form citrate, entering the TCA cycle for complete oxidation to CO2 and water, generating ATP.[17][18]

  • Ketone Body Synthesis: During periods of fasting or in ketogenic states, acetyl-CoA is a precursor for the synthesis of ketone bodies (e.g., acetoacetate, β-hydroxybutyrate) in the liver.[17]

  • Fatty Acid and Cholesterol Synthesis: In a state of energy surplus, acetyl-CoA can be used for the synthesis of fatty acids and cholesterol.[17]

G cluster_pathways This compound Catabolism cluster_fate Metabolic Fate Lysine This compound Sacc_path Saccharopine Pathway Lysine->Sacc_path (Liver) Pipe_path Pipecolate Pathway Lysine->Pipe_path (Brain) Convergence AAS / P6C Sacc_path->Convergence Pipe_path->Convergence Common_path Common Degradation Convergence->Common_path AcetylCoA Acetyl-CoA Common_path->AcetylCoA TCA TCA Cycle (Energy) AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones Lipids Fatty Acids & Cholesterol AcetylCoA->Lipids

Diagram 3: Convergence of pathways and metabolic fate of Acetyl-CoA.

Quantitative Data on this compound Catabolism

Quantitative analysis of enzyme activity and metabolite levels is crucial for understanding the flux and regulation of lysine degradation.

ParameterValueOrganism/SystemReference
Enzyme Activity
Lysine degradation to Saccharopine4–6 nmol/min per mg of proteinHuman, rat, pig, dog, cat, ox, sheep liver[19]
L-pipecolate oxidase activity7 ± 2 μU/mg proteinMouse brain peroxisomes[15]
Metabolite Concentrations
This compound (Control)~180 μMMG63 cells on PLLA scaffold[20][21]
Saccharopine (Control)~2 μMMG63 cells on PLLA scaffold[20][21]
L-Pipecolic acid (Control)~2.5 μMMG63 cells on PLLA scaffold[20][21]
α-Aminoadipic acid (Control)~5 μMMG63 cells on PLLA scaffold[20][21]
Kinetic Parameters
This compound uptake (High-affinity) KmNot specifiedRat cardiac sarcolemmal vesicles[22]
This compound uptake (Low-affinity) Km11.0 ± 1.4 mMRat cardiac sarcolemmal vesicles[22]
This compound uptake (Low-affinity) Vmax3.5 ± 0.4 nmol/min per mg proteinRat cardiac sarcolemmal vesicles[22]

Key Experimental Protocols

In Vivo Stable Isotope Tracing of Lysine Catabolism in Mice

This protocol is designed to trace the metabolic fate of lysine through its different catabolic pathways in a live animal model.

  • Objective: To determine the relative contributions of the saccharopine and pipecolate pathways to lysine degradation in different tissues.

  • Model: C57BL/6 mice.

  • Methodology:

    • Isotope Administration: Administer a bolus of stable isotope-labeled this compound (e.g., L-[α-15N]lysine or L-[ε-15N]lysine) via intraperitoneal injection.[10]

    • Time Course: Collect tissues (liver, kidney, brain) and biofluids (plasma, urine) at specific time points post-injection (e.g., 2 hours, which corresponds to the peak catabolic activity in response to exogenous lysine).[10]

    • Sample Preparation: Homogenize tissues and perform protein precipitation (e.g., with perchloric acid) to extract metabolites.

    • Analytical Method: Analyze the isotopic enrichment in lysine and its downstream metabolites (e.g., saccharopine, pipecolate, α-aminoadipic acid) using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Analysis: Calculate the flux through each pathway by measuring the transfer of the 15N label from the α- or ε-position of lysine to the specific intermediates.

1H-NMR-Based Metabolomics for Studying Lysine Degradation in Cell Culture

This protocol allows for the untargeted or targeted analysis of metabolites in the lysine degradation pathway in an in vitro cell culture system.[23]

  • Objective: To quantify changes in lysine and its catabolites in response to experimental conditions (e.g., testing biomaterials, drug treatment).

  • Model: MG63 osteoblast-like cells or other relevant cell lines.[21]

  • Methodology:

    • Cell Culture: Culture cells under standard conditions on the desired substrate (e.g., different poly(l-lactide) scaffolds).[21] For validation, cells can be cultured with varying concentrations of this compound (e.g., 0–400 μM).[21][23]

    • Metabolite Extraction: After a set incubation period (e.g., 7 days), quench metabolism rapidly (e.g., with cold methanol). Lyse the cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

    • NMR Sample Preparation: Lyophilize the aqueous metabolite extract and reconstitute it in a deuterated buffer (e.g., D2O with a known concentration of an internal standard like DSS).

    • NMR Spectroscopy: Acquire 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Data Analysis: Process the spectra (phasing, baseline correction, referencing). Identify and quantify metabolites by comparing chemical shifts and coupling patterns to spectral databases (e.g., HMDB).[21] Use multivariate statistical analysis (e.g., PLS-DA) to identify significant changes in metabolite concentrations.[21][23]

G cluster_workflow Experimental Workflow: Cell-Based Metabolomics A Cell Culture (e.g., on scaffolds) B Metabolite Extraction (Methanol/Chloroform/Water) A->B C Sample Preparation (Lyophilization, Reconstitution in D2O) B->C D 1H-NMR Spectroscopy C->D E Spectral Processing & Quantification D->E F Multivariate Analysis (e.g., PLS-DA) E->F G Pathway Analysis & Biological Interpretation F->G

Diagram 4: General workflow for 1H-NMR-based metabolomics.

Inborn Errors of this compound Metabolism

Genetic defects in the enzymes of the lysine catabolic pathways lead to the accumulation of lysine and its intermediates, resulting in several metabolic disorders.[1][24]

  • Hyperlysinemia: Caused by mutations in the AASS gene, leading to deficient LKR/SDH activity.[1][9] This results in elevated levels of lysine in the blood and urine.[1]

  • Saccharopinuria: A rare disorder resulting from mutations specifically in the SDH domain of the AASS gene, leading to high levels of saccharopine in the urine.[1][11]

  • Pyridoxine-Dependent Epilepsy (PDE): Caused by mutations in the ALDH7A1 gene, which encodes antiquitin (AASADH).[1] The deficiency of this enzyme leads to an accumulation of AAS and P6C. P6C inactivates pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6), a crucial cofactor for many enzymes, leading to seizures.[24]

  • Glutaric Aciduria Type I (GA-I): An autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase, an enzyme further down the common degradation pathway.[9][24] This leads to the accumulation of neurotoxic metabolites, glutaric acid and 3-hydroxyglutaric acid.[9][24]

References

An In-depth Technical Guide on the Core Functions of L-Lysine in Protein Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine is a fundamental α-amino acid, encoded by the codons AAA and AAG, that serves as a critical building block in protein synthesis.[1] Its defining feature is a side chain terminating in a primary ε-amino group, which is typically protonated and positively charged under physiological conditions. This characteristic classifies lysine (B10760008) as a basic, aliphatic amino acid.[1] Beyond its primary role in proteinogenesis, lysine is integral to maintaining protein structure, modulating stability, and participating in a vast array of post-translational modifications (PTMs) that regulate cellular processes. Its amphipathic nature, with a positively charged head and a hydrophobic carbon tail, allows it to reside both in solvent-exposed regions and, less commonly, buried within the protein core.[1] This guide provides a comprehensive overview of this compound's multifaceted functions, with a focus on its contributions to protein architecture and stability, the experimental methods used for its study, and its relevance in therapeutic development.

The Physicochemical Role of this compound in Protein Structure

The unique properties of the lysine side chain dictate its significant contributions to the three-dimensional structure of proteins.

Electrostatic Interactions: Salt Bridges and Hydrogen Bonds

The most prominent role of lysine in protein architecture is its participation in electrostatic interactions. The positively charged ε-amino group (R-NH3+) readily forms strong, non-covalent ionic bonds with negatively charged residues, primarily the carboxylate groups (R-COO⁻) of aspartic acid and glutamic acid.[2][3] This interaction, known as a salt bridge , is a combination of an ionic bond and hydrogen bonding.[2]

  • Structural Significance : Salt bridges act as molecular staples, helping to lock different parts of a polypeptide chain together or to mediate interactions between different protein subunits. They are crucial for stabilizing the entropically unfavorable folded conformation of proteins.[2]

  • Environmental Dependence : The strength and existence of salt bridges are highly dependent on the local environment, including pH and ionic strength. At high salt concentrations, these interactions can be masked.[2] Surface-exposed salt bridges may contribute less to stability due to the high dielectric constant of water and the entropic cost of restricting the flexible side chains.[2][4]

Lysine's ε-amino group is also an excellent hydrogen bond donor, frequently participating in H-bond networks with water molecules on the protein surface or with backbone carbonyls and other polar side chains, further contributing to structural integrity.[1][5]

Location and Amphipathic Nature

Lysine is considered somewhat amphipathic due to its long, hydrophobic four-carbon linker and the charged amino group at its terminus.[1] This duality allows it to be versatile in its positioning. While most often found on the protein exterior where the charged head can interact favorably with the aqueous environment, it can also be found in solvent channels or even buried within the protein.[1] When buried, it almost invariably forms a salt bridge to neutralize its charge.[4]

This compound's Contribution to Protein Stability

Protein stability is a thermodynamic balance between the folded (native) and unfolded states. Lysine contributes to this balance through several mechanisms.

  • Favorable Enthalpic Contributions : The formation of salt bridges and hydrogen bonds releases energy, providing a favorable enthalpic contribution to the overall free energy of folding.

  • Crosslinking : In structural proteins like collagen, lysine residues are involved in covalent crosslinking between polypeptide chains, a process essential for generating high tensile strength and stability.[1] This can involve the formation of a Schiff base, a covalent bond between the lysine's amino group and an aldehyde or ketone.[1][6]

  • Solubility and Aggregation Resistance : The prevalence of charged residues like lysine on a protein's surface enhances its solubility and can help prevent aggregation at high temperatures by maintaining favorable interactions with the solvent.[5] Studies have suggested that a higher lysine-to-arginine ratio may be correlated with increased protein solubility.[7]

Quantitative Analysis of Lysine's Impact on Stability

The thermodynamic contribution of lysine residues to protein stability can be quantified by measuring changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG) upon mutation.

Interaction / ModificationProtein SystemMethodChange in Stability (ΔTm or ΔΔG)Reference Context
Surface Salt BridgeT4 LysozymeMutagenesis, CalorimetrySmall to moderate stabilization; highly context-dependent.[2]
Intramolecular Salt BridgeCollagen Triple HelixPeptide Synthesis, CDSignificant stabilization observed for specific Lys-Glu pairings (e.g., GPKGPE).[8]
Lysine to Arginine MutationGreen Fluorescent ProteinMutagenesis, DenaturationIncreased stability against chemical denaturants and alkaline pH; no change in thermal stability.[9][10]
Lysine to Alanine MutationAmyloid β-ProteinMutagenesis, Aggregation AssaysDramatically reduced protein toxicity and altered aggregation kinetics.[11]

Table 1: Summary of quantitative data on this compound's contribution to protein stability. The precise energetic contribution is highly dependent on the local structural context, solvent accessibility, and the specific interacting partners.

The Epicenter of Regulation: Post-Translational Modifications (PTMs)

The ε-amino group of lysine is a hotspot for a remarkable variety of reversible PTMs. These modifications act as molecular switches that dynamically regulate nearly every aspect of a protein's life, from its activity and location to its ultimate destruction.[12][13][14]

Key Lysine PTMs and Their Structural Impact
  • Acetylation : The addition of an acetyl group by lysine acetyltransferases (KATs) neutralizes the positive charge of the lysine side chain.[15][16] This is a fundamental mechanism in epigenetic regulation, where the acetylation of histone tails reduces their affinity for DNA, leading to a more open chromatin structure and gene activation.[1]

  • Ubiquitination : The covalent attachment of one (monoubiquitination) or more (polyubiquitination) ubiquitin proteins to a lysine residue is a central signal in cellular biology.[3] K48-linked polyubiquitin (B1169507) chains are the canonical signal for targeting a protein for degradation by the proteasome. Other linkage types regulate processes like DNA repair, protein localization, and signal transduction.[17][18]

  • Methylation : Lysine methyltransferases (KMTs) can add one, two, or three methyl groups to the ε-amino group. Unlike acetylation, methylation does not neutralize the positive charge but instead increases the size and hydrophobicity of the side chain.[12] Histone lysine methylation is a key component of the "histone code," with different methylation states (e.g., H3K9me3 vs. H3K4me3) associated with either gene silencing or activation.[12]

  • SUMOylation : The attachment of a Small Ubiquitin-like Modifier (SUMO) protein competes with ubiquitination for lysine residues and often has opposing effects, such as increasing protein stability or altering protein-protein interactions.[14]

  • Other Acylations : A growing list of other acylations, such as propionylation, succinylation, and malonylation, have been discovered.[12][14] These modifications can impose larger structural changes than acetylation and are often linked to cellular metabolic states.[14]

Crosstalk Between PTMs

A single lysine residue can often be targeted by multiple different modifications, leading to a complex regulatory interplay known as PTM crosstalk.[12][16] A prominent example is the competition between acetylation and ubiquitination.[15][16] Acetylation of a lysine residue can physically block its ubiquitination, thereby protecting the protein from proteasomal degradation and increasing its stability.[15][16]

Mandatory Visualizations

Logical Relationship of this compound's Properties and Functions

Lysine_Function_Logic cluster_properties Core Physicochemical Properties cluster_roles Structural & Functional Roles Prop This compound Side Chain (CH₂)₄NH₃⁺ Charge Positive Charge (pKa ~10.5) Prop->Charge Nuc Nucleophilic ε-Amino Group Prop->Nuc Structure Protein Structure (Salt Bridges, H-Bonds) Charge->Structure enables PTM Post-Translational Modifications (Ub, Ac, Me, etc.) Nuc->PTM enables Stability Protein Stability (Thermodynamics, Crosslinking) Structure->Stability contributes to PTM->Stability regulates

Caption: Logical flow from lysine's chemical properties to its major biological roles.

Signaling Pathway: Ubiquitin-Proteasome System

Ubiquitin_Pathway cluster_cascade Ubiquitination Cascade cluster_fate Protein Fate E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ub Ligase E2->E3 Binding Target Target Protein E3->Target Substrate Recognition PolyUb Polyubiquitinated Protein E3->PolyUb Polyubiquitination at Lysine Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation Lys Lysine (K) Target->Lys Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: The enzymatic cascade of lysine ubiquitination leading to protein degradation.

Experimental Workflow: Site-Directed Mutagenesis and Stability Analysis

Experimental_Workflow cluster_mutagenesis Mutagenesis & Expression cluster_analysis Stability Analysis A 1. Design Primers (e.g., Lys -> Ala) B 2. Site-Directed Mutagenesis PCR A->B C 3. Transform E. coli & Verify Sequence B->C D 4. Express & Purify WT and Mutant Proteins C->D E 5. Differential Scanning Calorimetry (DSC) D->E Protein Samples F 6. Determine Melting Temperature (Tm) E->F G 7. Compare ΔTm (WT vs. Mutant) F->G H H G->H Conclusion on Lysine's Role

Caption: Workflow for assessing lysine's role in stability via mutagenesis and DSC.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of a Lysine Residue

This protocol is a generalized procedure for creating a lysine-to-alanine (K-to-A) mutation to probe its function.

  • Primer Design : Design a pair of complementary mutagenic primers (25-45 bases) containing the desired mutation (e.g., AAA to GCA for K to A) in the center.[19] The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[19]

  • PCR Amplification : Set up a PCR reaction using a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest. The reaction mixture typically includes the template plasmid DNA (1-10 ng), forward and reverse mutagenic primers, dNTPs, and the polymerase buffer.[20]

    • Cycling Conditions :

      • Initial Denaturation: 95°C for 2 minutes.

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 5 minutes.

  • Template Digestion : Following PCR, digest the parental (methylated) template DNA by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.[21] This ensures that only the newly synthesized, mutated plasmids are recovered.

  • Transformation : Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue or DH5α). Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).

  • Verification : Isolate plasmid DNA from several resulting colonies using a miniprep kit. Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger DNA sequencing.[19]

Protocol 2: Protein Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat changes that occur in a protein solution as it is heated, providing a thermodynamic profile of its unfolding process.[22][23][24]

  • Sample Preparation :

    • Prepare the purified protein (both wild-type and mutant) at a concentration of 0.5-1.0 mg/mL.

    • Dialyze the protein extensively against the desired buffer (e.g., PBS, pH 7.4) to ensure the sample and reference solutions are perfectly matched. The dialysis buffer will be used as the reference.[25]

  • Instrument Setup :

    • Power on the differential scanning calorimeter and allow it to equilibrate. Set the sample holding compartment to a low temperature (e.g., 5°C) to maintain sample integrity.[22]

    • Pressurize the cells (typically to ~3 atmospheres) to prevent boiling and bubble formation at high temperatures.[22][25]

  • Data Acquisition :

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.[25]

    • Perform a buffer-vs-buffer baseline scan first to ensure the instrument is stable and clean.

    • Set the experimental parameters: typically, a temperature scan from 20°C to 100°C at a scan rate of 60-90°C/hour.[22][25]

    • Initiate the temperature scan. The instrument will record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis :

    • Subtract the buffer-vs-buffer baseline from the protein scan thermogram.

    • The resulting peak represents the protein's thermal unfolding transition. The apex of this peak is the melting temperature (Tm).[23][24]

    • Integrate the area under the peak to determine the calorimetric enthalpy (ΔH) of unfolding.[23]

    • Compare the Tm values of the wild-type and mutant proteins. A decrease in Tm for the mutant indicates that the lysine residue contributes to the protein's thermal stability.

Implications for Drug Development

Understanding the roles of lysine is paramount for modern drug discovery and development.

  • Targeting PTM Enzymes : The enzymes that add or remove lysine modifications ("writers" and "erasers") have become major drug targets.[12] For example, histone deacetylase (HDAC) inhibitors are an established class of anti-cancer drugs that function by altering the acetylation state of histones and other proteins.

  • Protein Degraders : A revolutionary therapeutic modality, PROteolysis TArgeting Chimeras (PROTACs), hijacks the cell's ubiquitin-proteasome system. These bifunctional molecules bind to a target protein and an E3 ubiquitin ligase simultaneously, inducing the ubiquitination and subsequent degradation of the target protein.[18] The efficiency of this process relies on the presence of accessible lysine residues on the target protein's surface.

  • Formulation and Stability : For biologic drugs like monoclonal antibodies, preventing aggregation and maintaining stability is a critical challenge.[26] Amino acids, including lysine, are often used as excipients in formulations to stabilize the protein structure and improve its shelf life.[26][27]

Conclusion

This compound is far more than a simple structural component of proteins. Its positively charged, chemically reactive side chain places it at the crossroads of protein structure, stability, and dynamic regulation. Through fundamental electrostatic interactions, it provides an essential scaffold for the native protein fold. Simultaneously, it serves as the primary hub for a complex web of post-translational modifications that control the protein's function, interactions, and lifespan. A deep, technical understanding of lysine's biochemistry is therefore indispensable for researchers and professionals aiming to dissect biological mechanisms, engineer novel proteins, and develop the next generation of targeted therapeutics.

References

The Pivotal Role of L-Lysine in Post-Translational Modifications: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Executive Summary

The amino acid L-lysine, with its reactive epsilon-amino group, serves as a critical hub for a wide array of post-translational modifications (PTMs). These modifications dramatically expand the functional capacity of the proteome, influencing protein stability, enzymatic activity, subcellular localization, and protein-protein interactions. This technical guide provides an in-depth exploration of the major lysine (B10760008) PTMs, including acetylation, ubiquitination, methylation, SUMOylation, and neddylation. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic machinery governing these modifications, their roles in cellular signaling, and their implications in human health and disease. This guide also presents detailed experimental protocols for the identification and characterization of lysine PTMs and summarizes key quantitative data to facilitate comparative analysis. Furthermore, it includes visualizations of critical signaling pathways and experimental workflows to provide a clear and concise understanding of the complex regulatory networks orchestrated by lysine modifications.

Introduction: The Versatility of the Lysine Residue

The proteome's complexity extends far beyond the simple sequence of amino acids. Post-translational modifications (PTMs) are covalent chemical alterations to proteins that occur after their synthesis, dramatically diversifying their structure and function. Among the 20 common amino acids, this compound is a frequent target for a multitude of PTMs due to the nucleophilic nature of its side-chain ε-amino group.[1] These modifications are dynamically regulated by a complex interplay of "writer" enzymes that add the modification, "eraser" enzymes that remove it, and "reader" proteins that recognize and bind to the modified lysine, translating the modification into a functional cellular outcome. The dysregulation of these processes is increasingly implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the enzymes that mediate lysine PTMs attractive targets for therapeutic intervention.[2][3]

Major Classes of this compound Post-Translational Modifications

The ε-amino group of lysine can be modified by a diverse array of chemical groups, from small acetyl and methyl groups to entire proteins like ubiquitin and SUMO. Each modification imparts distinct physicochemical properties to the lysine residue, thereby altering the protein's behavior.

Acetylation

Lysine acetylation is the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs).[4] This modification neutralizes the positive charge of the lysine side chain, which can have profound effects on protein conformation and electrostatic interactions. Lysine deacetylases (KDACs), or histone deacetylases (HDACs), reverse this process.[5]

Initially discovered in the context of histone modifications and epigenetic regulation of gene expression, lysine acetylation is now known to be a widespread PTM affecting thousands of non-histone proteins involved in diverse cellular processes.[6][7]

Ubiquitination

Ubiquitination is the covalent attachment of the 76-amino acid protein ubiquitin to a lysine residue. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin chain. Monoubiquitination can alter protein function or localization, while polyubiquitination, particularly through lysine 48 (K48) of ubiquitin, typically targets the protein for degradation by the 26S proteasome. Polyubiquitination through other lysine residues of ubiquitin, such as K63, can mediate non-proteolytic functions like signal transduction and DNA repair. The process is reversed by deubiquitinating enzymes (DUBs).[9]

Methylation

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[10] Unlike acetylation, methylation does not alter the positive charge of the lysine residue. The different methylation states (mono-, di-, and tri-methylation) can be recognized by specific reader proteins containing domains such as PHD fingers, Tudor domains, and chromodomains, leading to distinct downstream effects.[11][12] Lysine demethylases (KDMs) remove these methyl marks.[3] Lysine methylation is a key regulator of chromatin structure and gene expression and also plays important roles in modulating the function of non-histone proteins.[8][10][12]

SUMOylation

SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine residue.[13] The process is analogous to ubiquitination, involving an E1 activating enzyme, an E2 conjugating enzyme (Ubc9), and often an E3 ligase.[14] There are several SUMO paralogs in mammals (SUMO-1, -2, -3, and -4). Unlike ubiquitination, SUMOylation does not typically lead to protein degradation. Instead, it can alter protein stability, localization, and interactions with other proteins.[15][16] The modification is reversed by SUMO-specific proteases (SENPs).[14]

Neddylation

Neddylation is the conjugation of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to a lysine residue.[17][18] This process also follows an E1-E2-E3 enzymatic cascade.[18][19] A primary role of neddylation is the activation of the Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[17] Dysregulation of the neddylation pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.[18][20][21]

Data Presentation: A Quantitative Overview of Lysine PTMs

Quantitative proteomics has been instrumental in elucidating the prevalence and stoichiometry of lysine PTMs. The following tables summarize key quantitative data for major lysine modifications.

Table 1: Mass Shifts of Common Lysine PTMs

ModificationMass Shift (Da)
Acetylation42.0106
Monomethylation14.0157
Dimethylation28.0313
Trimethylation42.0470
Ubiquitination (GG remnant)114.0429
SUMOylation (SUMO-1 T95R remnant)457.2349
Neddylation (GG remnant)114.0429

Data compiled from various proteomics resources.

Table 2: Abundance and Stoichiometry of Lysine PTMs

PTM TypeNumber of Identified Sites (Human)Typical StoichiometryKey Regulated Processes
Acetylation >58,000[22]Generally low (<1% to 30%)[9][23]Gene expression, metabolism, cell signaling[23][24]
Ubiquitination >139,000[22]Highly variable, can be high for degradation targetsProtein degradation, signal transduction, DNA repair[25]
Methylation >1,000[26][27]Low, often substoichiometricChromatin organization, transcription, protein stability[26]
SUMOylation >1,200[24]Very low, highly dynamicNuclear transport, transcription, DNA repair[6]
Neddylation Less characterized globallyLowCullin-RING ligase activation, cell cycle control

Data is approximate and compiled from multiple proteomic studies and databases such as PhosphoSitePlus and CPLM.[4][22]

Table 3: Crosstalk Between Lysine PTMs

Interacting PTMsType of CrosstalkExampleFunctional Consequence
Acetylation & Ubiquitination Competition for the same lysine residuep53[10][21]Acetylation stabilizes p53 by preventing its ubiquitination and degradation.
Methylation & Acetylation Antagonistic or synergistic regulationHistone H3[18][28]H3K27 methylation is associated with transcriptional repression, while acetylation of nearby lysines is linked to activation.
SUMOylation & Ubiquitination Competition or SUMO-targeted ubiquitinationPTEN[29]SUMOylation of PTEN can prevent its ubiquitination, leading to increased protein stability.

Signaling Pathways Regulated by Lysine PTMs

Lysine modifications are integral to the regulation of numerous signaling pathways that control cell growth, differentiation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. Its activation is tightly controlled by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. Acetylation of the p65 subunit of NF-κB is also crucial for its transcriptional activity.[30][31]

NF_kB_Signaling cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene Target Gene Expression p65_p50->Gene Activates Ub Ubiquitin Ub->IkBa Ubiquitination p300_CBP p300/CBP p300_CBP->p65_p50 Acetylates (in Nucleus) Ac Acetyl-CoA Ac->p300_CBP

NF-κB pathway activation via IκBα ubiquitination and p65 acetylation.
p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Its stability and activity are tightly controlled by a balance between ubiquitination by the E3 ligase MDM2, which leads to its degradation, and acetylation by p300/CBP, which stabilizes and activates it.[10][15][16][21][32]

p53_Signaling DNA_damage DNA Damage p53 p53 DNA_damage->p53 Stabilizes MDM2 MDM2 (E3 Ligase) p53->MDM2 Induces transcription of Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitinates MDM2->p53 p300_CBP p300/CBP (KAT) p300_CBP->p53 Acetylates p300_CBP->p53 Ub Ubiquitin Ub->MDM2 Ac Acetyl-CoA Ac->p300_CBP

Regulation of p53 stability by MDM2-mediated ubiquitination and p300/CBP-mediated acetylation.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Upon ligand binding, EGFR is ubiquitinated by the E3 ligase Cbl, which targets it for endocytosis and lysosomal degradation, thereby attenuating the signal.[9][13][14][17][33]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Cbl Cbl (E3 Ligase) EGFR->Cbl Recruits Endocytosis Endocytosis EGFR->Endocytosis Downstream Downstream Signaling (e.g., MAPK, PI3K) EGFR->Downstream Activates Cbl->EGFR Ubiquitinates Ub Ubiquitin Ub->Cbl Lysosome Lysosome Endocytosis->Lysosome Degradation

EGFR signaling is attenuated by Cbl-mediated ubiquitination and subsequent degradation.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated and subsequently ubiquitinated by an E3 ligase complex containing β-TrCP, leading to its proteasomal degradation. Wnt signaling inhibits this process, allowing β-catenin to accumulate and activate target gene transcription.[2][11][20][34][35][36]

Wnt_Signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) Frizzled->DestructionComplex Inhibits b_catenin β-catenin DestructionComplex->b_catenin Phosphorylates Proteasome Proteasome b_catenin->Proteasome Degradation Nucleus Nucleus b_catenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF b_catenin->TCF_LEF Binds (in Nucleus) b_TrCP β-TrCP (E3 Ligase) b_TrCP->b_catenin Ubiquitinates Ub Ubiquitin Ub->b_TrCP Gene Target Gene Expression TCF_LEF->Gene Activates

Wnt signaling inhibits the ubiquitination and degradation of β-catenin.
Hippo Signaling Pathway

The Hippo pathway controls organ size by regulating cell proliferation and apoptosis. The transcriptional coactivators YAP and TAZ are key downstream effectors. When the Hippo pathway is active, YAP/TAZ are phosphorylated, leading to their ubiquitination by β-TrCP and subsequent proteasomal degradation.[12][35][37][38][39]

Hippo_Signaling Upstream Upstream Signals (e.g., cell density) MST1_2 MST1/2 Upstream->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates Proteasome Proteasome YAP_TAZ->Proteasome Degradation Nucleus Nucleus YAP_TAZ->Nucleus Translocation (when active) TEAD TEAD YAP_TAZ->TEAD Binds (in Nucleus) b_TrCP β-TrCP (E3 Ligase) b_TrCP->YAP_TAZ Ubiquitinates Ub Ubiquitin Ub->b_TrCP Gene Target Gene Expression TEAD->Gene Activates

The Hippo pathway regulates YAP/TAZ stability through ubiquitination.
JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits information from extracellular cytokines to the nucleus, regulating processes like immunity and cell proliferation. Post-translational modifications, including acetylation and ubiquitination, of STAT proteins can modulate their dimerization, DNA binding, and transcriptional activity.[5][27][40][41][42]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Acetylation Acetylation STAT->Acetylation Modulates Activity Ubiquitination Ubiquitination STAT->Ubiquitination Regulates Stability Nucleus Nucleus STAT->Nucleus Translocation Gene Target Gene Expression STAT->Gene Activates

Lysine modifications modulate the activity and stability of STAT proteins in the JAK-STAT pathway.

Experimental Protocols for the Analysis of Lysine PTMs

The identification and characterization of lysine PTMs rely on a variety of biochemical and analytical techniques. Mass spectrometry-based proteomics is a cornerstone of PTM analysis.

Immunoprecipitation of Acetylated Proteins

This protocol describes the enrichment of acetylated proteins from cell lysates using an anti-acetyllysine antibody.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • Anti-acetyllysine antibody conjugated to agarose (B213101) or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE loading buffer

Procedure:

  • Lyse cells in lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with control beads.

  • Incubate the pre-cleared lysate with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elute the bound acetylated proteins with elution buffer and immediately neutralize the eluate.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.

Mass Spectrometry-based Identification of Ubiquitination Sites (K-ε-GG Remnant Method)

This method allows for the specific enrichment and identification of ubiquitinated peptides.

Materials:

  • Cell lysis buffer (containing 8 M urea)

  • DTT and iodoacetamide

  • Trypsin

  • Anti-K-ε-GG remnant motif antibody conjugated to beads

  • Peptide wash and elution buffers

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Lyse cells in urea-based buffer to denature proteins.

  • Reduce and alkylate cysteine residues.

  • Digest the proteins with trypsin. This leaves a di-glycine (GG) remnant on the ubiquitinated lysine residue.

  • Desalt the resulting peptide mixture.

  • Immunoprecipitate the K-ε-GG containing peptides using the specific antibody.

  • Wash the beads to remove non-modified peptides.

  • Elute the enriched ubiquitinated peptides.

  • Desalt the eluted peptides and analyze by LC-MS/MS.

  • Search the MS/MS data against a protein database to identify the ubiquitinated proteins and the specific lysine residues.

K_GG_Workflow CellLysate Cell Lysate (Urea Buffer) Digestion Trypsin Digestion CellLysate->Digestion PeptideMixture Peptide Mixture (with K-ε-GG remnant) Digestion->PeptideMixture IP Immunoprecipitation (anti-K-ε-GG antibody) PeptideMixture->IP Wash Wash IP->Wash Elution Elution Wash->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS DataAnalysis Data Analysis (Site Identification) LC_MS->DataAnalysis

Workflow for the identification of ubiquitination sites using the K-ε-GG remnant method.
In Vitro SUMOylation Assay

This assay reconstitutes the SUMOylation enzymatic cascade in a test tube to determine if a protein of interest is a SUMO substrate.

Materials:

  • Recombinant E1 activating enzyme (Aos1/Uba2)

  • Recombinant E2 conjugating enzyme (Ubc9)

  • Recombinant SUMO protein (e.g., SUMO-1, SUMO-2)

  • Protein of interest (substrate)

  • ATP

  • SUMOylation reaction buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Combine the E1, E2, SUMO protein, and the substrate protein in the reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the protein of interest or a tag. A higher molecular weight band corresponding to the SUMO-conjugated substrate should be visible.[43][20][21]

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

ChIP is used to determine the genomic location of specific histone modifications.

Materials:

  • Formaldehyde for cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonication or enzymatic digestion reagents for chromatin shearing

  • Antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K9)

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • Reagents for reversing cross-links

  • DNA purification kit

  • qPCR or sequencing reagents

Procedure:

  • Cross-link proteins to DNA in living cells using formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin fragments containing the histone modification of interest using a specific antibody.

  • Reverse the cross-links and purify the co-precipitated DNA.

  • Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[14][19]

In Vitro Neddylation Assay

This assay is used to study the neddylation of substrate proteins, particularly cullins.

Materials:

  • Recombinant NEDD8-activating enzyme (E1)

  • Recombinant NEDD8-conjugating enzyme (E2)

  • Recombinant NEDD8

  • Substrate protein (e.g., a cullin)

  • ATP

  • Neddylation reaction buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Combine the E1, E2, NEDD8, and substrate protein in the reaction buffer.

  • Start the reaction by adding ATP.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction and analyze the products by SDS-PAGE and Western blotting with an antibody against the substrate or NEDD8. A band shift will indicate neddylation.[41]

Drug Development Targeting Lysine Modifying Enzymes

The critical role of lysine PTMs in cellular signaling and their frequent dysregulation in disease have made the enzymes that control these modifications highly attractive drug targets.

  • HDAC Inhibitors: Several HDAC inhibitors, such as Vorinostat and Romidepsin, are approved for the treatment of certain cancers.[37] They work by increasing histone and non-histone protein acetylation, leading to changes in gene expression and induction of apoptosis in cancer cells.[30][33]

  • HAT Inhibitors: Inhibitors of HATs are being explored for their potential in cancer and inflammatory diseases. By preventing acetylation, these compounds can downregulate the expression of oncogenes and pro-inflammatory genes.[5][30][33][37]

  • Deubiquitinase (DUB) Inhibitors: DUBs are emerging as a promising class of drug targets. Inhibiting DUBs can lead to the accumulation of ubiquitinated proteins, including oncoproteins, promoting their degradation. Several DUB inhibitors are in preclinical and clinical development for cancer therapy.[9]

  • Neddylation Pathway Inhibitors: Pevonedistat, an inhibitor of the NEDD8-activating enzyme, has shown clinical activity in certain cancers by disrupting the activity of Cullin-RING ligases.[21]

Conclusion and Future Perspectives

The study of this compound post-translational modifications has unveiled a complex and dynamic regulatory layer that governs virtually all aspects of cellular life. From the epigenetic control of gene expression to the intricate modulation of signaling pathways, lysine PTMs are at the heart of cellular decision-making. The continued development of advanced proteomic technologies will undoubtedly lead to the discovery of new types of lysine modifications and a deeper understanding of their crosstalk and functional consequences. For drug development professionals, the enzymes that write, erase, and read these modifications represent a rich and largely untapped source of therapeutic targets. A more profound understanding of the roles of specific lysine PTMs in disease pathogenesis will be crucial for the development of novel and highly targeted therapies for a wide range of human ailments.

References

L-Lysine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of L-Lysine

Introduction

This compound, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in numerous biological processes.[1][2][3] Its unique structure, characterized by a side chain containing a primary amino group (ε-amino group), imparts distinct chemical properties and a high degree of reactivity.[2][4][5] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a basic, aliphatic amino acid.[6] Its structure consists of an α-amino group, an α-carboxylic acid group, and a butylamine (B146782) side chain.[5] Under physiological pH, the α-amino and ε-amino groups are protonated, and the carboxylic acid group is deprotonated, resulting in a net positive charge.[6]

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValue
Molecular Formula C₆H₁₄N₂O₂[1][2][7]
Molecular Weight 146.19 g/mol [1][7]
pKa (α-carboxyl group) ~2.16 - 2.18[1][2]
pKa (α-amino group) ~8.95 - 9.06[2][8]
pKa (ε-amino group) ~10.53[2][8]
Isoelectric Point (pI) ~9.74[1][8][9]
Melting Point 215 °C (decomposes)[1]
Optical Activity [α]20/D +26.0° (c=2 in 6 M HCl)[1]
Water Solubility Very freely soluble (>100 g/100 g H₂O at 25°C)[1][7][10]
Other Solubilities Insoluble in ethanol, ether, acetone, and benzene.[1][7]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following table summarizes its key spectroscopic features. For its hydrochloride salt, ¹H and ¹³C NMR chemical shifts can vary slightly depending on the solvent and concentration.[11]

SpectroscopyChemical Shift (ppm) / Absorption Bands (cm⁻¹) / m/zAssignment
¹H NMR (in D₂O/H₂O) ~3.75 (t)α-CH[7][11]
~3.02 (t)ε-CH₂[7][11]
~1.89 (m)β-CH₂[7][11]
~1.71 (m)δ-CH₂[7][11]
~1.45 (m)γ-CH₂[7][11]
¹³C NMR (in Water, pH 7.0) ~177.29C=O (carboxyl)[7]
~57.39α-CH[7]
~42.00ε-CH₂[7]
~32.65β-CH₂[7]
~29.15δ-CH₂[7]
~24.08γ-CH₂[7]
Key IR Absorption Bands (this compound HCl) ~3400-2500 (broad)O-H and N-H stretching
~1700-1600C=O stretching (carboxyl)
~1600-1500N-H bending
Mass Spectrometry (ESI-MS) 147[M+H]⁺[11]
84Fragment ion [M-COOH-NH₃+H]⁺

Chemical Reactivity

The reactivity of this compound is dominated by its two primary amino groups, particularly the ε-amino group of the side chain, which is more nucleophilic than the α-amino group.[3][4] This high reactivity makes lysine (B10760008) a frequent target for covalent modification in both chemical and biological systems.[3][12]

Acid-Base Properties

This compound possesses three ionizable groups, leading to a complex acid-base equilibrium. The protonation state is dependent on the pH of the solution. The isoelectric point (pI), the pH at which the molecule has no net charge, is calculated by averaging the pKa values of the two amino groups.[8][13][14]

This compound Acid-Base Equilibrium Lys_plus2 H₃N⁺-(CH₂)₄-CH(NH₃⁺)-COOH Net Charge: +2 Lys_plus1 H₃N⁺-(CH₂)₄-CH(NH₃⁺)-COO⁻ Net Charge: +1 Lys_plus2->Lys_plus1 pKa₁ ≈ 2.18 (-H⁺ from -COOH) Lys_zero H₂N-(CH₂)₄-CH(NH₃⁺)-COO⁻ Net Charge: 0 (Zwitterion) Lys_plus1->Lys_zero pKa₂ ≈ 9.06 (-H⁺ from α-NH₃⁺) Lys_minus1 H₂N-(CH₂)₄-CH(NH₂)-COO⁻ Net Charge: -1 Lys_zero->Lys_minus1 pKa₃ ≈ 10.53 (-H⁺ from ε-NH₃⁺)

Caption: Acid-base equilibrium of this compound at different pH values.

Reactions of the Amino Groups

The nucleophilic ε-amino group is the primary site for many chemical reactions.

  • Schiff Base Formation: The ε-amino group readily reacts with aldehydes and ketones to form a Schiff base (imine). This reversible covalent linkage is crucial in the catalytic mechanism of many enzymes and is the first step in the Maillard reaction.[4][5][6]

  • Acylation and Alkylation: Lysine residues are common sites for post-translational modifications such as acetylation and methylation, which play key roles in epigenetic regulation by altering histone structures.[4][6]

  • Isopeptide Bond Formation: The ε-amino group can form an amide bond with the carboxyl group of another molecule, such as in the attachment of ubiquitin to target proteins for degradation.[4][5]

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning process that occurs when the ε-amino group of lysine reacts with the carbonyl group of a reducing sugar upon heating.[15][16][17] This complex cascade of reactions leads to the formation of a wide array of products, including those responsible for the color and flavor of cooked foods. It also results in the formation of advanced glycation end-products (AGEs) and can reduce the nutritional availability of lysine.[16][18][19]

Maillard Reaction Initial Stage Lysine This compound (ε-NH₂) Condensation Condensation Lysine->Condensation Sugar Reducing Sugar (e.g., Glucose) Sugar->Condensation SchiffBase Schiff Base Condensation->SchiffBase -H₂O Rearrangement Amadori Rearrangement SchiffBase->Rearrangement AmadoriProduct Amadori Product (Fructosythis compound) Rearrangement->AmadoriProduct Advanced Advanced Stages (Dehydration, Fragmentation) AmadoriProduct->Advanced

Caption: Initial workflow of the Maillard reaction involving this compound.

Role in Biological Pathways

This compound is not only a building block for proteins but also a precursor for other important biomolecules and is subject to specific metabolic degradation pathways.

Post-Translational Modifications

The ε-amino group is a hub for various post-translational modifications (PTMs) that modulate protein function, localization, and stability. Common PTMs include:

  • Methylation: Mono-, di-, and trimethylation, often on histones.[7]

  • Acetylation: Neutralizes the positive charge, impacting protein interactions.[7]

  • Ubiquitination: Tagging proteins for proteasomal degradation.[4]

  • Hydroxylation: Formation of hydroxylysine is essential for collagen cross-linking.[7]

Metabolic Degradation

In mammals, this compound is primarily degraded in the liver mitochondria via the saccharopine pathway.[6][20] This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.[20] Lysine is a ketogenic amino acid, meaning its degradation yields ketone bodies.[21]

This compound Saccharopine Pathway Lysine This compound Saccharopine Saccharopine Lysine->Saccharopine AlphaKG α-Ketoglutarate AlphaKG->Saccharopine AAS α-Aminoadipic Semialdehyde (AAS) Saccharopine->AAS AAA α-Aminoadipic Acid (AAA) AAS->AAA AlphaKA α-Ketoadipic Acid AAA->AlphaKA GlutarylCoA Glutaryl-CoA AlphaKA->GlutarylCoA AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA ...multiple steps TCA Citric Acid Cycle AcetylCoA->TCA

Caption: Simplified overview of the this compound saccharopine degradation pathway.

Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures.

Spectroscopic Analysis Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve this compound or its salt (e.g., this compound Monohydrochloride) in a suitable deuterated solvent, typically Deuterium Oxide (D₂O), to a concentration of 10-20 mg/mL. D₂O is preferred as it exchanges with the labile amine and carboxyl protons, simplifying the spectrum.

    • ¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.[11]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.[11]

    • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound monohydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[11]

    • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.[11]

    • Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS)

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture for electrospray ionization (ESI), such as 50:50 water/acetonitrile with 0.1% formic acid.

    • Instrumentation: Use an ESI mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of 147.11. Fragmentation can be induced (MS/MS) to confirm the structure, with a characteristic fragment at m/z 84.

Conclusion

This compound exhibits a rich and complex chemistry dictated by its basic side chain. Its high reactivity, particularly at the ε-amino group, is fundamental to its diverse roles in protein structure, epigenetic regulation, and metabolic pathways. A thorough understanding of its chemical properties, reactivity, and analytical methodologies is essential for professionals in biochemistry, drug development, and food science.

References

L-Lysine Analogues: A Technical Guide to Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential amino acid, is a fundamental building block of proteins and plays a crucial role in various physiological processes. Its unique chemical structure, featuring a primary amine at the ε-position of its side chain, provides a versatile scaffold for chemical modification. This has led to the development of a diverse array of this compound analogues with a broad spectrum of biological activities. These analogues have garnered significant interest in the fields of pharmacology and drug discovery, demonstrating potential as anticancer, antiviral, antibacterial, and enzyme-inhibiting agents.

This technical guide provides a comprehensive overview of this compound analogues, focusing on their synthesis, biological evaluation, and mechanisms of action. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these fascinating molecules.

Data Presentation: Quantitative Biological Activity of this compound Analogues

The following tables summarize the quantitative biological activity of various this compound analogues, categorized by their therapeutic area.

Table 1: Anticancer Activity of this compound Analogues

This compound AnalogueCancer Cell LineAssayIC50 (µM)Reference
Poly-L-lysine (PLL)K562 (Human erythroleukemic)MTT3.36 ± 0.16[1]
Poly-L-lysine (PLL)A549 (Human lung cancer)MTT8.23 ± 0.41[1]
Poly-L-lysine (PLL)U937 (Human macrophage)MTT3.53 ± 0.17[1]
Poly-L-lysine (PLL)B16F10 (Murine melanoma)MTT6.04 ± 0.3[1]
This compound α-oxidaseHCT 116 (Human colon cancer)In vivo xenograftT/C = 12%[2]
This compound α-oxidaseLS174T (Human colon cancer)In vivo xenograftT/C = 37%[2]
This compound α-oxidaseT47D (Human breast adenocarcinoma)In vivo xenograftT/C = 36%[2]
PEGylated PLL-CamptothecinC26 (Murine colon carcinoma)In vivoProlonged survival[3]
PEGylated PLL-CamptothecinHT-29 (Human colon carcinoma)In vivoTumor-free survival in 3/8 mice[3]

T/C: Treatment/Control ratio, a measure of tumor growth inhibition.

Table 2: Antibacterial Activity of this compound Analogues

This compound AnalogueBacterial StrainMIC (µM)Reference
HPA3NT3-A2E. coli1 - 4[4]
HPA3NT3-A2S. aureus1 - 4[4]
HPA3NT3-A2D (all D-Lys)E. coli1 - 4[4]
HPA3NT3-A2D (all D-Lys)S. aureus1 - 4[4]
Phylloseptin-TO2 (PSTO2)S. aureus2[5]
PSTO2MRSA8[5]
PSTO2 analogue 7KS. aureus2[5]
PSTO2 analogue 18KE. coli4[5]
PSTO2 analogue SRA. baumannii4[5]
PSTO2 analogue SR2A. baumannii2[5]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Table 3: Antiviral Activity of this compound Analogues

This compound AnalogueVirusCell LineEC50 (µM)Reference
G2 Dendrimer (DNAA surface)HIV-1MT-2< 1[6]
G3 Dendrimer (DNAA surface)HIV-1MT-2< 1[6]
G4 Dendrimer (SPL7013)HIV-1MT-2< 1[6]
G3 Dendrimer (DNAA surface)HSV-2HEL0.12 ± 0.02[6]
Poly(this compound)-oligodeoxyribonucleotideVSVL Cells~ 0.1[7]
Hyperbranched Poly-L-lysineSARS-CoV-2Vero E6-[8]

EC50: Half-maximal Effective Concentration. DNAA: Naphthalene disulfonic acid. VSV: Vesicular stomatitis virus.

Table 4: Enzyme Inhibitory Activity of this compound Analogues

This compound AnalogueEnzymeInhibition TypeKi or IC50Reference
Hydrazino peptide analoguesDiaminopimelate aminotransferase (DAP-AT)Tight, slow-bindingnM range (Ki*)[9]
Peptide substrate analoguesDiaminopimelate aminotransferase (DAP-AT)Competitive< 1 mM (IC50)[9]

Ki*: Inhibition constant for tight-binding inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound analogues and for key biological assays.

Synthesis Protocols

1. Synthesis of Nα-Acyl-L-Lysine Derivatives [10][11]

This protocol describes a three-step synthesis of Nα-acylated lysine (B10760008) derivatives, avoiding the need for amino group protection and deprotection.

  • Step 1: Synthesis of α-amino-ε-caprolactam (ACL)

    • Suspend this compound hydrochloride in n-hexanol.

    • Heat the mixture to reflux for a specified time to induce cyclization.

    • Cool the reaction mixture and collect the precipitated ACL by filtration.

    • Purify the ACL by recrystallization.

  • Step 2: Acylation of α-amino-ε-caprolactam

    • Dissolve ACL in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride.

    • Slowly add the desired acyl chloride (e.g., octanoyl chloride, lauroyl chloride) at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the α-amido-ε-caprolactam.

  • Step 3: Hydrolysis to Nα-Acyl-L-Lysine

    • Dissolve the α-amido-ε-caprolactam in an aqueous solution of sodium hydroxide.

    • Reflux the mixture for several hours to hydrolyze the lactam ring.

    • Cool the solution and adjust the pH to neutral with hydrochloric acid to precipitate the crude product.

    • Collect the precipitate by filtration, wash with water, and dry to yield the Nα-acyl-L-lysine derivative.

2. Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides [3][12]

This protocol outlines the Fmoc/tBu strategy for the synthesis of peptides containing this compound.

  • Materials:

    • Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

    • Rink Amide resin or other suitable solid support

    • Coupling reagents (e.g., HBTU, HATU)

    • Base (e.g., DIPEA)

    • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

    • Cleavage cocktail (e.g., TFA/TIS/water)

    • Solvents (DMF, DCM, diethyl ether)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF.

    • First Amino Acid Coupling:

      • Deprotect the Fmoc group on the resin using the deprotection solution.

      • Wash the resin thoroughly with DMF.

      • Activate the first Fmoc-amino acid with coupling reagents and a base in DMF.

      • Add the activated amino acid solution to the resin and shake for a specified time.

      • Wash the resin to remove excess reagents.

    • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

    • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

    • Cleavage and Side-Chain Deprotection:

      • Wash the peptide-resin with DCM and dry under vacuum.

      • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from lysine).

      • Precipitate the crude peptide in cold diethyl ether.

    • Purification: Purify the crude peptide by reverse-phase HPLC.

    • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biological Assay Protocols

1. MTT Assay for Cytotoxicity [1]

This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity [4][5][13]

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains

    • Bacterial growth medium (e.g., Mueller-Hinton broth)

    • This compound analogue solutions of known concentrations

    • 96-well microtiter plates

    • Incubator

    • Microplate reader or visual inspection

  • Procedure:

    • Serial Dilution: Prepare a series of twofold dilutions of the this compound analogue in the growth medium in the wells of a 96-well plate.

    • Bacterial Inoculation: Add a standardized inoculum of the bacterial suspension to each well. Include a positive control (bacteria with no analogue) and a negative control (medium only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the analogue at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

3. Caspase-3/7, -8, and -9 Activation Assay for Apoptosis [14][15][16][17]

This fluorometric or colorimetric assay measures the activity of key caspases involved in the apoptotic pathway.

  • Materials:

    • Cells to be tested

    • This compound analogue

    • Caspase assay kit (containing cell lysis buffer, reaction buffer, and specific caspase substrates conjugated to a fluorophore or chromophore)

    • 96-well plate (black for fluorescence, clear for colorimetric)

    • Microplate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Cell Treatment: Treat cells with the this compound analogue for a specified time to induce apoptosis. Include an untreated control.

    • Cell Lysis: Lyse the cells using the provided lysis buffer to release the caspases.

    • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9).

    • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours. During this time, active caspases will cleave the substrate, releasing the fluorophore or chromophore.

    • Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

    • Data Analysis: Quantify the increase in caspase activity in the treated cells compared to the untreated control.

Signaling Pathways and Mechanisms of Action

This compound analogues exert their biological effects through a variety of mechanisms, often by modulating specific signaling pathways.

Apoptosis Induction in Cancer Cells

Many anticancer this compound analogues induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

  • Intrinsic Pathway: this compound analogues can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of the initiator caspase-9 , which then activates the executioner caspase-3 and caspase-7 .

  • Extrinsic Pathway: Some analogues may activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8 , which can directly activate executioner caspases.

  • Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are often upregulated by this compound analogues, while anti-apoptotic proteins like Bcl-2 are downregulated, thus promoting apoptosis.[1]

  • p53 Activation: The tumor suppressor protein p53 can be activated by cellular stress induced by this compound analogues, leading to cell cycle arrest and apoptosis.[1]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound Analogue This compound Analogue p53 p53 This compound Analogue->p53 Bax Bax This compound Analogue->Bax Bcl2 Bcl2 This compound Analogue->Bcl2 p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase9 Caspase-9 Cytochrome c->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is implicated in many cancers. Some this compound analogues have been shown to inhibit the NF-κB signaling pathway.

  • Mechanism of Inhibition: These analogues can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, they block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

Conclusion

This compound analogues represent a promising and diverse class of bioactive molecules with significant therapeutic potential. Their structural versatility allows for the fine-tuning of their biological activities, making them attractive candidates for drug development programs targeting a range of diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. The data presented in the tables, the detailed experimental protocols, and the visualized signaling pathways offer a solid foundation for researchers to build upon in their quest to develop novel this compound-based therapeutics. Further exploration of the vast chemical space of this compound analogues, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly pave the way for the next generation of innovative medicines.

References

An In-depth Technical Guide to L-Lysine Transporters and Uptake Mechanisms in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary transporters and mechanisms governing the uptake of the essential amino acid L-lysine into cells. This document delves into the major transporter families, their kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization.

Core this compound Transporter Families

The cellular uptake of this compound is predominantly mediated by solute carriers (SLCs), with the SLC7 family playing a central role. This family is broadly categorized into two main subgroups: the Cationic Amino Acid Transporters (CATs) and the Heterodimeric Amino Acid Transporters (HATs).

Cationic Amino Acid Transporters (CATs): Members of the CAT family, primarily SLC7A1 (CAT1) and SLC7A2 (CAT2), are responsible for the sodium-independent transport of cationic amino acids such as this compound, L-arginine, and L-ornithine.[1][2][3] These transporters function as facilitated diffusers and can also operate as exchangers, where the transport of one cationic amino acid is coupled to the counter-transport of another.[3]

Heterodimeric Amino Acid Transporters (HATs): HATs are composed of a heavy subunit from the SLC3 family (e.g., SLC3A1/rBAT or SLC3A2/4F2hc) and a light subunit from the SLC7 family.[4] The heavy subunit is crucial for trafficking the transporter complex to the plasma membrane. Key HATs involved in this compound transport include:

  • System y+L: Comprising a light chain like SLC7A7 (y+LAT1) or SLC7A6 (y+LAT2) linked to SLC3A2 (4F2hc), this system mediates the sodium-independent uptake of cationic amino acids and the sodium-dependent uptake of neutral amino acids.

  • System b0,+: This system, formed by the association of SLC7A9 (b⁰⁺AT) and SLC3A1 (rBAT), facilitates the sodium-independent transport of this compound, other cationic amino acids, and neutral amino acids.[5][6] Defects in this system are associated with the genetic disorder cystinuria.[5][6][7]

Other Transporters: While the SLC7 family is primary, other transporters may also contribute to this compound uptake in specific cell types and conditions. Additionally, in prokaryotes, the LysE superfamily is responsible for the export of this compound.

Quantitative Data on this compound Transport

The kinetic parameters of this compound transport, Michaelis constant (Km) and maximum velocity (Vmax), vary depending on the specific transporter, the cell type, and the experimental conditions. The following tables summarize available quantitative data for key this compound transporters.

Table 1: Kinetic Parameters of this compound Transport by Cationic Amino Acid Transporters (CATs)

Transporter (Gene)Cell Line/SystemKm (mM)Vmax (nmol/mg protein/min)Notes
SLC7A1 (CAT1)NSC-34 (WT)High-affinity: 0.062 ± 0.001Low-affinity: 0.48 ± 0.08High-affinity: 1.70 ± 0.26Low-affinity: 8.48 ± 0.71Two saturable processes were identified.[8]
SLC7A1 (CAT1)NSC-34 (MT, ALS model)High-affinity: 0.0066 ± 0.0003Low-affinity: 0.31 ± 0.14High-affinity: 0.072 ± 0.002Low-affinity: 3.71 ± 0.88Altered kinetics observed in a disease model.[8]
System y+Human placental brush-border membrane vesicles--Vmax is doubled and Km is halved with a negative membrane potential.[9]

Table 2: Kinetic Parameters of this compound Transport by Heterodimeric Amino Acid Transporters (HATs)

Transporter System (Genes)Cell Line/SystemKm (mM)VmaxNotes
System y+LHuman placental brush-border membrane vesicles--Less sensitive to changes in membrane potential compared to system y+.[9]
SLC7A9/SLC3A1 (System b0,+)Mouse model--Loss of function reduces cystine and arginine transport.[6]

Signaling Pathways and Regulation

The expression and activity of this compound transporters are tightly regulated by various signaling pathways, ensuring that cellular amino acid levels are maintained in response to environmental cues.

Regulation of SLC7A1 (CAT1)

The expression and function of SLC7A1 are modulated by hormones and intracellular signaling cascades. For instance, insulin (B600854) and 17β-estradiol have been shown to increase SLC7A1 expression and activity through transcriptional mechanisms involving the transcription factor Sp1.[10] Conversely, activation of protein kinase C (PKC) can lead to the phosphorylation, ubiquitination, and subsequent clathrin-dependent endocytosis of the transporter, thereby reducing its presence at the cell surface.[10]

SLC7A1_Regulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Estradiol Estradiol Estradiol_Receptor Estradiol Receptor Estradiol->Estradiol_Receptor PKC_activator PKC Activator PKC PKC PKC_activator->PKC Sp1 Sp1 Insulin_Receptor->Sp1 activates Estradiol_Receptor->Sp1 activates SLC7A1 SLC7A1 (CAT1) PKC->SLC7A1 phosphorylates Ubiquitination Ubiquitination SLC7A1->Ubiquitination leads to Lysine_Uptake This compound Uptake SLC7A1->Lysine_Uptake Gene_Expression SLC7A1 Gene Expression Sp1->Gene_Expression promotes Endocytosis Endocytosis Ubiquitination->Endocytosis triggers Endocytosis->SLC7A1 reduces surface expression Gene_Expression->SLC7A1 increases synthesis

Regulation of SLC7A1 Expression and Activity.
mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that senses amino acid availability. Amino acid transporters, including those for this compound, play a crucial role in activating mTORC1 signaling. The uptake of essential amino acids into the cell, and their subsequent detection by intracellular sensors, leads to the activation of mTORC1, which in turn promotes protein synthesis and other anabolic processes.

Experimental Protocols

The characterization of this compound transporters relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radiolabeled this compound Uptake Assay

This is a fundamental method to directly measure the transport of this compound into cells.

Materials:

  • Cell culture of interest (e.g., adherent cells grown in 24-well plates)

  • Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, pH adjusted as required)

  • Stop solution (ice-cold uptake buffer)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to a confluent monolayer.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate at 37°C for 10-15 minutes to allow cells to equilibrate.

  • Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake buffer containing the desired concentration of radiolabeled this compound and any inhibitors or competing amino acids. A typical final concentration for radiolabeled this compound is in the low micromolar range.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes). For kinetic studies, a short, linear uptake time should be used.

  • Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold stop solution.

  • Cell Lysis: Add 500 µL of lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In parallel wells that have been treated identically but without the addition of radiolabel, determine the total protein concentration using a standard protein assay. This is used to normalize the uptake data.

  • Data Analysis: Express the uptake as nmol or pmol of this compound per mg of protein per minute. For kinetic analysis, perform the assay over a range of unlabeled this compound concentrations (while keeping the radiolabel concentration constant) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Patch-Clamp Electrophysiology

This technique can be used to study the electrogenic properties of this compound transporters.

Materials:

  • Cells expressing the transporter of interest (e.g., Xenopus oocytes or a mammalian cell line)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling pipettes

  • Extracellular (bath) solution containing this compound

  • Intracellular (pipette) solution

  • Data acquisition software

Procedure:

  • Cell Preparation: Prepare cells for recording. For adherent cells, plate them on glass coverslips. For Xenopus oocytes, inject cRNA encoding the transporter and incubate for 2-5 days.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip to gain electrical and diffusional access to the cell interior (whole-cell mode).

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Substrate Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound. The transport of the positively charged this compound will generate an inward current.

  • Data Recording: Record the this compound-induced currents using the data acquisition software.

  • Data Analysis: Analyze the current-voltage relationship and the concentration-dependence of the current to determine the kinetic and electrogenic properties of the transporter.

Experimental and Logical Workflows

The characterization of a novel this compound transporter typically follows a logical progression of experiments.

Workflow for Functional Characterization of a Novel Amino Acid Transporter

This workflow outlines the key steps from gene identification to in-depth functional analysis.

Transporter_Characterization_Workflow cluster_in_silico In Silico Analysis cluster_expression Expression & Localization cluster_functional_assays Functional Assays cluster_regulation Regulatory Studies Gene_ID Gene Identification (e.g., from genomic data) Sequence_Analysis Sequence & Structural Analysis (predict topology, motifs) Gene_ID->Sequence_Analysis Cloning Cloning into Expression Vector Sequence_Analysis->Cloning Heterologous_Expression Heterologous Expression (e.g., Xenopus oocytes, HEK293 cells) Cloning->Heterologous_Expression Localization Subcellular Localization (e.g., immunofluorescence, GFP-tagging) Heterologous_Expression->Localization Uptake_Assay Radiolabeled Substrate Uptake Assays Heterologous_Expression->Uptake_Assay Electrophysiology Electrophysiological Recordings (if electrogenic) Heterologous_Expression->Electrophysiology Signaling_Pathways Investigate Regulatory Signaling Pathways (e.g., using inhibitors, activators) Localization->Signaling_Pathways Kinetics Kinetic Characterization (Km, Vmax) Uptake_Assay->Kinetics Substrate_Specificity Substrate Specificity (competition assays) Uptake_Assay->Substrate_Specificity Kinetics->Signaling_Pathways Gene_Regulation Study Transcriptional & Post-transcriptional Regulation Signaling_Pathways->Gene_Regulation

Workflow for Characterizing a Novel Amino Acid Transporter.

This comprehensive guide provides a foundational understanding of this compound transporters and the methodologies used to study them. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for identifying and validating new therapeutic targets and for designing novel strategies to modulate cellular nutrient uptake.

References

L-Lysine Degradation Pathways: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid for animals, plays a central role in a multitude of physiological processes. Its homeostasis is critically maintained by a diverse array of catabolic pathways that vary significantly across different domains of life. Understanding these degradation routes is fundamental for advancements in metabolic engineering, the study of inborn errors of metabolism, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core this compound degradation pathways in bacteria, fungi, plants, and animals. It summarizes key quantitative data, details common experimental protocols for pathway elucidation, and presents visual diagrams of the metabolic routes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound Degradation in Bacteria

Bacteria exhibit remarkable metabolic diversity, employing several distinct pathways for this compound catabolism. These pathways often funnel intermediates into the central carbon metabolism.

The Glutarate Pathway in Escherichia coli

In organisms like Escherichia coli, a recently elucidated pathway degrades lysine (B10760008) to succinate.[1] This pathway involves glutarate and L-2-hydroxyglutarate as key intermediates. This compound is first converted to 5-aminovalerate, which then enters a series of reactions catalyzed by enzymes including GabT and GabD.[1] A key step is the hydroxylation of glutarate to L-2-hydroxyglutarate by the dioxygenase CsiD.[1] Subsequently, L-2-hydroxyglutarate is converted to α-ketoglutarate, a central metabolite in the TCA cycle.[1]

G Lys This compound AV 5-Aminovalerate Lys->AV GSA Glutarate semialdehyde AV->GSA GabT Glut Glutarate GSA->Glut GabD HGlut L-2-Hydroxyglutarate Glut->HGlut CsiD AKG α-Ketoglutarate HGlut->AKG LhgO Succ Succinate AKG->Succ TCA TCA Cycle Succ->TCA

Bacterial Glutarate Pathway for Lysine Degradation.
Parallel Pathways in Pseudomonas putida

Pseudomonas putida demonstrates the simultaneous operation of multiple lysine degradation pathways. The two primary routes are the δ-aminovalerate (AMV) pathway and the α-aminoadipate (AMA) pathway. The AMV pathway proceeds via δ-aminovaleramide and δ-aminovalerate to glutarate, which then enters the Krebs cycle. The AMA pathway involves intermediates such as D-lysine and L-pipecolate. Genetic studies have confirmed the concurrent function of both pathways for utilizing this compound as a sole carbon and nitrogen source.

Other Bacterial Pathways

Other notable bacterial pathways include:

  • The Cadaverine (B124047) Pathway: Found in organisms like P. aeruginosa, this pathway involves the decarboxylation of this compound to cadaverine by lysine decarboxylase (CadA).[2][3]

  • The β-Lysine Pathway: In some Bacillus species, this compound is converted to L-β-lysine by lysine-2,3-aminomutase (KamA), initiating a distinct degradation cascade.[3]

This compound Degradation in Fungi

Fungi primarily synthesize lysine via the α-aminoadipate (AAA) pathway. Lysine catabolism in these organisms often occurs through the reversal of the final steps of this biosynthetic pathway. This route is also referred to as the saccharopine pathway. In this process, lysine is first converted to saccharopine, which is then metabolized to α-aminoadipate semialdehyde and ultimately to α-aminoadipic acid.[3]

This compound Degradation in Plants

The main route for this compound catabolism in plants is the saccharopine pathway (SACPATH).[4] This pathway is not only crucial for regulating lysine homeostasis but is also implicated in plant responses to both abiotic and biotic stress.[5] The initial two steps are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). LKR condenses lysine with α-ketoglutarate to form saccharopine, and the SDH domain then hydrolyzes saccharopine to yield glutamate (B1630785) and α-aminoadipate semialdehyde (AASA).[4] AASA is subsequently oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase (AASADH).[5]

G cluster_0 LKR/SDH (Bifunctional Enzyme) Lys This compound Sac Saccharopine Lys->Sac LKR domain AKG_in α-Ketoglutarate AKG_in->Sac AASA α-Aminoadipate Semialdehyde (AASA) Sac->AASA SDH domain Glu_out Glutamate Sac->Glu_out AAA α-Aminoadipate (AAA) AASA->AAA AASADH Central_Met Central Metabolism AAA->Central_Met

The Saccharopine Pathway (SACPATH) in Plants.

This compound Degradation in Animals

In mammals, lysine degradation is compartmentalized, with two primary pathways operating in different tissues. These pathways converge at the intermediate α-aminoadipic semialdehyde (AAS).[6]

The Saccharopine Pathway

This is the predominant pathway in extracerebral tissues like the liver and is confined to the mitochondria.[6][7] The first two steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[6] Its lysine-ketoglutarate reductase (LKR) domain converts lysine and α-ketoglutarate to saccharopine, and its saccharopine dehydrogenase (SDH) domain subsequently forms AAS and glutamate.[6] AAS is further oxidized to α-aminoadipic acid, which eventually yields acetyl-CoA for the citric acid cycle.[8] Genetic defects in the AASS gene can lead to hyperlysinemia, a rare metabolic disorder.[6]

The Pipecolate Pathway

The pipecolate pathway is the major route for lysine degradation in the adult brain.[7] This pathway involves multiple cellular compartments, including the cytosol, peroxisomes, and mitochondria.[7] this compound is converted through a series of steps to L-pipecolic acid (L-PA). L-PA is then oxidized to generate piperideine-6-carboxylate (P6C), which exists in equilibrium with AAS, the point of convergence with the saccharopine pathway.[6]

G cluster_sacch Saccharopine Pathway (Mitochondria) cluster_pipe Pipecolate Pathway (Brain) Lys This compound S_Sac Saccharopine Lys->S_Sac AASS (LKR domain) P_KAC α-Keto-ε-aminocaproate Lys->P_KAC S_AAS α-Aminoadipic Semialdehyde (AAS) S_Sac->S_AAS AASS (SDH domain) AAA α-Aminoadipic Acid S_AAS->AAA AAS Dehydrogenase P_P2C Δ¹-Piperideine-2-carboxylate P_KAC->P_P2C Non-enzymatic P_PA L-Pipecolic Acid P_P2C->P_PA Ketimine Reductase P_P6C Δ¹-Piperideine-6-carboxylate P_PA->P_P6C Pipecolic Acid Oxidase P_P6C->S_AAS Equilibrium AKA α-Ketoadipic Acid AAA->AKA AcCoA Acetyl-CoA AKA->AcCoA TCA TCA Cycle AcCoA->TCA

Mammalian Lysine Degradation Pathways.

Quantitative Metabolic Data

Metabolic flux analysis (MFA) provides quantitative insights into the flow of metabolites through a network. The tables below summarize key kinetic data for enzymes in the saccharopine pathway.

Table 1: Michaelis Constants (Km) for Lysine Degradation Enzymes

Enzyme Organism Substrate Km Value Reference
Lysine-Ketoglutarate Reductase Human (Liver) This compound 1.5 mM [9]
Lysine-Ketoglutarate Reductase Human (Liver) α-Ketoglutarate 1.0 mM [9]
Lysine-Ketoglutarate Reductase Human (Liver) NADPH 80 µM [9]
Saccharopine Dehydrogenase S. cerevisiae Saccharopine Data not specified [10][11]

| Saccharopine Dehydrogenase | S. cerevisiae | NAD+ | Data not specified |[10][11] |

Note: Comprehensive kinetic data is often context-dependent (pH, temperature) and not always available in a standardized format across all studies.

Key Experimental Protocols

Elucidating metabolic pathways requires a combination of biochemical, genetic, and analytical techniques.

Protocol: ¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique for quantifying intracellular metabolic fluxes by tracing the path of carbon atoms from a labeled substrate through the metabolic network.[12][13]

  • Experimental Design: Select appropriate ¹³C-labeled tracers (e.g., [1-¹³C]glucose, [U-¹³C]glucose) to maximize the resolution of fluxes in the pathways of interest.[14]

  • Cell Culture and Labeling: Culture cells in a medium where the primary carbon source is replaced with its ¹³C-labeled counterpart. Allow the culture to reach an isotopic steady state, which typically requires several cell doubling times.[12][14]

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., using cold methanol) to prevent metabolite turnover. Extract intracellular metabolites using appropriate solvent systems.

  • Sample Preparation: For analysis of proteinogenic amino acids, hydrolyze total biomass with HCl. Derivatize the resulting amino acids to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12]

  • Mass Spectrometry Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites (e.g., amino acids).

  • Flux Estimation and Analysis: Use specialized software (e.g., Metran) to fit the measured mass isotopomer distributions to a metabolic network model.[13] This computational step estimates the intracellular fluxes that best explain the observed labeling patterns. Perform statistical analysis to assess the goodness of fit and calculate confidence intervals for the estimated fluxes.[13]

G Design 1. Experimental Design (Select ¹³C Tracer) Culture 2. Cell Culture with ¹³C-Labeled Substrate Design->Culture Quench 3. Rapid Quenching & Metabolite Extraction Culture->Quench Prepare 4. Sample Preparation (Hydrolysis & Derivatization) Quench->Prepare Analyze 5. GC-MS Analysis (Measure Isotopomers) Prepare->Analyze Model 6. Computational Modeling & Flux Estimation Analyze->Model

Workflow for ¹³C-Metabolic Flux Analysis (MFA).
Protocol: Spectrophotometric Enzyme Assay (e.g., LKR)

This protocol measures the activity of a specific enzyme by monitoring the change in absorbance of a substrate or cofactor. For LKR, the activity is typically measured by following the oxidation of NADPH to NADP⁺.[9]

  • Protein Extraction: Homogenize tissue or cell samples in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the soluble proteins. Determine the total protein concentration of the extract (e.g., via Bradford assay).

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer containing all necessary components except the final initiating substrate. For the LKR forward reaction, this includes buffer (e.g., HEPES, pH 7.8), this compound, α-ketoglutarate, and NADPH.[9][15]

  • Reaction Initiation and Measurement: Initiate the reaction by adding the final component (e.g., the protein extract). Immediately place the cuvette in a spectrophotometer set to the appropriate wavelength (340 nm for NADPH).

  • Data Analysis: Record the decrease in absorbance at 340 nm over time. The rate of change in absorbance is directly proportional to the rate of NADPH consumption and thus to the enzyme's activity. Calculate the specific activity (e.g., in nmol/min/mg protein) using the Beer-Lambert law and the known extinction coefficient for NADPH.

G Extract 1. Protein Extraction from Sample Initiate 3. Initiate Reaction (Add Protein Extract) Extract->Initiate Mix 2. Prepare Reaction Mix (Buffer, Substrates, NADPH) Mix->Initiate Measure 4. Measure Absorbance Change (e.g., at 340 nm) Initiate->Measure Calculate 5. Calculate Specific Activity Measure->Calculate

Workflow for a Spectrophotometric Enzyme Assay.

References

L-Lysine's Contribution to Enzyme Catalytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential α-amino acid, plays a multifaceted and critical role in enzyme catalysis. Its unique physicochemical properties, particularly the nucleophilic and basic nature of its ε-amino group, allow it to participate directly in the catalytic cycle of numerous enzymes. This guide provides an in-depth exploration of the core mechanisms through which this compound contributes to enzyme function. We will delve into its roles in general acid-base catalysis, the formation of Schiff base intermediates, its structural contributions to protein stability and active site architecture, and the profound impact of post-translational modifications of lysine (B10760008) residues on regulating enzyme activity. This document synthesizes key findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key pathways and workflows to offer a comprehensive resource for researchers in enzymology and drug development.

Introduction

The catalytic prowess of enzymes is largely dictated by the functional groups of their constituent amino acid residues. Among these, this compound stands out for its versatility.[1] Its side chain, terminating in a primary amine ((CH₂)₄NH₂), is typically protonated at physiological pH, rendering it positively charged.[2] However, the local microenvironment of an enzyme's active site can significantly perturb the pKa of this ε-amino group, allowing it to act as a potent nucleophile or a general acid/base catalyst.[3][4] This adaptability is central to the catalytic mechanisms of a wide array of enzymes, including aldolases, decarboxylases, and dehydrogenases.[5][6][7] Furthermore, the lysine side chain is a frequent target for post-translational modifications (PTMs), such as acetylation and ubiquitination, which serve as crucial regulatory switches for enzyme activity and cellular signaling pathways.[8][9]

The Catalytic Roles of this compound

General Acid-Base Catalysis

The ε-amino group of lysine can function as both a proton donor (general acid) and a proton acceptor (general base) during catalysis.[10] In its protonated form (-NH₃⁺), it can donate a proton to stabilize a negatively charged transition state or facilitate the departure of a leaving group.[11] Conversely, in its neutral, unprotonated form (-NH₂), it can act as a general base, abstracting a proton to activate a nucleophile or initiate a reaction.[6]

The catalytic efficiency of lysine in this role is highly dependent on its pKa value within the enzyme's active site.[11] While the pKa of the ε-amino group of free lysine in solution is approximately 10.5, it can be significantly altered by the surrounding electrostatic and hydrogen-bonding network within the protein.[12][13] For instance, the proximity of other positively charged residues can lower the pKa, favoring the unprotonated, basic form.[4] Conversely, a hydrophobic environment can raise the pKa. This pKa modulation is a key strategy employed by enzymes to optimize the catalytic activity of their active site lysine residues.[3]

A notable example is found in leucine (B10760876) dehydrogenase, where Lys-80 has been identified as a general base catalyst.[6] Site-directed mutagenesis studies have shown that replacing Lys-80 with alanine (B10760859), arginine, or glutamine markedly reduces the enzyme's activity. The pH profiles of these mutants differ significantly from the wild-type enzyme, providing strong evidence for the role of Lys-80's ε-amino group in catalysis.[6]

Covalent Catalysis via Schiff Base Formation

A hallmark of many enzymes, particularly those that act on carbonyl substrates, is the formation of a covalent intermediate known as a Schiff base (or imine).[7][14] Lysine is a key player in this mechanism. The nucleophilic ε-amino group of an active site lysine residue attacks the electrophilic carbonyl carbon of a substrate (an aldehyde or a ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to form a protonated Schiff base.[15]

This covalent linkage serves to:

  • Electron Sink: The positively charged nitrogen of the protonated Schiff base acts as an electron sink, stabilizing the formation of a carbanionic intermediate at a later stage of the reaction. This is crucial for reactions involving C-C bond cleavage or formation, as seen in aldolases.[15]

  • Substrate Activation: By forming a covalent bond with the substrate, the enzyme can precisely orient it for the subsequent chemical transformation.[14]

Ornithine decarboxylase (ODC), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, provides a well-studied example.[16][17] In the absence of a substrate, an active site lysine (Lys-69) forms a Schiff base with the PLP cofactor.[16] Upon substrate binding, a new Schiff base is formed between the substrate and PLP, initiating the decarboxylation reaction.[17] Mutagenesis studies replacing Lys-69 with arginine or alanine have demonstrated a dramatic decrease in the rates of Schiff base formation, decarboxylation, and product release, highlighting the critical role of this lysine residue.[16][18]

Structural Roles of this compound

Beyond its direct participation in catalysis, lysine contributes significantly to the overall structure and stability of enzymes.[1] Its long, flexible side chain, capped with a positive charge, allows it to engage in various non-covalent interactions:

  • Hydrogen Bonding: The ε-amino group is an excellent hydrogen bond donor and can participate in intricate hydrogen-bonding networks that stabilize protein folds and active site conformations.[1]

  • Salt Bridges: The positively charged ammonium (B1175870) group can form strong electrostatic interactions (salt bridges) with negatively charged residues like aspartate and glutamate. These interactions are vital for maintaining the tertiary and quaternary structure of many proteins.

  • Interaction with Aqueous Environment: Lysine residues are often found on the protein surface, where their hydrophilic side chains can interact favorably with the surrounding aqueous solvent, contributing to protein solubility.[1]

In some enzymes, lysine's structural role is directly linked to its catalytic function. For example, in rabbit muscle aldolase (B8822740), Lys-146 is essential for the cleavage and condensation of the C3-C4 bond of fructose (B13574) 1,6-bis(phosphate).[19] While it is not the Schiff base-forming lysine, mutations at this position significantly impair the rate of C-C bond breaking, suggesting a crucial role in positioning the substrate or stabilizing the transition state.[19][20]

Regulation of Enzyme Activity by Lysine Post-Translational Modifications (PTMs)

The ε-amino group of lysine is a versatile hub for a wide range of reversible post-translational modifications (PTMs).[8][21] These modifications can dramatically alter the charge, size, and reactivity of the lysine side chain, thereby modulating enzyme activity, protein-protein interactions, protein stability, and cellular localization.[8][22]

Key lysine PTMs that regulate enzyme function include:

  • Acetylation: The addition of an acetyl group neutralizes the positive charge of the lysine side chain. This can impact electrostatic interactions that are critical for substrate binding or maintaining an active conformation.[10][23] Lysine acetylation is a widespread regulatory mechanism, particularly for enzymes involved in metabolism.[9] For instance, acetylation of ubiquitin has been shown to modulate the catalytic activity of the E1 enzyme Uba1.[24]

  • Ubiquitination: The covalent attachment of one or more ubiquitin proteins to a lysine residue is a primary signal for protein degradation by the proteasome.[23][25] This process is a key mechanism for controlling the cellular concentration of many enzymes. The interplay between acetylation and ubiquitination is a critical regulatory feature, as acetylation of a lysine residue can prevent its ubiquitination, thereby protecting the protein from degradation.[26][27]

  • Methylation: The addition of one, two, or three methyl groups to the ε-amino group maintains the positive charge but increases the size and hydrophobicity of the side chain.[8] Lysine methylation is a key regulatory mark on histone proteins, influencing chromatin structure and gene expression, but it also occurs on non-histone enzymes.[8][10]

  • Succinylation: This modification introduces a negatively charged succinyl group, causing a significant change in the local charge environment.[28] Lysine succinylation has been shown to directly regulate enzyme activity and remodel chromatin structure.[28]

These PTMs are dynamically regulated by "writer" enzymes that add the modification (e.g., acetyltransferases, ubiquitin ligases) and "eraser" enzymes that remove it (e.g., deacetylases, deubiquitinases).[8] This dynamic interplay allows for precise temporal and spatial control over enzyme activity in response to cellular signals.

Quantitative Data on this compound's Role in Catalysis

The following tables summarize quantitative data from studies on enzymes where lysine plays a crucial catalytic role.

Table 1: pKa Values of Catalytic Lysine Residues

EnzymeLysine ResidueMeasured pKaMethodReference
Staphylococcal Nuclease (mutants)Various internal positions5.3 - >10.4pH-dependent stability studies[12]
Leucine DehydrogenaseLys-808.9Kinetic analysis[6]
Sarcosine (B1681465) OxidaseActive site Lys6.7, 8.5pH-dependent inactivation[29]
Acetoacetate DecarboxylaseLys-116~6.0pH-dependent chemical modification[4]

Table 2: Kinetic Parameters of Wild-Type vs. Lysine Mutant Enzymes

EnzymeMutationkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcatReference
Ornithine Decarboxylase
Wild-Type-~30~0.1~3 x 10⁵-[16]
K69R0.00310.1817.2~10⁴[16]
Rabbit Muscle Aldolase
Wild-Type-110.0033.7 x 10⁶-[20]
K146R0.0220.0037.3 x 10³500[20]
K146A< 0.001--> 11,000[19]
K146Q< 0.001--> 11,000[19]

Experimental Protocols

Site-Directed Mutagenesis of a Catalytic Lysine Residue

This protocol describes a typical workflow for creating a point mutation to substitute a catalytic lysine with another amino acid (e.g., alanine or arginine) to probe its function.[30][31]

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases long. The primers should contain the desired mutation in the center and have a melting temperature (Tm) of ≥ 78°C.[32]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the gene of interest as the template and the mutagenic primers. The PCR cycles will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the resulting mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

Enzyme Kinetics Assay for Wild-Type and Mutant Enzymes

This protocol outlines a general procedure to determine the kinetic parameters (kcat and Km) of an enzyme and its mutants.[33]

  • Protein Expression and Purification: Express the wild-type and mutant enzymes in a suitable expression system (e.g., E. coli) and purify them to homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[32]

  • Enzyme Concentration Determination: Accurately determine the concentration of the purified enzyme solutions using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.

  • Initial Velocity Measurements: Set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in a suitable buffer at a constant temperature and pH.

  • Data Acquisition: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a spectrophotometer, fluorometer, or other appropriate detection method. Calculate the initial velocity (v₀) for each substrate concentration.

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.

  • kcat Calculation: Calculate the turnover number (kcat) by dividing Vmax by the total enzyme concentration ([E]t).

X-ray Crystallography for Active Site Visualization

X-ray crystallography is a powerful technique to determine the three-dimensional structure of an enzyme at atomic resolution, providing insights into the role of lysine residues in the active site.[34][35]

  • Protein Crystallization: Purify the target enzyme to a high concentration and screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals.

  • Data Collection: Expose the protein crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.[34]

  • Phase Determination: Determine the phases of the diffracted X-rays. This is often the most challenging step and can be accomplished using methods such as molecular replacement (if a structure of a homologous protein is available) or experimental phasing techniques (e.g., single- or multiple-wavelength anomalous dispersion).

  • Model Building and Refinement: Use the electron density map, calculated from the measured diffraction intensities and the determined phases, to build an atomic model of the protein. Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

  • Structural Analysis: Analyze the final refined structure to visualize the active site, identify the interactions of the catalytic lysine residue with the substrate, cofactors, and other active site residues, and infer its role in the catalytic mechanism.[36][37]

Visualizations

Signaling Pathways and Experimental Workflows

Schiff_Base_Formation Lysine Lys-NH2 (Nucleophile) Carbinolamine Carbinolamine Intermediate Substrate Substrate (R-C=O) Substrate->Lysine Nucleophilic Attack Schiff_Base Protonated Schiff Base (R-C=N+H-Lys) Carbinolamine->Schiff_Base Dehydration

Caption: Covalent catalysis via Schiff base formation involving an active site lysine.

Lysine_PTM_Regulation Enzyme_Lys Enzyme-Lys-NH3+ Writer Writer (e.g., Acetyltransferase, Ubiquitin Ligase) Enzyme_Lys->Writer Adds PTM Enzyme_AcLys Enzyme-Lys-NH-Ac (Neutral Charge) Eraser Eraser (e.g., Deacetylase, Deubiquitinase) Enzyme_AcLys->Eraser Removes PTM Enzyme_UbLys Enzyme-Lys-Ub (Degradation Signal) Enzyme_UbLys->Eraser Removes PTM Writer->Enzyme_AcLys Acetylation Writer->Enzyme_UbLys Ubiquitination Eraser->Enzyme_Lys Regeneration

Caption: Regulation of enzyme activity by lysine post-translational modifications.

SDM_Workflow start Start: Plasmid with Wild-Type Gene primers Design Mutagenic Primers start->primers pcr PCR with High-Fidelity Polymerase primers->pcr dpni DpnI Digestion of Parental Template pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence end End: Plasmid with Mutated Gene sequence->end

Caption: Experimental workflow for site-directed mutagenesis.

Conclusion

This compound is an indispensable amino acid in the realm of enzyme catalysis. Its chemical versatility allows it to function as a general acid-base catalyst and a nucleophile for covalent catalysis, while its structural properties contribute to the stability and integrity of the enzyme active site. Furthermore, the post-translational modification of lysine residues has emerged as a sophisticated mechanism for the dynamic regulation of enzyme activity, providing a crucial layer of control over cellular processes. A thorough understanding of the multifaceted roles of this compound is paramount for researchers and scientists in basic and applied biological sciences, particularly for those engaged in drug development, where the modulation of enzyme activity is a primary therapeutic strategy. The data and protocols presented in this guide offer a foundational resource for further investigation into the fascinating contributions of this compound to the world of enzymes.

References

The Genetic Regulation of L-Lysine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Lysine, an essential amino acid for animals, plays a critical role not only as a fundamental building block for protein synthesis but also in a variety of other cellular processes, including collagen crosslinking, carnitine production for fatty acid metabolism, and epigenetic regulation through histone modifications. Unlike animals, microorganisms and plants can synthesize this compound de novo, making the enzymes in these pathways attractive targets for the development of antimicrobial agents and herbicides. A thorough understanding of the intricate genetic and allosteric regulation of this compound metabolism is therefore crucial for advancements in biotechnology, metabolic engineering, and drug development. This guide provides an in-depth overview of the core biosynthetic and catabolic pathways of this compound, the multifaceted regulatory mechanisms that govern its homeostasis, and detailed protocols for key experimental techniques used in its study.

This compound Biosynthesis Pathways

The biosynthesis of this compound is a testament to the evolutionary diversity of metabolic strategies, with two primary, distinct pathways having evolved: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.

The Diaminopimelate (DAP) Pathway

Prevalent in the vast majority of bacteria and plants, the DAP pathway is a branch of the aspartate metabolic family, which also gives rise to methionine, threonine, and isoleucine. The pathway begins with L-aspartate and culminates in the production of this compound, with meso-diaminopimelate serving as a crucial intermediate that is also a key component of the peptidoglycan cell wall in many bacteria.

The regulation of the DAP pathway is tightly controlled at multiple levels to ensure metabolic efficiency and to respond to cellular needs. The key regulatory nodes are the initial enzymes, Aspartate Kinase (AK) and Dihydrodipicolinate Synthase (DHDPS).

  • Aspartate Kinase (AK): In organisms like Escherichia coli, there are three isozymes of AK, each subject to feedback inhibition by different end products of the aspartate pathway. Aspartokinase III (encoded by the lysC gene) is specifically and allosterically inhibited by this compound.[1][2] The binding of lysine (B10760008) to the regulatory domain of AKIII induces a conformational change that blocks the ATP-binding site, thus inhibiting its catalytic activity.[1]

  • Dihydrodipicolinate Synthase (DHDPS): As the first enzyme committed solely to the lysine branch of the pathway, DHDPS (encoded by the dapA gene) is another critical point of allosteric regulation. It is feedback-inhibited by this compound, although the sensitivity to this inhibition varies between species.[3]

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DAP_Pathway cluster_regulation Regulatory Control cluster_pathway DAP Biosynthesis Pathway Lysine This compound AK_reg Aspartate Kinase (AK) (lysC) Lysine->AK_reg Feedback Inhibition DHDPS_reg Dihydrodipicolinate Synthase (DHDPS) (dapA) Lysine->DHDPS_reg Feedback Inhibition Aspartate L-Aspartate Aspartyl_P β-Aspartyl- phosphate (B84403) Aspartate->Aspartyl_P AK (lysC) ASA L-Aspartate- semialdehyde Aspartyl_P->ASA asd HTPA 2,3,4,5-Tetrahydro- dipicolinate ASA->HTPA DHDPS (dapA) Pyruvate (B1213749) Pyruvate Pyruvate->HTPA Succinyl_DAP N-Succinyl-LL-2,6- diaminopimelate HTPA->Succinyl_DAP dapD, dapC meso_DAP meso-Diaminopimelate Succinyl_DAP->meso_DAP dapE, dapF L_Lysine_out This compound meso_DAP->L_Lysine_out lysA

Caption: Overview of the Diaminopimelate (DAP) pathway for this compound biosynthesis in bacteria.

The α-Aminoadipate (AAA) Pathway

Found predominantly in fungi (including yeasts) and certain archaea, the AAA pathway utilizes a completely different set of intermediates and enzymes, starting from α-ketoglutarate and acetyl-CoA.[4] This pathway is part of the glutamate (B1630785) biosynthetic family. The first and rate-limiting step is catalyzed by homocitrate synthase (HCS), which is the primary site of feedback regulation by this compound.[5] this compound acts as a competitive inhibitor with respect to the substrate α-ketoglutarate, indicating that it binds to the active site of HCS.[5]

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AAA_Pathway cluster_regulation Regulatory Control cluster_pathway AAA Biosynthesis Pathway Lysine This compound HCS_reg Homocitrate Synthase (HCS) Lysine->HCS_reg Feedback Inhibition AKG α-Ketoglutarate Homocitrate Homocitrate AKG->Homocitrate HCS AcetylCoA Acetyl-CoA AcetylCoA->Homocitrate Homoaconitate Homoaconitate Homocitrate->Homoaconitate HAc Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate HAc Oxaloglutarate α-Ketoadipate Homoisocitrate->Oxaloglutarate HIDH AAA α-Aminoadipate Oxaloglutarate->AAA AAT AASA α-Aminoadipate semialdehyde AAA->AASA AAR Saccharopine_path Saccharopine AASA->Saccharopine_path SR L_Lysine_out This compound Saccharopine_path->L_Lysine_out SDH

Caption: The α-Aminoadipate (AAA) pathway for this compound biosynthesis, primarily found in fungi.

This compound Catabolism Pathways

In mammals, this compound is catabolized primarily in the liver mitochondria through two main pathways that converge: the saccharopine pathway and the pipecolate pathway.

The Saccharopine Pathway

This is the predominant pathway for lysine degradation. It begins with the condensation of this compound and α-ketoglutarate to form saccharopine, a reaction catalyzed by lysine-ketoglutarate reductase (LKR). Saccharopine is then cleaved by saccharopine dehydrogenase (SDH) to yield α-aminoadipate-semialdehyde (AASA) and glutamate.[6] AASA is further oxidized to α-aminoadipate (AAA).

The Pipecolate Pathway

This pathway is more prominent in the brain. It involves the conversion of lysine to pipecolic acid, which is then oxidized and eventually also forms AASA, merging with the saccharopine pathway.

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Catabolism_Pathway cluster_saccharopine Saccharopine Pathway (Liver) cluster_pipecolate Pipecolate Pathway (Brain) Lysine This compound Saccharopine Saccharopine Lysine->Saccharopine LKR Pipecolate Pipecolic Acid Lysine->Pipecolate Multiple Steps AASA α-Aminoadipate semialdehyde Saccharopine->AASA SDH AKG α-Ketoglutarate AKG->Saccharopine AAA α-Aminoadipate AASA->AAA AASADH Pipecolate->AASA Multiple Steps TCA TCA Cycle Intermediates AAA->TCA

Caption: Major this compound catabolic pathways in mammals, converging at α-aminoadipate semialdehyde.

Key Regulatory Mechanisms

Lysine homeostasis is maintained through a sophisticated interplay of allosteric feedback inhibition and genetic regulation of enzyme and transporter expression.

Allosteric Feedback Inhibition

As mentioned, key enzymes in the biosynthetic pathways are directly inhibited by the final product, this compound. This provides a rapid mechanism to shut down the pathway when lysine levels are sufficient, preventing wasteful expenditure of energy and resources. The inhibition of Aspartate Kinase and DHDPS in the DAP pathway, and Homocitrate Synthase in the AAA pathway, are prime examples of this control.

EnzymeOrganismInhibitorInhibition TypeKi / IC50Citation
Dihydrodipicolinate Synthase (DHDPS)E. coliThis compoundAllosteric (Mixed)Ki ≈ 0.3 mM (at pH 8.0)
Aspartate Kinase III (AKIII)E. coliThis compoundAllostericInhibition is cooperative[2]
Homocitrate Synthase (HCS)S. cerevisiaeThis compoundCompetitive (vs. α-KG)-[5]
Transcriptional Regulation

In many bacteria, particularly in the Firmicutes and Gammaproteobacteria phyla, the expression of genes involved in lysine biosynthesis and transport is controlled by a cis-regulatory mRNA element known as the lysine riboswitch or L-box. This element is typically found in the 5' untranslated region (5'-UTR) of genes like lysC.

The riboswitch can fold into two alternative secondary structures. In the absence of lysine, the mRNA folds into an "anti-terminator" conformation, allowing transcription to proceed through the coding region of the gene. When lysine concentrations are high, lysine binds directly to the riboswitch aptamer domain. This binding event stabilizes a "terminator" hairpin structure, which causes premature termination of transcription. In Bacillus subtilis, in the presence of high lysine, this results in a truncated 0.27-kb transcript, whereas low lysine levels allow for the production of the full-length 1.6-kb lysC mRNA.[7]

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Riboswitch_Mechanism Lysine Riboswitch Mechanism (Transcription Attenuation) cluster_low_lysine Low [Lysine] cluster_high_lysine High [Lysine] Low_State 5'-UTR Anti-terminator Structure Formed RNA Polymerase lysC Gene Low_Result Transcription Proceeds (Full-length mRNA) Low_State:p3->Low_Result Reads Through High_State 5'-UTR Terminator Hairpin Formed RNA Polymerase High_Result Transcription Terminates (Truncated mRNA) High_State:p3->High_Result Dissociates Lysine Lysine Lysine->High_State:p1 Binds to Aptamer

Caption: Model of the lysine riboswitch regulating transcription of the lysC gene.

The LysR family is the most abundant group of transcriptional regulators in bacteria.[8] In E. coli, the expression of the lysA gene, which encodes the final enzyme in the DAP pathway, is positively regulated by the LysR protein.[9] LysR binds to the promoter region of lysA and activates its transcription. The activity of LysR is modulated by the intracellular concentrations of DAP (an inducer) and lysine (a corepressor).[3] Similarly, the dapB gene is activated by ArgP, another LysR-type regulator, and this activation is prevented by lysine. This repression can lead to a 10-fold decrease in dapB expression when lysine is abundant.

GeneOrganismRegulatorRegulation TypeEffector MoleculesFold Change (approx.)Citation
lysAE. coliLysRPositiveDAP (Inducer), Lysine (Corepressor)-[9]
dapBE. coliArgPPositiveLysine (Inhibits activation)10-fold repression by lysine
dapAE. coli-Repression by LysineLysine1-2 fold repression[10]
dapFE. coli-Repression by LysineLysine1-2 fold repression[10]
lysdh, aasadhS. pomeroyi-Upregulation by Salt StressLysine enhances upregulation>4-fold increase[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic and biochemical regulation of this compound metabolism.

Dihydrodipicolinate Synthase (DHDPS) Enzyme Activity Assay

This protocol describes a continuous spectrophotometric coupled assay to measure the activity of DHDPS. The product of the DHDPS reaction, HTPA, is immediately reduced by an excess of Dihydrodipicolinate Reductase (DHDPR), with the concomitant oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHDPS enzyme

  • Purified DHDPR enzyme

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • (S)-Aspartate-β-semialdehyde (ASA) stock solution (e.g., 10 mM)

  • Sodium pyruvate stock solution (e.g., 50 mM)

  • NADPH stock solution (e.g., 10 mM)

  • Spectrophotometer capable of reading at 340 nm

  • Thermostatted cuvette holder (e.g., 30°C)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL Potassium phosphate buffer

    • 100 µL Pyruvate solution (final concentration ~5 mM)

    • 50 µL NADPH solution (final concentration ~0.5 mM)

    • Sufficient DHDPR for a non-rate-limiting reaction

    • Purified water to a final volume of 980 µL.

  • Incubate the mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to record any background rate of NADPH oxidation.

  • Initiate the reaction by adding 20 µL of the DHDPS enzyme solution.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

  • For inhibition studies, pre-incubate the enzyme with various concentrations of this compound in the reaction mixture for 5 minutes before initiating the reaction with ASA.

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DHDPS_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Pyruvate, NADPH, DHDPR) start->prep_mix incubate Incubate at 30°C (5 min) prep_mix->incubate add_dhdps Add DHDPS Enzyme (Initiate Reaction) incubate->add_dhdps measure_abs Monitor A340 Decrease (NADPH Oxidation) add_dhdps->measure_abs calculate Calculate Initial Velocity measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the DHDPS coupled enzyme activity assay.

In Vitro Transcription Termination Assay for the lysC Riboswitch

This assay directly assesses the ability of this compound to induce premature transcription termination at the lysC riboswitch.

Materials:

  • Linear DNA template containing a promoter (e.g., T7) followed by the B. subtilis lysC leader sequence and a portion of the coding region.

  • RNA Polymerase (e.g., T7 RNAP or B. subtilis RNAP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • [α-³²P]UTP (radiolabel)

  • This compound stock solution

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, dyes)

  • Polyacrylamide gel (e.g., 8%, 7M Urea) and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Set up transcription reactions in separate tubes. For each reaction, combine transcription buffer, NTPs (with [α-³²P]UTP), and the linear DNA template.

  • To the experimental tubes, add this compound to the desired final concentration (e.g., 1 mM). Add an equivalent volume of water to the control tube.

  • Pre-incubate the reactions at 37°C for 2 minutes.

  • Initiate transcription by adding RNA Polymerase. Allow the reaction to proceed for 20-30 minutes at 37°C.

  • Stop the reactions by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 3 minutes.

  • Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the results using a phosphorimager. The presence of lysine should result in an increase in the intensity of the shorter, terminated transcript band and a decrease in the full-length transcript band.

  • Quantify the band intensities to calculate the percentage of termination.

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Riboswitch_Assay_Workflow start Start setup_rxn Setup Transcription Reactions (DNA, NTPs, [α-³²P]UTP) start->setup_rxn add_lysine Add this compound (or water control) setup_rxn->add_lysine add_rnap Add RNA Polymerase (Initiate Transcription) add_lysine->add_rnap incubate_txn Incubate at 37°C add_rnap->incubate_txn stop_rxn Stop Reaction (Formamide/EDTA) incubate_txn->stop_rxn denature_page Denature and Run on PAGE stop_rxn->denature_page analyze Phosphorimager Analysis denature_page->analyze end End analyze->end

Caption: Workflow for the in vitro transcription termination assay of the lysC riboswitch.

Chromatin Immunoprecipitation (ChIP) for a LysR-Type Regulator

This protocol outlines the steps for performing ChIP followed by quantitative PCR (ChIP-qPCR) to determine the in vivo binding of a LysR-type transcriptional regulator (e.g., LysR or ArgP) to its target promoter DNA (e.g., the lysA or dapB promoter) in bacteria.

Materials:

  • Bacterial culture (E. coli) grown to mid-log phase

  • Formaldehyde (B43269) (37%)

  • Glycine (2.5 M)

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 20% sucrose, 50 mM NaCl, 10 mM EDTA, lysozyme)

  • IP Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Antibody specific to the LysR-type regulator of interest (or an epitope tag if the protein is tagged)

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl wash)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

  • Proteinase K

  • qPCR primers for the target promoter region and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat the bacterial culture with formaldehyde (1% final concentration) for 10-20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and wash the cells. Resuspend in Lysis Buffer with lysozyme (B549824) to degrade the cell wall.

  • Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-600 bp. Centrifuge to pellet cell debris.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate a portion of the lysate overnight at 4°C with the specific antibody (and a separate IP with control IgG).

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight. Treat with Proteinase K to degrade proteins.

  • DNA Purification: Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR on the immunoprecipitated DNA and an input control DNA (from the lysate before IP).

    • Use primers specific to the target promoter and a negative control genomic region.

    • Calculate the enrichment of the target promoter in the specific IP sample relative to the IgG control, normalized to the input DNA.

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ChIP_Workflow start Start: Bacterial Culture crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis_shear 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis_shear ip 3. Immunoprecipitation (Specific Antibody & Beads) lysis_shear->ip wash 4. Wash to Remove Non-specific Binding ip->wash elute_reverse 5. Elute & Reverse Cross-links wash->elute_reverse purify 6. Purify DNA elute_reverse->purify qpcr 7. qPCR Analysis purify->qpcr end End: Quantify Promoter Binding qpcr->end

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.

References

The Cornerstone of Carnitine: An In-depth Technical Guide to L-Lysine's Role in Carnitine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is an indispensable metabolite for cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The endogenous synthesis of L-carnitine is a critical pathway for maintaining metabolic homeostasis, originating from the essential amino acid L-lysine. This technical guide provides a comprehensive examination of the enzymatic cascade that converts this compound into L-carnitine, with a focus on the core biochemical reactions, enzyme kinetics, and regulatory mechanisms. Detailed experimental protocols for the analysis of this pathway are provided, alongside structured quantitative data and visual representations of the key signaling and experimental workflows to serve as a resource for researchers and professionals in drug development investigating metabolic disorders and therapeutic interventions.

Introduction to Carnitine Biosynthesis

The biosynthesis of L-carnitine from this compound is a four-step enzymatic pathway predominantly occurring in the liver, kidneys, and brain.[1][2] The process begins with protein-bound lysine, which undergoes post-translational methylation to form ε-N-trimethyllysine (TML).[1] Following protein degradation, free TML is released and serves as the initial substrate for the carnitine biosynthesis pathway.[3] This pathway is highly conserved and essential for tissues that have a high reliance on fatty acid oxidation for energy, such as cardiac and skeletal muscle. These tissues, however, lack the complete enzymatic machinery for carnitine synthesis and are dependent on its uptake from circulation.[1]

The Enzymatic Pathway: From this compound to L-Carnitine

The conversion of ε-N-trimethyllysine to L-carnitine is catalyzed by a series of four enzymes, involving hydroxylation, aldol (B89426) cleavage, dehydrogenation, and a final hydroxylation step.

Step 1: Hydroxylation of ε-N-Trimethyllysine

The inaugural and rate-limiting step of carnitine biosynthesis is the hydroxylation of ε-N-trimethyllysine (TML) to 3-hydroxy-N-ε-trimethyllysine (HTML).[4] This reaction is catalyzed by ε-N-trimethyllysine hydroxylase (TMLH, EC 1.14.11.8) , a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase located in the mitochondria.[5][6] The reaction also requires ascorbate (B8700270) as a cofactor.[7]

Reaction: ε-N-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-N-ε-trimethyl-L-lysine + succinate (B1194679) + CO₂[6]

Step 2: Aldol Cleavage of 3-Hydroxy-N-ε-trimethyllysine

Following its synthesis in the mitochondria, HTML is transported to the cytosol where it undergoes an aldol cleavage reaction. This step is catalyzed by 3-hydroxy-N-ε-trimethyllysine aldolase (B8822740) (HTMLA) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[8] Recent studies have identified that serine hydroxymethyltransferase (SHMT) 1 and 2 can perform this function in mammals.[9][10] This reaction cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[8]

Reaction: 3-hydroxy-N-ε-trimethyl-L-lysine → 4-N-trimethylaminobutyraldehyde + glycine[8]

Step 3: Dehydrogenation of 4-N-Trimethylaminobutyraldehyde

The third step involves the oxidation of TMABA to γ-butyrobetaine (GBB), the direct precursor to L-carnitine. This reaction is catalyzed by the cytosolic, NAD⁺-dependent enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH, EC 1.2.1.47) , which is encoded by the ALDH9A1 gene.[3][11]

Reaction: 4-N-trimethylaminobutyraldehyde + NAD⁺ + H₂O → γ-butyrobetaine + NADH + H⁺[12]

Step 4: Hydroxylation of γ-Butyrobetaine

The final step in L-carnitine synthesis is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX1, EC 1.14.11.1) , another non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase.[13][14] This enzyme is highly expressed in the liver and kidneys.[15]

Reaction: γ-butyrobetaine + 2-oxoglutarate + O₂ → L-carnitine + succinate + CO₂[13]

Quantitative Data on Carnitine Biosynthesis Enzymes

The efficiency of the carnitine biosynthetic pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Carnitine Biosynthesis Enzymes

Enzyme Organism Substrate Km (μM) Vmax kcat (s⁻¹) Reference(s)
TMLH Human ε-N-trimethyllysine 5.78 - - [16]
Rat ε-N-trimethyllysine - 5 nmol/min/mg protein - [17]
HTMLA (SHMT2) Human L-serine - - - [18]
P. vivax L-serine 260 - 1.09 [16]
Thermus thermophilus DL-phenylserine 23,260 242 U/mg 186 [19]
TMABA-DH Human TMABA 4.8 - - [12]
Human NAD⁺ 32 - - [20]
Rat TMABA 1.4 - - [4]
Rat NAD⁺ 4 - - [4]
BBOX1 Human γ-butyrobetaine - - - [13]

| | Calf Liver | γ-butyrobetaine | - | - | - |[21] |

Note: Comprehensive Vmax and kcat data for all enzymes in the carnitine biosynthesis pathway are not consistently available in the literature, representing an area for further investigation.

Regulation of Carnitine Biosynthesis

The synthesis of L-carnitine is a tightly regulated process, influenced by substrate and cofactor availability, as well as hormonal and transcriptional control.

Substrate and Cofactor Availability

The primary source of TML is the degradation of methylated proteins, making protein turnover a key regulatory point.[4] The activities of TMLH and BBOX1 are dependent on the availability of iron, 2-oxoglutarate, and ascorbate.[15]

Transcriptional Regulation

The expression of genes encoding the enzymes of the carnitine biosynthesis pathway is under transcriptional control. Peroxisome proliferator-activated receptor alpha (PPARα) is a key transcription factor that upregulates the expression of genes involved in carnitine synthesis (ALDH9A1, BBOX1) and transport (SLC22A5).[3][22][23]

Hormonal Regulation

Hormones such as insulin (B600854) and glucagon (B607659) play a role in modulating carnitine metabolism. Insulin has been shown to be important for cellular carnitine uptake.[23] Glucagon, through cAMP signaling, can induce the transcription of carnitine palmitoyltransferase I (CPT-I), an enzyme functionally related to carnitine's role in fatty acid oxidation.[4][20] While direct regulation of the biosynthetic enzymes by insulin and glucagon is less characterized, their influence on overall carnitine homeostasis is evident.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying the carnitine biosynthesis pathway.

General Experimental Workflow for Enzyme Activity Assays

A common workflow for determining the activity of the hydroxylase enzymes in this pathway involves the use of radiolabeled substrates.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Tissue Tissue Homogenate/ Purified Enzyme ReactionMix Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) Tissue->ReactionMix Preincubation Pre-incubate at 37°C ReactionMix->Preincubation Initiation Initiate with Radiolabeled Substrate Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction (e.g., with acid) Incubation->Termination Separation Separate Product from Substrate (e.g., Ion Exchange Chromatography) Termination->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Calculation Calculate Enzyme Activity Quantification->Calculation

General workflow for radiolabeled enzyme assays.

Detailed Methodologies
  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), cofactors (FeSO₄, 2-oxoglutarate, L-ascorbic acid), and the enzyme source (mitochondrial fraction or purified TMLH).

  • Initiation: Start the reaction by adding [³H]ε-N-trimethyllysine.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination: Stop the reaction with a strong acid.

  • Separation and Quantification: Separate the [³H]3-hydroxy-N-ε-trimethyllysine product from the unreacted substrate using ion-exchange chromatography and quantify the radioactivity by scintillation counting.

  • Principle: This assay is based on the cleavage of a substrate analog, where the product can be measured spectrophotometrically. A general aldolase assay kit can be adapted.[24]

  • Reaction Mixture: Combine assay buffer, the substrate (HTML), and the enzyme source (cytosolic fraction or purified SHMT).

  • Reaction: The cleavage of HTML produces TMABA and glycine. The production of one of these can be coupled to a subsequent reaction that results in a color change.

  • Measurement: Monitor the change in absorbance at a specific wavelength over time.

  • Principle: The activity is determined by measuring the rate of NAD⁺ reduction to NADH at 340 nm.

  • Reaction Mixture: Prepare a solution with buffer (e.g., 100 mM sodium pyrophosphate, pH 9.0), 0.5 mM NAD⁺, and the enzyme source.[11]

  • Initiation: Start the reaction by adding TMABA.

  • Measurement: Record the increase in absorbance at 340 nm over time.

This assay is similar to the TMLH assay, using [³H]γ-butyrobetaine as the substrate.[25]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, cofactors (FeSO₄, 2-oxoglutarate, L-ascorbic acid), and the enzyme source.

  • Initiation: Add [³H]γ-butyrobetaine.

  • Incubation and Termination: Incubate at 37°C and then stop the reaction.

  • Separation and Quantification: Separate the [³H]L-carnitine product and quantify radioactivity.

  • Sample Preparation: Deproteinize biological samples (plasma, tissue homogenates) with a cold solvent (e.g., acetonitrile) containing deuterated internal standards.[25]

  • Chromatography: Separate the analytes using liquid chromatography with a suitable column (e.g., C18 or HILIC).

  • Mass Spectrometry: Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Logical Relationships

Carnitine Biosynthesis Pathway

The four-step enzymatic conversion of TML to L-carnitine is a linear pathway with distinct subcellular localizations for its enzymes.

carnitine_biosynthesis cluster_protein Protein Degradation cluster_mito Mitochondrion cluster_cyto Cytosol Protein Protein-bound Lysine Methylation Methylation (S-adenosylmethionine) Protein->Methylation TML_bound Protein-bound ε-N-Trimethyllysine Methylation->TML_bound Degradation Proteolysis TML_bound->Degradation TML_free Free ε-N-Trimethyllysine Degradation->TML_free TMLH TMLH TML_free->TMLH O₂, 2-OG, Fe²⁺, Ascorbate HTML 3-Hydroxy-N-ε-trimethyllysine TMLH->HTML HTMLA HTMLA (SHMT) HTML->HTMLA PLP TMABA 4-N-Trimethylaminobutyraldehyde HTMLA->TMABA TMABADH TMABA-DH TMABA->TMABADH NAD⁺ GBB γ-Butyrobetaine TMABADH->GBB BBOX1 BBOX1 GBB->BBOX1 O₂, 2-OG, Fe²⁺, Ascorbate Carnitine L-Carnitine BBOX1->Carnitine

The enzymatic pathway of L-carnitine biosynthesis.

Transcriptional Regulation by PPARα

PPARα, activated by fatty acids and fibrates, plays a central role in upregulating the genes involved in carnitine synthesis and transport.

ppar_regulation cluster_ligands Ligands cluster_receptor Nuclear Receptor Activation cluster_genes Target Gene Expression FA Fatty Acids PPARa PPARα FA->PPARa Fibrates Fibrates Fibrates->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE BBOX1_gene BBOX1 gene PPRE->BBOX1_gene Upregulation ALDH9A1_gene ALDH9A1 gene PPRE->ALDH9A1_gene Upregulation SLC22A5_gene SLC22A5 gene PPRE->SLC22A5_gene Upregulation

PPARα signaling pathway in carnitine metabolism.

Conclusion

The biosynthesis of L-carnitine from this compound is a fundamental metabolic pathway with significant implications for cellular energy production and overall health. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for identifying potential therapeutic targets for a range of metabolic disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing practical methodologies for the further investigation of this critical biosynthetic route. Future research should focus on elucidating the complete kinetic profiles of all biosynthetic enzymes and further unraveling the intricate details of their regulation by hormonal and other signaling pathways.

References

Methodological & Application

Application Notes and Protocols for L-Lysine Supplementation in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine is an essential amino acid indispensable for the optimal growth, proliferation, and productivity of mammalian cells in culture. As a fundamental building block for protein synthesis, its availability directly impacts cellular processes, including the production of recombinant proteins and monoclonal antibodies (mAbs). Supplementation of cell culture media with this compound is a critical strategy to enhance cell performance and modulate product quality.

These application notes provide a comprehensive guide to the strategic use of this compound in mammalian cell culture. We offer detailed protocols for evaluating the effects of this compound supplementation, quantitative data on its impact on cell viability and protein production, and insights into the underlying cellular mechanisms.

Key Applications of this compound Supplementation

  • Enhanced Cell Growth and Viability: Ensuring adequate this compound levels is crucial for robust cell proliferation and maintaining high viability throughout the culture duration.

  • Increased Protein and Monoclonal Antibody Titer: As a key component of proteins, this compound supplementation can significantly boost the yield of recombinant proteins and mAbs.

  • Modulation of Product Quality: this compound concentration can influence post-translational modifications, such as the C-terminal lysine (B10760008) variation of monoclonal antibodies, a critical quality attribute.[1][2]

  • Optimization of Fed-Batch Processes: Strategic feeding of this compound is a cornerstone of developing high-yield fed-batch cultures for biopharmaceutical production.[3][4]

Data Presentation: Quantitative Effects of this compound Supplementation

The following tables summarize the quantitative effects of this compound supplementation on various aspects of mammalian cell culture.

Table 1: Effect of this compound Concentration on Cell Viability and Growth
Cell Type This compound Concentration Observed Effect
Bovine Mammary Epithelial Cells1.0 mMIncreased cell viability by 17-47%[5]
Mammalian Cell Lines (General)0.01–10 mMVaried effects on cell growth (percentage confluence) depending on the cell line and concentration[6]
Pancreatic Acinar Cells10-60 mMCan induce mitochondrial damage and necrosis, highlighting the potential for cytotoxicity at high concentrations[5]
Table 2: Impact of this compound on Monoclonal Antibody (mAb) Production and Quality
Cell Line This compound & Arginine Concentration Effect on C-terminal Lysine Variation Effect on mAb Titer
CHO Cells2 mM18.7% Lysine Variant LevelNot specified
CHO Cells10 mM31.8% Lysine Variant Level[1][2]Not specified
CHO Cells (in fed-batch with taurine)Not specifiedAddition of taurine (B1682933) with feed medium slightly increased maximum viable cell density and mAb titers.Slightly increased[7]

Signaling Pathways Influenced by this compound

This compound levels are sensed by the cell and regulate key signaling pathways that control cell growth, proliferation, and metabolism.

mTOR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter mTORC1 mTORC1 Amino Acid Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

This compound dependent mTOR signaling pathway.

Amino acid deficiency, including a lack of this compound, is primarily sensed by the GCN2-eIF2α-ATF4 pathway, leading to a global reduction in protein synthesis while selectively translating stress-response proteins.

GCN2_Pathway cluster_condition Condition cluster_cellular Cellular Amino Acid Deficiency Amino Acid Deficiency Uncharged tRNA Uncharged tRNA Amino Acid Deficiency->Uncharged tRNA Increases GCN2 GCN2 Uncharged tRNA->GCN2 Activates eIF2α eIF2α GCN2->eIF2α Phosphorylates Global Protein Synthesis Global Protein Synthesis eIF2α->Global Protein Synthesis Inhibits ATF4 ATF4 eIF2α->ATF4 Selective Translation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Upregulates

GCN2-eIF2α-ATF4 pathway activation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound supplementation.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of different this compound concentrations on cell viability.

MTT_Workflow Seed_Cells Seed cells in 96-well plate Add_Lysine Add varying concentrations of this compound Seed_Cells->Add_Lysine Incubate Incubate for 24-72 hours Add_Lysine->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data MFA_Workflow Culture_Cells Culture cells to mid-exponential phase Labeling Switch to medium containing ¹³C-L-Lysine Culture_Cells->Labeling Incubate_Label Incubate to achieve isotopic steady state Labeling->Incubate_Label Quench_Metabolism Rapidly quench metabolism and extract metabolites Incubate_Label->Quench_Metabolism Analyze_LCMS Analyze metabolite labeling patterns by LC-MS/MS Quench_Metabolism->Analyze_LCMS Flux_Calculation Calculate metabolic fluxes using computational modeling Analyze_LCMS->Flux_Calculation

References

Application Notes and Protocols for Stable Isotope Labeling of Proteins with L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for accurate and reproducible quantitative proteomics.[1] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the protein profiles of cells grown in media containing "light" (natural abundance) and "heavy" labeled amino acids, SILAC enables the precise relative quantification of protein abundance, post-translational modifications, and protein-protein interactions between different experimental conditions.[2][3]

This document provides detailed application notes and protocols for conducting SILAC experiments using stable isotope-labeled L-Lysine. This compound is a commonly used amino acid for SILAC due to its frequent occurrence in proteins and the specificity of trypsin, a widely used protease in proteomics, which cleaves at the C-terminus of lysine (B10760008) and arginine residues.[4][5] This ensures that most tryptic peptides will incorporate the stable isotope label.

Principle of SILAC

The core principle of SILAC lies in the differential labeling of cell populations with amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N).[6] One population of cells is cultured in a "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C, ¹⁴N this compound). A second population is cultured in a "heavy" medium, which is identical to the light medium except that a specific amino acid, in this case, this compound, is replaced with its heavy isotope-labeled counterpart (e.g., this compound with six ¹³C atoms, denoted as L-[¹³C₆]-Lysine).[4]

After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population.[7] The two cell populations can then be subjected to different experimental treatments (e.g., drug treatment vs. control). Following treatment, the cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).

In the mass spectrometer, the heavy and light peptides are chemically identical but have a distinct mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.[4]

Data Presentation

Quantitative data from SILAC experiments are typically presented as ratios of heavy to light peptide intensities. The reproducibility of these ratios is a critical factor for the validation and comparison of quantitative proteomics data. The following tables summarize key performance metrics and typical quantitative data obtained from SILAC experiments.

Table 1: Inter-laboratory Reproducibility of SILAC Experiments

Performance MetricExperimental ConditionReported Value (Median CV%)
Protein Turnover Rate (Technical Replicates)Pulsed SILAC-TMT8%
Peptide Turnover Rate (Technical Replicates)Pulsed SILAC-TMT18%
Protein Quantification (1:20 Ratio)SILAC-DIA (MS2-level)22.5%
Protein Quantification (1:20 Ratio)SILAC-DDA (MS1-level)60%
Protein Quantification (20:1 Ratio)SILAC-DIA (MS2-level)14%
Protein Quantification (20:1 Ratio)SILAC-DDA (MS1-level)12%

CV: Coefficient of Variation. Data adapted from benchmarking studies assessing technical variability.[1]

Table 2: Example of Protein Quantification Data from a SILAC Experiment

Protein AccessionGene SymbolDescriptionRatio H/L (Treated/Control)p-valueRegulation
P00533EGFREpidermal growth factor receptor0.45<0.01Down-regulated
P60709ACTBActin, cytoplasmic 11.02>0.05Unchanged
P11362HNRNPKHeterogeneous nuclear ribonucleoprotein K2.15<0.01Up-regulated

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical two-plex SILAC experiment using L-[¹³C₆]-Lysine.

Phase 1: Cell Culture and Metabolic Labeling

The initial and most critical phase of a SILAC experiment is the complete incorporation of the heavy amino acid into the cellular proteome. This is achieved by culturing cells for a sufficient number of cell divisions in a specialized medium.[3]

Materials:

  • SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) deficient in this compound and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" this compound (e.g., L-[¹²C₆]-Lysine)

  • "Heavy" this compound (e.g., L-[¹³C₆]-Lysine)

  • L-Arginine (light)

  • Cell line of interest (auxotrophic for lysine is preferred)

  • Standard cell culture reagents and equipment

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the lysine- and arginine-deficient medium and supplement it with "light" this compound and L-Arginine to their normal physiological concentrations. Add 10% dFBS.[3]

    • Heavy Medium: Reconstitute the lysine- and arginine-deficient medium and supplement it with "heavy" L-[¹³C₆]-Lysine and "light" L-Arginine to their normal physiological concentrations. Add 10% dFBS.[3]

  • Cell Culture and Adaptation:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).

    • Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >97%. The exact number of passages will depend on the cell line's doubling time.[8]

  • Verify Labeling Efficiency (Optional but Recommended):

    • After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

    • Confirm that the vast majority (>97%) of lysine-containing peptides show the expected +6 Da mass shift.[8]

Phase 2: Experimental Treatment

Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions.

Procedure:

  • Apply Treatment:

    • Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation).

    • The "light" labeled cells will serve as the control and should be treated with a vehicle control.

Phase 3: Sample Preparation and Mass Spectrometry

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest both "light" and "heavy" cell populations separately.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • The combined protein mixture is then subjected to in-solution or in-gel tryptic digestion.

  • Mass Spectrometry Analysis:

    • The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.

  • Data Analysis:

    • The acquired MS data is processed using specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide pair.

    • Protein ratios are calculated by averaging the ratios of all unique peptides identified for that protein.

Application Example: Investigating the EGFR Signaling Pathway

SILAC-based quantitative proteomics is a powerful tool for studying dynamic cellular processes like signal transduction.[2] For example, it can be used to investigate changes in protein expression and phosphorylation in response to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often deregulated in cancer.[1][9]

In a typical experiment, one population of cancer cells is labeled with "heavy" this compound and treated with an EGFR inhibitor (e.g., gefitinib), while the "light" labeled population serves as the untreated control.[8] By comparing the proteomes of the two populations, researchers can identify proteins whose expression levels are altered upon EGFR inhibition, providing insights into the drug's mechanism of action and potential biomarkers for therapeutic response.[8][9]

Visualizations

General SILAC Experimental Workflow

SILAC_Workflow cluster_Phase1 Phase 1: Cell Labeling cluster_Phase2 Phase 2: Experimental Treatment cluster_Phase3 Phase 3: Sample Processing & Analysis Light_Culture Cell Culture ('Light' Medium) Control Control Treatment Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' this compound Medium) Experiment Experimental Treatment (e.g., Drug) Heavy_Culture->Experiment Mix Combine Cell Lysates (1:1 Protein Ratio) Control->Mix Experiment->Mix Digest Protein Digestion (Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: General workflow of a two-plex SILAC experiment.

EGFR Signaling Pathway Investigation using SILAC

EGFR_Signaling_SILAC cluster_Cells Labeled Cancer Cell Lines cluster_Treatment Treatment cluster_Analysis Quantitative Proteomic Analysis Light_Cells 'Light' this compound Labeled Cells Vehicle Vehicle Control Light_Cells->Vehicle Heavy_Cells 'Heavy' this compound Labeled Cells EGFR_Inhibitor EGFR Inhibitor (e.g., Gefitinib) Heavy_Cells->EGFR_Inhibitor Combine_Lysates Combine Lysates Vehicle->Combine_Lysates EGFR_Inhibitor->Combine_Lysates MS_Analysis LC-MS/MS Combine_Lysates->MS_Analysis Protein_Quant Protein Quantification (Heavy/Light Ratios) MS_Analysis->Protein_Quant Pathway_Analysis Signaling Pathway Analysis Protein_Quant->Pathway_Analysis

Caption: Workflow for studying EGFR signaling using SILAC.

References

Application Notes and Protocols for L-Lysine in In Vitro Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, plays a pivotal role in the structure and function of proteins. Its side chain contains a primary ε-amino group, which is a reactive nucleophile under physiological or slightly alkaline conditions.[1] This reactivity makes lysine (B10760008) residues a primary target for covalent modification, including protein cross-linking. In the context of in vitro studies, this compound can be utilized in two main ways: as a target for bifunctional cross-linking agents or, in specific applications, as a cross-linking agent itself to form biocompatible enzyme aggregates.[1][2][3]

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in protein cross-linking experiments. The information is intended to guide researchers in stabilizing protein complexes, investigating protein-protein interactions, and developing novel biomaterials.

Principle of Lysine-Based Cross-Linking

The fundamental principle of lysine-based cross-linking lies in the nucleophilic nature of the ε-amino group (-NH2) of the lysine side chain. This group readily reacts with electrophilic moieties of cross-linking agents, resulting in the formation of stable covalent bonds.[1] Commonly used cross-linkers targeting lysine residues include homobifunctional reagents like Disuccinimidyl suberate (B1241622) (DSS) and glutaraldehyde (B144438), which possess two identical reactive groups.[1][4][5] The reaction, for instance, between an N-hydroxysuccinimide (NHS) ester and a primary amine forms a stable amide bond.[1]

Alternatively, this compound itself can act as a cross-linker, particularly in the formation of Cross-Linked Enzyme Aggregates (CLEAs). In this method, enzyme molecules are first aggregated, and then this compound is used to form covalent bonds between the surface lysine residues of neighboring enzyme molecules, often after an initial oxidation step to generate aldehyde groups on the enzyme surface.[2]

Applications of this compound Cross-Linking

The versatility of targeting lysine residues for cross-linking has led to its widespread use in various research and development fields:

  • Protein-Protein Interaction Studies: Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying and mapping protein-protein interactions. Cross-linkers covalently link interacting proteins, which allows for their subsequent identification.[1]

  • Structural Elucidation: By introducing covalent links between specific amino acid pairs, researchers can generate distance restraints that are valuable for computational modeling and refining the three-dimensional structures of proteins and protein complexes.[6]

  • Stabilization of Protein Complexes: Cross-linking can stabilize transient or weak protein interactions, which facilitates their purification and subsequent structural and functional analysis.[1]

  • Biomaterial and Hydrogel Formation: Poly-L-lysine can be cross-linked to create hydrogels with tunable mechanical properties, which are explored for applications in tissue engineering and drug delivery due to their biocompatibility.[1]

  • Antibody-Drug Conjugates (ADCs): The lysine residues on antibodies are frequently used as sites for conjugating cytotoxic drugs, leading to the development of targeted cancer therapies.[1][7]

  • Enzyme Immobilization: this compound can be used as a biocompatible cross-linker to create CLEAs, which enhances enzyme stability and reusability for industrial applications.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common cross-linking experiments involving lysine residues.

Table 1: Reaction Conditions for Protein Cross-Linking with Disuccinimidyl Suberate (DSS) [1]

ParameterRecommended RangeNotes
Cross-linker Concentration0.25 - 5 mMThe final concentration should be optimized for the specific protein and application.
Protein Concentration> 5 mg/mLUse a 10-fold molar excess of cross-linker.
< 5 mg/mLUse a 20- to 50-fold molar excess of cross-linker.
Reaction Buffer20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9Amine-free buffers such as HEPES or borate (B1201080) can also be used.
Reaction TemperatureRoom Temperature or 4°C (on ice)
Reaction Time30 minutes (Room Temp) or 2 hours (on ice)Longer incubation times may be required at lower temperatures.
Quenching Reagent20 - 50 mM Tris-HCl, pH 7.5Glycine or lysine can also be used to quench the reaction.
Quenching Time15 minutesAt room temperature.

Table 2: Reaction Conditions for Protein Cross-Linking with Glutaraldehyde [1]

ParameterRecommended RangeNotes
Cross-linker Concentration0.1% - 2.5%The final concentration should be optimized for the specific protein and application.
Reaction Buffer20 mM HEPES, pH 7.5Phosphate buffers can also be used.
Reaction Time15 - 30 minutesAt room temperature.
Quenching Reagent0.2 M Glycine or 1 M Tris-HCl, pH 8.0
Quenching Time15 minutesAt room temperature.

Table 3: Reaction Conditions for Cross-Linked Enzyme Aggregate (CLEA) formation using this compound [2][3]

ParameterReported ValueNotes
This compound Concentration4%This was used as the cross-linker concentration.
Initial Enzyme Concentration4x10⁻³ mg/mL
PrecipitantBovine Serum Albumin (BSA)5 mg
pH5.0
Temperature25°C

Experimental Protocols

Protocol 1: In Vitro Protein Cross-Linking using Disuccinimidyl Suberate (DSS)

This protocol provides a general method for cross-linking proteins using the lysine-reactive homobifunctional cross-linker, DSS.[1][4][5]

Materials:

  • Purified protein sample

  • Disuccinimidyl suberate (DSS)

  • Dry, amine-free solvent (e.g., DMSO or DMF)

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Sample Preparation: Prepare the purified protein sample in the Conjugation Buffer. Ensure the buffer is free of primary amines.

  • Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to a concentration of 10-25 mM.

  • Cross-Linking Reaction: Add the DSS solution to the protein sample to achieve the desired final cross-linker concentration (refer to Table 1).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.[1]

  • Removal of Excess Reagent: Remove excess, non-reacted cross-linker and quenching buffer by desalting or dialysis.[1]

  • Analysis: The cross-linked protein sample is now ready for analysis by methods such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.[1]

Protocol 2: In Vitro Protein Cross-Linking using Glutaraldehyde

This protocol provides a general method for cross-linking proteins with glutaraldehyde.[1][6]

Materials:

  • Purified protein sample

  • Glutaraldehyde solution (e.g., 2.5% stock solution)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M Glycine)

Procedure:

  • Sample Preparation: Prepare the protein sample in the Reaction Buffer.

  • Cross-Linking Reaction: Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2.5%.

  • Incubation: Incubate the mixture for 15 to 30 minutes at room temperature.

  • Quench Reaction: Add the Quenching Buffer to stop the reaction.

  • Incubation: Incubate for an additional 15 minutes.

  • Analysis: The cross-linked protein sample is ready for analysis.

Protocol 3: Formation of Cross-Linked Enzyme Aggregates (CLEAs) using this compound

This protocol describes a method for creating CLEAs using this compound as a biocompatible cross-linker. This method may require an initial oxidation step to generate reactive aldehyde groups on the enzyme surface.[2]

Materials:

  • Purified enzyme solution

  • Precipitant (e.g., Bovine Serum Albumin - BSA)

  • Sodium periodate (B1199274) (NaIO₄) for oxidation (if required)

  • This compound solution

  • Reaction Buffer (e.g., pH 5.0)

Procedure:

  • Enzyme Precipitation: Precipitate the enzyme from the solution using a suitable precipitant like BSA.

  • Oxidation (Optional): To introduce aldehyde groups, serine and threonine residues on the enzyme surface can be oxidized with periodate. Resuspend the precipitated enzyme in a buffer containing NaIO₄ and incubate.

  • Washing: Wash the oxidized enzyme aggregates to remove the oxidant.

  • Cross-Linking with this compound: Resuspend the enzyme aggregates in the Reaction Buffer containing this compound (e.g., 4% final concentration).

  • Incubation: Incubate the mixture at 25°C to allow for the cross-linking reaction to occur. The primary amine groups of this compound will react with the generated aldehyde groups on the enzyme surface.

  • Washing and Storage: Wash the resulting CLEAs to remove unreacted this compound and store them in an appropriate buffer.

  • Activity Assay: Determine the activity of the immobilized enzyme using a suitable substrate conversion assay.

Visualizations

CrossLinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Purified Protein Sample Mix Mix Protein and Cross-linker in Reaction Buffer Protein->Mix Crosslinker Cross-linking Agent (e.g., DSS, Glutaraldehyde, this compound) Crosslinker->Mix Incubate Incubate (Time and Temperature Dependent) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Remove Excess Reagents (Dialysis/Desalting) Quench->Purify Analysis Analyze Cross-linked Products Purify->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec SEC Size-Exclusion Chromatography Analysis->SEC

Caption: General experimental workflow for in vitro protein cross-linking.

Caption: Simplified mechanism of lysine-reactive cross-linking.

References

Application Notes: L-Lysine-Based Hydrogels for Advanced 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

L-Lysine, an essential amino acid, serves as a fundamental building block for a versatile class of hydrogels tailored for three-dimensional (3D) cell culture.[1] These hydrogels are gaining significant traction in biomedical research, including tissue engineering, drug discovery, and regenerative medicine, due to their inherent biocompatibility and tunable physicochemical properties.[2][3] this compound-based hydrogels can be engineered to form self-assembling nanofibrous networks through non-covalent interactions, such as hydrogen and hydrophobic bonds.[4] This structure closely mimics the native extracellular matrix (ECM), providing a more physiologically relevant microenvironment for cells compared to traditional 2D culture.[4]

The key advantages of using this compound-based hydrogels include:

  • Biocompatibility: Derived from a natural amino acid, these hydrogels exhibit low cytotoxicity, ensuring high cell viability and normal cellular function.[4]

  • Tunable Mechanical Properties: The stiffness and viscoelasticity of the hydrogels can be modulated to match that of specific native tissues, which is crucial for directing cell fate, including proliferation and differentiation.[4][5]

  • Biomimetic Architecture: The self-assembled nanofibrous scaffold provides an ideal environment for cell adhesion, migration, and signaling.[4]

  • Facile Cell Encapsulation: The gelation process is typically gentle and can be triggered under physiological conditions, allowing for simple and safe encapsulation of cells within the 3D matrix.[4]

Experimental Protocols

Protocol 1: Synthesis of Nε-Lauroyl-L-lysine Precursor

This protocol describes the synthesis of a common this compound-based hydrogel precursor, Nε-Lauroyl-L-lysine, via a reaction between this compound and lauroyl chloride.[4]

Materials:

  • This compound hydrochloride[4]

  • Copper (II) sulfate (B86663) (CuSO₄) or Zinc chloride (ZnCl₂)[4]

  • Sodium hydroxide (B78521) (NaOH)[4]

  • Lauroyl chloride[4]

  • Hydrochloric acid (HCl)[4]

  • Deionized water

  • Reaction vessel, magnetic stirrer, and cooling system

Methodology:

  • Chelation: Dissolve this compound hydrochloride and a metal salt (e.g., CuSO₄) in deionized water. Adjust the solution's pH to between 8.0 and 9.0 with NaOH. This step forms a lysine-metal chelate, which protects the α-amino and carboxyl groups.[4]

  • Cooling: Cool the reaction mixture to approximately -10°C using an appropriate cooling bath.[4]

  • Amidation Reaction: While maintaining the temperature and pH, slowly add lauroyl chloride to the cooled chelate solution. Allow the reaction to proceed for several hours to facilitate the acylation of the ε-amino group of lysine.[4]

  • Deprotection and Purification: To break the chelate structure, acidify the reaction mixture with HCl to a pH of 2-3. This step deprotects the α-amino and carboxyl groups and causes the Nε-Lauroyl-L-lysine product to precipitate.[4]

  • Collection: Collect the precipitate by filtration, wash it thoroughly with deionized water to remove impurities, and dry it under a vacuum.[4]

cluster_synthesis Precursor Synthesis Workflow A 1. Dissolve this compound HCl & Metal Salt B 2. Adjust pH to 8.0-9.0 (Chelation) A->B C 3. Cool Mixture to -10°C B->C D 4. Add Lauroyl Chloride (Amidation) C->D E 5. Acidify to pH 2-3 (Deprotection) D->E F 6. Filter, Wash & Dry Precipitate E->F

Workflow for Nε-Lauroyl-L-lysine synthesis.
Protocol 2: Hydrogel Preparation and Sterilization

Ensuring the sterility of the hydrogel is critical for successful cell culture experiments.[4]

Methods for Sterilization:

  • Precursor Sterilization: The synthesized Nε-Lauroyl-L-lysine powder can be sterilized using gamma irradiation or ethylene (B1197577) oxide treatment. Alternatively, a precursor solution can be filter-sterilized with a 0.22 µm filter if its viscosity is sufficiently low.[4]

  • Pre-formed Hydrogel Sterilization: For hydrogels formed prior to cell seeding, methods like UV irradiation can be used. However, UV light may potentially degrade peptide components within the hydrogel matrix.[4] Supercritical CO₂ is another effective method that can sterilize delicate hydrogels without compromising their mechanical integrity.[1]

Protocol 3: 3D Cell Encapsulation

This protocol outlines the general steps for encapsulating cells within an this compound-based hydrogel.

Materials:

  • Sterile Nε-Lauroyl-L-lysine precursor solution

  • Cells of interest, cultured to desired confluency

  • Serum-free cell culture medium

  • Sterile phosphate-buffered saline (PBS) or culture medium for pH adjustment

  • Multi-well culture plate

Methodology:

  • Precursor Solution Preparation: Dissolve the sterile this compound precursor in a sterile, serum-free medium. Gentle heating may be necessary to aid dissolution. Allow the solution to cool to room temperature.[1]

  • Cell Suspension: Trypsinize and count the cells. Resuspend the cell pellet in a small volume of serum-free medium to achieve a high cell density for encapsulation.[1]

  • Encapsulation: Gently and thoroughly mix the precursor solution with the cell suspension. The final concentrations will depend on the specific cell type and experimental design.[4]

  • Gelation: Pipette the cell-hydrogel mixture into the wells of a culture plate. Induce hydrogelation by adjusting the pH or ionic strength (e.g., by adding sterile PBS) or by a temperature shift, depending on the specific properties of the precursor.[4]

  • Incubation: Allow the hydrogels to solidify in a cell culture incubator (37°C, 5% CO₂) for 15-30 minutes.[4]

  • Culture: After gelation, add a complete culture medium to each well. Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.[4]

cluster_workflow 3D Cell Encapsulation Workflow prep Prepare Sterile Precursor Solution mix Mix Cells with Precursor Solution prep->mix susp Prepare High-Density Cell Suspension susp->mix plate Pipette Mixture into Culture Plate mix->plate gel Induce Gelation plate->gel culture Add Medium & Incubate gel->culture analyze Analyze Cell Behavior (Viability, Function) culture->analyze

Experimental workflow for 3D cell culture in this compound hydrogels.
Protocol 4: Characterization of Hydrogel Properties

The physical properties of the hydrogel significantly influence cell behavior.[4]

  • Rheology: Oscillatory rheology is used to measure the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''). These metrics provide quantitative data on the stiffness and stability of the hydrogel network.[1]

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the nanofibrous structure and porosity of the hydrogel after lyophilization (freeze-drying).[1]

  • Swelling Ratio: This is determined by measuring the weight of the hydrogel in its swollen and dry states, providing insight into its capacity to hold water.[1]

Quantitative Data Presentation

The properties of this compound-based hydrogels can be tuned for specific applications. The following tables summarize representative data for hydrogels composed of poly(ethylene glycol) diacrylate (PEGDA) grafted with varying amounts of photo-polymerizable poly(this compound) (PLL).[5]

Table 1: Mechanical Properties of PEGDA-PLL Hydrogels [5]

PLL Weight Composition (ΦPLL) Shear Modulus (G') (kPa) Elastic Modulus (E) (kPa, approx.)
0% (Control) 9.2 ± 0.3 ~27.6
1% 9.5 ± 0.3 ~28.5
2% 8.7 ± 0.2 ~26.1
3% 6.7 ± 0.2 ~20.1

| 5% | 4.7 ± 0.1 | ~14.1 |

Table 2: Neural Progenitor Cell (NPC) Viability in 3D Hydrogels [5]

PLL Weight Composition (ΦPLL) Cell Viability (Day 7) Cell Viability (Day 14)
0% (Control) 87% Increases noted
1% >90% >90%
2% ~95% ~95%

| 5% | ~95% | ~95% |

Table 3: NPC Neurite Outgrowth on 2D Hydrogel Surfaces [5]

PLL Weight Composition (ΦPLL) Average Neurite Length (µm)
0% (Control) 16 ± 5
1% 27 ± 11
2% 37 ± 14

| 5% | 22 ± 9 |

Note: Data is adapted from studies on neural progenitor cells and illustrates the dependency of cell response on PLL grafting density. Optimal outcomes for attachment, proliferation, and differentiation were often observed at a ΦPLL of 2%.[5]

Cellular Signaling in this compound Hydrogels

Cellular interaction with the hydrogel scaffold is primarily mediated by integrin receptors on the cell surface, which recognize and bind to motifs within the hydrogel matrix. This binding initiates a cascade of intracellular signals that influence cell behavior.[4][6] The stiffness of the hydrogel can activate mechanotransduction pathways, such as the RhoA/ROCK signaling pathway, which strengthens cell traction forces, promotes motility, and can direct stem cell fate.[6]

cluster_pathway Integrin-Mediated Mechanosignaling ECM This compound Hydrogel (ECM Mimic) Integrin Integrin Receptor ECM->Integrin Binding FA Focal Adhesion Formation Integrin->FA RhoA RhoA/ROCK Pathway FA->RhoA Stiffness Sensing Cytoskeleton Actin Cytoskeleton Reorganization RhoA->Cytoskeleton Response Cellular Responses: • Adhesion • Proliferation • Migration • Differentiation Cytoskeleton->Response

Integrin signaling cascade initiated by cell adhesion to the hydrogel.

References

Application Notes and Protocols for L-Lysine as a Nutritional Supplement in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Lysine, an essential amino acid, is a critical component in animal nutrition, playing a pivotal role in protein synthesis, growth, and overall metabolic function.[1][2] It is the first limiting amino acid in many common grain-based diets for monogastric animals, such as swine and poultry.[3][4] Consequently, supplementation with this compound is a standard practice in the animal feed industry to ensure optimal growth, feed efficiency, and health.[5][6][7][8] These application notes provide a comprehensive overview of the use of this compound in animal studies, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Nutritional and Physiological Benefits of this compound Supplementation

This compound supplementation offers a range of benefits in animal production and research, primarily centered around its role in protein metabolism and other physiological functions.

Key Benefits:

  • Enhanced Growth and Muscle Development: this compound is fundamental for protein synthesis and muscle accretion, leading to improved weight gain and leaner carcass composition in livestock.[8][9][10] Studies in swine and poultry consistently demonstrate that adequate dietary this compound levels are crucial for maximizing growth rates and feed conversion ratios.[5][8]

  • Improved Feed Efficiency: By balancing the amino acid profile of feeds, this compound allows for more efficient utilization of dietary protein, reducing nitrogen waste and the overall cost of feed.[1][8][9] This is particularly important when using lower-cost plant-based protein sources that are naturally low in lysine (B10760008).[1]

  • Enhanced Immune Function: this compound is essential for the production of antibodies and cytokines, key components of the immune system.[2][10][11] Dietary deficiency in this compound can impair both humoral and cell-mediated immunity, increasing susceptibility to diseases.[2][4][12]

  • Support for Reproductive Performance: In breeding animals, adequate this compound intake is linked to improved reproductive success, including larger litter sizes and enhanced piglet vitality in sows, and better egg quality and hatchability in laying hens.[8]

  • Reduction of Environmental Impact: Supplementing diets with crystalline this compound allows for the formulation of low-crude protein diets, which can significantly reduce nitrogen excretion into the environment.[1][13]

Quantitative Data from Animal Studies

The following tables summarize the quantitative effects of this compound supplementation across various animal models as reported in the scientific literature.

Table 1: Effects of this compound on Growth Performance in Poultry (Broilers)

ParameterControl (Lysine-Deficient)This compound SupplementedPercentage ImprovementReference
Average Daily Gain (g)Varies by study4-6% increase4-6%[8]
Feed Conversion Ratio (FCR)Higher (less efficient)2-4 points lower2-4%[8]
Breast Meat Yield (%)LowerSignificantly Increased-[14]
Carcass Protein AccretionLowerSignificantly Increased-[14]

Table 2: Effects of this compound on Growth and Carcass Traits in Swine

ParameterControl (Low Lysine)This compound SupplementedObservationReference
Average Daily GainDecreasedIncreasedImproved growth performance[2][3]
Feed to Gain RatioIncreasedDecreasedBetter feed efficiency[2]
Nitrogen RetentionLowerIncreasedEnhanced protein accretion[2]
Backfat ThicknessIncreasedDecreasedLeaner carcass composition[2][15]

Table 3: Effects of this compound on Immune and Inflammatory Responses in a Murine Model of Autoimmune Hepatitis

ParameterControl (AIH Model)This compound Supplemented (10 mg/kg)ObservationReference
Liver Infiltration (CD4+ T-cells)IncreasedDecreasedReduced immune cell infiltration[16]
Liver Infiltration (CD8+ T-cells)IncreasedDecreasedReduced immune cell infiltration[16]
Hepatic Malondialdehyde (MDA)ElevatedDecreasedAttenuated oxidative stress[16]
Hepatic Nitric Oxide (NO)ElevatedDecreasedAttenuated oxidative stress[16]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)IncreasedDecreasedReduced inflammation[16]
Liver Fibrosis (Sirius Red Staining)IncreasedDecreasedAlleviated liver fibrosis[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound supplementation in animal studies.

Protocol 3.1: Growth Performance and Feed Efficiency Trial in Broiler Chickens

Objective: To evaluate the effect of dietary this compound supplementation on the growth performance, feed intake, and feed conversion ratio of broiler chickens.

Materials:

  • Day-old broiler chicks

  • Basal diet (e.g., corn-soybean meal based) formulated to be deficient in this compound

  • This compound supplement (e.g., this compound HCl or this compound Sulfate)

  • Metabolic cages or floor pens

  • Weighing scale (accurate to 0.1 g)

  • Feeders and waterers

Procedure:

  • Animal Acclimation: Upon arrival, house the day-old chicks in a temperature-controlled brooder with free access to a standard starter diet and water for a 7-day acclimation period.

  • Experimental Design: Randomly allocate the chicks to different dietary treatment groups (e.g., Control - basal diet, Treatment 1 - basal diet + 0.1% this compound, Treatment 2 - basal diet + 0.2% this compound, etc.). Ensure each treatment has multiple replicate pens.

  • Diet Preparation: Prepare the experimental diets by mixing the basal diet with the specified amounts of this compound supplement. Ensure thorough mixing for uniform distribution.

  • Feeding and Monitoring: Provide the respective experimental diets and water ad libitum for the duration of the trial (e.g., 42 days).

  • Data Collection:

    • Body Weight: Weigh the birds individually or by pen at the beginning of the trial and at regular intervals (e.g., weekly).

    • Feed Intake: Record the amount of feed provided to each pen and weigh the remaining feed at the end of each period to calculate feed intake.

    • Mortality: Record any mortalities daily.

  • Calculations:

    • Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days

    • Average Daily Feed Intake (ADFI): Total Feed Consumed / Number of Days

    • Feed Conversion Ratio (FCR): Total Feed Consumed / Total Weight Gain

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 3.2: Evaluation of Immune Response to Vaccination in Chickens

Objective: To assess the effect of dietary this compound levels on the humoral and cellular immune response to a vaccine (e.g., Newcastle Disease Virus).

Materials:

  • Broiler chickens

  • Experimental diets with varying levels of this compound

  • Newcastle Disease Virus (NDV) vaccine

  • Materials for blood collection (syringes, tubes)

  • Reagents and equipment for Hemagglutination Inhibition (HI) test and ELISA

  • Phytohemagglutinin (PHA) for cutaneous basophil hypersensitivity test

Procedure:

  • Experimental Setup: Raise broiler chickens on diets containing either a deficient or an adequate level of this compound from day one.

  • Vaccination: At a specified age (e.g., day 21), vaccinate the chickens with a live NDV vaccine according to the manufacturer's instructions.

  • Humoral Immune Response Assessment:

    • Blood Sampling: Collect blood samples from a subset of birds in each group at regular intervals post-vaccination (e.g., 7, 14, and 21 days).

    • Antibody Titer Measurement: Separate the serum and measure the NDV-specific antibody titers using the Hemagglutination Inhibition (HI) test and/or an enzyme-linked immunosorbent assay (ELISA).[12]

  • Cellular Immune Response Assessment (Cutaneous Basophil Hypersensitivity):

    • Inject a mitogen, such as phytohemagglutinin (PHA), into the wing web of the birds.

    • Measure the thickness of the wing web before and 24 hours after the injection.

    • The degree of swelling indicates the cell-mediated immune response.[12]

  • Data Analysis: Compare the antibody titers and the magnitude of the skin swelling response between the different dietary groups using statistical tests to evaluate the impact of this compound on immune function.

Signaling Pathways and Mechanisms of Action

This compound influences several key signaling pathways that regulate protein synthesis, metabolism, and immune responses.

mTOR Signaling Pathway in Protein Synthesis

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis. Amino acids, including this compound, are known to activate this pathway.

mTOR_Pathway Lysine This compound ATB0_plus ATB0,+ Transporter Lysine->ATB0_plus Uptake mTORC1 mTORC1 ATB0_plus->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits (when active)

Caption: this compound activates the mTOR pathway, promoting protein synthesis.

Amino Acid Response (AAR) Pathway

The Amino Acid Response (AAR) pathway is activated under conditions of amino acid deficiency. It acts to conserve amino acids by inhibiting global protein synthesis while promoting the translation of specific mRNAs involved in amino acid synthesis and transport. This compound supplementation can down-regulate this pathway.

AAR_Pathway Lysine_Deficiency This compound Deficiency AAR_Pathway AAR Pathway Lysine_Deficiency->AAR_Pathway Activates Global_Protein_Synthesis Global Protein Synthesis AAR_Pathway->Global_Protein_Synthesis Inhibits Specific_mRNA_Translation Specific mRNA Translation (e.g., AA Transporters) AAR_Pathway->Specific_mRNA_Translation Promotes Lysine_Supplementation This compound Supplementation Lysine_Supplementation->AAR_Pathway Down-regulates

Caption: this compound supplementation down-regulates the AAR pathway.

This compound Catabolism

The primary pathway for this compound catabolism in the liver of monogastric animals is the saccharopine pathway.

Lysine_Catabolism cluster_legend Enzymes Lysine This compound Saccharopine Saccharopine Lysine->Saccharopine LKR alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate Glutamate Saccharopine->Glutamate SDH AASA α-Aminoadipic-δ-semialdehyde Saccharopine->AASA SDH Acetyl_CoA Acetyl-CoA AASA->Acetyl_CoA Multiple Steps TCA_Cycle TCA Cycle (Energy) Acetyl_CoA->TCA_Cycle LKR LKR: Lysine-Ketoglutarate Reductase SDH SDH: Saccharopine Dehydrogenase

Caption: The saccharopine pathway of this compound catabolism in the liver.

Conclusion

This compound is an indispensable amino acid in animal nutrition, with well-documented benefits for growth, feed efficiency, and immune function. The provided application notes and protocols offer a framework for researchers and professionals to design and conduct studies evaluating the efficacy and mechanisms of this compound supplementation in various animal models. Understanding the quantitative effects and underlying biological pathways is crucial for optimizing animal health and productivity.

References

Application Notes and Protocols for Studying L-Lysine Methylation in Histones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone L-lysine methylation is a critical post-translational modification (PTM) that plays a fundamental role in regulating chromatin structure and gene expression. This epigenetic mark, which involves the addition of one, two, or three methyl groups to lysine (B10760008) residues on histone tails, is dynamically regulated by histone methyltransferases (KMTs) and demethylases (KDMs).[1][2] The specific lysine residue and its methylation state (mono-, di-, or tri-methylation) create a complex "histone code" that dictates downstream biological outcomes, including transcriptional activation or repression, DNA repair, and regulation of cellular signaling pathways.[2][3] Dysregulation of histone lysine methylation is frequently implicated in various diseases, including cancer, making the enzymes that control this process attractive targets for therapeutic intervention.[1][4][5]

This document provides a comprehensive overview of the key methodologies used to study histone lysine methylation, detailed experimental protocols, and insights into the role of this modification in cellular signaling and drug development.

Application Note 1: Key Methodologies for Studying Histone Lysine Methylation

The study of histone lysine methylation requires a variety of techniques that range from broad, genome-wide profiling to the specific analysis of individual methylation sites. The primary methods employed are mass spectrometry-based proteomics, chromatin immunoprecipitation followed by sequencing (ChIP-seq), and traditional antibody-based approaches like Western blotting.

Mass Spectrometry (MS)-based Proteomics

Mass spectrometry has become an indispensable tool for the global and unbiased analysis of histone PTMs.[6][7] MS-based "bottom-up" proteomics allows for the identification and quantification of a wide array of histone modifications simultaneously.[7][8] This approach typically involves the enzymatic digestion of histones into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] A key challenge is that the high content of lysine and arginine residues in histone tails results in very short peptides after trypsin digestion.[9] To overcome this, a chemical derivatization step, such as propionylation, is used to block lysine residues from cleavage, resulting in larger, more manageable peptides.[8][9]

Key Advantages:

  • Comprehensive Analysis: Capable of identifying and quantifying hundreds of different histone modifications in a single experiment.[9]

  • Unbiased Detection: Does not rely on the availability of specific antibodies, enabling the discovery of novel modification sites.

  • Quantitative Accuracy: Provides relative or absolute quantification of modification levels.[8]

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard technique for mapping the genome-wide distribution of specific histone modifications.[10][11] The method involves cross-linking proteins to DNA in vivo, shearing the chromatin, and then using an antibody specific to a particular histone modification (e.g., H3K4me3) to immunoprecipitate the associated chromatin fragments.[12][13] The enriched DNA is then purified and identified through high-throughput sequencing, revealing the genomic locations of the targeted modification.[10]

Key Advantages:

  • Genome-wide Localization: Provides a map of where specific histone modifications are located across the entire genome.[14]

  • High Resolution: Can pinpoint modification sites with high precision.[10]

  • Correlation with Genomic Features: Allows for the correlation of histone marks with genes, promoters, enhancers, and other functional elements.

Antibody-based Detection (Western Blotting)

Western blotting is a widely used technique for detecting changes in the global levels of specific histone modifications.[15] The method involves extracting histones from cells, typically through acid extraction to separate the highly basic histones from other cellular proteins, followed by separation via gel electrophoresis, transfer to a membrane, and detection using an antibody specific to the histone modification of interest.[15][16][17]

Key Advantages:

  • Accessibility and Simplicity: A routine and relatively straightforward technique available in most molecular biology labs.

  • Global Level Assessment: Provides a quick assessment of the overall abundance of a specific histone mark.

  • Validation Tool: Often used to validate results from more complex techniques like mass spectrometry or to confirm the efficacy of enzyme inhibitors.

Quantitative Comparison of Methods

FeatureMass Spectrometry (Bottom-Up)ChIP-seqWestern Blotting
Primary Output Identification & relative abundance of many PTMsGenome-wide location of a single PTMGlobal level of a single PTM
Nature of Analysis Global, unbiased PTM profileGenome-wide, targeted PTM profileGlobal, targeted PTM level
Resolution Specific amino acid residue~100-200 base pairsNo genomic resolution
Throughput High (many PTMs per run)Low (one PTM per experiment)Moderate (multiple samples/blot)
Sensitivity HighHighModerate to Low
Quantitative? Yes (Relative and Absolute)Semi-quantitativeSemi-quantitative
Discovery Power High (for novel PTMs)Low (requires specific antibody)Low (requires specific antibody)
Requirement Mass Spectrometer, HPLCSequencer, Specific AntibodiesSpecific Antibodies

Application Note 2: Histone Lysine Methylation in Cellular Signaling and Drug Development

Histone lysine methylation is a key regulatory hub in numerous cellular processes. The enzymes that write (KMTs), erase (KDMs), and read these marks are integral components of major signaling pathways.

Role in Transcriptional Regulation

Histone lysine methylation is intrinsically linked to gene expression. The location and methylation state of a lysine residue can either promote or inhibit transcription.[3]

  • Activation Marks: Trimethylation of histone H3 at lysine 4 (H3K4me3) is strongly associated with active gene promoters, while H3K36me3 is found in the body of actively transcribed genes.[3][18]

  • Repressive Marks: Trimethylation of H3K9 and H3K27 (H3K9me3, H3K27me3) and methylation of H4K20 are hallmarks of silent chromatin (heterochromatin) and transcriptionally repressed genes.[3][18]

The SETD2 methyltransferase, which is responsible for H3K36me3, exemplifies this link. Its inactivation is found in various cancers and leads to altered gene expression and genomic instability.[19][20][21]

G cluster_activation Transcriptional Activation cluster_repression Transcriptional Repression H3K4me3 H3K4me3 Promoter Promoter H3K4me3->Promoter at H3K36me3 H3K36me3 Active_Gene Active Gene Body H3K36me3->Active_Gene within H3K9me3 H3K9me3 Silent_Gene Silent Gene / Heterochromatin H3K9me3->Silent_Gene associated with H3K27me3 H3K27me3 H3K27me3->Silent_Gene associated with

Caption: Histone lysine methylation marks associated with gene activity.

Involvement in DNA Damage Response (DDR)

Histone methylation plays a crucial role in signaling and repairing DNA damage. Following DNA damage, several histone lysine methylation marks are dynamically altered at the damage sites to facilitate the recruitment of repair proteins.[22] For instance, demethylation of the active mark H3K4me3 is observed around damaged sites, contributing to transcriptional silencing in the vicinity of the break.[22]

Targeting Histone Methylation in Drug Discovery

The frequent dysregulation of KMTs and KDMs in cancer has made them promising targets for therapeutic development.[23][24] Small molecule inhibitors that target the enzymatic activity of these proteins can restore normal methylation patterns and inhibit cancer cell growth.

  • KDM Inhibitors: A significant focus has been on developing inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A), which is overexpressed in many cancers.[4][25] Several LSD1 inhibitors have entered clinical trials.[24]

  • KMT Inhibitors: Inhibitors targeting KMTs like EZH2 (which deposits the repressive H3K27me3 mark) and DOT1L are also in clinical development for various malignancies.[5]

G KMT Histone Methyltransferase (KMT) Methylated_Lysine Methylated Lysine KMT->Methylated_Lysine Adds methyl group KDM Histone Demethylase (KDM) Unmethylated_Lysine Unmethylated Lysine KDM->Unmethylated_Lysine Removes methyl group Unmethylated_Lysine->KMT Methylated_Lysine->KDM KMT_Inhibitor KMT Inhibitor KMT_Inhibitor->KMT blocks KDM_Inhibitor KDM Inhibitor KDM_Inhibitor->KDM blocks G cluster_extraction Protocol 1: Histone Extraction Workflow A Harvest Cells B Lyse Cell Membranes (TEB) A->B C Isolate Nuclei B->C D Acid Extraction (HCl) C->D E Precipitate Histones (Acetone) D->E F Wash & Resuspend E->F G cluster_chip Protocol 3: ChIP Workflow A Cross-link Proteins to DNA B Shear Chromatin A->B C Immunoprecipitate with Specific Antibody B->C D Capture on Beads C->D E Wash & Elute D->E F Reverse Cross-links E->F G Purify DNA F->G H Downstream Analysis (qPCR or Sequencing) G->H G cluster_ms Protocol 4: MS Sample Prep Workflow A Start with Purified Histones B Step 1: Propionylation (Block Lysines) A->B C Trypsin Digestion (Cleave at Arginine) B->C D Step 2: Propionylation (Label New N-termini) C->D E Desalt Peptides (C18) D->E F LC-MS/MS Analysis E->F

References

Application Notes and Protocols: L-Lysine in the Synthesis of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential amino acid, has garnered significant attention as a versatile building block for the synthesis of a diverse range of biodegradable polymers. Its inherent biocompatibility, coupled with the presence of two amine groups and one carboxylic acid group, provides a unique platform for creating polymers with tunable properties suitable for a variety of biomedical applications. These applications include drug delivery, tissue engineering, and the development of medical devices. This document provides detailed application notes and protocols for the synthesis and characterization of this compound-based biodegradable polymers.

This compound-Based Polyurethanes

This compound diisocyanate (LDI) is a key monomer in the synthesis of biodegradable polyurethanes. The degradation products of LDI-based polyurethanes are non-toxic, primarily consisting of lysine (B10760008) itself, which is a significant advantage over conventional polyurethanes that can release toxic aromatic diamines.

Synthesis of this compound Diisocyanate (LDI)

LDI can be synthesized from this compound ethyl ester dihydrochloride. This process involves the reaction of the amino groups of this compound ethyl ester with phosgene (B1210022) or a phosgene equivalent.

Synthesis of this compound-Based Polyurethane

A common method for synthesizing this compound-based polyurethanes involves a two-step process. First, a prepolymer is formed by reacting LDI with a suitable polyol, such as poly(ε-caprolactone) (PCL) diol. This prepolymer is then chain-extended with a diol or diamine, which can also be derived from this compound.

Experimental Protocol: Synthesis of this compound-Based Polyurethane

Materials:

  • Poly(ε-caprolactone) (PCL) diol (Mn = 2000 g/mol )

  • This compound ethyl ester diisocyanate (LDI)

  • This compound ethyl ester (LEE) (as chain extender)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Stannous octoate (catalyst)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dry PCL diol under vacuum at 80°C for 4 hours.

    • Cool the PCL diol to 60°C under a nitrogen atmosphere.

    • Add LDI to the flask with a molar ratio of NCO:OH of 2:1.

    • Add a catalytic amount of stannous octoate (e.g., 0.1 wt% of total reactants).

    • Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring until the theoretical NCO content is reached (monitored by titration).

  • Chain Extension:

    • Dissolve the NCO-terminated prepolymer in anhydrous DMF.

    • In a separate flask, dissolve the chain extender, this compound ethyl ester (LEE), in anhydrous DMF.

    • Slowly add the LEE solution to the prepolymer solution under vigorous stirring. The molar ratio of NCO in the prepolymer to NH2 in the chain extender should be approximately 1:1.

    • Continue the reaction at room temperature for 24 hours.

  • Purification and Characterization:

    • Precipitate the resulting polyurethane by pouring the reaction mixture into an excess of a non-solvent like methanol (B129727) or deionized water.

    • Wash the precipitate repeatedly with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum at 60°C until a constant weight is achieved.

    • Characterize the polymer using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC).

Properties of this compound-Based Polyurethanes

The properties of these polyurethanes can be tailored by varying the type and molecular weight of the polyol, the chain extender, and the hard segment content.

PropertyRange of Values
Tensile Strength (MPa)1.0 - 34.43
Elongation at Break (%)102 - 998
Young's Modulus (MPa)3.07 - 25.61
Hydrolytic Degradation~13% mass loss in 56 days
Enzymatic Degradation~95% mass loss in 30 days in the presence of lipase

Note: The values presented are a general range compiled from various studies and can vary significantly based on the specific composition of the polyurethane.

This compound-Based Poly(ester amides)

Poly(ester amides) (PEAs) are another important class of biodegradable polymers that incorporate both ester and amide linkages in their backbone. The presence of amide bonds, similar to those in proteins, can enhance mechanical properties and influence degradation rates. This compound is an excellent monomer for PEA synthesis due to its amino and carboxylic acid functionalities.

Synthesis of this compound-Based Poly(ester amides)

PEAs can be synthesized through various polycondensation reactions. One common method involves the reaction of a di-p-toluenesulfonic acid salt of an amino acid-based diester with a di-p-nitrophenyl ester of a dicarboxylic acid.

Experimental Protocol: Synthesis of a Phenylalanine and Lysine-Based Poly(ester amide)

Materials:

  • Bis(L-phenylalanine)-1,4-butanediol diester di-p-toluenesulfonic acid salt

  • Bis(N-α-Cbz-L-lysine)-1,6-hexanediol diester

  • Di-p-nitrophenyl sebacate (B1225510)

  • N,N-Dimethylacetamide (DMAc)

  • Triethylamine (B128534)

Procedure:

  • In a reaction flask, dissolve the bis(L-phenylalanine)-1,4-butanediol diester di-p-toluenesulfonic acid salt and bis(N-α-Cbz-L-lysine)-1,6-hexanediol diester in DMAc.

  • Add triethylamine to neutralize the p-toluenesulfonic acid.

  • Add di-p-nitrophenyl sebacate to the solution.

  • Heat the reaction mixture to 80°C and maintain for 24-48 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of ethanol (B145695).

  • Filter and wash the polymer with ethanol and then water to remove impurities.

  • Dry the polymer under vacuum at 50°C.

Properties of this compound-Based Poly(ester amides)

The properties of PEAs are highly tunable by altering the amino acid and dicarboxylic acid monomers used in their synthesis.

PropertyTypical Values
Glass Transition Temp. (Tg, °C)30 - 70
Molecular Weight (Mw, kDa)20 - 100
In Vitro DegradationFaster in the presence of enzymes like chymotrypsin.

This compound-Based Dendrimers

Poly-L-lysine (PLL) dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. Their unique architecture makes them promising candidates for drug and gene delivery applications.

Synthesis of Poly-L-lysine Dendrimers

PLL dendrimers are typically synthesized using a divergent approach, starting from a core molecule and adding successive generations of this compound units. This requires the use of protecting groups for the amine functionalities.

Experimental Protocol: Divergent Synthesis of a Third-Generation (G3) Poly-L-lysine Dendrimer

Materials:

  • 1,4-Diaminobutane (B46682) (core)

  • Nα,Nε-Di-Boc-L-lysine-N-hydroxysuccinimide ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • Generation 0 (G0) to Generation 1 (G1):

    • Dissolve 1,4-diaminobutane in DMF.

    • Add a solution of Nα,Nε-Di-Boc-L-lysine-N-hydroxysuccinimide ester in DMF.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Deprotect the Boc groups by treating with a mixture of TFA and DCM.

    • Neutralize with triethylamine to obtain the G1 dendrimer with four primary amine groups.

  • Generation 1 (G1) to Generation 2 (G2):

    • Repeat the coupling step by reacting the G1 dendrimer with Nα,Nε-Di-Boc-L-lysine-N-hydroxysuccinimide ester.

    • Follow with the deprotection step to yield the G2 dendrimer with eight primary amine groups.

  • Generation 2 (G2) to Generation 3 (G3):

    • Repeat the coupling and deprotection steps to obtain the G3 dendrimer with sixteen primary amine groups.

  • Purification:

    • Purify the dendrimer at each generation using dialysis or size exclusion chromatography.

Properties of Poly-L-lysine Dendrimers
PropertyDescription
Structure Highly branched, globular, with a precise number of surface functional groups.
Biocompatibility Generally biocompatible, but cytotoxicity can increase with generation number due to higher cationic charge density.
Drug/Gene Loading Can be loaded with therapeutic agents through encapsulation or surface conjugation.
Cellular Uptake Efficiently internalized by cells through endocytosis.[1]

This compound-Based Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. This compound can be incorporated into hydrogels to enhance their biocompatibility and provide sites for further functionalization.

Synthesis of this compound-Based Hydrogels

One method to prepare this compound-based hydrogels is through the chemical crosslinking of ε-poly-L-lysine with a suitable crosslinking agent.

Experimental Protocol: Synthesis of an ε-Poly-L-lysine Hydrogel

Materials:

Procedure:

  • Prepare a solution of ε-PL in PBS.

  • Add a specific amount of glutaraldehyde solution to the ε-PL solution while stirring.

  • Continue stirring until a gel is formed. The gelation time will depend on the concentration of ε-PL and glutaraldehyde.

  • Wash the resulting hydrogel extensively with PBS to remove any unreacted glutaraldehyde.

  • Swell the hydrogel in PBS to reach equilibrium.

Properties of this compound-Based Hydrogels
PropertyDescription
Swelling Ratio High, can be tuned by varying the crosslinking density.
Biocompatibility Excellent, as they are composed of a naturally occurring amino acid polymer.
Biodegradability Degrade into non-toxic this compound.
Cellular Response Support cell adhesion and proliferation.

Visualizations

Experimental Workflow: Synthesis of this compound-Based Polyurethane

G Workflow for this compound-Based Polyurethane Synthesis cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Purification & Characterization a Dry PCL diol b Add LDI and Catalyst a->b c React at 80°C b->c d Dissolve Prepolymer in DMF c->d Prepolymer Formed e Add LEE solution d->e f React at Room Temp. e->f g Precipitate Polymer f->g Polyurethane Formed h Wash and Dry g->h i Characterize (FTIR, NMR, GPC) h->i

Caption: Workflow for this compound-Based Polyurethane Synthesis.

Signaling Pathway: Influence of Poly-L-Lysine on Neural Stem Cell Fate

G Influence of Poly-L-Lysine on Neural Stem Cell Fate PLL Poly-L-Lysine (PLL) Substrate NSC Neural Stem Cell (NSC) PLL->NSC Provides Surface for Attachment Adhesion Electrostatic Adhesion (Integrin-Independent) NSC->Adhesion Interacts with Signaling Upregulation of Glial Differentiation Genes Adhesion->Signaling Triggers Astrocyte Astrocyte Differentiation Signaling->Astrocyte Promotes Neuron Neuronal Differentiation (Inhibited) Signaling->Neuron Suppresses

Caption: Influence of Poly-L-Lysine on Neural Stem Cell Fate.

Conclusion

This compound is a highly valuable and versatile monomer for the creation of a wide array of biodegradable polymers with significant potential in the biomedical field. The ability to tune the mechanical properties, degradation rates, and biological interactions of these polymers by adjusting their chemical composition makes them attractive for researchers and drug development professionals. The protocols and data presented in these application notes provide a foundation for the synthesis and evaluation of this compound-based polymers for specific applications.

References

Application Notes and Protocols for L-Lysine in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Lysine and its derivatives in nanoparticle-based drug delivery systems. The following sections detail the rationale for using this compound, present key quantitative data from recent studies, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-modified nanoparticles.

I. Application Notes

A. Overview

This compound, an essential amino acid, and its polymer, poly-L-lysine (PLL), have emerged as versatile and highly effective molecules for the surface modification of nanoparticles in drug delivery. Their inherent biocompatibility, biodegradability, and the presence of reactive amino groups make them ideal candidates for enhancing the therapeutic efficacy of various nanoparticle platforms. This compound functionalization can improve nanoparticle stability, increase drug loading capacity, and facilitate targeted delivery to specific cells and tissues. This approach has been successfully applied to a wide range of nanoparticles, including those based on polymers (e.g., PLGA), lipids, and inorganic materials (e.g., iron oxide, silica, silver), for the delivery of anticancer drugs, genes, and other therapeutic agents.

B. Advantages of this compound Functionalization
  • Enhanced Cellular Uptake: The primary amino groups of this compound are protonated at physiological pH, imparting a positive surface charge to the nanoparticles. This positive charge promotes electrostatic interactions with the negatively charged cell membranes of cancer cells, leading to increased cellular uptake through mechanisms like adsorptive endocytosis.

  • Improved Stability: The hydrophilic nature of this compound can create a protective layer around nanoparticles, preventing aggregation and enhancing their colloidal stability in biological fluids.

  • Versatile Conjugation Chemistry: The free amino groups of this compound serve as anchor points for the covalent attachment of targeting ligands (e.g., folic acid), imaging agents, and drugs, enabling the development of multifunctional nanocarriers.

  • pH-Responsive Drug Release: The charge of poly-L-lysine is pH-dependent. In the acidic microenvironment of tumors or within endosomes/lysosomes, the increased protonation of PLL can lead to swelling or conformational changes in the nanoparticle coating, triggering the release of the encapsulated drug.

  • Biocompatibility: As a natural amino acid, this compound and its polymers are generally considered biocompatible and biodegradable, reducing the risk of systemic toxicity.

C. Mechanism of Action and Cellular Uptake

This compound-modified nanoparticles primarily enter cells through endocytosis. The initial interaction is often driven by the electrostatic attraction between the positively charged nanoparticle surface and the negatively charged proteoglycans on the cell surface. This interaction can trigger various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. For instance, poly-L-lysine-modified iron oxide nanoparticles (IONP-PLL) have been shown to be internalized through both transferrin receptor (TFR)-dependent and TFR-independent pathways.[1][2] Once inside the cell, the nanoparticles are typically trafficked to endosomes and then lysosomes, where the acidic environment can facilitate drug release.

II. Data Presentation

The following tables summarize quantitative data from various studies on this compound-functionalized nanoparticles, providing a comparative overview of their physicochemical properties and drug delivery performance.

Table 1: Physicochemical Properties of this compound-Modified Nanoparticles
Nanoparticle SystemDrugAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLL-DOCA-MPEG-cy5.5 NPsCurcumin (B1669340)246 ± 5.80.15+25.4 ± 1.2[3]
This compound-coated α-Fe2O3 NPs-8.36 - 10.69--[4]
PLL-coated Albumin NPssiRNA155 ± 11 to 3800 ± 1600--[5]
PLL-coated Magnetic NPs-124.4 ± 1.4-+42.5 ± 0.5[6][7]
This compound coated iron oxide (LCIO)-~114--[4]
PLL-coated PLGA NPs----[8]
PLL-coated Silver NPs-75-+62.3 ± 1.7[9]

PLL: Poly-L-lysine, DOCA: Deoxycholic acid, MPEG: Methoxy polyethylene (B3416737) glycol, cy5.5: Cyanine 5.5, NPs: Nanoparticles, PDI: Polydispersity Index.

Table 2: Drug Loading and pH-Responsive Release of this compound-Modified Nanoparticles
Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release (%)ConditionsReference
PLL-DOCA-MPEG-cy5.5/CUR NPsCurcumin15.2 ± 0.885.3 ± 2.1~60pH 5.5, 72h[3][10]
PLL-DOCA-MPEG-cy5.5/CUR NPsCurcumin15.2 ± 0.885.3 ± 2.1~45pH 6.8, 72h[3][10]
PLL-DOCA-MPEG-cy5.5/CUR NPsCurcumin15.2 ± 0.885.3 ± 2.1~20pH 7.4, 72h[3][10]
This compound-functionalized MSNsCurcumin~68-~100pH 4.0, 48h[1]
This compound-functionalized MSNsCurcumin~68-~65pH 6.5, 48h[1]
This compound-functionalized MSNsCurcumin~68-~20pH 7.4, 48h[1]
PLL/MSN-DOXDoxorubicin--~85pH 4.0, 24h[11]
PLL/MSN-DOXDoxorubicin--<60pH 7.0, 24h[11]

CUR: Curcumin, MSNs: Mesoporous Silica Nanoparticles, DOX: Doxorubicin.

III. Experimental Protocols

A. Synthesis of Poly-L-lysine (PLL)-Coated Nanoparticles

This protocol describes a general method for coating pre-formed nanoparticles with poly-L-lysine via electrostatic adsorption.

Materials:

  • Pre-formed nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • Poly-L-lysine hydrobromide (PLL, molecular weight 15-30 kDa)

  • Deionized (DI) water or a suitable buffer (e.g., PBS)

  • Magnetic stirrer or sonicator

  • Centrifuge

Procedure:

  • Disperse the pre-formed nanoparticles in DI water or buffer to a concentration of 1 mg/mL. Sonicate the dispersion for 5-10 minutes to ensure homogeneity.

  • Prepare a 0.01% (w/v) solution of poly-L-lysine in DI water.[12]

  • Slowly add the PLL solution to the nanoparticle dispersion while stirring. The optimal ratio of PLL to nanoparticles should be determined empirically, but a starting point is a 1:1 weight ratio.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the adsorption of PLL onto the nanoparticle surface.

  • Centrifuge the mixture at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).

  • Discard the supernatant and resuspend the nanoparticle pellet in fresh DI water or buffer.

  • Repeat the centrifugation and resuspension steps twice more to remove any unbound PLL.

  • Resuspend the final PLL-coated nanoparticles in the desired medium for characterization or further use.

B. Drug Loading into this compound-Modified Nanoparticles

This protocol outlines a dialysis-based method for loading a hydrophobic drug, such as curcumin, into PLL-based nanoparticles.[5]

Materials:

  • PLL-modified polymer (e.g., PLL-DOCA-MPEG-cy5.5)

  • Drug (e.g., Curcumin)

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, Methanol)

  • Dialysis tubing (e.g., MWCO 1 kDa)

  • Deionized (DI) water

  • Magnetic stirrer

  • Lyophilizer

Procedure:

  • Dissolve the PLL-modified polymer in DMSO to a concentration of 1 mg/mL.

  • Dissolve the drug (e.g., curcumin) in methanol (B129727) to create a stock solution (e.g., 1 mg/5 mL).[5]

  • Add the drug solution dropwise to the polymer solution while stirring.

  • Transfer the resulting solution to a dialysis tube.

  • Dialyze against DI water at room temperature for 3 days, with frequent changes of the dialysis medium.

  • After dialysis, centrifuge the solution to remove any unencapsulated drug aggregates.

  • Collect the supernatant and lyophilize to obtain the drug-loaded nanoparticles as a powder.

C. Characterization of this compound-Modified Nanoparticles

1. Particle Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Resuspend the nanoparticles in DI water or a suitable buffer at a concentration of approximately 0.1 mg/mL.

    • Sonicate the sample for 1-2 minutes to ensure a uniform dispersion.

    • Transfer the sample to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using the DLS module.

    • Measure the zeta potential using the appropriate folded capillary cell to determine the surface charge.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Procedure:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.

    • Quantify the amount of drug in the solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

D. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound-modified nanoparticles against a cancer cell line.[3]

Materials:

  • Cancer cell line (e.g., Hep3B, MDA-MB-231)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • 96-well plates

  • This compound-modified nanoparticles (and empty nanoparticles as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the nanoparticles (both drug-loaded and empty) in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control cells.

IV. Mandatory Visualizations

A. Experimental Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Coating cluster_drug_loading Drug Loading cluster_characterization Characterization cluster_invitro In Vitro Evaluation s1 Pre-formed Nanoparticle (e.g., PLGA, Fe3O4) s3 Mixing & Incubation s1->s3 s2 This compound/PLL Solution s2->s3 s4 Purification (Centrifugation) s3->s4 s5 This compound Coated Nanoparticles s4->s5 c1 DLS (Size & PDI) s5->c1 c2 Zeta Potential s5->c2 dl1 Coated Nanoparticles dl3 Dialysis dl1->dl3 dl2 Drug Solution dl2->dl3 dl4 Purification & Lyophilization dl3->dl4 dl5 Drug-Loaded Nanoparticles dl4->dl5 dl5->c1 dl5->c2 c3 UV-Vis/HPLC (DLC & EE) dl5->c3 c4 TEM/SEM (Morphology) dl5->c4 iv2 Nanoparticle Treatment dl5->iv2 iv1 Cell Culture iv1->iv2 iv3 MTT Assay (Cytotoxicity) iv2->iv3 iv4 Confocal Microscopy (Cellular Uptake) iv2->iv4

Caption: Experimental workflow for this compound nanoparticle synthesis and evaluation.

B. Cellular Uptake Mechanism

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell np This compound Coated Nanoparticle (+ charge) membrane Cell Membrane (- charge) np->membrane Electrostatic Interaction endocytosis Endocytosis (Clathrin-mediated) membrane->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome lysosome Lysosome (pH ~5.0) endosome->lysosome drug_release Drug Release lysosome->drug_release Acidic pH Trigger

Caption: Cellular uptake of this compound coated nanoparticles.

C. Signaling Pathways Targeted by Delivered Drugs

signaling_pathways cluster_nanoparticle This compound Nanoparticle Delivery cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes np Drug-Loaded This compound NP drug Released Drug (Curcumin, Cisplatin, Doxorubicin) np->drug nfkb NF-κB Pathway drug->nfkb Curcumin, Doxorubicin pi3k PI3K/Akt Pathway drug->pi3k Curcumin, Cisplatin jak_stat JAK/STAT Pathway drug->jak_stat Curcumin apoptosis Apoptosis Pathway drug->apoptosis Cisplatin cgas_sting cGAS-STING Pathway drug->cgas_sting Cisplatin prolif Inhibition of Proliferation nfkb->prolif inflam Reduction of Inflammation nfkb->inflam pi3k->prolif jak_stat->prolif apop Induction of Apoptosis apoptosis->apop imm_act Immune Activation cgas_sting->imm_act

Caption: Signaling pathways targeted by drugs delivered via this compound nanoparticles.

References

Experimental Models for Studying L-Lysine Deficiency: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. It serves as a fundamental building block for protein synthesis and plays a critical role in numerous physiological processes, including calcium absorption, collagen formation, and the production of enzymes and hormones. Lysine (B10760008) deficiency can lead to a range of pathological conditions, including growth retardation, impaired immune function, and neurological deficits. Understanding the molecular and physiological consequences of lysine deficiency is crucial for nutrition science, disease modeling, and the development of therapeutic interventions. This document provides a detailed overview of common in vivo and in vitro experimental models used to study this compound deficiency, complete with quantitative data, detailed experimental protocols, and diagrams of key signaling pathways.

In Vivo Models of this compound Deficiency

Animal models are indispensable for studying the systemic effects of this compound deficiency in a complex physiological context. Rodents (rats and mice) and swine are the most commonly used models due to their physiological similarities to humans and the availability of well-defined diets.

Key Physiological Effects

This compound deficiency in animal models typically results in:

  • Reduced Growth: A significant decrease in body weight gain and lean body mass.

  • Altered Feed Intake: Animals may initially increase relative food intake, but overall feed efficiency is poor.

  • Impaired Bone Metabolism: Decreased bone mineral density and content due to lysine's role in collagen synthesis and calcium absorption.

  • Behavioral Changes: Increased stress-induced anxiety has been observed in rats.

Data Presentation: In Vivo Models

The following table summarizes quantitative data from studies on this compound deficiency in rodent and swine models.

ParameterAnimal ModelDeficiency LevelDurationResultReference
Average Daily Gain (ADG) Growing Pigs0.65% vs 0.98% SID Lysine8 weeks~30% decrease in ADG for the deficient group.
Body Weight Gain Growing Rats15% of lysine recommendation3 weeksSignificantly lower body weight gain compared to control.[1]
Lean Body Mass Growing RatsSeverely deficient (15% and 25% of rec.)3 weeksReduced lean body mass, liver, kidney, and muscle weight.[1]
Bone Mineral Density Growing Rats85% lysine deficient diet3 weeksSignificant decrease in bone mineral density and content.[2]
Feed Efficiency (G:F) Growing Pigs0.65% vs 0.98% SID Lysine8 weeksSignificantly lower gain-to-feed ratio in the deficient group.

Experimental Workflow: In Vivo Model

cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Experimental Diet cluster_2 Phase 3: Data Collection & Analysis acclimate Animal Acclimatization (1 week) baseline Baseline Measurement (Body Weight, Feed Intake) acclimate->baseline diet Introduction of Diets (Control vs. Lysine-Deficient) baseline->diet monitoring Daily Monitoring (Body Weight, Feed Intake, Clinical Signs) diet->monitoring collection Sample Collection at Endpoint (Blood, Tissues) monitoring->collection analysis Biochemical & Molecular Analysis (Plasma Lysine, Gene Expression) collection->analysis body_comp Body Composition Analysis (DEXA) collection->body_comp

Workflow for an in vivo this compound deficiency study.
Protocol 1: Induction of this compound Deficiency in Rodents

This protocol describes the formulation of a purified this compound deficient diet for growing rats, adapted from published studies.[1][2]

Materials:

  • Casein (vitamin-free)

  • Cornstarch

  • Sucrose

  • Cellulose

  • Soybean Oil

  • Mineral Mix (e.g., AIN-93M)

  • Vitamin Mix (e.g., AIN-93-VX)

  • L-amino acid mixture (lacking lysine)

  • This compound HCl

  • Choline (B1196258) Bitartrate (B1229483)

Procedure:

  • Diet Formulation: Prepare two isocaloric and isonitrogenous diets: a control diet and a lysine-deficient diet. The primary difference is the content of this compound.

    • Control Diet: Formulate to meet the nutritional requirements for growing rats (e.g., 20% protein equivalent). All essential amino acids, including lysine, are present at 100% of the recommended level.

    • Lysine-Deficient Diet: Formulate to be identical to the control diet, but with this compound provided at a significantly reduced level (e.g., 15-25% of the requirement). The nitrogen content is balanced by adding a non-essential amino acid like L-alanine or L-glutamic acid.

  • Diet Preparation:

    • Thoroughly mix all dry ingredients (cornstarch, sucrose, casein, amino acids, mineral and vitamin mixes, cellulose) in a suitable mixer.

    • Slowly add the soybean oil and choline bitartrate while continuing to mix until a homogenous mixture is achieved.

    • Store the prepared diets in airtight containers at 4°C to prevent spoilage and oxidation.

  • Experimental Procedure:

    • House growing rats (e.g., Sprague-Dawley, 4-5 weeks old) individually in metabolic cages.

    • After a 1-week acclimatization period on a standard chow diet, randomly assign rats to either the control or the lysine-deficient diet group.

    • Provide diets and water ad libitum for the duration of the study (typically 2-4 weeks).

    • Monitor body weight and food intake daily.

    • At the end of the experimental period, collect blood and tissue samples for downstream analysis (e.g., plasma amino acid analysis, gene expression studies in liver and muscle).

In Vitro Models of this compound Deficiency

In vitro models, primarily using cell cultures, allow for the detailed investigation of cellular and molecular mechanisms underlying the response to lysine deprivation, free from the systemic complexities of a whole organism.

Key Cellular Effects

Lysine deprivation in cell culture has been shown to induce:

  • Inhibition of Protein Synthesis: As a primary building block, lack of lysine halts translation.

  • Cell Cycle Arrest: Cells stop proliferating to conserve resources.

  • Apoptosis: Prolonged or severe deficiency triggers programmed cell death.

  • Altered Gene Expression: Upregulation of amino acid transporters and stress response genes.

Data Presentation: In Vitro Models

The following table summarizes quantitative data from studies on this compound deprivation in cell culture models.

ParameterCell LineDeficiency LevelDurationResultReference
Cell Viability 3T3-L1 preadipocytesLysine-free medium3 daysSignificant reduction in cell viability compared to control.[3]
Adipogenesis 3T3-L1 preadipocytesLysine-free medium3 daysSignificant inhibition of lipid accumulation (Oil Red O staining).[3]
Apoptosis IPEC-J2 cellsLysine-free medium48 hoursIncreased percentage of apoptotic cells.[4]
Protein Synthesis Satellite CellsLysine-free medium48 hoursSignificant decrease in puromycin (B1679871) incorporation, indicating reduced protein synthesis.[2]

Experimental Workflow: In Vitro Model

cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Lysine Deprivation cluster_2 Phase 3: Endpoint Assays seed Seed Cells (e.g., 3T3-L1, IPEC-J2) grow Grow to 70-80% Confluency (Standard Complete Medium) seed->grow wash Wash Cells with PBS grow->wash media_change Incubate in Experimental Media (Control vs. Lysine-Free) wash->media_change viability Cell Viability Assay (MTT, Trypan Blue) media_change->viability apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) media_change->apoptosis protein Protein Synthesis Assay (SUnSET) media_change->protein

Workflow for an in vitro this compound deprivation study.
Protocol 2: this compound Deprivation in Cell Culture

This protocol outlines the general procedure for creating lysine-free medium and conducting a deprivation experiment.

Materials:

  • Lysine-free cell culture medium base (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-amino acid stock solutions (including this compound)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest (e.g., 3T3-L1, HEK293)

Procedure:

  • Preparation of Media:

    • Control Medium: To the lysine-free medium base, add dFBS (typically to 10%), Penicillin-Streptomycin, and all essential amino acids, including this compound, to their normal physiological concentrations (e.g., for DMEM, this compound is ~146 mg/L).

    • Lysine-Free Medium: Prepare identically to the control medium but omit the addition of the this compound stock solution.

    • Sterile-filter both media using a 0.22 µm filter.

  • Experimental Procedure:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard complete medium until they reach 70-80% confluency.

    • Aspirate the standard medium and gently wash the cells once with sterile PBS.

    • Aspirate the PBS and add the prepared experimental media (Control or Lysine-Free) to the respective wells.

    • Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).

    • At the end of the incubation period, harvest the cells for downstream analysis.

Protocol 3: Quantifying Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following lysine deprivation.[5]

Procedure:

  • Harvest cells (both adherent and floating) from the culture plate after the deprivation experiment.

  • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice by resuspending the pellet in 1 mL of cold PBS, followed by centrifugation.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Quantifying Protein Synthesis by SUnSET Assay

The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis rates.[6][7]

Procedure:

  • Thirty minutes before the end of the lysine deprivation experiment, add puromycin to the culture medium at a final concentration of 1 µM. Puromycin is an aminonucleoside antibiotic that gets incorporated into nascent polypeptide chains.

  • Incubate the cells for exactly 30 minutes at 37°C.

  • Aspirate the medium and immediately wash the cells with ice-cold PBS containing cycloheximide (B1669411) (100 µg/mL) to inhibit further translation.

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform a standard Western blot: separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for puromycin.

  • The intensity of the puromycin signal, normalized to a loading control (e.g., Coomassie stain or an antibody against a housekeeping protein), is proportional to the rate of global protein synthesis.

Key Signaling Pathways in this compound Sensing

Cells sense amino acid availability through complex signaling networks. This compound levels are primarily monitored by the mTORC1 (mechanistic Target of Rapamycin Complex 1) and GCN2 (General Control Nonderepressible 2) pathways.

mTORC1 Pathway

mTORC1 is a master regulator of cell growth and proliferation. Its activity is stimulated by high levels of amino acids, including lysine. When lysine is abundant, it promotes the localization of mTORC1 to the lysosomal surface, where it can be activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and inhibit autophagy.

Lysine High Lysine Ragulator Ragulator-Rag GTPase Complex Lysine->Ragulator Activates mTORC1 mTORC1 S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 p-4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Lysosome Lysosomal Surface ProteinSynth Protein Synthesis S6K1->ProteinSynth EIF4EBP1->ProteinSynth Promotes Ragulator->mTORC1 Recruits to Lysosome Rheb Rheb-GTP (Active) Rheb->mTORC1 Activates

mTORC1 activation in response to high lysine levels.
GCN2 Pathway

The GCN2 pathway is a key component of the Integrated Stress Response (ISR) and is activated by amino acid starvation. When lysine is scarce, uncharged tRNAs (tRNA molecules not carrying their specific amino acid) accumulate in the cell. GCN2 binds to these uncharged tRNAs, leading to its autophosphorylation and activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which globally inhibits protein synthesis but selectively promotes the translation of stress-response transcripts, such as ATF4, to help the cell adapt to the nutrient-poor conditions.

LysDef Lysine Deficiency tRNA Uncharged tRNA-Lys Accumulation LysDef->tRNA GCN2 GCN2 Kinase tRNA->GCN2 Binds & Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates peIF2a p-eIF2α GlobalSynth Global Protein Synthesis peIF2a->GlobalSynth Inhibits ATF4 ATF4 Translation peIF2a->ATF4 Upregulates Stress Stress Response Genes (e.g., Amino Acid Transporters) ATF4->Stress

GCN2 pathway activation during lysine deficiency.

Applications in Drug Development

The experimental models described are valuable tools for drug development professionals. They can be used to:

  • Screen for Compounds: Test novel compounds that may mitigate the effects of lysine deficiency or target metabolic pathways dependent on lysine availability.

  • Evaluate Therapeutic Efficacy: Assess the effectiveness of nutritional supplements or drugs designed to correct metabolic imbalances.

  • Toxicity and Safety Studies: Determine if new drug candidates interfere with essential amino acid metabolism.

  • Oncology Research: Certain cancers exhibit a high demand for specific amino acids like lysine. Models of lysine deprivation can help identify and test therapeutic strategies that exploit these metabolic vulnerabilities to selectively target cancer cells.

Conclusion

The study of this compound deficiency is facilitated by a range of robust in vivo and in vitro models. Animal models provide critical insights into systemic physiological responses, while cell culture systems allow for the detailed dissection of molecular signaling pathways. By employing the standardized protocols and understanding the key signaling networks outlined in this document, researchers can effectively investigate the multifaceted roles of this compound in health and disease, paving the way for new nutritional and therapeutic strategies.

References

Techniques for Site-Directed Mutagenesis of Lysine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008), a positively charged amino acid, is a frequent site for post-translational modifications (PTMs) that play critical roles in regulating protein function, signaling, and degradation. The ability to precisely alter lysine residues through site-directed mutagenesis is a cornerstone of modern protein engineering and drug development. This document provides detailed application notes and protocols for three widely used techniques for site-directed mutagenesis of lysine residues: QuikChange™ Site-Directed Mutagenesis, Uracil-Specific Excision Reagent (USER™) Cloning, and CRISPR-Cas9 genome editing.

Overview of Techniques

The choice of mutagenesis strategy depends on several factors, including the desired scale of the experiment (single vs. multiple mutations), the target context (plasmid DNA vs. genomic DNA), and the required efficiency and precision.

  • QuikChange™ Site-Directed Mutagenesis: A PCR-based method ideal for introducing point mutations, insertions, or deletions into plasmid DNA. It is a relatively simple and rapid technique suitable for single-site modifications.

  • USER™ Cloning: A versatile ligation-independent cloning method that can be adapted for efficient site-directed mutagenesis. It allows for the seamless assembly of multiple DNA fragments and is particularly useful for introducing multiple mutations simultaneously.

  • CRISPR-Cas9: A powerful genome editing tool that enables precise modification of endogenous genes within living cells. It is the method of choice for studying the function of lysine residues in their native chromosomal context.

Comparative Analysis of Techniques

The following table summarizes the key quantitative parameters for each technique, providing a basis for selecting the most appropriate method for your research needs.

FeatureQuikChange™USER™ CloningCRISPR-Cas9 (HDR-mediated)
Efficiency (single point mutation) >80% reported by manufacturers[1]~94% reported in specific applications[2]Highly variable (1-82%), dependent on cell type, locus, and optimization strategies[3][4]
Fidelity (Accuracy) High, dependent on the fidelity of the DNA polymerase used (e.g., PfuUltra)[1]High, dependent on the fidelity of the DNA polymerase used (e.g., PfuTurbo Cx)[5]Generally high, but potential for off-target edits and unintended insertions/deletions (indels)[6][7]
Off-Target Mutations Low, primarily limited to PCR errors introduced by the polymerase.[1]Low, primarily limited to PCR errors introduced by the polymerase.A significant consideration; can be minimized through careful guide RNA design and use of high-fidelity Cas9 variants.[6][7]
Scalability (Multiple Mutations) Possible with multi-site kits, but efficiency can decrease with an increasing number of mutations.High, well-suited for multi-fragment assembly and simultaneous introduction of multiple mutations.[8]Possible through multiplexing with multiple guide RNAs, but efficiency can be challenging to optimize.
Target Plasmid DNAPlasmid DNAGenomic DNA in living cells
Time to Result (single mutation) 1-2 days1-2 daysWeeks to months (for cell line generation and validation)

Signaling Pathways Involving Lysine Modifications

Lysine residues are central to numerous signaling pathways, primarily through ubiquitination and acetylation. Understanding these pathways is crucial for designing meaningful mutagenesis studies.

Ubiquitination Pathway

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to lysine residues of a target protein. This can lead to protein degradation via the proteasome, alter protein localization, or modulate protein activity. The process involves a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[9]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[9]

  • E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the target protein.[10]

Ubiquitination_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin E1_Ub E1~Ub Ub->E1_Ub E1 E1 E1->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub ATP ATP ATP->E1_Ub E2 E2 E2->E2_Ub Ub_Substrate Ubiquitinated Substrate E2_Ub->Ub_Substrate E3 E3 Ligase E3->Ub_Substrate Substrate Substrate Protein (with Lysine) Substrate->Ub_Substrate

Caption: The Ubiquitination Cascade.

Acetylation Pathway

Lysine acetylation is a reversible modification that neutralizes the positive charge of lysine residues. It is crucial for regulating gene expression through histone modifications and also modulates the activity of many non-histone proteins.

  • Histone Acetyltransferases (HATs): Enzymes that transfer an acetyl group from acetyl-CoA to lysine residues.[11][12]

  • Histone Deacetylases (HDACs): Enzymes that remove acetyl groups from lysine residues.[11][12]

Acetylation_Pathway cluster_acetylation Acetylation (Gene Activation) cluster_deacetylation Deacetylation (Gene Repression) HAT HAT (Histone Acetyltransferase) AcetylatedLysine Acetylated Lysine (Neutral Charge) HAT->AcetylatedLysine Adds acetyl group AcetylCoA Acetyl-CoA AcetylCoA->HAT Lysine Lysine Residue (Positively Charged) Lysine->AcetylatedLysine HDAC HDAC (Histone Deacetylase) AcetylatedLysine->HDAC HDAC->Lysine Removes acetyl group

Caption: Reversible Lysine Acetylation.

Experimental Workflow

A typical site-directed mutagenesis experiment follows a logical workflow, from planning to final verification.

SDM_Workflow cluster_planning Planning cluster_execution Execution cluster_verification Verification A Identify Target Lysine B Choose Mutagenesis Technique A->B C Design Primers / gRNA B->C D Perform Mutagenesis Reaction (PCR / Transfection) C->D E Select / Isolate Clones D->E F Sequence Verification E->F G Functional Analysis F->G

Caption: General Site-Directed Mutagenesis Workflow.

Detailed Experimental Protocols

QuikChange™ Site-Directed Mutagenesis Protocol

This protocol is adapted from the Agilent QuikChange™ Lightning Site-Directed Mutagenesis Kit manual.[13]

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • 10x reaction buffer

  • dNTP mix

  • Mutagenic primers (forward and reverse, PAGE purified)

  • Template DNA (dsDNA plasmid, 5-50 ng)

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired lysine codon mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the following reaction on ice:

      • 5 µL of 10x reaction buffer

      • 1 µL of dNTP mix

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 5-50 ng of dsDNA template

      • ddH₂O to a final volume of 50 µL

      • 1 µL of high-fidelity DNA polymerase

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 2 minutes

      • 18 cycles of:

        • Denaturation: 95°C for 20 seconds

        • Annealing: 60°C for 10 seconds

        • Extension: 68°C for 30 seconds/kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental methylated DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

  • Plating and Incubation: Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from individual colonies and verify the mutation by Sanger sequencing.

Troubleshooting:

  • No/low colonies: Increase the amount of template DNA, optimize annealing temperature, or use fresh competent cells.[14]

  • No mutation: Ensure primers are correctly designed and purified. Increase the number of PCR cycles to 20.[15]

USER™ Cloning for Lysine Mutagenesis Protocol

This protocol is based on the principles of USER cloning for site-directed mutagenesis.[16]

Materials:

  • USER™ enzyme mix

  • High-fidelity DNA polymerase that can read through uracil (B121893) (e.g., PfuTurbo Cx)

  • dNTP mix containing dUTP

  • Mutagenic primers containing a single uracil residue

  • Template DNA (plasmid)

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two overlapping PCR primers that introduce the desired lysine mutation. The primers should contain a single uracil (U) residue in the overlap region.

  • PCR Amplification:

    • Perform two separate PCR reactions to amplify the plasmid in two fragments, with the mutation introduced at the junction.

    • Use a high-fidelity polymerase that can read through uracil.

  • USER Enzyme Digestion and Annealing:

    • Mix the two purified PCR products in equimolar amounts.

    • Add 1 µL of USER™ enzyme mix.

    • Incubate at 37°C for 20 minutes, followed by 25°C for 20 minutes. This creates complementary 3' overhangs and allows the fragments to anneal.

  • Transformation: Transform 1-2 µL of the USER reaction mixture directly into competent E. coli cells.

  • Plating and Incubation: Plate the transformation on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from colonies and confirm the mutation by sequencing.

Troubleshooting:

  • Low cloning efficiency: Ensure complete digestion of the template DNA by using a DpnI digestion step after PCR. Optimize the molar ratio of the PCR fragments.[17]

  • Incorrect assembly: Verify primer design and the position of the uracil residue.[8]

CRISPR-Cas9 Mediated Lysine Mutagenesis Protocol

This protocol provides a general framework for introducing a specific lysine mutation into a mammalian cell line using CRISPR-Cas9 and a single-stranded oligodeoxynucleotide (ssODN) as a repair template.

Materials:

  • Cas9 nuclease (or a plasmid expressing Cas9)

  • Synthetic single guide RNA (sgRNA) targeting the lysine codon

  • ssODN repair template (100-200 nucleotides) containing the desired mutation and homology arms flanking the cut site

  • Mammalian cell line of interest

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for enrichment of edited cells

  • Genomic DNA extraction kit

  • PCR primers for amplifying the target region

  • Sanger sequencing reagents

Procedure:

  • gRNA Design: Design a gRNA that targets a site as close as possible to the lysine codon to be mutated. Use online tools to minimize off-target effects.[18][19]

  • ssODN Design: Design an ssODN with 40-90 nucleotides of homology on each side of the desired mutation. Introduce a silent mutation in the PAM site or seed region of the ssODN to prevent re-cutting by Cas9 after successful editing.[20]

  • Transfection: Co-transfect the Cas9-gRNA ribonucleoprotein (RNP) complex and the ssODN repair template into the target cells using an appropriate transfection method (e.g., electroporation or lipid-based transfection).

  • Enrichment of Edited Cells: If a fluorescent reporter is co-transfected, use FACS to isolate transfected cells. Alternatively, if a selection marker is used, apply the appropriate antibiotic.

  • Single-Cell Cloning: Plate the enriched cells at a low density to obtain single-cell-derived colonies.

  • Screening for Mutations:

    • Expand individual clones and extract genomic DNA.

    • PCR amplify the target region.

    • Screen for the desired mutation using Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation introduces a new restriction site.

  • Validation: Confirm the absence of off-target mutations in promising clones by sequencing the top predicted off-target sites.

Troubleshooting:

  • Low HDR efficiency: Optimize the concentration of the ssODN, use cell cycle synchronization agents, or inhibit the NHEJ pathway.[4][21]

  • High indel frequency: Use a high-fidelity Cas9 variant or optimize the amount of Cas9-gRNA complex delivered.

Conclusion

The choice of a site-directed mutagenesis technique for studying lysine residues depends on the specific experimental goals. QuikChange™ offers a simple and efficient method for single mutations in plasmids. USER™ cloning provides a powerful platform for more complex multi-site mutagenesis in plasmids. CRISPR-Cas9 is the unparalleled tool for investigating the function of lysine residues in their native genomic context, despite the longer timelines and more complex workflow. By carefully considering the comparative data and following the detailed protocols and troubleshooting guides provided, researchers can successfully employ these techniques to advance their understanding of the critical roles of lysine in biological processes.

References

L-Lysine as a Therapeutic Agent: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, has demonstrated significant therapeutic potential in a variety of preclinical models. Beyond its fundamental role in protein synthesis, this compound and its derivatives, such as Poly-L-Lysine (PLL), have exhibited promising effects in oncology, virology, and neurology. These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound as a therapeutic agent, detailed protocols for key experimental assays, and visual representations of the underlying mechanisms of action.

Data Presentation: Quantitative Efficacy of this compound and its Derivatives

The following tables summarize the quantitative data from preclinical studies, highlighting the cytotoxic effects of Poly-L-Lysine on various cancer cell lines and the antiviral efficacy of this compound against Herpes Simplex Virus (HSV).

Table 1: In Vitro Cytotoxicity of Poly-L-Lysine (PLL) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
K562Human Erythroleukemia3.36 ± 0.16[1]
A549Human Lung Cancer8.23 ± 0.41[1]
U937Human Macrophage3.53 ± 0.17[1]
B16F10Murine Melanoma6.04 ± 0.3[1]
NCH421KGlioblastoma Stem Cell~0.13 - 0.62[2]
NCH644Glioblastoma Stem Cell~0.56[2]
HeLaHuman Cervical Cancer> 200 µg/mL[3]
MCF-7Human Breast Cancer> 200 µg/mL[3]
Table 2: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)
Study FocusKey FindingsReference
Recurrent HSV Infection63% reduction in lesion incidence in the first year of supplementation.[4][4]
In Vitro HSV ReplicationIn media with 2.5 µg/mL of arginine, 300 µg/mL of this compound reduced viral replication by 53.9%.
Recurrent LesionsReduction in recurrence, severity, and duration of lesions with 500 mg/day of this compound and a low-arginine diet.[4][4]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their therapeutic effects through various molecular mechanisms. The following diagrams illustrate the key signaling pathways involved in its anticancer and antiviral activities.

Anticancer Mechanism: Induction of Apoptosis

Poly-L-Lysine (PLL) has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins, including p53, Bax, and Bcl-2.[1] Upregulation of the tumor suppressor p53 leads to an increased Bax/Bcl-2 ratio, which in turn triggers the mitochondrial apoptotic cascade.

PLL Poly-L-Lysine (PLL) p53 p53 PLL->p53 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes cytochrome c release Bcl2->Mitochondrion Inhibits cytochrome c release Caspases Caspase Cascade Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Poly-L-Lysine Induced Apoptotic Pathway
Antiviral Mechanism: L-Arginine Antagonism

The antiviral activity of this compound against Herpes Simplex Virus (HSV) is primarily attributed to its antagonistic relationship with L-Arginine.[4] HSV replication is dependent on a high intracellular concentration of L-Arginine for the synthesis of viral proteins. This compound competes with L-Arginine for cellular uptake and incorporation into viral proteins, thereby inhibiting viral replication.

cluster_cell Host Cell Lysine This compound Transporter Amino Acid Transporter Lysine->Transporter Competes with ViralProtein Viral Protein Synthesis Lysine->ViralProtein Inhibits Arginine L-Arginine Arginine->Transporter Transporter->ViralProtein Arginine required HSV HSV Replication ViralProtein->HSV

This compound and L-Arginine Competition in HSV Replication

Experimental Protocols

This section provides detailed protocols for key preclinical assays used to evaluate the therapeutic efficacy of this compound and its derivatives.

MTT Assay for Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of a compound (e.g., Poly-L-Lysine) on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., K562, A549, U937, B16F10)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-Lysine (PLL) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PLL in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the PLL dilutions to the respective wells. Include a vehicle control (medium without PLL).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the PLL concentration to generate a dose-response curve and determine the IC50 value.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of PLL B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Western Blot Analysis for Apoptotic Proteins

Objective: To detect and quantify the expression levels of p53, Bax, and Bcl-2 in cancer cells treated with Poly-L-Lysine.

Materials:

  • Cancer cells treated with PLL

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Wash PLL-treated and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin).

A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis and Quantification G->H

Western Blot Workflow
Morris Water Maze for Spatial Learning and Memory

Objective: To assess the effect of a compound (e.g., an this compound derivative) on hippocampal-dependent spatial learning and memory in a rodent model of neurological disease (e.g., Tg19959 mice for Alzheimer's disease).

Materials:

  • Rodent subjects (e.g., Tg19959 mice)

  • Circular water tank (120-150 cm diameter)

  • Submersible platform

  • Non-toxic white tempera paint or powdered milk to make the water opaque

  • Video tracking system and software

  • Distinct visual cues placed around the room

Protocol:

  • Acclimation:

    • Handle the mice for several days before the experiment.

    • Allow mice to acclimate to the testing room for at least 30 minutes before each session.

  • Cued Training (Visible Platform):

    • For 1-2 days, train the mice to find a visible platform marked with a flag. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Phase (Hidden Platform):

    • Conduct 4 trials per day for 5-7 consecutive days.

    • The platform is submerged 1-2 cm below the water surface in a fixed location.

    • For each trial, place the mouse in the water facing the wall at one of four quasi-random start positions.

    • Allow the mouse to swim and find the platform for a maximum of 60-90 seconds. If it fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

  • Data Analysis:

    • Analyze the escape latency and path length across the acquisition days to assess learning.

    • Analyze the probe trial data to assess memory retention.

Elevated Plus Maze for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound in rodents.

Materials:

  • Rodent subjects

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video camera and tracking software

Protocol:

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least 30 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Using the tracking software, quantify the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

The preclinical data strongly suggest that this compound and its derivatives hold significant promise as therapeutic agents for a range of diseases. The provided protocols offer a standardized framework for researchers to further investigate and validate these findings. Continued research into the mechanisms of action and optimization of delivery methods will be crucial for translating these preclinical successes into clinical applications.

References

Application Notes and Protocols: The Role of L-Lysine in Enhancing Calcium Absorption in Bone Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, is a critical component in various physiological processes, including protein synthesis and collagen cross-linking, which are fundamental to bone health. Emerging research indicates that this compound also plays a significant role in bone mineralization by enhancing calcium absorption and modulating bone cell activity. These application notes provide a comprehensive overview of the effects of this compound on bone cell cultures, with a focus on its role in calcium uptake and mineralization. Detailed protocols for key experiments are provided to facilitate further research and drug development in the field of bone regeneration and osteoporosis treatment.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters in bone cell culture, based on published studies.

Table 1: Effect of this compound on Osteoblast Proliferation and Activity

Cell TypeThis compound ConcentrationParameter MeasuredResultReference
Human Osteoblasts0.587 mg/mlCell Proliferation (MTT Assay)Increased[1]
Human Osteoblasts0.587 mg/mlPlatelet-Derived Growth Factor (PDGF)Increased[1]
Rat Osteoblasts (from osteopenic bone)0.587 mg/ml (with L-Arginine)Cell Proliferation (MTT Assay)27.6% increase[2]
Rat Osteoblasts (from osteopenic bone)0.587 mg/ml (with L-Arginine)Cell Count28.7% increase[2]

Table 2: Effect of this compound on Osteoblast Differentiation and Matrix Formation

Cell TypeThis compound ConcentrationParameter MeasuredResultReference
Rat Bone Marrow Cells10⁻⁸ MOsteocalcin Quantity437 ng/ml (vs. 392 ng/ml in control)[3]
Rat Bone Marrow Cells10⁻⁸ MBone Nodule FormationObserved (none in control without this compound)[3]
Human OsteoblastsNot specifiedNitric Oxide (NO) ProductionInduced[4]
Human OsteoblastsNot specifiedInsulin-like Growth Factor-I (IGF-1)Induced[4]
Human OsteoblastsNot specifiedOsteocalcin ActivityInduced[4]
Human OsteoblastsNot specifiedAlkaline Phosphatase (ALP) ActivityInduced[4]
Rat Osteoblasts (from normal bone)0.587 mg/ml (with L-Arginine)Type I Collagen Synthesis28.4% increase[2]
Rat Osteoblasts (from osteopenic bone)0.587 mg/ml (with L-Arginine)Type I Collagen Synthesis20.9% increase[2]

Table 3: Effect of this compound on Calcium Homeostasis (in Human Fibroblasts)

Cell TypeConditionParameter MeasuredResultReference
Human FibroblastsThis compound DeprivationIntracellular Calcium Concentration ([Ca²⁺]i)Significantly higher[5]
Human FibroblastsThis compound Deprivation⁴⁵Ca Fractional EffluxSignificant decrease[5]
Human FibroblastsThis compound Deprivation⁴⁵Ca AccumulationSignificant decrease[5]

Signaling Pathways

This compound appears to influence bone cell activity through multiple signaling pathways. The available literature suggests the involvement of growth factors such as Platelet-Derived Growth Factor (PDGF) and Insulin-like Growth Factor-I (IGF-1).[1][3] These factors are known to stimulate osteoblast proliferation and differentiation.

L_Lysine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Receptor Receptor This compound->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction IGF-1_Production IGF-1 Production Signal_Transduction->IGF-1_Production PDGF_Production PDGF Production Signal_Transduction->PDGF_Production Proliferation Osteoblast Proliferation IGF-1_Production->Proliferation Differentiation Osteoblast Differentiation IGF-1_Production->Differentiation PDGF_Production->Proliferation Collagen_Synthesis Collagen Synthesis Differentiation->Collagen_Synthesis Calcium_Uptake Enhanced Calcium Uptake/Mineralization Differentiation->Calcium_Uptake

Proposed signaling pathway of this compound in osteoblasts.

Experimental Protocols

Protocol 1: Assessment of Osteoblast Proliferation using MTT Assay

Objective: To determine the effect of this compound on the proliferation of osteoblast-like cells.

Materials:

  • Osteoblast-like cell line (e.g., MG-63, Saos-2) or primary osteoblasts

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound solution (sterile, stock solution of known concentration)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed osteoblasts in a 96-well plate at a density of 5 x 10³ cells/well in 100 µl of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM). Include a vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

MTT_Assay_Workflow A Seed Osteoblasts in 96-well plate B Incubate 24h A->B C Treat with this compound (various concentrations) B->C D Incubate (24, 48, 72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Remove Medium, Add DMSO F->G H Measure Absorbance at 570 nm G->H

Workflow for the MTT proliferation assay.

Protocol 2: Quantification of Mineralization by Alizarin Red S Staining

Objective: To assess the effect of this compound on the formation of mineralized nodules in osteoblast cultures.

Materials:

  • Osteoblasts cultured in 24-well plates

  • Osteogenic differentiation medium (complete medium supplemented with 50 µg/ml ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

  • This compound solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) solution (2% w/v, pH 4.2)

  • 10% Acetic acid

  • 10% Ammonium (B1175870) hydroxide

  • Microplate reader

Procedure:

  • Seed osteoblasts in 24-well plates and grow to confluence.

  • Induce differentiation by replacing the growth medium with osteogenic differentiation medium containing various concentrations of this compound.

  • Culture for 14-21 days, replacing the medium every 2-3 days.

  • After the culture period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash the fixed cells with deionized water and stain with 2% ARS solution for 20 minutes.

  • Wash the cells with deionized water to remove excess stain and allow to air dry.

  • For quantification, add 400 µl of 10% acetic acid to each well and incubate for 30 minutes with shaking.

  • Scrape the cell layer, transfer the slurry to a microcentrifuge tube, and heat at 85°C for 10 minutes.

  • Centrifuge at 20,000 x g for 15 minutes and transfer the supernatant to a new tube.

  • Neutralize the supernatant with 10% ammonium hydroxide.

  • Read the absorbance at 405 nm in a microplate reader.

Protocol 3: ⁴⁵Ca Uptake Assay for Direct Measurement of Calcium Absorption

Objective: To directly measure the effect of this compound on calcium uptake by osteoblasts.

Materials:

  • Osteoblasts cultured in 24-well plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl₂)

  • This compound solution

  • ⁴⁵CaCl₂ (radioactive calcium)

  • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed osteoblasts in 24-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed uptake buffer.

  • Add 500 µl of uptake buffer containing various concentrations of this compound and 1 µCi/ml ⁴⁵CaCl₂ to each well.

  • Incubate for a defined period (e.g., 10, 30, 60 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 2 mM LaCl₃.

  • Lyse the cells by adding 500 µl of lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate for normalization of the results.

Calcium_Uptake_Workflow A Culture Osteoblasts to Confluence B Wash with Uptake Buffer A->B C Add Uptake Buffer with This compound and ⁴⁵CaCl₂ B->C D Incubate (10-60 min) C->D E Stop Uptake and Wash with Cold PBS/LaCl₃ D->E F Lyse Cells E->F G Measure Radioactivity in Scintillation Counter F->G H Normalize to Protein Content G->H

Workflow for the ⁴⁵Ca uptake assay.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting bone health. Its ability to enhance osteoblast proliferation, differentiation, and matrix mineralization, coupled with its role in calcium homeostasis, makes it a promising candidate for further investigation in the context of osteoporosis and bone regeneration. The provided protocols offer a framework for researchers to explore the mechanisms of this compound action and to evaluate its efficacy in preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Lysine Concentration in Serum-Free Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Lysine concentration in serum-free media. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound in serum-free media?

The optimal this compound concentration is highly dependent on the specific cell line, the composition of the basal medium, and the experimental goals (e.g., maximizing cell growth, protein production, or a specific cellular response). While most commercial serum-free media contain a basal level of this compound, supplementation may be necessary. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application. For instance, a concentration of 1.0 mmol/L was found to enhance cell viability in bovine mammary epithelial cells.[1] In another study, a much lower concentration of 10⁻⁸ M this compound was optimal for inducing nodule formation in rat bone marrow cells.[1]

Q2: What are the consequences of suboptimal this compound concentrations?

  • Low this compound: Insufficient this compound can lead to decreased cell proliferation, reduced protein synthesis, and potentially trigger apoptosis (programmed cell death).

  • High this compound: Excessively high concentrations of this compound can be cytotoxic, causing mitochondrial damage and necrosis.[1] For example, concentrations in the range of 10-60 mM have been shown to be detrimental to pancreatic acinar cells.[1]

Q3: How does this compound supplementation affect monoclonal antibody (mAb) production and quality?

This compound concentration can influence both the yield and the critical quality attributes (CQAs) of monoclonal antibodies. Increasing this compound and L-Arginine concentrations from 2 to 10 mM has been shown to increase the level of C-terminal lysine (B10760008) variants from 18.7% to 31.8%.[2][3][4][5] This is due to product inhibition of basic carboxypeptidases that cleave the C-terminal lysine.[2][4] Therefore, optimizing this compound levels is a strategy to control this particular product heterogeneity.

Q4: Is this compound stable in liquid culture media?

This compound is generally stable in aqueous solutions. However, its stability can be affected by pH and temperature. It is more unstable in alkaline and weakly acidic conditions.[6] To ensure consistency, it is recommended to prepare fresh this compound stock solutions and add them to the medium shortly before use, or to store aliquots of sterile-filtered stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7]

Q5: Should I use this compound hydrochloride or a different salt form?

This compound hydrochloride is the most common and readily soluble salt form used in cell culture. The hydrochloride salt enhances its stability and solubility in aqueous solutions.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Decreased cell viability or growth after this compound supplementation. This compound concentration is too high, leading to cytotoxicity.[1]1. Conduct a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration for your specific cell line. 2. Review literature for recommended this compound concentrations for similar cell types. 3. Ensure the this compound stock solution was properly prepared, sterile-filtered, and accurately diluted.
Inconsistent experimental results with this compound supplementation. 1. Instability of this compound in the culture medium. 2. Variability in cell seeding density. 3. Inaccurate this compound concentration.1. Prepare fresh this compound solutions for each experiment or use properly stored aliquots.[1] 2. Ensure accurate and consistent cell counting and seeding. 3. Calibrate pipettes and use precise dilution techniques.
Unexpected changes in monoclonal antibody C-terminal lysine heterogeneity. Suboptimal this compound concentration in the culture medium.1. Analyze the this compound concentration in your basal and feed media. 2. Titrate the this compound concentration in your fed-batch process to control the level of C-terminal lysine variants.[2][4]
Precipitate forms in the medium after adding this compound stock solution. The pH of the this compound stock solution is incompatible with the medium, or the concentration is too high, leading to insolubility.1. Check the pH of your this compound stock solution; for most applications, it should be close to neutral (pH 7.2-7.4).[8] 2. Prepare a less concentrated stock solution. 3. Add the stock solution to the medium slowly while gently mixing.

Quantitative Data

Table 1: Effects of this compound Concentration on Cell Viability and Function

Cell TypeThis compound ConcentrationObserved EffectReference
Bovine Mammary Epithelial Cells1.0 mmol/LIncreased cell viability by 17-47% and protein synthesis by 7-23%.[1]
Rat Bone Marrow Cells10⁻⁸ MOptimal concentration for calcified nodule formation.[1]
C2C12 Myotubes1 mMProtective role against high glucose-induced toxicity.[1]
3T3-L1 Adipocytes1 mMProtective role against high glucose-induced toxicity.[1]
Pancreatic Acinar Cells10-60 mMMitochondrial damage and necrosis.[1]

Table 2: Impact of this compound Concentration on Monoclonal Antibody C-Terminal Lysine Variants in CHO Cells

This compound Concentration in MediumPercentage of mAb with C-terminal LysineReference
2 mM18.7%[2][3][4][5]
10 mM31.8%[2][3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound monohydrochloride powder (cell culture grade)

  • Nuclease-free, sterile water (e.g., Milli-Q or equivalent)

  • Sterile beaker and graduated cylinder

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or conical tubes

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 100 mM solution, calculate the mass of this compound monohydrochloride needed (Molecular Weight = 182.65 g/mol ).

    • Mass (g) = 0.1 mol/L * 0.1 L * 182.65 g/mol = 1.8265 g

  • Dissolution: In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water. Add a sterile magnetic stir bar and place it on a magnetic stir plate. Gradually add the calculated mass of this compound monohydrochloride powder to the water while stirring until fully dissolved.[8]

  • pH Adjustment: For most cell culture applications, adjust the pH of the stock solution to 7.2-7.4 using sterile 0.1 M NaOH or 0.1 M HCl.[8]

  • Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with sterile, nuclease-free water.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a sterile storage bottle or conical tubes.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: this compound Dose-Response Assay using MTT

Materials:

  • Cells of interest

  • Complete serum-free culture medium

  • Sterile 100 mM this compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM). Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include untreated control wells with medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot cell viability against this compound concentration to determine the optimal concentration.

Signaling Pathways and Experimental Workflows

This compound Signaling through the mTORC1 Pathway

mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm L-Lysine_ext This compound Amino_Acid_Transporter Amino Acid Transporter L-Lysine_ext->Amino_Acid_Transporter Uptake L-Lysine_int This compound Amino_Acid_Transporter->L-Lysine_int mTORC1 mTORC1 L-Lysine_int->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Inhibits

Caption: this compound activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.

Experimental Workflow for this compound Optimization

Lysine_Optimization_Workflow Start Start: Define Experimental Goals Protocol1 Protocol 1: Prepare Sterile this compound Stock Solution Start->Protocol1 Protocol2 Protocol 2: Perform Dose-Response Assay (e.g., MTT) Protocol1->Protocol2 Analyze_Viability Analyze Cell Viability and Growth Data Protocol2->Analyze_Viability Optimal_Conc Determine Optimal this compound Concentration Range Analyze_Viability->Optimal_Conc Fed_Batch_Study Conduct Fed-Batch Culture with Optimized this compound Feed Optimal_Conc->Fed_Batch_Study Analyze_Product Analyze Product Titer and Quality (e.g., C-terminal Lysine) Fed_Batch_Study->Analyze_Product Final_Protocol Establish Final Optimized Protocol Analyze_Product->Final_Protocol

Caption: A typical experimental workflow for optimizing this compound concentration in serum-free media.

This compound Degradation Pathway (Saccharopine Pathway)

Lysine_Degradation L_Lysine This compound Saccharopine Saccharopine L_Lysine->Saccharopine Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->Saccharopine L_Glutamate L-Glutamate Saccharopine->L_Glutamate Alpha_Aminoadipate_Semialdehyde α-Aminoadipate semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Alpha_Aminoadipate α-Aminoadipate Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipate Alpha_Ketoadipate α-Ketoadipate Alpha_Aminoadipate->Alpha_Ketoadipate Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipate->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple Steps

Caption: The saccharopine pathway is a major route for this compound degradation in mammalian cells.

References

Technical Support Center: Troubleshooting Poor Cell Growth with L-Lysine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor cell growth following L-Lysine supplementation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell culture?

The optimal this compound concentration varies significantly depending on the cell type and experimental goals. While this compound is a standard component of most commercial cell culture media, supplementation may be necessary for specific applications. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line.[1] For example, 1.0 mmol/L this compound was found to increase cell viability in bovine mammary epithelial cells, while a much lower concentration of 10⁻⁸ M was optimal for rat bone marrow cells.[1]

Q2: Can this compound supplementation be toxic to cells?

Yes, high concentrations of this compound can be cytotoxic. For instance, concentrations between 10-60 mM have been shown to cause mitochondrial damage and necrosis in pancreatic acinar cells.[1] Similarly, this compound can induce apoptosis in human proximal tubular cells in a dose-dependent manner.[1] Therefore, exceeding the optimal concentration can negatively impact your cell cultures.

Q3: What is the difference between this compound and Poly-L-Lysine in cell culture?

This compound is an essential amino acid required for protein synthesis and cell growth.[1] In contrast, Poly-L-Lysine (PLL) is a synthetic polymer of this compound used as a coating agent to enhance cell adhesion to culture surfaces.[1][2] PLL creates a positively charged surface that facilitates electrostatic interactions with the negatively charged cell membrane, promoting attachment.[1] While beneficial for adhesion, high concentrations of PLL can also be toxic.[1]

Q4: How does this compound supplementation affect cell signaling pathways?

This compound can act as a signaling molecule, notably activating the mTORC1 pathway, a key regulator of cell growth and protein synthesis.[1][3] Studies have shown that this compound supplementation can enhance the mTORC1 pathway in various cell types, leading to increased protein synthesis.[1]

Q5: What are the signs of this compound degradation in my culture medium?

This compound degradation can be accelerated by elevated temperatures and alkaline or weakly acidic conditions.[4] A common degradation product is lysine (B10760008) lactam.[4] Signs of degradation in your experiments may include inconsistent cell viability, altered cell morphology, or unexpected changes in signaling pathways.[4] If you suspect degradation, it is recommended to prepare fresh this compound solutions for each experiment.[1]

Troubleshooting Guide for Poor Cell Growth

This guide addresses common issues encountered when supplementing cell cultures with this compound.

Issue 1: Decreased cell viability after this compound supplementation.

  • Possible Cause: this compound concentration is too high, leading to cytotoxicity.[1]

  • Troubleshooting Steps:

    • Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration for your specific cell line.[1]

    • Review literature for concentrations used in similar cell types.[1]

    • Ensure proper dissolution and sterile filtration of the this compound solution before adding it to the culture medium.[1]

Issue 2: Poor cell attachment after seeding.

  • Possible Cause: The culture surface may not be optimal for cell adhesion.

  • Troubleshooting Steps:

    • Consider coating the culture surface with an attachment factor like Poly-L-Lysine.[1][5]

    • Follow a standard protocol for coating with Poly-L-Lysine, ensuring proper rinsing to remove any unbound, potentially toxic polymer.[1]

Issue 3: Inconsistent experimental results with this compound supplementation.

  • Possible Causes:

    • Instability of this compound in the culture medium.[1]

    • Variability in cell seeding density.[1]

    • Inconsistent this compound concentration.[1]

  • Troubleshooting Steps:

    • Prepare fresh this compound solutions for each experiment.[1]

    • Ensure accurate and consistent cell counting and seeding.[1]

    • Calibrate pipettes and use precise techniques for adding this compound to the medium.[1]

Issue 4: Unexpected changes in cell morphology.

  • Possible Cause: The this compound concentration may be affecting cellular processes beyond proliferation.

  • Troubleshooting Steps:

    • Observe cells daily using microscopy and document any morphological changes.[1]

    • Consider investigating other cellular markers related to differentiation or stress.[1]

Data Presentation

Table 1: Recommended this compound Concentrations for Different Cell Lines

Cell TypeOptimal this compound ConcentrationObserved Effect
Bovine Mammary Epithelial Cells1.0 mmol/LIncreased cell viability by 17-47%
Rat Bone Marrow Cells10⁻⁸ MPromoted nodule formation
Human Proximal Tubular (HK-2) CellsVaries (Dose-dependent)High concentrations induce apoptosis
Isolated Pancreatic Acinar Cells10-60 mMMitochondrial damage and necrosis

Table 2: Factors Affecting this compound Stability in Cell Culture Media

FactorEffect on this compound StabilityRecommendation
Temperature Elevated temperatures accelerate degradation.[4]Store stock solutions at 4°C or -20°C for limited periods.[4]
pH More unstable in alkaline and weakly acidic conditions.[4]Prepare fresh solutions and adjust pH if necessary.
Moisture Can contribute to degradation over time.[4]Store this compound powder in a dry environment.
Oxygen Can lead to oxidative degradation.For long-term storage of solutions, consider sealing under an inert gas.[4]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density.

  • This compound Treatment: Prepare serial dilutions of a sterile this compound stock solution in your complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM).[1]

  • Incubation: Remove the existing medium from the wells and add the medium containing the different this compound concentrations. Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • Viability Assay: Perform a cell viability assay, such as MTT or trypan blue exclusion, to determine the effect of each concentration on cell proliferation and viability.

  • Data Analysis: Plot cell viability against this compound concentration to identify the optimal, non-toxic range for your cells.

Protocol 2: Coating Culture Surfaces with Poly-L-Lysine

  • Preparation: Dilute a sterile Poly-L-Lysine solution (e.g., 0.1 mg/mL) to the desired concentration using sterile, tissue culture grade water or PBS.[2] A typical working concentration is 0.1 mg/ml.[2]

  • Coating: Add the diluted Poly-L-Lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 1.0 mL for a 25 cm² flask).[1] Gently rock the vessel to ensure even coating.

  • Incubation: Incubate at room temperature for at least 5 minutes.[1]

  • Aspiration and Rinsing: Aspirate the Poly-L-Lysine solution and thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound polymer.[1]

  • Drying: Allow the coated surface to dry for at least 2 hours in a sterile environment before introducing cells and medium.

Visualizations

Troubleshooting_Poor_Cell_Growth Troubleshooting Workflow for Poor Cell Growth with this compound Start Poor Cell Growth Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Attachment Are cells attaching properly? Check_Concentration->Check_Attachment Yes Dose_Response->Check_Attachment Coat_Surface Coat surface with Poly-L-Lysine Check_Attachment->Coat_Surface No Check_Consistency Are experimental results consistent? Check_Attachment->Check_Consistency Yes Coat_Surface->Check_Consistency Review_Protocols Review solution preparation, seeding density, and pipetting Check_Consistency->Review_Protocols No Check_Morphology Are there unexpected morphological changes? Check_Consistency->Check_Morphology Yes Review_Protocols->Check_Morphology Investigate_Other_Factors Investigate other cellular markers (stress, differentiation) Check_Morphology->Investigate_Other_Factors Yes Resolved Issue Resolved Check_Morphology->Resolved No Investigate_Other_Factors->Resolved

Caption: Troubleshooting workflow for poor cell growth.

L_Lysine_Metabolic_Pathway This compound Metabolic Pathway in Mammals cluster_saccharopine Saccharopine Pathway Lysine This compound Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase (LKR) AAS α-Aminoadipic Semialdehyde (AAS) Saccharopine->AAS Saccharopine dehydrogenase (SDH) AAA α-Aminoadipic Acid (AAA) AAS->AAA alpha_KG α-Ketoadipate AAA->alpha_KG Acetyl_CoA Acetyl-CoA alpha_KG->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Experimental_Workflow_QC Experimental Workflow for this compound Quality Control Start Receive/Prepare This compound Stock Visual_Inspection Visual Inspection (Color, Solubility) Start->Visual_Inspection pH_Measurement Measure pH of Stock Solution Visual_Inspection->pH_Measurement Sterile_Filtration Sterile Filtration (0.22 µm filter) pH_Measurement->Sterile_Filtration Functional_Assay Perform Functional Assay (Dose-Response on Control Cell Line) Sterile_Filtration->Functional_Assay Compare_Results Compare with Historical Data Functional_Assay->Compare_Results Proceed Proceed with Experiment Compare_Results->Proceed Consistent Troubleshoot Troubleshoot/ Discard Stock Compare_Results->Troubleshoot Inconsistent

References

Technical Support Center: L-Lysine Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing L-Lysine degradation in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental solutions?

A1: this compound degradation in aqueous solutions is primarily caused by three main factors:

  • Maillard Reaction: This is a non-enzymatic reaction between the ε-amino group of this compound and the carbonyl group of reducing sugars (e.g., glucose, fructose) present in cell culture media or buffers. This reaction is accelerated by heat.[1][2][3][4]

  • Lactamization: At elevated temperatures, the this compound molecule can undergo an intramolecular cyclization to form lysine (B10760008) lactam, a biologically inactive derivative.[1][5] This process is also influenced by pH.[1][5]

  • Oxidation: The ε-amino group of this compound can be susceptible to oxidation, especially in the presence of metal ions and reactive oxygen species. This can lead to the formation of products like allysine (B42369) (aminoadipic semialdehyde).[6][7]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of a solution significantly impacts this compound stability. This compound is generally more stable in acidic to neutral conditions. In alkaline and weakly acidic environments, its degradation rate increases.[5] For instance, the rate of degradation to lysine lactam increases as the pH decreases from 10.6 to 10.0.[5] The solubility of this compound is also pH-dependent; it is least soluble near its isoelectric point (pI ≈ 9.74), and adjusting the pH too close to this value can cause precipitation.[8]

Q3: What is the recommended way to store this compound powder and stock solutions?

A3:

  • Powder (this compound HCl): this compound hydrochloride powder is sensitive to moisture and should be stored in a cool, dry place in a sealed, airtight container.[9] Recommended storage temperatures are typically between 15-25°C.[9]

  • Stock Solutions: For long-term storage, this compound stock solutions should be sterile-filtered, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C. For short-term storage (a few days), 2-8°C is acceptable.[10] It is best to prepare solutions fresh whenever possible for sensitive applications like cell culture.[10]

Q4: Can I autoclave this compound solutions with my cell culture medium?

A4: It is generally not recommended to autoclave this compound with components like reducing sugars (e.g., glucose) due to the high risk of initiating the Maillard reaction, which leads to significant degradation of this compound. This compound solutions should be sterile-filtered and added to the autoclaved medium after it has cooled down.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results in Cell Culture

  • Symptoms: You observe decreased cell viability, altered cell morphology, or unexpected changes in signaling pathways in your long-term cell culture experiments.

  • Possible Cause: Degradation of this compound in the culture medium could be a contributing factor. The depletion of this essential amino acid or the accumulation of its degradation products, such as lysine lactam, might have unintended biological effects. High concentrations of this compound and its degradation products have been shown to potentially induce apoptosis.[5]

  • Troubleshooting Steps:

    • Verify Media Freshness: Check the preparation date of your cell culture medium. If it has been stored for an extended period, especially at 4°C or room temperature, this compound degradation may have occurred.

    • Prepare Fresh Media: Prepare a new batch of cell culture medium with freshly dissolved and sterile-filtered this compound.

    • Optimize this compound Stock Solution Storage: If you use a concentrated this compound stock, ensure it is stored in aliquots at -20°C and that each aliquot is used promptly after thawing. Avoid multiple freeze-thaw cycles.

    • Perform a Control Experiment: Compare the performance of cells grown in your usual medium with cells grown in freshly prepared medium.

Issue 2: Unexpected Peaks in HPLC Analysis

  • Symptoms: When analyzing a sample containing this compound via HPLC, you observe one or more unexpected peaks that are not present in your this compound standard.

  • Possible Cause: These peaks are likely degradation products of this compound, with lysine lactam being a common suspect, especially if the sample was exposed to high temperatures.[1][5]

  • Troubleshooting Steps:

    • Review Sample History: Examine the preparation and storage conditions of the sample. Note the temperature, pH, and duration of storage.

    • Conduct a Forced Degradation Study: To confirm if the unexpected peak is a degradation product, intentionally stress a fresh this compound sample (e.g., by heating it) and analyze it by HPLC. An increase in the area of the unknown peak will support its identity as a degradation product.[5]

    • Use a Standard for the Degradation Product: If available, run a standard of the suspected degradation product (e.g., lysine lactam) to compare retention times.

    • Optimize Storage Conditions: If degradation is confirmed, reassess and optimize your sample storage and handling procedures (e.g., lower temperature, adjust pH, prepare fresh).

Data Presentation

The following tables summarize the impact of temperature and pH on the degradation of this compound.

Table 1: Effect of Temperature on the Degradation Rate of this compound at pH 10.3

Temperature (°C)This compound Degradation Rate Constant (k) (mg/mL/h)Lysine Lactam Generation Rate Constant (k) (mg/mL/h)
600.01990.0163
800.08810.0762
900.18130.1614
1000.35510.3228
Data adapted from a study on lysine hydrochloride solutions for injection.[5]

Table 2: Effect of pH on the Degradation Rate of this compound at 100°C

pHThis compound Degradation Rate Constant (k) (mg/mL/h)Lysine Lactam Generation Rate Constant (k) (mg/mL/h)
10.00.43570.3998
10.30.35510.3228
10.60.29890.2701
Data adapted from a study on lysine hydrochloride solutions for injection.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and to test the stability-indicating properties of an analytical method.

  • Materials:

    • This compound monohydrochloride

    • Purified water

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Water bath or oven

    • pH meter

    • HPLC system

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound monohydrochloride (e.g., 1 mg/mL) in purified water.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Cool the solution and neutralize it with 0.1 M NaOH. Dilute to the initial concentration with water.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. Cool the solution and neutralize it with 0.1 M HCl. Dilute to the initial concentration with water.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products.[5]

Protocol 2: HPLC Method for the Determination of this compound and Lysine Lactam

This protocol provides a method for the simultaneous quantification of this compound and its primary thermal degradation product, lysine lactam.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable buffer, for example, 10 mM potassium dihydrogen phosphate (B84403) adjusted to pH 7.5 with triethylamine.

    • Flow Rate: 0.8 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 210 nm.[5]

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare standard solutions of this compound and lysine lactam of known concentrations in the mobile phase to generate a calibration curve.

    • Sample Preparation: Dilute the experimental sample to an appropriate concentration within the linear range of the assay using the mobile phase.

    • Injection and Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Determine the concentrations of this compound and lysine lactam in the samples by comparing their peak areas to the calibration curve.

Visualizations

cluster_saccharopine Saccharopine Pathway (Mitochondria) cluster_pipecolate Pipecolate Pathway (Cytoplasm) Lysine_S This compound Saccharopine Saccharopine Lysine_S->Saccharopine Lysine-ketoglutarate reductase AAS_S α-Aminoadipic semialdehyde Saccharopine->AAS_S Saccharopine dehydrogenase AAA α-Aminoadipic acid AAS_S->AAA Lysine_P This compound P2C Δ1-Piperideine-2- carboxylic acid Lysine_P->P2C Pipecolic_acid Pipecolic acid P2C->Pipecolic_acid AAS_P α-Aminoadipic semialdehyde Pipecolic_acid->AAS_P

Caption: Major metabolic degradation pathways of this compound in mammalian cells.

Lysine This compound Solution Maillard_Product Maillard Reaction Products Lysine->Maillard_Product Lactam Lysine Lactam Lysine->Lactam Oxidation_Product Oxidation Products (e.g., Allysine) Lysine->Oxidation_Product Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Maillard_Product Heat_RS Heat Heat_RS->Maillard_Product Heat_Temp Elevated Temperature Heat_Temp->Lactam Metal_Ions Metal Ions / ROS Metal_Ions->Oxidation_Product

Caption: Primary chemical degradation pathways of this compound in experimental solutions.

Start Start: This compound solution for experiment Prepare_Fresh Prepare this compound solution fresh Start->Prepare_Fresh Sterile_Filter Sterile filter (0.22 µm) Prepare_Fresh->Sterile_Filter Storage_Choice Long-term storage? Sterile_Filter->Storage_Choice Store_Frozen Aliquot and store at -20°C Storage_Choice->Store_Frozen Yes Use_Immediately Use in experiment immediately Storage_Choice->Use_Immediately No Store_Frozen->Use_Immediately End End: Stable this compound in experiment Use_Immediately->End Problem Inconsistent cell culture results? Check_Media Check age and storage of media/stock solutions Problem->Check_Media Is_Old Is media/stock old or improperly stored? Check_Media->Is_Old Prepare_New Prepare fresh media/stock using recommended workflow Is_Old->Prepare_New Yes Other_Factors Consider other experimental variables Is_Old->Other_Factors No Run_Control Run control experiment with fresh vs. old media Prepare_New->Run_Control Problem_Resolved Problem Resolved Run_Control->Problem_Resolved

References

L-Lysine in Buffer Systems: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the solubility and stability of L-Lysine in various buffer systems. Accurate preparation and handling of this compound solutions are critical for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is an amino acid with a high affinity for aqueous solutions due to its polar side chain. It is considered very soluble in water.[1] However, its solubility is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. It is most soluble in acidic and basic conditions and exhibits its lowest solubility near its isoelectric point (pI), which is approximately 9.74.[2] Adjusting the pH of a concentrated this compound solution close to its pI can lead to precipitation.

Q3: Which buffer systems are recommended for this compound solutions?

A3: The choice of buffer depends on the desired pH for your experiment. Here are some common buffer systems for different pH ranges:

  • Phosphate Buffer (e.g., PBS): Suitable for a pH range of 6.0 - 7.5.[2]

  • Tris Buffer: Effective in the pH range of 7.5 - 9.0.[2]

  • Borate Buffer: Recommended for higher pH ranges of 9.0 - 10.5.[2]

  • Acetate Buffer: Can be used for acidic pH ranges.

Q4: What factors affect the stability of this compound in solution?

A4: The stability of this compound in aqueous solutions is influenced by several factors, including:

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[3]

  • pH: this compound is more susceptible to degradation in alkaline and weakly acidic conditions.[4]

  • Light: Exposure to light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.

Q5: What are the common degradation products of this compound?

A5: The primary degradation product of this compound, particularly under thermal stress, is this compound lactam, formed through an intramolecular cyclization reaction.[3] Other degradation pathways, such as oxidation, can also occur.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Cloudiness or precipitation in this compound solution The pH of the solution is near the isoelectric point (pI ≈ 9.74) of this compound, where its solubility is at a minimum.[2]Adjust the pH away from the pI. If the desired pH is below the pI, add a small amount of acid (e.g., HCl). If the desired pH is above the pI, add a small amount of base (e.g., NaOH) to redissolve the precipitate.[2]
This compound solution changes color over time This may indicate degradation, possibly due to exposure to light, high temperatures, or oxidative stress.Prepare fresh solutions and store them protected from light at a low temperature (2-8°C for short-term, -20°C for long-term). Consider using antioxidants if oxidative degradation is a concern.
Inconsistent experimental results This could be due to the degradation of this compound in the solution, leading to a lower effective concentration and the presence of degradation products that might interfere with the experiment.Use freshly prepared this compound solutions. For longer-term studies, monitor the stability of the solution using an appropriate analytical method like HPLC.
Difficulty dissolving this compound in organic solvents This compound is a polar molecule and generally has low solubility in nonpolar organic solvents.This compound is practically insoluble in ethanol.[5] For applications requiring an organic solvent, consider using a polar protic solvent, though aqueous solutions are generally preferred.

Data Presentation

This compound Solubility

Table 1: Qualitative Solubility of this compound Acetate

SolventTemperature (°C)Solubility
Water20> 100 g / 100 g H₂O
Ethanol (96%)Not SpecifiedVery slightly soluble
Formic AcidNot SpecifiedSoluble
Nonpolar Solvents (e.g., hexane)Not SpecifiedLimited solubility

Source: Adapted from publicly available data.

This compound Stability

The degradation of this compound in aqueous solutions often follows zero-order kinetics, with the rate of degradation being independent of the this compound concentration. The primary degradation product is this compound lactam.

Table 2: Zero-Order Degradation Rate Constants for this compound Hydrochloride Solution (pH 10.3)

Temperature (°C)This compound Degradation Rate Constant (k₀) (mg/mL/h)This compound Lactam Generation Rate Constant (k₀) (mg/mL/h)
600.01990.0163
800.08810.0762
900.18130.1614
1000.35510.3228

Data adapted from a study on lysine (B10760008) hydrochloride solutions for injection. The degradation and generation rate constants were found to increase with increasing temperatures and decreasing pH values.[6]

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Isothermal Method)

This protocol outlines a general procedure to determine the solubility of this compound in a specific buffer system at a constant temperature.

Materials:

  • This compound (or its salt form, e.g., this compound HCl, this compound Acetate)

  • Selected buffer solution

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

  • HPLC or other suitable analytical instrument for concentration determination

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired buffer solution in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Immediately filter the collected supernatant using a 0.22 µm syringe filter to remove any remaining microparticles.

  • Concentration Analysis:

    • Accurately dilute the filtered sample with the mobile phase or an appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or fluorescence after derivatization).

  • Calculation:

    • Calculate the solubility of this compound in the buffer system based on the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Protocol 2: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • This compound solution of known concentration in the desired buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.2 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.2 M NaOH.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation:

    • Mix the this compound solution with an equal volume of 3% hydrogen peroxide.

    • Store the mixture at room temperature, protected from light, for a defined period.

  • Thermal Degradation:

    • Place the this compound solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any degradation products.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess this compound to buffer prep2 Seal container prep1->prep2 equil1 Incubate at constant temperature with agitation (24-48h) prep2->equil1 sample1 Stop agitation, let solid settle equil1->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze concentration (HPLC) sample3->sample4 result1 Calculate solubility sample4->result1

Caption: Workflow for determining this compound solubility.

logical_relationship_stability cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_products Degradation Products lysine This compound in Aqueous Solution temp Increased Temperature ph Extreme pH (Alkaline/Weakly Acidic) light Light Exposure oxidants Oxidizing Agents cyclization Intramolecular Cyclization temp->cyclization hydrolysis Hydrolysis ph->hydrolysis photodegradation Photodegradation light->photodegradation oxidation Oxidation oxidants->oxidation lactam This compound Lactam hydrolysis->lactam cyclization->lactam other Other Oxidized Products oxidation->other photodegradation->other

References

Technical Support Center: Quantifying L-Lysine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in the quantification of L-Lysine (L-Lys) post-translational modifications (PTMs).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound modifications?

A1: Researchers often face several key challenges:

  • Low Stoichiometry: Many L-Lys modifications are present at very low levels (sub-stoichiometric), making them difficult to detect and quantify against a background of abundant unmodified proteins.[1][2]

  • Dynamic Nature: The levels of L-Lys modifications can change rapidly in response to cellular signals, and they are often reversible, which can complicate consistent quantification.[3][4]

  • Analytical Variability: Mass spectrometry (MS)-based quantification can be affected by variations in ionization efficiency between modified and unmodified peptides.[5]

  • Sample Preparation Artifacts: The chemical reagents used during sample preparation, such as those for reducing and alkylating disulfide bonds, can cause off-target modifications of lysine (B10760008) residues, leading to inaccurate quantification.[6]

  • Trypsin Digestion Issues: L-Lys modifications can interfere with the activity of trypsin, a commonly used protease that cleaves after lysine and arginine residues. This can lead to inefficient digestion and biased peptide representation.[1][5][7]

  • Isobaric Interference: Some L-Lys modifications have very similar or identical masses (e.g., trimethylation and acetylation), making them difficult to distinguish with low-resolution mass spectrometers.[1][8]

Q2: Which quantification strategy is best for my experiment: label-free, SILAC, or TMT?

A2: The choice of quantification strategy depends on your specific experimental goals, sample type, and available instrumentation.

  • Label-Free Quantification (LFQ): This method is cost-effective and straightforward as it does not require isotopic labels. It is suitable for comparing relative PTM abundance across a large number of samples. However, it can be susceptible to analytical variability and may have lower precision than label-based methods.[8][9] Data-independent acquisition (DIA) is an advanced LFQ approach that can improve coverage for low-abundance modified peptides.[8][10]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling approach that offers high accuracy and precision for relative quantification.[9][11][] It involves growing cells in media containing "light" or "heavy" isotopically labeled amino acids (e.g., lysine and arginine).[9][11] This method is well-suited for studying dynamic changes in PTMs in cell culture models.[2][13]

  • Tandem Mass Tags (TMT): TMT is a chemical labeling method that allows for multiplexed analysis of up to 18 samples simultaneously. It is highly effective for large-scale comparative studies. However, TMT reagents react with free amine groups, which can be an issue when studying lysine modifications like acetylation where the labeling efficiency may be reduced.[5] This can be overcome by blocking lysine residues with methods like propionylation before TMT labeling.[8]

Q3: How can I enrich for low-abundance lysine-modified peptides?

A3: Enrichment is often necessary to detect and quantify low-stoichiometry L-Lys modifications. Common strategies include:

  • Antibody-Based Enrichment: This involves using antibodies that specifically recognize a particular modification (e.g., acetythis compound, ubiquitin remnant).[13][14] However, antibody specificity can be a concern, and some antibodies may exhibit bias towards certain sequence motifs.[5] Using a cocktail of antibodies can sometimes provide more global enrichment.[5]

  • Chemical Enrichment: This approach utilizes chemical probes or reactions to selectively capture modified peptides.

  • Affinity Chromatography: Lectins or other binding proteins can be used to enrich for specific types of modifications.

Q4: What causes off-target lysine modifications during sample preparation, and how can I prevent them?

A4: Off-target alkylation of lysine residues by reagents intended for cysteine modification, such as iodoacetamide (B48618) (IAA), is a common artifact.[6] This is problematic as it can complicate peptide identification and even be misinterpreted as a genuine PTM, like ubiquitination.[6] To minimize this:

  • Control pH: Maintain the pH of the reaction buffer strictly between 8.0 and 8.5 during alkylation.[6]

  • Optimize Reagent Concentration: Use the lowest effective concentration of the alkylating agent.[6]

  • Control Reaction Time and Temperature: Perform alkylation at room temperature for a limited time (e.g., 30 minutes) in the dark.[6]

  • Quench the Reaction: Add a thiol-containing reagent like DTT or L-cysteine after alkylation to consume excess alkylating agent.[6]

  • Consider Alternative Reagents: Less reactive alkylating agents like chloroacetamide can be used if the problem persists.[6]

Troubleshooting Guides

Problem 1: Low Identification Rate of Modified Peptides
Possible Cause Solution
Inefficient Enzymatic Digestion L-Lys modifications can block trypsin cleavage.[1][5] Consider using an alternative protease like Arg-C, which cleaves only at arginine residues, or a combination of proteases.[15] Chemical derivatization techniques like propionylation can be used to block unmodified lysines, forcing trypsin to cleave only at arginines, which can generate longer, more readily identifiable peptides.[7][8][10]
Low Abundance of Modified Peptides The modification of interest may be present at very low levels.[1][2] Implement an enrichment strategy prior to MS analysis, such as immunoaffinity purification using modification-specific antibodies.[13][14]
Suboptimal Mass Spectrometry Settings Data-dependent acquisition (DDA) may miss low-abundance precursors.[10][16] If available, use data-independent acquisition (DIA) for more comprehensive sampling.[8][10] Ensure high resolution and mass accuracy to distinguish modified peptides from background ions.
Inadequate Chromatographic Separation Poor separation can lead to co-elution of peptides, suppressing the ionization of low-abundance species.[9] Optimize your liquid chromatography (LC) gradient and consider using a longer column or a different stationary phase to improve resolution.
Problem 2: Inaccurate or Irreproducible Quantification
Possible Cause Solution
Variable Ionization Efficiency Modified and unmodified peptides can have different ionization efficiencies, leading to skewed quantification.[5] Stable isotope labeling methods like SILAC are recommended as the chemically identical light and heavy peptide pairs co-elute and have similar ionization efficiencies, leading to more accurate relative quantification.[9][11]
Interference from Isobaric Species Different modifications can have the same nominal mass (e.g., trimethylation vs. acetylation).[1][8] Use a high-resolution mass spectrometer to distinguish between these modifications based on their exact mass.[14] Advanced techniques like ion mobility separation can also help to resolve isobaric peptides.[8]
Incomplete Labeling (for label-based methods) Incomplete incorporation of isotopic labels in SILAC or inefficient chemical labeling in TMT will lead to quantification errors. For SILAC, ensure cells undergo sufficient doublings in the labeling media for complete label incorporation.[11] For chemical labeling, optimize reaction conditions (reagent concentration, pH, incubation time) to ensure complete labeling.
Sample Preparation Variability Inconsistencies in protein extraction, digestion, and cleanup can introduce significant quantitative variability. Standardize all sample preparation steps and use internal standards to monitor and correct for variability.

Quantitative Data Summary

Table 1: Mass Shifts of Common this compound Modifications and Labeling Reagents

Modification/LabelMass Shift (Da)Notes
Acetylation +42.0106
Methylation (mono) +14.0157
Methylation (di) +28.0313
Methylation (tri) +42.0470Isobaric with acetylation
Ubiquitination (di-glycine remnant) +114.0429After tryptic digest
Propionylation +56.0262Used to block lysines for trypsin digestion[7]
d5-Propionyl Derivatization +61.0575Heavy label for quantification[9]
¹³C₂-Acetyl Group +44.0106Heavy label for stoichiometry determination[17]
SILAC (¹³C₆-Lysine) +6.0201Heavy lysine for metabolic labeling
SILAC (¹³C₆,¹⁵N₂-Lysine) +8.0142Heavy lysine for metabolic labeling[9]

Experimental Protocols

Protocol: SILAC-Based Quantification of Lysine Acetylation

This protocol provides a general workflow for the relative quantification of lysine acetylation changes between two cell populations using SILAC.

  • SILAC Labeling:

    • Culture one population of cells in "light" medium (containing normal this compound and L-Arginine).

    • Culture the second population in "heavy" medium (containing stable isotope-labeled this compound, e.g., ¹³C₆-Lysine, and L-Arginine, e.g., ¹³C₆,¹⁵N₄-Arginine) for at least five cell divisions to ensure complete incorporation.[11]

  • Cell Lysis and Protein Extraction:

    • Harvest cells from both populations.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells in a suitable lysis buffer containing protease and deacetylase inhibitors.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the protein lysate.

    • To overcome issues with trypsin cleavage at acetylated lysines, consider a chemical derivatization step with propionic anhydride (B1165640) to block unmodified lysines before trypsin digestion.[7] This will result in cleavage only at arginine residues.

  • Enrichment of Acetylated Peptides (Optional but Recommended):

    • Incubate the digested peptide mixture with anti-acetyllysine antibody-conjugated beads to enrich for acetylated peptides.

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • The mass spectrometer will detect pairs of "light" and "heavy" peptides that are chemically identical but differ in mass due to the SILAC label.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide pair.

    • The ratio of the heavy to light peak intensities reflects the relative change in acetylation at that site between the two experimental conditions.

Visualizations

experimental_workflow cluster_silac SILAC Labeling cluster_prep Sample Preparation cluster_analysis Analysis light Cell Culture (Light Media) combine Combine 1:1 light->combine heavy Cell Culture (Heavy Media) heavy->combine lysis Cell Lysis combine->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment of Modified Peptides digestion->enrichment lcms LC-MS/MS enrichment->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for SILAC-based quantification of this compound modifications.

troubleshooting_logic start Low Identification of Modified Peptides cause1 Inefficient Digestion? start->cause1 cause2 Low Abundance? cause1->cause2 No solution1 Use Alternative Protease (e.g., Arg-C) or Chemical Derivatization cause1->solution1 Yes cause3 Suboptimal MS? cause2->cause3 No solution2 Perform Enrichment (e.g., Immunoaffinity) cause2->solution2 Yes solution3 Use DIA Mode & Optimize Parameters cause3->solution3 Yes

Caption: Troubleshooting logic for low identification of modified peptides.

References

Side effects of high L-Lysine concentration in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of high L-Lysine (B1673455) concentrations in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for my cell culture experiments?

The optimal this compound concentration is highly dependent on the specific cell type and the experimental objectives. While this compound is an essential amino acid and a standard component of most cell culture media, supplementation may be necessary for certain applications. For instance, a concentration of 1.0 mmol/L was found to enhance the viability of bovine mammary epithelial cells by 17-47%.[1] Conversely, a much lower concentration of 10⁻⁸ M was optimal for promoting nodule formation in rat bone marrow cells.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.[1]

Q2: Can high concentrations of this compound be toxic to cells?

Yes, excessive concentrations of this compound can be detrimental to cell viability.[1] For example, concentrations in the range of 10-60 mM have been shown to cause mitochondrial damage and necrosis in isolated pancreatic acinar cells.[1] Furthermore, studies on human proximal tubular cells (HK-2) have demonstrated that this compound can induce apoptosis in a dose-dependent manner.[1] Therefore, exceeding the optimal concentration can lead to adverse effects on your cell cultures.[1]

Q3: What are the observed cytotoxic effects of high this compound concentrations?

High concentrations of this compound can lead to several cytotoxic effects, including:

  • Apoptosis: this compound can trigger programmed cell death. In human renal tubular cells, 10 mM this compound led to a 30% increase in apoptosis.[2] This is associated with the upregulation of pro-apoptotic proteins like Bax and Apaf-1 and the downregulation of the anti-apoptotic protein Bcl-2.[2]

  • Mitochondrial Damage and Necrosis: In isolated pancreatic acinar cells, this compound concentrations between 10-60 mM resulted in mitochondrial swelling, a decrease in mitochondrial membrane potential, and ultimately, necrotic cell death.[3]

  • Oxidative Stress: High levels of this compound can induce the production of reactive oxygen species (ROS) through pathways involving NADPH oxidase, leading to cellular damage.[2][4]

Q4: How does this compound induce apoptosis at high concentrations?

High concentrations of this compound can initiate apoptosis through multiple signaling pathways. In human T-cell lymphotrophic virus type-1 (HTLV-1) positive and negative malignant cell lines, this compound was found to up-regulate p53, p21, and Bax protein levels while down-regulating Bcl-2α.[5] It also exerts its effect by inhibiting the p65 subunit of the NF-kappaB pathway.[5] In human renal tubular cells, this compound-induced apoptosis is mediated by the NADPH oxidase signaling pathway, leading to increased ROS generation.[2] This process involves the activation of caspase-9 and caspase-3.[2]

Troubleshooting Guides

IssuePossible CauseTroubleshooting Steps
Decreased Cell Viability This compound concentration is too high, leading to cytotoxicity.[1]1. Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration for your specific cell line. 2. Review literature for concentrations used in similar cell types. 3. Ensure proper dissolution and sterile filtration of the this compound solution before adding it to the culture medium.
Inconsistent Experimental Results 1. Instability of this compound in the culture medium. 2. Variability in cell seeding density. 3. Inconsistent this compound concentration.1. Prepare fresh this compound solutions for each experiment. 2. Ensure accurate and consistent cell counting and seeding. 3. Calibrate pipettes and use precise techniques for adding this compound to the medium.
Unexpected Changes in Cell Morphology This compound concentration may be affecting cellular processes beyond proliferation.1. Observe cells daily using microscopy and document any morphological changes. 2. Consider investigating other cellular markers related to differentiation or stress.
High Background in Viability Assays (e.g., MTT) High concentrations of this compound acetate (B1210297) might interfere with the tetrazolium salt reduction, leading to a false positive signal for cell viability.[4]1. Run a control with medium containing the highest concentration of this compound acetate without cells to check for interference. 2. If interference is observed, consider using an alternative cytotoxicity assay such as the LDH release assay.[4]

Quantitative Data Summary

Table 1: Cytotoxic Concentrations of this compound in Different Cell Lines

Cell LineThis compound ConcentrationObserved Effect
Isolated Pancreatic Acinar Cells10-60 mMMitochondrial damage and necrosis[1][3]
Human Proximal Tubular (HK-2) Cells10 mM30% increase in apoptosis[2]

Table 2: Optimal this compound Concentrations for Specific Applications

Cell Line/ApplicationOptimal this compound ConcentrationObserved Effect
Bovine Mammary Epithelial Cells1.0 mmol/L17-47% increase in cell viability[1]
Rat Bone Marrow Cells10⁻⁸ MPromoted nodule formation[1]

Experimental Protocols

1. Dose-Response Experiment for Optimal this compound Concentration

This protocol outlines the steps to determine the optimal and cytotoxic concentration range of this compound for a specific cell line using an MTT assay.

  • Materials:

    • Your cell line of interest

    • Complete culture medium

    • This compound monohydrochloride stock solution (sterile)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM).

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include untreated control wells with medium only.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the this compound concentration to determine the optimal and cytotoxic ranges.

2. Assay for Apoptosis by DNA Flow Cytometry

This protocol allows for the quantification of apoptotic cells by analyzing their DNA content.

  • Materials:

    • Cells treated with varying concentrations of this compound

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 70% ethanol)

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest both adherent and floating cells from your culture plates.

    • Washing: Wash the cells with ice-cold PBS.

    • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

    • Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak in the DNA content histogram.

    • Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate adhesion Allow Adhesion Overnight start->adhesion prepare_lysine Prepare this compound Dilutions add_lysine Add this compound to Cells prepare_lysine->add_lysine incubate Incubate (24-72h) add_lysine->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_optimal Determine Optimal/Cytotoxic Range plot_data->determine_optimal

Caption: Experimental workflow for determining the dose-response of this compound.

apoptosis_pathway cluster_nadph NADPH Oxidase Pathway cluster_nfkb NF-kappaB Pathway cluster_p53 p53 Pathway high_lysine High this compound Concentration nadph NADPH Oxidase Activation high_lysine->nadph nfkb Inhibition of NF-kappaB (p65) high_lysine->nfkb p53 p53 Upregulation high_lysine->p53 ros Increased ROS Production nadph->ros bax Bax Upregulation ros->bax bcl2 Bcl-2 Downregulation nfkb->bcl2 p21 p21 Upregulation p53->p21 p21->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

mtor_pathway lysine This compound atb0 ATB0,+ Transporter lysine->atb0 mTORC1 mTORC1 Activation atb0->mTORC1 jak2_stat5 JAK2-STAT5 Pathway atb0->jak2_stat5 protein_synthesis Increased Protein Synthesis mTORC1->protein_synthesis jak2_stat5->protein_synthesis cell_viability Increased Cell Viability protein_synthesis->cell_viability

Caption: this compound's role in promoting protein synthesis.

References

Technical Support Center: Improving L-Lysine Labeling Efficiency in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during L-Lysine labeling experiments.

I. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy where cells incorporate stable isotope-labeled amino acids in vivo, leading to a mass shift in proteins that can be detected by mass spectrometry.

SILAC FAQs

Q1: What is the principle behind SILAC?

A1: SILAC involves growing two cell populations in identical culture media, except that one medium contains normal ("light") amino acids (e.g., this compound), while the other contains heavy stable isotope-labeled amino acids (e.g., 13C6-L-Lysine).[1] During protein synthesis, these amino acids are incorporated into the proteome.[1] After a specific number of cell divisions, the proteins in the "heavy" population will have a higher mass than their "light" counterparts. By mixing the protein lysates from the two populations and analyzing them with mass spectrometry, the relative abundance of proteins can be determined by comparing the signal intensities of the light and heavy peptide pairs.

Q2: How many cell doublings are required for complete SILAC labeling?

A2: For most cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation of the heavy amino acid.[2] This ensures that the pre-existing, unlabeled "light" proteins are sufficiently diluted and replaced by newly synthesized, labeled proteins.[2] For slower-growing cell lines, a longer culture period may be necessary. It is crucial to verify the labeling efficiency by mass spectrometry.[2]

Q3: Can I use standard Fetal Bovine Serum (FBS) in my SILAC media?

A3: No, standard FBS contains endogenous "light" amino acids that will compete with the heavy-labeled amino acids, resulting in incomplete labeling.[2] It is essential to use dialyzed FBS, from which small molecules like amino acids have been removed.[3]

SILAC Troubleshooting Guide
Problem Possible Cause Recommended Solution
Incomplete Labeling Insufficient cell doublings.Ensure cells have undergone at least 5-6 doublings. For slow-growing cells, extend the culture period.[2]
Contamination with light amino acids from non-dialyzed FBS or other media components.Use dialyzed FBS and high-purity amino acids.[2][3]
Cell line has slow protein turnover.For non-dividing or slow-turnover cells, consider pulse-SILAC (pSILAC) experiments to measure protein synthesis and degradation rates.
Arginine-to-Proline Conversion Some cell lines metabolically convert heavy arginine to heavy proline, leading to inaccurate quantification of proline-containing peptides.[4][5]Supplement the SILAC medium with 200 mg/L of unlabeled L-proline to suppress the conversion pathway.[4][6]
Use SILAC analysis software that can identify and correct for this conversion.[4]
Inaccurate Quantification Errors in cell counting or protein quantification before mixing.Ensure accurate determination of cell numbers and protein concentrations before combining the light and heavy samples.
Incomplete labeling leading to skewed heavy-to-light ratios.Verify labeling efficiency is >97% before large-scale experiments.[2] Consider a label-swap replicate to identify and correct for systemic bias.[7]
Experimental Protocols

Protocol 1: Verifying SILAC Labeling Efficiency

  • Cell Culture: Grow a small population of cells (e.g., 1x10^6) in the "heavy" SILAC medium for at least five cell doublings.[2]

  • Cell Lysis: Harvest the cells and lyse them using a standard lysis buffer (e.g., RIPA buffer).

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a relevant protein database. Manually inspect the spectra of several high-abundance peptides containing lysine (B10760008) to determine the ratio of heavy to light forms. The heavy peak should account for at least 97% of the total signal for that peptide to be considered complete labeling.[2]

Workflow and Pathway Diagrams

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light Light Medium (e.g., Light Lysine) mix Mix Cell Lysates (1:1 Ratio) light->mix heavy Heavy Medium (e.g., 13C6-Lysine) heavy->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

SILAC Experimental Workflow.

II. Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that enables multiplexed quantification of proteins from multiple samples simultaneously.

TMT FAQs

Q1: How does TMT labeling work?

A1: TMT reagents have a complex structure consisting of a mass reporter group, a cleavable linker, a mass normalization group, and a reactive group that specifically targets primary amines (N-terminus and lysine side chains).[8][9] Peptides from different samples are labeled with different isobaric TMT tags. These tags have the same total mass, so the labeled peptides appear as a single peak in the MS1 scan.[9] Upon fragmentation in the MS/MS scan, the reporter ions are released, and their distinct masses allow for the relative quantification of the peptide from each of the multiplexed samples.[9]

Q2: What is a common cause of low TMT labeling efficiency?

A2: The pH of the reaction buffer is a critical factor.[2][10] TMT labeling is most efficient at a slightly basic pH (typically around 8.5) to ensure that the primary amines of the peptides are deprotonated and thus reactive.[11] If the sample itself is acidic, it can lower the pH of the reaction buffer and significantly reduce labeling efficiency.[2][10]

Q3: How can I assess the quality of my TMT labeling?

A3: A common quality control step is to analyze a small "mixing QC" sample, which is a pool of small aliquots from each labeled sample.[12] By analyzing this mix, you can check for labeling efficiency (ideally >99%) and ensure that the reporter ion intensities are comparable across all channels before committing the entire sample to a full-scale analysis.[12][13]

TMT Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH of the reaction buffer.Ensure the final pH of the peptide solution with the labeling buffer is between 8.2 and 8.5. Consider using a higher concentration buffer (e.g., 500 mM HEPES) to better control the pH.[2][10][12]
Inaccurate peptide quantification leading to an incorrect TMT reagent-to-peptide ratio.Accurately quantify peptide concentration before labeling. A common starting point is a 4:1 or 8:1 TMT-to-peptide ratio by mass.[14][15]
TMT reagent degradation due to moisture.Use freshly prepared TMT reagents and avoid repeated use of reconstituted reagents.[16]
High Missing Values in Data Incomplete labeling in some channels.Perform a "mixing QC" to check labeling efficiency before combining the full samples. Relabeling may be necessary for channels with poor efficiency.[2][12]
Low abundance of certain peptides.Increase the amount of starting material or consider fractionation to enrich for low-abundance peptides.
Batch-to-Batch Variability Performing labeling on different days.To minimize batch effects, label all samples for a given experiment on the same day.[16]
Include a reference channel in each TMT set (a mix of all samples) to allow for data normalization across batches.[16]
Quantitative Data Summary
Parameter Recommended Value/Range Reference
TMT Labeling pH 8.2 - 8.5[11]
TMT-to-Peptide Ratio (by mass) 4:1 to 8:1[14][15]
Target Labeling Efficiency > 99%[12][13]
Acceptable Reporter Ion Intensity Variation < 3-fold difference from the average[12][13]
Experimental Protocols

Protocol 2: TMT Labeling of Peptides

  • Peptide Preparation: Following protein extraction and digestion, desalt and dry the peptide samples.

  • Reconstitution: Reconstitute the dried peptides in a suitable buffer, such as 100 mM TEAB or 500 mM HEPES, pH 8.5.

  • TMT Reagent Preparation: Just before use, dissolve the TMT reagent in anhydrous acetonitrile (B52724) or DMSO.

  • Labeling Reaction: Add the TMT reagent to the peptide solution at the desired ratio (e.g., 4:1 TMT:peptide by mass). Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of ~0.3-0.5% and incubate for 15 minutes.

  • Sample Pooling: Combine the labeled samples in a 1:1 ratio.

  • Desalting: Desalt the pooled sample using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

Workflow and Pathway Diagrams

TMT_Workflow cluster_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis sample1 Sample 1 (Protein Extraction & Digestion) label1 Label with TMT Reagent 1 sample1->label1 sampleN Sample N (Protein Extraction & Digestion) labelN Label with TMT Reagent N sampleN->labelN pool Pool Labeled Samples label1->pool labelN->pool fractionate Fractionation (Optional) pool->fractionate lcms LC-MS/MS Analysis fractionate->lcms quant Quantification via Reporter Ions lcms->quant

TMT Labeling Experimental Workflow.

III. N-Hydroxysuccinimide (NHS) Ester Labeling

NHS esters are amine-reactive chemical labels used to conjugate various molecules, such as fluorescent dyes or biotin, to the primary amines of proteins.

NHS Ester Labeling FAQs

Q1: What is the chemical basis of NHS ester labeling?

A1: NHS esters react with primary amines (the ε-amino group of lysine residues and the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond.[17] This reaction is highly dependent on pH.[17]

Q2: Why is pH critical for NHS ester reactions?

A2: For the reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (R-NH2).[17] This is favored at a basic pH. However, at high pH, the NHS ester is also susceptible to hydrolysis, which inactivates it.[17] Therefore, a compromise pH is necessary to balance amine reactivity and NHS ester stability.

Q3: What buffers should be avoided for NHS ester labeling?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the protein's amines for reaction with the NHS ester, thereby reducing labeling efficiency.[18] Buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are suitable choices.[17]

NHS Ester Labeling Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Degree of Labeling (DOL) Suboptimal pH.Optimize the reaction pH, typically between 8.3 and 8.5. Perform small-scale pilot experiments with varying pH to find the optimal condition for your specific protein.[17][18]
Hydrolysis of the NHS ester.Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid storing NHS esters in aqueous solutions.[17][19]
Presence of competing amines in the buffer.Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate) through dialysis or buffer exchange.[17]
Protein Precipitation High concentration of organic solvent from the NHS ester stock.Keep the volume of the organic solvent (DMSO/DMF) added to the protein solution to a minimum, typically less than 10% of the total reaction volume.
Protein instability at the labeling pH.If the protein is not stable at pH 8.3-8.5, try a lower pH (e.g., 7.5-8.0) and increase the reaction time.[17]
Quantitative Data Summary
Reaction pH Relative Reaction Time Comments Reference
7.04-5 hoursLow amine reactivity, slow and potentially incomplete labeling.[17]
8.01 hourGood balance of amine reactivity and ester stability.[17]
8.3 - 8.5 Optimal Range Maximizes labeling while minimizing hydrolysis. [17][18]
8.610 minutesIncreased rate of hydrolysis reduces labeling efficiency.[17]
> 9.0MinutesVery rapid hydrolysis, unsuitable for efficient labeling.[17]
Experimental Protocols

Protocol 3: General Protein Labeling with an NHS Ester

  • Prepare Protein Solution: Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[17]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[17]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Gently mix immediately. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[17]

  • Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[17]

  • Purify Conjugate: Remove unreacted label and byproducts using a desalting or size-exclusion chromatography column.[17]

Workflow and Pathway Diagrams

NHS_Ester_Logic start Start: Optimize NHS Ester Labeling check_protein Is the protein stable at pH 8.3-8.5? start->check_protein ph_8_3 Perform labeling at pH 8.3-8.5 check_protein->ph_8_3 Yes ph_7_5 Perform labeling at pH 7.5-8.0 (increase reaction time) check_protein->ph_7_5 No check_dol Is Degree of Labeling (DOL) acceptable? ph_8_3->check_dol ph_7_5->check_dol optimize_ratio Adjust NHS ester-to-protein molar ratio check_dol->optimize_ratio No success Optimal labeling conditions achieved check_dol->success Yes optimize_ratio->ph_8_3

References

Technical Support Center: L-Lysine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate interference caused by L-Lysine in common biochemical assays.

Section 1: General FAQs

Q1: Why can this compound interfere with biochemical assays?

This compound is a basic, positively charged amino acid at physiological pH. Its primary amine group (ε-amino group) is highly reactive and can interfere in assays through several mechanisms:

  • Direct Reaction with Reagents: It can react with colorimetric or fluorometric reagents that target primary amines, leading to false signals.

  • Binding to Dyes: As a basic amino acid, it can bind to assay dyes that are intended to bind to proteins, causing a false positive signal.[1]

  • Altering Reaction Conditions: High concentrations of this compound can alter the pH of a solution, as it has buffering capacity, particularly in the pH range of 8.0-10.0.[2]

  • Chelation of Metal Ions: Although less common for this compound itself, related compounds have been shown to chelate metal ions, which could potentially interfere with metalloenzymes or reactions requiring specific metal cofactors.[3]

Section 2: Protein Quantification Assays

Q2: My protein concentration, measured by the Bradford assay, is unexpectedly high in a buffer containing this compound. Why is this happening?

This is a common issue caused by the fundamental mechanism of the Bradford assay. The Coomassie Brilliant Blue G-250 dye used in the assay binds to proteins primarily through interactions with basic amino acid residues, most notably arginine and lysine (B10760008).[1][4][5][6] Free this compound in your sample buffer can bind directly to the Coomassie dye, mimicking the presence of protein. This leads to a spectral shift and an increase in absorbance at 595 nm, resulting in a false-positive signal and an overestimation of the true protein concentration.[1] Even low millimolar concentrations of this compound can cause significant interference.

Troubleshooting Guide: Inaccurate Bradford Assay Readings
Issue Cause Solution
Falsely High Protein Concentration Free this compound in the sample buffer binds to the Coomassie dye.1. Modified Standard Curve: Prepare your protein standards (e.g., BSA) in a buffer containing the exact same concentration of this compound as your unknown samples. This ensures the background signal from this compound is accounted for in the standard curve.[1] 2. Sample Clean-up: Remove this compound from your sample before the assay using dialysis or a desalting column with an appropriate molecular weight cut-off (MWCO). 3. Switch Assays: Use a protein assay that is less susceptible to interference from free amino acids, such as the Bicinchoninic Acid (BCA) assay.
Data Presentation: this compound Interference in Protein Assays

The following table provides a semi-quantitative comparison of the susceptibility of common protein assays to interference by free this compound.

Assay Type Principle Susceptibility to this compound Reason
Bradford Coomassie dye binding to basic/aromatic residues.[4][5]High The dye directly binds to the free this compound, causing a false-positive signal.[1]
BCA Protein reduces Cu²⁺ to Cu¹⁺, which is detected by BCA.[5][7]Low The reaction is primarily dependent on the peptide backbone and specific residues (Cys, Tyr, Trp), not basic residues.[7]
UV 280 nm Absorbance by aromatic amino acids (Trp, Tyr).None This compound is not an aromatic amino acid and does not absorb at 280 nm.
Experimental Protocols
  • Prepare "Spiked" Buffer: Create a buffer that contains the same concentration of this compound as your experimental samples.

  • Prepare Protein Standards: Serially dilute a known protein standard (e.g., Bovine Serum Albumin - BSA) using the "spiked" buffer. This ensures each standard has the same background this compound concentration.

  • Prepare "Spiked" Blank: Use the "spiked" buffer as your blank reference.

  • Perform Assay: Add the Bradford dye reagent to your standards and unknown samples according to the manufacturer's protocol.

  • Measure and Calculate: Measure the absorbance at 595 nm. The standard curve generated from the "spiked" standards will now accurately account for the background absorbance from this compound.

  • Prepare Working Reagent (WR): Mix BCA Reagent A and Reagent B according to the kit manufacturer's instructions (typically a 50:1 ratio).

  • Prepare Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the same buffer as your samples.

  • Sample Preparation: In a microplate, add 25 µL of each standard and unknown sample in triplicate.

  • Reaction: Add 200 µL of the WR to each well. Mix the plate thoroughly.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Measurement: Cool the plate to room temperature and measure the absorbance at or near 562 nm.

  • Calculation: Subtract the average absorbance of the blank from all other readings and plot the standard curve. Determine the concentration of your unknown samples from this curve.

Workflow Visualization

start Inaccurate Protein Reading (Bradford Assay) check_lysine Is this compound present in the sample buffer? start->check_lysine solution1 Option 1: Create this compound 'spiked' standard curve check_lysine->solution1 Yes solution2 Option 2: Remove this compound via dialysis / desalting check_lysine->solution2 Yes solution3 Option 3: Switch to BCA Protein Assay check_lysine->solution3 Yes end_node Accurate Protein Quantification solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for this compound interference in the Bradford assay.

Section 3: Enzymatic Assays

Q3: I'm observing inconsistent results in my enzymatic assay (e.g., LDH assay). Could free this compound in my sample be the cause?

Direct interference of free this compound in common enzymatic assays is not well-documented and is generally less likely than in protein assays. However, interference can occur through indirect mechanisms:

  • pH Alteration: this compound has buffering capacity and can shift the pH of your reaction, especially if your primary buffer is weak or at a low concentration.[2] Since enzyme activity is highly pH-dependent, this can lead to either an increase or decrease in the measured rate.

  • Chelation of Metal Cofactors: Some enzymes require divalent cations (e.g., Mg²⁺, Zn²⁺) for activity. While not a strong chelator, it is plausible that very high concentrations of this compound could sequester these essential cofactors, reducing enzyme activity.

It is important to distinguish this from the effects of post-translational modifications; for example, the acetylation of lysine residues on lactate (B86563) dehydrogenase (LDH) has been shown to regulate its activity, which is a distinct biological mechanism.

Troubleshooting Guide: Suspected Enzymatic Assay Interference
Issue Potential Cause Troubleshooting Step
Lower or higher than expected enzyme activity pH Shift: this compound in the sample is altering the final pH of the assay.1. Verify pH: Measure the pH of the final reaction mixture after adding your sample. 2. Use a Stronger Buffer: Increase the concentration or use a buffer with a pKa closer to the desired assay pH.
Consistently low enzyme activity Cofactor Chelation: this compound may be chelating essential metal cofactors.1. Increase Cofactor Concentration: Titrate in a higher concentration of the required metal cofactor to see if activity is restored. 2. Sample Dialysis: Remove this compound from the sample prior to the assay.
High background in NADH-based assays Direct Absorbance/Fluorescence: this compound itself might be contributing to the signal at the measurement wavelength.Run a "Lysine Blank": Prepare a reaction mixture containing this compound at the same concentration as in your samples, but without the enzyme or substrate, to measure its direct contribution to the signal. This compound has been shown to have a minor absorption peak around 270 nm at high concentrations, but this is unlikely to affect NADH measurements at 340 nm.

Workflow Visualization

start Unexpected Enzymatic Assay Results check_ph Measure pH of final reaction mix start->check_ph ph_ok Is pH optimal? check_ph->ph_ok adjust_buffer Use stronger buffer or re-adjust pH ph_ok->adjust_buffer No check_cofactor Does the enzyme require a metal cofactor? ph_ok->check_cofactor Yes end_node Problem Resolved adjust_buffer->end_node increase_cofactor Increase cofactor concentration in assay buffer check_cofactor->increase_cofactor Yes run_blank Run sample blank (no enzyme/substrate) check_cofactor->run_blank No increase_cofactor->end_node run_blank->end_node

Caption: Logic diagram for troubleshooting enzymatic assay interference.

Section 4: Immunoassays (e.g., ELISA)

Q4: Can this compound in my sample cause false positives in my ELISA?

It is critical to differentiate between free this compound in a sample and poly-L-lysine used as a plate coating.

  • Poly-L-Lysine: This polymer is often used to pre-coat ELISA plates to enhance the binding of negatively charged antigens (like DNA).[8] However, poly-L-lysine itself can be immunogenic or cause non-specific binding of antibodies, leading to significant false-positive results, particularly in assays for anti-dsDNA antibodies.[6][9][10]

  • Free this compound: Interference from free this compound in a sample is much less common and often negligible. It is unlikely to directly interfere with typical antibody-antigen binding. Significant interference would only be a concern in specific scenarios, such as a competitive ELISA designed to detect this compound itself, or if present at extremely high, non-physiological concentrations that might alter buffer properties.

Troubleshooting Guide: False Positives in ELISA
Issue Potential Cause Troubleshooting Step
High background across the plate Non-specific binding due to poly-L-lysine coating. 1. Omit the Poly-L-Lysine Coat: Test if direct coating of the antigen to the plate is sufficient. 2. Optimize Blocking: Use a different or more concentrated blocking buffer (e.g., increasing BSA or non-fat milk concentration).
False positives in specific samples Sample Matrix Effects: Components other than this compound in the sample (e.g., rheumatoid factor, heterophilic antibodies) are causing non-specific binding.1. Increase Sample Dilution: Dilute the sample further to reduce the concentration of interfering substances. 2. Use Specialized Diluents: Employ commercially available assay diluents designed to block matrix interferences.

Mechanism Visualization

cluster_0 Correct Binding cluster_1 Interference Mechanism Antigen Antigen Plate ELISA Plate Antigen->Plate Coated Antibody Primary Antibody Antibody->Antigen Specific Binding PLL Poly-L-Lysine Coat Plate2 ELISA Plate PLL->Plate2 Coated Antibody2 Primary Antibody Antibody2->PLL Non-Specific Binding

References

Best practices for storing and handling L-Lysine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-Lysine solutions. Find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: The appropriate storage conditions for this compound solutions depend on the specific type of solution. For Poly-L-Lysine (PLL) stock solutions (e.g., 0.1% w/v), storage at 2-10°C is recommended.[1][2] Diluted Poly-L-Lysine solutions should be stored refrigerated at 2-8°C and are stable for at least three months.[3][4] Some formulations of PLL, particularly those for cell culture, may recommend storage at -20°C for up to four months; it is crucial to avoid multiple freeze-thaw cycles.[5] this compound monohydrochloride solutions can often be stored at a controlled room temperature to prevent precipitation that may occur at 4°C.[6] For long-term stability of this compound hydrochloride solutions for injection, storage at room temperature may be suitable for up to two years.[7][8] Always refer to the manufacturer's instructions for specific storage recommendations.

Q2: What is the solubility of this compound monohydrochloride in water and common buffers?

A2: this compound monohydrochloride is highly soluble in water. The solubility is temperature-dependent; for instance, at 20°C, the solubility is approximately 65 g/100 mL.[6] It is also soluble in aqueous buffers, such as Phosphate Buffered Saline (PBS), where its solubility has been reported to be 50 mg/mL.[6] The solubility in other buffers like Tris-HCl may vary and should be determined empirically for your specific experimental conditions.[6]

Q3: How does pH affect the stability and solubility of this compound solutions?

A3: The pH of an this compound solution is a critical factor for its stability and solubility. This compound is most soluble under acidic or basic conditions and is least soluble near its isoelectric point (pI), which is approximately 9.74.[9] Adjusting the pH too close to the pI, especially in concentrated solutions, can lead to precipitation.[9] this compound is generally more stable at higher pH values and lower temperatures.[6] For instance, this compound hydrochloride solutions for injection are typically prepared with a pH between 10.0 and 10.6.[7]

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Autoclaving is generally not recommended for this compound solutions as the high temperatures can lead to degradation.[6][7] The preferred method for sterilizing this compound solutions is sterile filtration, typically using a 0.22 µm filter.[5][6][10]

Q5: What are the primary degradation products of this compound in solution?

A5: The main degradation product of this compound in solution, particularly with thermal stress, is lysine (B10760008) lactam.[7][11][12] The rate of degradation increases with higher temperatures and is also influenced by pH, with greater instability in alkaline and weakly acidic conditions.[7][11]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solution

Symptoms: The this compound solution appears cloudy, or a solid precipitate forms upon preparation or during storage.

Possible Causes & Solutions:

  • Concentration Exceeds Solubility: The amount of this compound added may be too high for the volume of solvent at the current temperature.[6]

    • Solution: Gently warm the solution while stirring to increase solubility, but avoid overheating to prevent degradation.[6] Alternatively, add more solvent to decrease the concentration.[6]

  • Low Solvent Temperature: Using a cold solvent can reduce the solubility of this compound.[6]

    • Solution: Allow the solvent to reach room temperature before dissolving the this compound powder.

  • pH is Near the Isoelectric Point (pI): If the pH of the solution is adjusted to be near the pI of this compound (~9.74), its solubility will be at its minimum, causing precipitation.[9]

    • Solution: Adjust the pH away from the pI. If the target pH is below the pI, add a small amount of acid (e.g., 1M HCl). If the target pH is above the pI, add a base (e.g., 1M NaOH) to redissolve the precipitate.[9]

  • Storage at Low Temperatures: Storing a saturated or near-saturated solution at low temperatures (e.g., 4°C) can cause crystallization.[6]

    • Solution: If experimentally permissible, store the stock solution at a controlled room temperature.[6] Alternatively, prepare a less concentrated stock solution if refrigeration is necessary.[6] If crystals have formed, gently warm the solution to redissolve them before use.[6]

  • Interaction with Other Components: When mixing with other solutions, a pH shift or "salting-out" effect due to high salt concentrations can cause precipitation.[6][13]

    • Solution: Monitor and adjust the pH of the final mixture. Experiment with the order of addition, for example, adding the this compound solution to a larger volume of the final mixture with continuous stirring.[6]

Troubleshooting Workflow for this compound Solution Precipitation

start Precipitation in This compound Solution q1 Is the concentration too high? start->q1 a1_yes Gently warm or add more solvent q1->a1_yes Yes q2 Is the pH near the pI (~9.74)? q1->q2 No end Solution Clear a1_yes->end a2_yes Adjust pH away from pI q2->a2_yes Yes q3 Was the solution stored at a low temperature? q2->q3 No a2_yes->end a3_yes Store at room temperature or prepare a less concentrated solution q3->a3_yes Yes q4 Was the solution mixed with other components? q3->q4 No a3_yes->end a4_yes Check for pH shifts or salting-out effects q4->a4_yes Yes a4_yes->end

Caption: A flowchart for troubleshooting precipitation in this compound solutions.

Data Presentation

Table 1: Storage Conditions for this compound Solutions

Solution TypeConcentrationRecommended Storage TemperatureShelf Life
Poly-L-Lysine (Stock)0.1% (w/v)2-10°C[1][2]Varies by manufacturer
Poly-L-Lysine (Stock)0.01% (w/v)-20°C[5]Up to 4 months
Poly-L-Lysine (Diluted)Varies2-8°C[3][4]At least 3 months
This compound HCl (Aqueous)VariesRoom Temperature[6]Varies, up to 2 years for some formulations[7][8]

Table 2: pH and Solubility of this compound

ParameterValueConditions
Solubility in Water~65 g/100 mL[6]20°C
Solubility in PBS50 mg/mL[6]Not specified
pH of 10% this compound HCl Solution5.0 - 6.0[6][9]20°C
Isoelectric Point (pI)~9.74[9]-

Experimental Protocols

Protocol 1: Preparation of a Sterile 0.1% (w/v) Poly-L-Lysine Stock Solution

This protocol is for preparing a stock solution from lyophilized Poly-L-Lysine powder.

Materials:

  • Poly-L-Lysine powder (e.g., 5 mg)

  • Sterile, tissue culture grade water (50 mL)

  • Sterile 50 mL conical tube or bottle

  • 0.22 µm syringe filter

  • Sterile syringe

Methodology:

  • Aseptically add 50 mL of sterile, tissue culture grade water to 5 mg of Poly-L-Lysine powder to achieve a final concentration of 0.1 mg/mL or 0.01%.[14]

  • If starting with non-sterile powder, dissolve the Poly-L-Lysine in water first, then sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[10]

  • Store the resulting stock solution at the recommended temperature (typically 2-10°C or -20°C, check manufacturer's instructions).[1][2][5]

Protocol 2: Coating Cell Culture Surfaces with Poly-L-Lysine

This protocol describes the general steps for coating plasticware or glass surfaces to enhance cell adhesion.

Materials:

  • Poly-L-Lysine solution (e.g., 0.1 mg/mL)

  • Sterile tissue culture grade water or PBS for dilution

  • Cell culture flasks, plates, or glass slides

  • Aspirator

Methodology:

  • Dilute the Poly-L-Lysine stock solution to the desired working concentration (typically ranging from 10 µg/mL to 100 µg/mL) with sterile water or PBS.[5] A common working concentration is 0.1 mg/ml.[15]

  • Add a sufficient volume of the diluted Poly-L-Lysine solution to completely cover the culture surface. A typical volume is 1.0 mL per 25 cm².[15]

  • Gently rock the culture vessel to ensure the entire surface is evenly coated.[1][15]

  • Incubate at room temperature for at least 5 minutes.[1][15]

  • Aspirate and discard the Poly-L-Lysine solution.[1][5][15]

  • Thoroughly rinse the surface with sterile, tissue culture grade water to remove any unbound Poly-L-Lysine.[1][15]

  • Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.[1][15] Coated cultureware can be stored for up to one week at 2-8°C.[16]

Workflow for Coating Surfaces with Poly-L-Lysine

start Start dilute Dilute Poly-L-Lysine to working concentration start->dilute coat Coat culture surface with diluted solution dilute->coat incubate Incubate for at least 5 minutes coat->incubate aspirate Aspirate excess solution incubate->aspirate rinse Rinse with sterile water aspirate->rinse dry Dry for at least 2 hours rinse->dry end Ready for cell seeding dry->end

Caption: A step-by-step workflow for coating cell culture surfaces.

Safe Handling of this compound Powder and Solutions

When working with this compound powder and solutions, it is important to follow standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18] When handling the powder form, a dust mask is recommended to avoid inhalation.[18]

  • Ventilation: Use in a well-ventilated area. For handling large quantities of powder, local exhaust ventilation may be necessary.[17][18][19]

  • Handling: Avoid contact with skin and eyes, and do not ingest.[17] Wash hands thoroughly after handling.[17]

  • Storage of Powder: this compound powder is hygroscopic and sensitive to moisture.[18][20] Store in a cool, dry, well-ventilated place in a tightly sealed container.[18][19][20]

  • Spills: In case of a spill, avoid generating dust.[17] Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[17][18]

References

Adjusting for L-Lysine in isotope labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Lysine in stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound's role in SILAC experiments?

In SILAC experiments, a "heavy" stable isotope-labeled form of an essential amino acid is used to metabolically label the entire proteome of a cell population. This compound is a common choice, along with L-Arginine, because the protease trypsin, which is widely used in proteomics to digest proteins into peptides, cleaves specifically at the C-terminus of these two amino acids. This ensures that nearly every peptide analyzed by mass spectrometry will contain a labeled amino acid, allowing for accurate quantification.[1][2][3]

Q2: Why is achieving complete labeling with heavy this compound crucial?

Incomplete labeling is a significant source of error in quantitative proteomics.[4] If not all proteins in the "heavy"-labeled cell population have incorporated the heavy this compound, the remaining "light" versions will interfere with the mass spectrometry signal. This interference leads to an underestimation of protein abundance ratios, compromising the accuracy of the quantitative data.[4] To achieve near-complete labeling (typically >97%), it is recommended that cells undergo at least five to six cell divisions in the SILAC medium.[4][5]

Q3: Can I use standard Fetal Bovine Serum (FBS) in my SILAC media?

No, standard FBS contains endogenous "light" amino acids, including this compound. These will compete with the heavy-labeled amino acids in your SILAC medium, leading to incomplete labeling.[5] It is essential to use dialyzed FBS, which has had small molecules like amino acids removed.[4][6]

Q4: What is the recommended concentration of this compound in SILAC medium?

The optimal concentration can vary between cell lines, but a common starting point for this compound is 146 mg/L.[5][7] It is important to maintain an equivalent molar concentration for the heavy-labeled lysine (B10760008). Due to the higher molecular weight of isotopically labeled this compound, the concentration in mg/L will be slightly higher than its light counterpart.[6]

Q5: I've heard about arginine-to-proline conversion. Can this affect my this compound labeling?

Arginine-to-proline conversion is a known metabolic issue in SILAC experiments where heavy L-Arginine is converted into heavy L-Proline by the cells.[8][9][10] While this doesn't directly involve this compound, it can significantly complicate data analysis if you are using both heavy arginine and heavy lysine for double labeling. The unintended labeling of proline can lead to underestimation of the abundance of "heavy" proline-containing peptides, skewing quantitative data.[9][10] This issue can be mitigated by supplementing the SILAC medium with unlabeled L-Proline (e.g., 200 mg/L).[7][8]

Troubleshooting Guides

Issue: Incomplete Labeling with Heavy this compound

Symptoms:

  • Mass spectra show significant peaks for both light and heavy forms of lysine-containing peptides in the labeled cell population.

  • Calculated heavy-to-light ratios are lower than expected.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the heavy medium to dilute out pre-existing light proteins.[1][5] For slow-growing cell lines, a longer culture period may be necessary.
Contamination with Light Lysine Verify that you are using dialyzed FBS.[5] Ensure all media components are free of unlabeled amino acids.
Suboptimal Amino Acid Concentration Confirm the correct concentration of heavy this compound is used. A common starting concentration is 146 mg/L.[5][7]
Cell Line-Specific Metabolism Some cell lines may have slower protein turnover rates or reduced uptake of exogenous amino acids.[5] Consider increasing the duration of labeling.

Experimental Protocols

Protocol 1: Standard SILAC Labeling with this compound

This protocol outlines the key steps for a typical SILAC experiment to compare two conditions (e.g., treated vs. untreated).

1. Reagent Preparation:

  • SILAC Media: Use a commercial SILAC-grade DMEM or RPMI-1640 medium that is deficient in both this compound and L-Arginine.

  • Dialyzed FBS: Use fetal bovine serum that has been dialyzed to remove small molecules.[4]

  • Amino Acid Stock Solutions: Prepare sterile stock solutions of:

    • "Light" this compound and L-Arginine.

    • "Heavy" this compound (e.g., ¹³C₆-L-Lysine) and "Heavy" L-Arginine (e.g., ¹³C₆-L-Arginine).

2. Cell Culture and Labeling:

  • Culture two separate populations of your cells.

  • For the "light" population, supplement the SILAC base medium with light amino acids and dialyzed FBS.

  • For the "heavy" population, supplement the SILAC base medium with heavy amino acids and dialyzed FBS.

  • Culture the cells for a minimum of five to six doublings to ensure complete incorporation of the labeled amino acids.[5][6]

3. Experimental Treatment:

  • Once labeling is complete, apply your experimental treatment to one of the cell populations (e.g., the "heavy" population) while the other serves as a control (the "light" population).

4. Cell Harvesting and Mixing:

  • Wash the cells with ice-cold PBS.

  • Accurately count the cells from each population and mix them in a 1:1 ratio.[4]

5. Protein Extraction and Digestion:

  • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysate.

  • Perform in-solution or in-gel digestion of the proteins using trypsin.[4]

6. Mass Spectrometry Analysis:

  • Desalt the resulting peptide mixture.

  • Analyze the peptides by LC-MS/MS.[4]

Protocol 2: Verifying Labeling Efficiency

1. Sample Preparation:

  • Harvest a small aliquot of cells from the "heavy" labeled culture after the recommended number of doublings.

  • Lyse the cells and extract the proteins.

  • Digest the proteins with trypsin.

2. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data against a protein database.

  • Manually inspect the spectra of several high-abundance peptides containing lysine to determine the ratio of heavy to light forms.

  • The incorporation efficiency can be calculated for each peptide as:

    • Incorporation (%) = [Heavy Intensity / (Heavy Intensity + Light Intensity)] * 100[11]

  • The average incorporation efficiency across multiple peptides should be >97%.[5]

Visualizations

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition light_culture Cell Culture (Light Lysine) light_treatment Control Treatment light_culture->light_treatment mix Combine Cells (1:1 Ratio) light_treatment->mix heavy_culture Cell Culture (Heavy Lysine) heavy_treatment Experimental Treatment heavy_culture->heavy_treatment heavy_treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data Arginine_Proline_Conversion cluster_pathway Metabolic Pathway cluster_solution Troubleshooting Arg Heavy Arginine (e.g., ¹³C₆-Arg) Orn Heavy Ornithine Arg->Orn Arginase GSA Heavy Glutamate-γ-semialdehyde Orn->GSA Ornithine Aminotransferase Pro Heavy Proline GSA->Pro add_proline Add Unlabeled Proline to Medium suppresses Suppresses Conversion add_proline->suppresses suppresses->Arg

References

Technical Support Center: Expression of High-Lysine Content Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the expression of proteins rich in lysine (B10760008) residues.

Frequently Asked Questions (FAQs)

Q1: Why are proteins with high lysine content difficult to express?

A1: High-lysine proteins present several challenges. A primary issue is codon bias ; lysine is encoded by AAA and AAG codons, and the relative abundance of their corresponding tRNAs can be a limiting factor in common expression hosts like E. coli.[1][2] This can lead to translational stalling and reduced protein yield.[3] Additionally, the high positive charge imparted by numerous lysine residues can affect protein folding, leading to aggregation and reduced stability .[4][5] This charge can also create challenges during purification, particularly with ion-exchange chromatography.[6] Finally, high demand for lysine can impose a metabolic burden on the host cell, diverting resources from normal cellular processes and impacting growth and protein production.[7][8]

Q2: What is codon bias and how does it specifically affect lysine-rich proteins?

A2: Codon bias refers to the unequal use of synonymous codons (different codons that encode the same amino acid) within an organism.[9][10] For lysine, the codons are AAA and AAG. In E. coli, the AAG codon is generally preferred over the AAA codon. If the gene for your lysine-rich protein contains a high frequency of the rare AAA codon, the ribosome may pause at these sites as it waits for the less abundant corresponding tRNA.[1] This pausing can lead to truncated protein synthesis, misincorporation of other amino acids, or overall low expression levels.[3] Paradoxically, some studies have shown that stretches of AAA codons (poly-A tracts) can also cause ribosomal slippage, and replacing even one AAA in an "AAA,AAA" motif with AAG can significantly boost protein production.[11]

Q3: Can the high positive charge of a lysine-rich protein cause solubility and stability issues?

A3: Yes. Lysine residues are positively charged at neutral pH.[4] A high density of positive charges on the protein surface can lead to electrostatic repulsion between different regions of the polypeptide chain, potentially interfering with proper folding. It can also promote aggregation if not properly managed.[5] However, some studies suggest that a higher lysine-to-arginine ratio can actually improve protein solubility.[12] Lysine can also play a role in inhibiting thermally induced protein aggregation.[13] Therefore, the effect is context-dependent, but it is a critical factor to consider.

Q4: Are there specific post-translational modifications (PTMs) of lysine I should be aware of?

A4: Lysine is one of the most frequently modified amino acid residues.[14] Common PTMs include acetylation, methylation, ubiquitination, and SUMOylation.[15][16][17] While these are more prevalent in eukaryotic expression systems, some modifications can occur in prokaryotes. These modifications can alter the protein's function, stability, and localization.[18] If your protein requires specific lysine PTMs for activity, expressing it in E. coli may yield a non-functional product. In such cases, a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) may be necessary.

Troubleshooting Guide

Problem 1: Low or No Protein Expression

Your Western blot or SDS-PAGE analysis shows very little or no band corresponding to your target protein.

Q: My lysine-rich protein is not expressing well. What is the most likely cause?

A: The most common culprits are codon bias and metabolic burden.[8][9] The high demand for specific lysine tRNAs (especially for the AAA codon) can deplete the host's supply, stalling translation.[19]

Solutions & Suggested Actions:
  • Codon Optimization: This is the most effective first step. Synthesize a new version of your gene where rare lysine codons (like AAA) are replaced with more abundant ones (AAG) in your expression host.[20][21] Various online tools and commercial services are available for this purpose.

  • Use a Specialized E. coli Strain: Switch to an expression host engineered to overcome codon bias. Strains like Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL contain an extra plasmid that supplies tRNAs for codons that are rare in E. coli, including the lysine codon AAA.[3][22]

  • Reduce Metabolic Burden:

    • Lower the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis, which can improve proper folding and reduce the strain on the cell's translational machinery.[20]

    • Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of transcription.[23]

    • Use a weaker promoter or a tunable expression system, such as the Lemo21(DE3) strain, which allows for fine-tuning of T7 RNA polymerase activity.[22][24]

Low_Expression_Workflow start Low or No Protein Expression codon_opt Perform Codon Optimization (Replace AAA with AAG) start->codon_opt Primary Action change_strain Switch to Specialized Strain (e.g., Rosetta, CodonPlus) start->change_strain Alternative reduce_burden Reduce Metabolic Burden start->reduce_burden Concurrent Action check_expression Re-check Expression (SDS-PAGE / Western) codon_opt->check_expression change_strain->check_expression lower_temp Lower Induction Temperature (18-25°C) reduce_burden->lower_temp lower_inducer Lower Inducer (IPTG) Concentration reduce_burden->lower_inducer lower_temp->check_expression lower_inducer->check_expression success Successful Expression check_expression->success

Caption: Troubleshooting workflow for low protein expression.
Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)

You see a strong band at the correct molecular weight in the pellet fraction after cell lysis, but not in the soluble fraction.

Q: My lysine-rich protein is forming inclusion bodies. Why is this happening and how can I fix it?

A: The high density of positive charges from lysine residues can interfere with proper folding, leading to the aggregation of misfolded protein into insoluble inclusion bodies.[4] Rapid, high-level expression exacerbates this problem.

Solutions & Suggested Actions:
  • Optimize Expression Conditions (as above): Lowering the temperature and inducer concentration are the most effective methods to slow down synthesis and give the protein more time to fold correctly.[20]

  • Co-express Chaperones: Use an E. coli strain or a co-expression plasmid that produces molecular chaperones (e.g., GroEL/GroES). These proteins assist in the proper folding of other proteins. The ArcticExpress(DE3) strain is useful as it expresses cold-adapted chaperonins.[23]

  • Use a Solubility-Enhancing Fusion Tag: Fuse your protein to a highly soluble partner protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[6] These tags can help keep the target protein soluble. The tag can often be cleaved off after purification.

  • In Vitro Refolding: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) and then attempt to refold it in vitro by gradually removing the denaturant.

Problem 3: Difficulty Purifying the Protein

The protein is soluble, but it behaves poorly during purification, especially during ion-exchange chromatography.

Q: My protein has a very high pI and binds too tightly to cation exchangers, or not at all to anion exchangers. How should I approach purification?

A: The high lysine content gives the protein a high isoelectric point (pI) and a strong positive net charge at neutral pH. This is the key property to exploit.

Solutions & Suggested Actions:
  • Leverage the High pI with Cation Exchange Chromatography (CEX): CEX is the ideal method.[25] Since most native E. coli proteins are acidic (low pI), a high-pI protein will bind strongly to a cation exchange resin (like SP-Sepharose) while the majority of host cell proteins flow through.

    • Binding pH: Use a buffer pH that is at least one unit below the theoretical pI of your protein to ensure it is strongly positively charged.[6]

    • Elution: Elute the protein using a salt gradient (e.g., 0-1 M NaCl) or by increasing the pH. The high charge density may require a high salt concentration for elution.

  • Affinity Chromatography: This is often the easiest method if applicable. Use a recombinant protein with an affinity tag (e.g., 6xHis-tag, GST-tag, Strep-tag).[26][27] This allows you to capture the protein specifically, wash away contaminants, and then elute under specific conditions, bypassing issues related to the protein's charge.[25][28]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. It can be a useful intermediate or polishing step. Proteins are bound at high salt concentrations and eluted by decreasing the salt gradient.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on size. It is an excellent final "polishing" step to remove any remaining contaminants and protein aggregates.[27]

Purification_Strategy start Soluble Lysine-Rich Protein affinity Step 1: Affinity Chromatography (if tagged, e.g., His-tag) start->affinity Tagged Protein cation_exchange Step 1: Cation Exchange (CEX) (if untagged) start->cation_exchange Untagged Protein sec Step 2: Size Exclusion (SEC) (Polishing Step) affinity->sec elution Elute with Salt Gradient cation_exchange->elution elution->sec final Pure Protein sec->final

Caption: Recommended purification strategy for high-lysine proteins.

Data & Protocols

Table 1: Recommended E. coli Expression Strains
StrainKey FeatureRecommended Use CaseCitation
BL21(DE3) Standard strain, protease deficient (Lon, OmpT).General purpose, for non-toxic proteins without significant codon bias.[22][23]
Rosetta(DE3) Derivative of BL21(DE3) with a plasmid supplying tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA).For proteins with codon bias, including those with rare arginine and leucine (B10760876) codons.[22]
BL21-CodonPlus (DE3)-RIL Similar to Rosetta, supplies tRNAs for rare codons (AGA, AGG, AUA, CUA).Excellent choice for eukaryotic proteins with different codon usage patterns.[3]
C41(DE3) / C43(DE3) Mutations allow for controlled expression of toxic proteins.When high-level expression of the lysine-rich protein proves toxic to the host.[22][23]
Lemo21(DE3) Tunable expression of T7 RNA polymerase, allowing precise control over expression levels.For proteins prone to aggregation or toxicity, where finding an optimal expression level is key.[22][24]
Experimental Protocol: Cation Exchange Chromatography (CEX) for High-pI Proteins

This protocol provides a general methodology for purifying a soluble, high-lysine protein from an E. coli cell lysate using a cation exchange column.

Materials:

  • Cell pellet from protein expression culture.

  • Lysis Buffer (e.g., 50 mM MES, pH 6.0, 1 mM EDTA, 1 mM DTT).

  • Binding Buffer (e.g., 50 mM MES, pH 6.0).

  • Elution Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl).

  • Cation exchange column (e.g., HiTrap SP HP).

  • Chromatography system (e.g., FPLC, AKTA).

Methodology:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a sonicator or high-pressure homogenizer on ice.

    • Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (soluble fraction). Filter it through a 0.45 µm filter.

  • Column Equilibration:

    • Wash the cation exchange column with 5-10 column volumes (CVs) of sterile, deionized water.

    • Equilibrate the column with 5-10 CVs of Binding Buffer until the pH and conductivity are stable.

  • Sample Loading:

    • Load the filtered supernatant onto the equilibrated column at a recommended flow rate. The positively charged target protein should bind to the negatively charged resin. Most E. coli proteins, being negatively charged at this pH, will flow through.

  • Wash:

    • Wash the column with 5-10 CVs of Binding Buffer to remove any loosely bound contaminants. Monitor the UV absorbance (280 nm) until it returns to baseline.

  • Elution:

    • Elute the bound protein using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs. This corresponds to a salt gradient from 0 M to 1 M NaCl.

    • Collect fractions throughout the gradient. The target protein should elute as the salt concentration increases and disrupts the ionic interaction with the resin.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE to identify which ones contain the purified protein.

    • Pool the purest fractions for downstream applications or further polishing steps like Size Exclusion Chromatography.

References

Technical Support Center: Optimizing Enzymatic Assays Involving Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges in enzymatic assays involving lysine-modifying enzymes such as Histone Deacetylases (HDACs), Sirtuins (SIRTs), Lysine (B10760008) Methyltransferases (KMTs), and Lysine Demethylases (KDMs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: Why am I seeing high background signal in my fluorescence-based assay?

Answer: High background can obscure your signal and is often caused by several factors:

  • Compound Interference: The test compound itself may be fluorescent or absorb light at the assay's excitation/emission wavelengths.[1]

    • Solution: Run a control experiment with the compound alone in the assay buffer (no enzyme) to measure its intrinsic fluorescence.[1] If it interferes, consider a different assay format (e.g., colorimetric, AlphaLISA) or a substrate with a different fluorophore.

  • Substrate Instability/Auto-hydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time, releasing the fluorophore and creating a background signal.

    • Solution: Prepare the substrate solution fresh before each experiment.[1] Minimize the time between adding the developer/stop solution and reading the plate. Run a "no enzyme" control to quantify the rate of auto-hydrolysis.

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent particles.

    • Solution: Use high-purity reagents (e.g., molecular biology grade water). Filter-sterilize buffers if particulate contamination is suspected.

Q2: My enzyme appears to have low or no activity. What are the potential causes?

Answer: Low signal is a common issue that can often be traced back to suboptimal reaction conditions or enzyme integrity.

  • Incorrect pH or Buffer Composition: Enzyme activity is highly dependent on pH. Deviations from the optimal pH can drastically reduce or eliminate activity.[1][2] Some buffer components can also inhibit the enzyme (e.g., phosphate (B84403) can inhibit certain kinases, Tris can chelate metal ions).[2]

    • Solution: Verify the pH of your assay buffer. It's recommended to prepare buffers fresh and confirm the pH at the temperature you will be running the assay.[1][3] If unsure, perform a pH titration experiment (e.g., testing a range from 7.0 to 8.5) to find the optimum for your specific enzyme.[1]

  • Suboptimal Enzyme or Substrate Concentration: The reaction rate depends on the concentration of both enzyme and substrate.[4] If the enzyme concentration is too low, the signal may be indistinguishable from background. If the substrate concentration is too far below the Michaelis-Menten constant (Km), the reaction rate will be very low.[4]

    • Solution: First, optimize the enzyme concentration by performing a titration with a fixed, saturating concentration of substrate to find a concentration that gives a robust linear response over time.[5] Then, with the fixed optimal enzyme concentration, perform a substrate titration to determine the Km and ensure you are using the substrate at an appropriate concentration (often at or slightly above the Km for inhibitor screening).[4]

  • Enzyme Degradation: Enzymes are sensitive to temperature and freeze-thaw cycles. Improper storage or handling can lead to a loss of activity.[6][7]

    • Solution: Store enzymes at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[7][8] Always keep the enzyme on ice during experiment preparation.[6]

  • Missing Cofactors: Many lysine-modifying enzymes require cofactors to function. Sirtuins are NAD+-dependent, while Jumonji C (JmjC) domain-containing demethylases require iron (Fe2+) and α-ketoglutarate.[9][10]

    • Solution: Ensure all necessary cofactors are present in the assay buffer at optimal concentrations. The concentration of NAD+ can significantly impact the apparent IC50 of sirtuin inhibitors.[11][12]

Q3: My results are inconsistent and not reproducible. What should I check?

Answer: Lack of reproducibility can derail a project. The key is to control all variables meticulously.

  • Inconsistent Experimental Conditions: Small variations in incubation time, temperature, or pipetting can lead to large differences in results.[4]

    • Solution: Use a calibrated incubator to maintain a constant temperature.[6] Be precise and consistent with incubation times. Use calibrated pipettes and a consistent pipetting technique to minimize volume errors.[13]

  • Reagent Instability: The stability of stock solutions, especially inhibitors and substrates, can be a major source of variability.[7]

    • Solution: Prepare fresh solutions of critical reagents like substrates and cofactors for each experiment.[1][6] Aliquot inhibitor stock solutions to avoid freeze-thaw cycles and store them protected from light at the recommended temperature.[7]

  • Solvent Effects: Organic solvents like DMSO, used to dissolve inhibitors, can affect enzyme activity, typically at concentrations above 1-2%.[1][3][6]

    • Solution: Ensure the final DMSO concentration is consistent across all wells, including controls.[6] Typically, the final concentration should be kept at or below 1%.[1] Run a solvent control (vehicle) to assess its effect on the enzyme.

Data Presentation: Optimal Assay Conditions

The following tables summarize generally accepted starting conditions for various classes of lysine-modifying enzymes. Note that these should be optimized for your specific enzyme and substrate combination.

Table 1: Histone Deacetylases (HDACs) & Sirtuins (SIRTs)

ParameterHDACs (Class I, II, IV)Sirtuins (Class III HDACs)Source(s)
pH Range 7.4 - 8.07.5 - 8.5[1]
Typical Buffer 50 mM Tris-HCl, HEPES50 mM Tris-HCl, HEPES[1][3]
Additives 100-150 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA100-150 mM NaCl, 1 mM DTT[1][3]
Cofactor Zn²+ (intrinsic)NAD+ (0.1 - 1 mM)[9][11][12]
Temperature 30 - 37 °C30 - 37 °C[6]
Substrate Boc-Lys(Ac)-AMC (Fluorogenic)Fluor-de-Lys® type (Fluorogenic)[6]

Table 2: Lysine Methyltransferases (KMTs) & Demethylases (KDMs)

ParameterLysine Methyltransferases (KMTs)Lysine Demethylases (KDMs)Source(s)
pH Range 7.5 - 9.07.0 - 8.0[14]
Typical Buffer 50 mM Tris-HCl, HEPES50 mM HEPES, Tris-HCl[15]
Additives 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA50-100 mM NaCl[16]
Cofactor S-Adenosyl Methionine (SAM)KDM1/LSD1: FAD (intrinsic); JmjC KDMs: Fe(II), α-ketoglutarate[10][17]
Temperature 25 - 37 °C37 °C[15][16]
Substrate Biotinylated Histone PeptidesMethylated Histone Peptides[16][17]
Experimental Protocols & Visualizations
Protocol: General Fluorometric HDAC Activity Assay

This protocol provides a framework for measuring the activity of a purified HDAC enzyme using a common fluorogenic substrate.

1. Reagent Preparation:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[1] Prepare fresh and store at 4°C.
  • HDAC Enzyme Stock: Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer. Keep on ice.
  • Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.[6]
  • Inhibitor Stock (Optional): Prepare a 10 mM stock of an inhibitor (e.g., Trichostatin A, TSA) in DMSO.
  • Developer Solution: Prepare a solution containing Trypsin in HDAC Assay Buffer. To stop the reaction completely, a potent HDAC inhibitor like TSA is often included in this step.[1]

2. Assay Procedure (96-well format):

  • Add 45 µL of HDAC Assay Buffer to each well of a black 96-well plate.
  • Add 5 µL of test compound (dissolved in buffer with ≤10% DMSO) or vehicle control to the appropriate wells.
  • Add 25 µL of diluted HDAC enzyme to each well to initiate the reaction. Mix gently.
  • Incubate at 37°C for 30 minutes.
  • Add 25 µL of substrate solution to each well. Mix gently.
  • Incubate at 37°C for 60 minutes.[8]
  • Stop the reaction by adding 50 µL of Developer Solution to each well.
  • Incubate at room temperature for 15-20 minutes to allow for cleavage of the deacetylated substrate.
  • Read the fluorescence on a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]

Visual Workflow and Logic Diagrams

The following diagrams illustrate common workflows and troubleshooting logic for enzymatic assays.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection prep_reagents Prepare Assay Buffer, Enzyme, Substrate prep_plate Aliquot Reagents into Microplate prep_reagents->prep_plate initiate Initiate Reaction (Add Enzyme or Substrate) prep_plate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_rxn Stop Reaction & Add Developer incubate->stop_rxn read_signal Read Signal (Fluorescence/Absorbance) stop_rxn->read_signal analyze_data Analyze Data read_signal->analyze_data read_signal->analyze_data

Caption: A generalized workflow for a typical lysine-modifying enzyme assay.

G start Problem: High Background Signal q1 Is the compound itself fluorescent? start->q1 a1_yes Run 'compound only' control. Consider different assay format. q1->a1_yes Yes q2 Is the 'no enzyme' control also high? q1->q2 No a1_yes->q2 a2_yes Substrate auto-hydrolysis likely. Prepare substrate fresh. Reduce incubation time. q2->a2_yes Yes q3 Are reagents pure? q2->q3 No a2_yes->q3 a3_yes Use high-purity water/buffers. Filter reagents if needed. q3->a3_yes No end_node Background Optimized q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting logic for high background signal in an assay.

G cluster_sirt SIRT Cofactor Cycle cluster_hat HAT Cofactor Cycle Histone Histone Tail (Acetylated Lysine) HDAC HDAC / SIRT Deacetylated_Histone Histone Tail (Deacetylated Lysine) HAT HAT (Writer) HDAC->Deacetylated_Histone Removes Acetyl Group (Eraser) NADH NADH HDAC->NADH HAT->Histone Adds Acetyl Group (Writer) CoA CoA HAT->CoA NAD NAD+ NAD->HDAC AcetylCoA Acetyl-CoA AcetylCoA->HAT

Caption: Signaling pathway showing the opposing actions of HATs and HDACs.

References

Technical Support Center: Troubleshooting Protein Aggregation Caused by Lysine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues related to lysine (B10760008) modifications. The information is presented in a question-and-answer format to directly address common problems and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common lysine modifications that can lead to protein aggregation?

A1: Several post-translational modifications (PTMs) on lysine residues can alter a protein's physicochemical properties, leading to aggregation. These include:

  • Acetylation: Neutralizes the positive charge of the lysine side chain, which can disrupt electrostatic interactions that stabilize the native protein structure. This can lead to misfolding and aggregation.[1][2][3]

  • Ubiquitination: The addition of ubiquitin chains, particularly K63-linked chains, can promote the formation of protein inclusions. While K48-linked ubiquitination typically targets proteins for proteasomal degradation, its dysregulation can also contribute to aggregate formation.

  • Methylation: While often associated with protein stability, aberrant methylation can alter protein conformation and lead to aggregation. However, in some cases, like with the tau protein, methylation has been shown to protect against aggregation.[4][5][6][7][8]

  • Succinylation: This modification adds a larger, negatively charged group to the lysine residue compared to acetylation, causing a more significant change in protein charge and structure, which can drive aggregation.

Q2: How can I predict if a specific lysine modification will cause my protein to aggregate?

A2: Predicting aggregation propensity upon modification can be challenging. However, you can use a combination of computational and experimental approaches:

  • Computational Tools: Several web servers and software can predict PTM sites and aggregation-prone regions within your protein sequence. While not definitive, these tools can help identify high-risk lysine residues.

  • Structural Analysis: If the 3D structure of your protein is known, you can analyze the location of lysine residues. Lysines involved in critical salt bridges or located in the hydrophobic core are more likely to cause aggregation if modified.

  • Pilot Experiments: Perform small-scale in vitro modification experiments on your protein and monitor for signs of aggregation using techniques like dynamic light scattering (DLS) or turbidity measurements.

Q3: Can lysine modifications be reversed to rescue my aggregated protein?

A3: In some cases, yes. The reversibility of lysine modifications is a key aspect of their role in cellular regulation. Enzymes like deacetylases (e.g., sirtuins) and demethylases can remove acetyl and methyl groups, respectively. If your protein aggregation is caused by such a modification and the aggregation process is reversible, enzymatic treatment could potentially disaggregate the protein. However, for irreversible aggregation or modifications that are not easily reversed enzymatically, this approach may not be effective.

Troubleshooting Guide

Q4: My protein aggregates immediately after I add the modifying agent (e.g., acetyl-CoA, methyltransferase). What's happening and what should I do?

A4: Immediate aggregation suggests a rapid change in the protein's solubility upon modification. Here’s a troubleshooting workflow:

Start Immediate Aggregation CheckConcentration High Protein/Reagent Concentration? Start->CheckConcentration CheckBuffer Suboptimal Buffer Conditions (pH, Salt)? Start->CheckBuffer CheckTemp Reaction Temperature Too High? Start->CheckTemp Solution1 Reduce Concentrations CheckConcentration->Solution1 Solution2 Optimize Buffer CheckBuffer->Solution2 Solution3 Lower Temperature CheckTemp->Solution3

Caption: Troubleshooting workflow for immediate protein precipitation.

  • High Protein/Reagent Concentration: High concentrations increase the likelihood of intermolecular interactions leading to aggregation. Try reducing the concentration of your protein and the modifying reagent.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical. Ensure the pH is at least 1-1.5 units away from your protein's isoelectric point (pI). You can also screen different salt concentrations (e.g., 50-250 mM NaCl) to find optimal conditions.

  • Reaction Temperature: Higher temperatures can accelerate both the modification reaction and aggregation. Try performing the reaction at a lower temperature (e.g., 4°C or on ice).

Q5: My protein is soluble after the modification reaction, but aggregates during purification or storage. How can I prevent this?

A5: This indicates that the modification has decreased the long-term stability of your protein. Consider the following:

Start Delayed Aggregation CheckStorageBuffer Inadequate Storage Buffer? Start->CheckStorageBuffer CheckFreezeThaw Multiple Freeze-Thaw Cycles? Start->CheckFreezeThaw CheckPurification Harsh Purification Steps? Start->CheckPurification Solution1 Add Stabilizing Excipients (Glycerol, Arginine) CheckStorageBuffer->Solution1 Solution2 Aliquot and Flash-Freeze CheckFreezeThaw->Solution2 Solution3 Gentler Purification (e.g., lower pressure in SEC) CheckPurification->Solution3 Start Isolate Protein Aggregates Denature Denature and Reduce/Alkylate Start->Denature Digest Enzymatic Digestion (e.g., Trypsin, Lys-C) Denature->Digest Enrich Optional: PTM Enrichment (e.g., anti-acetyllysine antibody) Digest->Enrich LCMS LC-MS/MS Analysis Digest->LCMS Direct Analysis Enrich->LCMS DataAnalysis Database Search and PTM Site Localization LCMS->DataAnalysis

References

Technical Support Center: Ensuring Complete Digestion of Poly-L-Lysine Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete enzymatic digestion of poly-L-lysine (PLL) coated surfaces in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the poly-L-lysine coating after cell attachment?

In many experimental workflows, the continued presence of a PLL coating can interfere with subsequent steps. For example, it may influence cell behavior, interfere with imaging, or affect the performance of downstream analytical techniques. Complete removal of the PLL ensures that the observed effects are attributable to the experimental variables being studied, rather than the substrate coating.

Q2: My cells are detaching or appear unhealthy after enzymatic digestion. What could be the cause?

This is a common issue that can arise from several factors:

  • Enzyme Concentration: The concentration of the digestive enzyme (e.g., trypsin) may be too high, leading to cytotoxicity.

  • Incubation Time: Prolonged exposure to enzymes can damage cell membranes.

  • Incomplete Neutralization: Residual enzyme activity after the digestion step can continue to harm cells. Ensure thorough washing and the use of an appropriate enzyme inhibitor or serum-containing medium to neutralize the enzyme.

  • Cell Type Sensitivity: Some cell lines are more sensitive to enzymatic treatment than others.

Q3: I am unsure if the poly-L-lysine has been completely digested. How can I verify its removal?

Several methods can be employed to verify the removal of the PLL coating. These range from simple, indirect methods to highly sensitive surface analysis techniques:

  • Contact Angle Goniometry: A change in the surface contact angle can indicate the removal of the PLL layer. A clean, uncoated glass surface will have a different wettability compared to a PLL-coated one.

  • Fluorescently Labeled PLL: Using a fluorescently tagged PLL (e.g., PLL-FITC) for coating allows for direct visualization of its removal via fluorescence microscopy.[1]

  • Surface-Sensitive Analytical Techniques: For highly sensitive and quantitative assessment, techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or X-ray Photoelectron Spectroscopy (XPS) can be used to detect residual PLL on the surface.[2][3][4][5]

  • Quartz Crystal Microbalance (QCM): QCM can monitor the removal of the PLL layer in real-time by detecting changes in mass on the sensor surface.[6][7][8][9][10][11]

Q4: Can I reuse a flask or slide after digesting the poly-L-lysine coating?

While it is technically possible to re-coat a surface after enzymatic digestion and thorough cleaning, it is generally not recommended for critical experiments. Incomplete removal of the previous coating or residual enzyme can lead to variability in cell attachment and experimental outcomes. For applications demanding high reproducibility, using a fresh, clean substrate is advisable.

Q5: Why are my cells not detaching even after enzymatic treatment?

Several factors could contribute to this issue:

  • Sub-optimal Enzyme Activity: Ensure the enzyme solution is fresh, has been stored correctly, and is used at its optimal pH and temperature.

  • Insufficient Incubation Time: The digestion time may not be long enough for the enzyme to completely break down the PLL.

  • Use of Poly-D-Lysine (PDL): If the surface was coated with PDL instead of PLL, it will be resistant to digestion by many common proteases which are specific for L-amino acids.[12] If your protocol requires enzymatic removal of the coating, ensure you are using Poly-L-Lysine.

  • Steric Hindrance: The entire polylysine (B1216035) chain may be adsorbed to the surface, causing steric hindrance that prevents the enzyme from accessing the cleavage sites.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Cell Detachment 1. Enzyme solution is inactive (improper storage, expired).2. Incubation time is too short.3. Sub-optimal temperature or pH for the enzyme.4. The surface is coated with Poly-D-Lysine.1. Use a fresh, properly stored enzyme solution.2. Increase the incubation time incrementally.3. Ensure the digestion buffer maintains the optimal pH and the incubation is at the recommended temperature for the enzyme.4. Verify the type of poly-lysine used. If PDL was used, enzymatic digestion will be ineffective.
Cell Viability is Low Post-Digestion 1. Enzyme concentration is too high.2. Prolonged exposure to the enzyme.3. Incomplete neutralization of the enzyme.4. Mechanical stress during cell detachment.1. Titrate the enzyme concentration to find the lowest effective concentration.2. Optimize and shorten the incubation time.3. After digestion, immediately add a neutralizing solution (e.g., serum-containing media or a specific enzyme inhibitor) and wash the cells thoroughly.4. Handle cells gently during pipetting and centrifugation.
Variability in a Series of Experiments 1. Inconsistent PLL coating.2. Incomplete or variable digestion of the PLL.3. Contamination of reagents.1. Standardize the PLL coating protocol to ensure a uniform surface.2. Implement a verification step (e.g., contact angle measurement on a sample from each batch) to confirm complete digestion.3. Use fresh, sterile reagents for each experiment.
PLL Coating Detaches Prematurely 1. Improperly cleaned substrate surface.2. Incorrect pH of the PLL solution during coating.1. Thoroughly clean the substrate (e.g., acid wash for glass) before coating.2. Use a buffer with a pH of ~8.5 (e.g., borate (B1201080) buffer) to dissolve the PLL for improved adsorption to the surface.[13]

Quantitative Data for Enzymatic Digestion of Poly-L-Lysine

The optimal conditions for enzymatic digestion can vary depending on the specific application, cell type, and substrate. The following table provides a summary of typical parameters for common enzymes used to digest poly-L-lysine.

Enzyme Typical Concentration Typical Incubation Time Optimal Temperature Optimal pH Notes
Trypsin 0.05% - 0.25%5 - 60 minutes37°C7.0 - 9.0A common and effective enzyme for PLL digestion.[12][14][15]
Trypsin/Lys-C Mix 20 ng/µlOvernight37°C~8.0Offers more efficient cleavage at lysine (B10760008) residues compared to trypsin alone.[16]
Pronase 0.1 - 1 mg/mL10 - 30 minutes37°C7.0 - 8.0A mixture of proteases that can be very effective but may also be harsher on cells.
Carboxypeptidase B Catalytic amounts~20 minutes to 2 hours37°C~8.0Specifically cleaves C-terminal lysine residues.[17]

Experimental Protocols

Protocol 1: Enzymatic Digestion of Poly-L-Lysine Coated Surfaces

This protocol provides a general guideline for digesting PLL coatings from cell culture surfaces. Optimization may be required for specific applications.

  • Aspirate Culture Medium: Carefully remove the culture medium from the vessel.

  • Wash with PBS: Gently wash the cell monolayer once with a sterile, calcium and magnesium-free Phosphate Buffered Saline (PBS) to remove any residual serum that may inhibit enzyme activity.

  • Add Enzyme Solution: Add a pre-warmed solution of the desired enzyme (e.g., 0.05% Trypsin-EDTA) to the vessel, ensuring the entire surface is covered.

  • Incubate: Place the vessel in a 37°C incubator for 5-15 minutes, or as determined by optimization. The incubation time will vary depending on the cell type and the desired outcome (cell detachment or surface clearing).

  • Neutralize Enzyme: Add an equal volume of complete culture medium (containing serum) or a specific enzyme inhibitor to neutralize the enzymatic activity.

  • Wash: Gently wash the surface with sterile PBS to remove the enzyme and digested PLL.

  • Verification (Optional but Recommended): Proceed with one of the verification methods described below to confirm the complete removal of the PLL coating.

Protocol 2: Verification of PLL Removal using Contact Angle Goniometry

This method provides an indirect assessment of PLL removal by measuring changes in surface wettability.

  • Prepare Samples: Have at least three types of surfaces for measurement:

    • A clean, uncoated control surface.

    • A PLL-coated surface (before digestion).

    • A PLL-coated surface that has undergone the enzymatic digestion protocol.

  • Dry Surfaces: Ensure all surfaces are thoroughly dried in a clean, dust-free environment.

  • Measure Contact Angle: Using a contact angle goniometer, place a small droplet of deionized water on each surface and measure the static contact angle.[18][19][20][21]

  • Analyze Results: A significant change in the contact angle between the coated and digested surfaces, with the digested surface's contact angle approaching that of the uncoated control, indicates the removal of the PLL coating.

Protocol 3: Verification of PLL Removal using a Fluorescent Marker

This method provides direct visual confirmation of PLL removal.

  • Coat with Fluorescent PLL: Prepare the surface using commercially available fluorescently labeled Poly-L-Lysine (e.g., FITC-PLL).

  • Perform Digestion: Carry out the enzymatic digestion protocol as described above.

  • Image the Surface: Using a fluorescence microscope with the appropriate filter set for the fluorophore, image the surface before and after digestion.

  • Analyze Results: A significant reduction or complete absence of fluorescence on the post-digestion surface indicates the successful removal of the PLL coating.

Visualizations

Experimental_Workflow_for_PLL_Digestion cluster_preparation Preparation cluster_digestion Digestion cluster_verification Verification cluster_outcome Outcome start Start with PLL-coated surface wash_pbs Wash with PBS start->wash_pbs add_enzyme Add Enzyme (e.g., Trypsin) wash_pbs->add_enzyme incubate Incubate at 37°C add_enzyme->incubate neutralize Neutralize Enzyme incubate->neutralize verification_check Complete Digestion? neutralize->verification_check proceed Proceed with Experiment verification_check->proceed Yes troubleshoot Troubleshoot verification_check->troubleshoot No

Caption: Workflow for enzymatic digestion of poly-L-lysine coated surfaces.

Troubleshooting_Logic_for_Incomplete_Digestion cluster_enzyme Enzyme Issues cluster_conditions Experimental Conditions cluster_substrate Substrate Issues start Problem: Incomplete PLL Digestion check_activity Check Enzyme Activity (Freshness, Storage) start->check_activity check_time Increase Incubation Time start->check_time check_pll_type Confirm Poly-L-Lysine (not Poly-D-Lysine) start->check_pll_type check_concentration Verify Enzyme Concentration check_activity->check_concentration solution Solution: Complete Digestion check_concentration->solution check_temp_ph Verify Temperature and pH check_time->check_temp_ph check_temp_ph->solution check_pll_type->solution

Caption: Troubleshooting flowchart for incomplete poly-L-lysine digestion.

References

Validation & Comparative

Validating the Role of L-Lysine in the mTOR Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of L-Lysine as an activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis. The content herein compares the efficacy of this compound with other amino acids and presents detailed experimental protocols and quantitative data to support the validation of its role.

Introduction to this compound and the mTOR Pathway

This compound is an essential amino acid, meaning it must be obtained through the diet, and serves as a fundamental building block for proteins.[1] Beyond this structural role, this compound has been identified as a signaling molecule that can activate the mTOR Complex 1 (mTORC1) pathway.[2][3] The mTORC1 pathway is a central cellular hub that integrates signals from nutrients, growth factors, and cellular energy levels to control anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4][5]

Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic development.[4] Understanding how individual nutrients like this compound modulate this pathway is crucial for developing targeted nutritional and pharmacological interventions.

Mechanism of this compound-Mediated mTORC1 Activation

Amino acid-induced activation of mTORC1 is a lysosome-centric process. The current model suggests that the lysosomal transmembrane protein SLC38A9 acts as a sensor for amino acids, particularly arginine.[1][6] In the presence of sufficient amino acids, SLC38A9 interacts with the Rag GTPases and the Ragulator complex on the lysosomal surface.[1][7][8] This interaction facilitates the recruitment of mTORC1 to the lysosome, where it can be activated by the small GTPase Rheb.[1] Activated mTORC1 then phosphorylates its downstream targets, including p70 S6 Kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[4][5] While SLC38A9 is identified as an arginine sensor, this compound contributes to the overall amino acid sufficiency required for this activation cascade.[9][10]

mTOR_Pathway cluster_lysosome Lysosome cluster_cytosol Lysosome_Surface Lysosomal Surface SLC38A9 SLC38A9 Ragulator Ragulator SLC38A9->Ragulator Rag_GTPases Rag GTPases (Active) Ragulator->Rag_GTPases mTORC1_active mTORC1 (Active) Rag_GTPases->mTORC1_active Recruits Rheb Rheb (Active) Rheb->mTORC1_active Activates p70S6K p70S6K mTORC1_active->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1_active->_4E_BP1 Phosphorylates Autophagy Autophagy mTORC1_active->Autophagy Inhibits L_Lysine This compound L_Lysine->SLC38A9 Signals Sufficiency mTORC1_inactive mTORC1 (Inactive) mTORC1_inactive->Rag_GTPases Translocates to Lysosome Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Promotes (when phosphorylated)

Figure 1. this compound-mediated activation of the mTORC1 signaling pathway.

Quantitative Data: this compound vs. Alternatives

The efficacy of this compound in activating the mTOR pathway can be quantified by measuring the phosphorylation status of key downstream proteins. The following tables summarize experimental data comparing the effects of this compound with control conditions and other amino acids.

Table 1: Effect of this compound on mTOR Pathway Phosphorylation in Bovine Myocytes

Treatment Groupp-Akt / Total Akt (Fold Change)p-mTOR / Total mTOR (Fold Change)p-p70S6K / Total p70S6K (Fold Change)
Control (0 µM this compound)1.001.001.00
50 µM this compound-~1.3~1.4
100 µM this compound~1.5~1.4~1.5*
Data are estimated from published graphs and presented as approximate fold changes relative to the control group. All increases were reported as statistically significant (P < 0.05).[10]

Table 2: Comparative Effect of this compound and L-Arginine on mTOR Pathway Phosphorylation

Treatment Groupp-mTOR / Total mTOR (Fold Change)p-p70S6K / Total p70S6K (Fold Change)
Control1.001.00
100 µM this compound~1.4~1.5
120 µM L-Arginine~1.8~1.9
Data are estimated from published graphs. Increases for both amino acids were reported as statistically significant (P < 0.05) compared to the control.[10] This suggests that while this compound is a potent activator, L-Arginine may elicit a stronger response in this specific cell type and concentration.

Table 3: Effect of this compound Deprivation and Rescue on Satellite Cell Function

ConditionCell Proliferation (Relative %)p-mTOR / mTOR Ratio (Relative)Autophagy (LC3-II/LC3-I Ratio)
Control (Sufficient Lysine)100%HighLow
Lysine DeprivationDecreasedLowHigh
Lysine Rescue (Addition)RestoredRestoredDecreased
This table summarizes findings showing that this compound is essential for satellite cell proliferation and that its effects are mediated through the mTORC1 pathway, which includes the suppression of autophagy.[3]

Experimental Protocols for Pathway Validation

Validating the role of this compound in the mTOR pathway involves several key experimental techniques. Western blotting is the cornerstone for assessing the phosphorylation state of mTORC1 and its downstream targets.

Western_Blot_Workflow start Start: Cell Culture & Treatment (e.g., +/- this compound) lysis 1. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) start->lysis quant 2. Protein Quantification (e.g., BCA Assay) lysis->quant sds 3. SDS-PAGE (Separate proteins by size) quant->sds transfer 4. Protein Transfer (Gel to PVDF membrane) sds->transfer block 5. Blocking (5% non-fat milk or BSA in TBST) transfer->block primary 6. Primary Antibody Incubation (e.g., anti-p-mTOR, overnight at 4°C) block->primary secondary 7. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) primary->secondary detect 8. Detection (ECL substrate) secondary->detect analyze 9. Imaging & Analysis (Quantify band intensity) detect->analyze end End: Normalized Phospho-Protein Levels analyze->end

Figure 2. Standard workflow for Western blot analysis of mTOR pathway proteins.

Protocol 1: Western Blot for mTOR Pathway Proteins

This protocol provides a generalized procedure for detecting total and phosphorylated levels of mTOR, p70S6K, and other pathway components.

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, satellite cells) and grow to 70-80% confluency. Starve cells of amino acids or serum if necessary, then treat with varying concentrations of this compound, L-Leucine (as a positive control), or control media for a specified time.

  • Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[4]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (6% for large proteins like mTOR, 12-15% for smaller proteins).[11][12]

  • Protein Transfer: Transfer proteins to a PVDF membrane. For large proteins like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[4][12]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (e.g., rabbit anti-phospho-mTOR Ser2448, rabbit anti-total mTOR) diluted in blocking buffer.[4][12]

    • Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4]

  • Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.[4]

Protocol 2: Autophagy Analysis via LC3 Western Blot

To validate that this compound suppresses autophagy, the conversion of LC3-I (cytosolic form) to LC3-II (autophagosome-associated form) can be measured. A higher LC3-II/LC3-I ratio indicates increased autophagosome formation.

  • Sample Preparation: Prepare cell lysates as described in the Western blot protocol. It is critical to process samples quickly as LC3 proteins can be labile.

  • SDS-PAGE: Load samples onto a 12-15% or gradient polyacrylamide gel to effectively separate the LC3-I (~16 kDa) and LC3-II (~14 kDa) bands.[13]

  • Transfer and Probing: Transfer to a 0.2 µm PVDF membrane. Probe with a primary antibody specific to LC3 (e.g., rabbit anti-LC3).

  • Analysis: Quantify the band intensities for both LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or LC3-II to a loading control like GAPDH) is used as an indicator of autophagy. A decrease in this ratio in this compound-treated cells compared to controls would validate its role in suppressing autophagy.

  • Autophagic Flux (Optional but Recommended): To distinguish between increased autophagosome formation and decreased degradation, treat cells with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine alongside the this compound treatment. An accumulation of LC3-II in the presence of the inhibitor provides a more accurate measure of autophagic flux.[13][14]

Conclusion

The experimental evidence strongly supports a significant role for this compound in the activation of the mTORC1 signaling pathway. Quantitative analysis demonstrates that this compound promotes the phosphorylation of key downstream effectors of mTORC1, leading to increased protein synthesis, enhanced cell proliferation, and the suppression of autophagy. While other amino acids like L-Arginine and L-Leucine are also potent activators, this compound's contribution is critical for overall amino acid sensing and subsequent anabolic signaling. The detailed protocols provided in this guide offer a robust framework for researchers to independently validate and further explore the nuanced role of this compound in mTOR signaling and its potential therapeutic applications.

References

L-Lysine vs. Alternatives for Cell Adhesion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful in vitro culture of many cell types is critically dependent on their ability to adhere to a substrate, a process that mimics their natural interaction with the extracellular matrix (ECM). To facilitate this, culture surfaces are often coated with molecules that promote cell attachment, spreading, and growth. Poly-L-lysine (PLL) is a widely used synthetic polymer for this purpose. This guide provides an objective comparison of PLL with other common cell adhesion-promoting agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal substrate for their specific applications.

Mechanisms of Action: Electrostatic vs. Receptor-Mediated Adhesion

The method by which a coating promotes cell adhesion dictates its specificity and impact on cellular signaling. L-Lysine-based polymers operate primarily through a non-specific electrostatic mechanism, while other agents, such as ECM proteins and specific peptides, engage in highly specific receptor-mediated interactions.

Poly-L-Lysine (PLL): PLL is a synthetic polyamino acid that carries a high density of positive charges at physiological pH.[1] This positive charge enhances the electrostatic attraction between the negatively charged cell membrane (due to sialic acid and other anionic components) and the culture surface.[2][3] This interaction is non-specific and generally does not activate specific intracellular signaling pathways associated with cell adhesion.[4] Its synthetic nature ensures it is free of animal-derived contaminants.[5]

G cluster_surface Culture Surface Surface Polystyrene Surface (Net Negative Charge) PLL Poly-L-Lysine Coating (Net Positive Charge) Surface->PLL Coating Process CellMembrane Cell Membrane (Net Negative Charge) PLL->CellMembrane Non-Specific Electrostatic Attraction

Caption: Mechanism of Poly-L-Lysine mediated cell adhesion.

Arginine-rich Peptides: Like lysine (B10760008), arginine is a basic amino acid. Oligopeptides rich in arginine (e.g., Octa-arginine or R8) also promote cell adhesion. Studies indicate that arginine may be more effective than lysine due to the ability of its guanidino group to form strong hydrogen bonds in addition to electrostatic interactions.[6] These peptides mediate cell adhesion primarily through interactions with cell surface heparan sulfate (B86663) proteoglycans (HSPGs) and can also engage with integrins.[6][7]

Extracellular Matrix (ECM) Proteins (Fibronectin, Laminin, Collagen): ECM proteins promote cell adhesion through specific, high-affinity binding to cell surface receptors, primarily integrins.[8] For example, fibronectin contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, which is a recognition motif for several integrin subtypes.[3][9] This binding initiates a cascade of intracellular signaling events, leading to the formation of focal adhesions and activation of pathways that regulate cell survival, proliferation, and differentiation.[4]

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling FN Fibronectin (with RGD motif) Integrin Integrin Receptor (e.g., α5β1) FN->Integrin Specific Binding FN->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Integrin->FAK Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Signaling Downstream Signaling (Survival, Proliferation) FAK->Signaling Signal Transduction

Caption: Integrin-mediated signaling pathway for ECM proteins.

Comparative Performance Data

The efficacy of different coating agents is highly dependent on the cell type. Below are summaries of experimental findings from comparative studies.

Table 1: this compound vs. L-Arginine Oligopeptides This table compares the cell attachment activity of octa-lysine (K8) and octa-arginine (R8) matrices using human dermal fibroblasts (HDFs).

FeatureOcta-lysine (K8) MatrixOcta-arginine (R8) MatrixReference
Cell Attachment Showed dose-dependent cell attachment activity.Showed stronger cell attachment activity than K8.[6]
Mechanism Mediates adhesion via HSPGs and interacts with integrin β1.Mediates adhesion via HSPGs and interacts with integrin β1.[6][7]
Underlying Reason Electrostatic interaction of the amino group.Stronger interaction due to the guanidino group forming hydrogen bonds in addition to electrostatic interactions.[6]

Table 2: Poly-L-Lysine vs. ECM Proteins and Matrigel This table summarizes the attachment and growth of various human stem cell types on different surfaces.

SubstrateHuman Adipose-Derived Stem Cells (hASCs)Human Embryonic Stem Cells (hESCs)Human Induced Pluripotent Stem Cells (hiPSCs)Reference
Poly-L-Lysine (PLL) Poor attachment and proliferation.Very little cell attachment.Almost no cell attachment.[10]
Fibronectin Increased proliferation compared to standard plates.Fewer colonies than Matrigel, but cells grew into larger colonies.Good attachment, but fewer cells than Matrigel or Laminin.[10]
Laminin Greatest cell attachment and proliferation.Fewer colonies than Matrigel, but fastest initial growth rate.Good attachment, larger colony area than Matrigel.[10]
Collagen Often used for specific cell types like osteoblasts.[11]Not specified in this study.Not specified in this study.[11][12]
Matrigel Poor attachment and proliferation.Preferred surface for feeder-free culture; highest cell numbers.Highest cell numbers and stem cell marker expression.[10]

Experimental Protocols & Workflows

Accurate comparison requires standardized protocols. Below is a general workflow for a cell adhesion assay, followed by specific coating procedures.

G A 1. Coat Culture Surface (e.g., 96-well plate with PLL, Fibronectin, etc.) B 2. Incubate & Wash (Allow protein adsorption, then remove excess) A->B C 3. Cell Seeding (Add cell suspension to each well) B->C D 4. Adhesion Incubation (Allow cells to attach, e.g., 1-2 hours) C->D E 5. Washing Step (Gently wash to remove non-adherent cells) D->E F 6. Quantification (Stain and count adherent cells, e.g., using Crystal Violet) E->F G 7. Data Analysis (Compare absorbance/cell number across coatings) F->G

Caption: General experimental workflow for a cell adhesion assay.

Protocol 1: Poly-L-Lysine (PLL) Coating

  • Reagent: 0.01% (w/v) Poly-L-Lysine solution (e.g., MW 70,000-150,000) in sterile water.[2]

  • Procedure:

    • Aseptically add a sufficient volume of PLL solution to cover the entire culture surface (e.g., 0.5 mL for a 25 cm² flask).[2]

    • Incubate for at least 5 minutes at room temperature (some protocols suggest 1 hour at 37°C).[12]

    • Aspirate the PLL solution completely.

    • (Optional but recommended) Rinse the surface gently with sterile, distilled water or PBS to remove excess PLL.

    • Allow the surface to dry completely in a sterile environment (e.g., laminar flow hood) for at least 2 hours before introducing cells.

Protocol 2: Fibronectin Coating

  • Reagent: Fibronectin solution (e.g., 1 mg/mL stock from human plasma).

  • Procedure:

    • Dilute the fibronectin stock solution to a working concentration of 1-5 µg/mL in a sterile balanced salt solution (e.g., PBS). The optimal concentration is cell-type dependent.[8]

    • Add the diluted solution to the culture surface, ensuring it is fully covered.

    • Incubate at room temperature for at least 45 minutes.[8]

    • Aspirate the solution. It is not necessary to rinse the surface. The vessel is now ready for cell seeding.

Protocol 3: Collagen Coating

  • Reagent: Collagen solution (e.g., Type I Collagen).

  • Procedure:

    • Dilute the collagen stock solution with a sterile, acidic solution (e.g., 0.1 M acetic acid) to the desired concentration.

    • Apply the diluted collagen solution to the culture surface.

    • Incubate for 1 hour at room temperature.

    • Aspirate the excess solution and immediately rinse the surface with sterile PBS or culture medium to neutralize the acid.

    • The surface is now coated and ready for use. Do not let it dry out.

Discussion and Recommendations

The choice between this compound and other amino acids or proteins for promoting cell adhesion is a critical step in experimental design.

  • Poly-L-Lysine is an excellent, cost-effective choice for applications where non-specific, strong cell attachment is desired and specific cell signaling activation is to be avoided.[4][5] It is particularly useful for many neuronal cell lines and for preparing slides for histology.[3] A key consideration is the choice between Poly-L-Lysine and Poly-D-Lysine (PDL). Since PDL is not degraded by cellular proteases, it is often preferred for long-term cultures or with cell types that secrete significant amounts of proteases.[5][13]

  • Oligo-Arginine peptides may offer superior attachment compared to lysine peptides for cells expressing high levels of HSPGs.[6] This could be advantageous in applications requiring very strong, yet specific, cell adhesion.

  • ECM Proteins like Fibronectin , Laminin , and Collagen are indispensable when the experimental goal is to mimic a more physiologically relevant microenvironment.[14] They are the preferred choice for primary cells, stem cells, and studies focused on cell differentiation, migration, and signaling, as they actively engage cellular machinery through receptor-mediated interactions.[10] However, they are more expensive and, being of biological origin, can introduce batch-to-batch variability.

References

A Comparative Analysis of L-Lysine Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential amino acid for animals, is synthesized by microorganisms and plants through two primary and distinct biosynthetic routes: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway. Understanding the nuances of these pathways is critical for applications ranging from the industrial production of lysine (B10760008) as a feed supplement to the development of novel antimicrobial agents targeting these essential metabolic routes. This guide provides an objective comparison of the DAP and AAA pathways, supported by experimental data and detailed methodologies.

Pathway Overview and Distribution

The DAP and AAA pathways are evolutionarily distinct, utilizing different precursor molecules and enzymatic reactions. The DAP pathway is predominantly found in bacteria and plants, while the AAA pathway is characteristic of fungi, including yeasts, as well as some bacteria and archaea.[1]

  • Diaminopimelate (DAP) Pathway: This pathway starts from aspartate and pyruvate. A key intermediate, meso-diaminopimelate (m-DAP), is not only a precursor to lysine but also a crucial component of the peptidoglycan cell wall in many bacteria, making the enzymes of this pathway attractive targets for antibiotics.[2]

  • α-Aminoadipate (AAA) Pathway: This pathway begins with α-ketoglutarate and acetyl-CoA. It is the primary route for lysine synthesis in fungi like Saccharomyces cerevisiae.[3]

Comparative Data on Pathway Efficiency

A direct comparison of the bioenergetic efficiency of the two pathways is complex and depends on the specific organism and its overall metabolic network. However, metabolic flux analysis provides insights into the precursor and cofactor requirements.

Table 1: Precursor and Cofactor Requirements for this compound Biosynthesis

FeatureDiaminopimelate (DAP) Pathway (in Corynebacterium glutamicum)α-Aminoadipate (AAA) Pathway (in Saccharomyces cerevisiae)
Primary Precursors Aspartate, Pyruvateα-Ketoglutarate, Acetyl-CoA
Key Cofactors NADPH, ATPNADPH, ATP
NADPH Demand High, a significant flux burden on the pentose (B10789219) phosphate (B84403) pathway.[4][5]Required for the reduction of α-aminoadipate.[6]
ATP Consumption Required for the initial phosphorylation of aspartate.Required for the activation of α-aminoadipate.[6]

Table 2: this compound Production in Engineered Microorganisms

OrganismPathwayEngineering StrategyThis compound TiterReference
Corynebacterium glutamicumDAPReconstruction of the DAP pathway and optimization of NADPH supply.189 ± 8.7 g/L[7]
Saccharomyces cerevisiaeAAARational design of homocitrate synthase to relieve feedback inhibition.4.62-fold increase in intracellular lysine content compared to wild-type.[8][9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the DAP and AAA pathways.

DAP_Pathway cluster_dap Diaminopimelate (DAP) Pathway Aspartate Aspartate Aspartyl_P β-Aspartyl- phosphate Aspartate->Aspartyl_P Aspartokinase (ATP -> ADP) Aspartate_semialdehyde Aspartate-β- semialdehyde Aspartyl_P->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase (NADPH -> NADP+) Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate DHDPS Pyruvate Pyruvate Pyruvate->Dihydrodipicolinate DHDPS Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate DHDP reductase (NADPH -> NADP+) LL_DAP LL-Diaminopimelate Tetrahydrodipicolinate->LL_DAP DapL meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Lysine This compound meso_DAP->Lysine DAP decarboxylase

Caption: The Diaminopimelate (DAP) biosynthetic pathway.

AAA_Pathway cluster_aaa α-Aminoadipate (AAA) Pathway alpha_KG α-Ketoglutarate Homocitrate Homocitrate alpha_KG->Homocitrate Homocitrate synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Homocitrate Homocitrate synthase Homoaconitate Homoaconitate Homocitrate->Homoaconitate Homoaconitase Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate Homoaconitase alpha_Ketoadipate α-Ketoadipate Homoisocitrate->alpha_Ketoadipate Homoisocitrate dehydrogenase alpha_Aminoadipate α-Aminoadipate alpha_Ketoadipate->alpha_Aminoadipate Aminoadipate aminotransferase alpha_Aminoadipate_semialdehyde α-Aminoadipate semialdehyde alpha_Aminoadipate->alpha_Aminoadipate_semialdehyde Aminoadipate reductase (ATP+NADPH -> AMP+NADP+) Saccharopine Saccharopine alpha_Aminoadipate_semialdehyde->Saccharopine Saccharopine dehydrogenase (NADPH -> NADP+) Lysine This compound Saccharopine->Lysine Saccharopine dehydrogenase (NAD+ -> NADH)

Caption: The α-Aminoadipate (AAA) biosynthetic pathway.

Experimental Protocols

Quantification of this compound using the Ninhydrin (B49086) Method

The ninhydrin method is a widely used colorimetric assay for the quantitative determination of amino acids.

Principle: Ninhydrin reacts with the primary amino group of lysine at an elevated temperature, leading to the formation of a deep purple compound known as Ruhemann's purple.[10] The intensity of the color, measured spectrophotometrically at approximately 570 nm, is proportional to the lysine concentration.[10]

Reagents:

  • Ninhydrin Reagent: Dissolve 0.5 g of ninhydrin and 26.5 g of sodium chloride in approximately 70 mL of deionized water. Add 10 mL of 0.1 N sodium hydroxide (B78521) and dilute to 100 mL with deionized water. Store at 4°C.[10]

  • Phosphate Buffer (1 M, pH 6.0)

  • Glycerol (50% v/v)

  • This compound Hydrochloride (for standard curve)

  • Sample (e.g., fermentation broth, cell extract)

  • 0.1 N Hydrochloric Acid

Procedure:

  • Sample Preparation:

    • For fermentation broth, centrifuge to remove cells and collect the supernatant.

    • For intracellular lysine, lyse the cells and clarify the lysate by centrifugation.

    • Extract a known weight of solid sample (e.g., food sample) with 0.1 N HCl.[11]

    • Dilute the sample extract to obtain a lysine concentration within the range of the standard curve (e.g., 50-300 µg/mL).[10]

  • Color Development:

    • Pipette 1 mL of the diluted sample into a test tube.

    • Prepare a blank with 1 mL of deionized water and a series of lysine standards.

    • To each tube, add 10 mL of 50% (v/v) glycerol, 2 mL of 1 M phosphate buffer (pH 6.0), and 1 mL of the ninhydrin reagent.[10]

    • Heat all tubes in a boiling water bath for 30 minutes.[10]

    • Cool the tubes to room temperature in a cold water bath.[10]

  • Measurement:

    • Measure the absorbance of the samples and standards at 570 nm against the blank using a spectrophotometer.

    • Plot a standard curve of absorbance versus lysine concentration.

    • Determine the lysine concentration in the sample from the standard curve.

Enzyme Assay: Homocitrate Synthase (AAA Pathway)

Homocitrate synthase catalyzes the first committed step in the AAA pathway. Its activity can be measured using a colorimetric assay.

Principle: The activity of homocitrate synthase is coupled to the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • DCPIP Solution: 0.1 mM

  • α-Ketoglutarate Solution

  • Acetyl-CoA Solution

  • Enzyme Sample (purified or cell extract)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES (pH 7.5), 0.1 mM DCPIP, and variable concentrations of α-ketoglutarate and acetyl-CoA.[12]

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced.[12]

  • Calculate the enzyme activity from the rate of absorbance change.

Enzyme Assay: LL-diaminopimelate Aminotransferase (DapL) (DAP Pathway)

DapL catalyzes the conversion of tetrahydrodipicolinate (THDP) to LL-diaminopimelate (LL-DAP).

Principle: The kinetic properties of DapL can be determined using a coupled assay system. In the forward reaction, the production of LL-DAP is measured. In the reverse reaction, the formation of 2-oxoglutarate from LL-DAP and α-ketoglutarate is quantified.[13]

Forward Reaction Assay (Coupled):

  • The reaction mixture contains glutamate (B1630785) (amino donor) and THDP (amino acceptor).

  • The product, LL-DAP, is then used as a substrate for a subsequent enzymatic reaction that can be monitored spectrophotometrically.

Reverse Reaction Assay:

  • The reaction mixture contains LL-DAP (amino donor) and 2-oxoglutarate (amino acceptor).

  • The formation of glutamate can be measured using a glutamate dehydrogenase-coupled assay, monitoring the oxidation of NADH or NADPH at 340 nm.

Conclusion

The Diaminopimelate and α-Aminoadipate pathways represent two distinct and evolutionarily conserved strategies for the biosynthesis of this compound. The DAP pathway, essential for most bacteria, presents a prime target for the development of narrow-spectrum antibiotics. In contrast, the AAA pathway is a hallmark of fungal metabolism and a key focus for metabolic engineering efforts to enhance lysine production in organisms like Saccharomyces cerevisiae for food and pharmaceutical applications. The choice of pathway for industrial production depends on the host organism and the specific metabolic engineering strategies employed to optimize flux towards lysine. The experimental protocols provided herein offer a foundation for the quantitative analysis and comparison of these vital metabolic routes.

References

A Comparative Guide to L-Lysine Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of L-Lysine concentration is crucial for researchers, scientists, and drug development professionals across various fields, from ensuring the quality of pharmaceutical formulations to understanding its role in complex biological systems.[1][2] This guide provides a comprehensive cross-validation of common this compound quantification methods, presenting supporting experimental data and detailed protocols to facilitate informed decisions for specific analytical needs.

Quantitative Performance Comparison

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used techniques for this compound quantification.[1] While HPLC offers a robust and cost-effective solution for routine analyses, LC-MS provides superior sensitivity and specificity, making it ideal for detecting trace amounts and for analyses in complex biological samples.[1] The selection between these methods often hinges on the specific assay requirements, including sensitivity, selectivity, and the nature of the sample matrix.[1]

Below is a summary of typical performance parameters for the quantification of this compound by HPLC with UV detection and LC-tandem Mass Spectrometry (LC-MS/MS). The data represents values derived from various validation studies.

Performance ParameterHPLC with UV DetectionLC-MS/MS
Linearity (R²) ≥ 0.999[1]> 0.99[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]99.3 - 104.5%[1][3]
Precision (% RSD) < 2.0%[1]< 15%[1][3]
Limit of Detection (LOD) 1.47 µg/mL[1][4]1.6 - 15 nM[1]
Limit of Quantitation (LOQ) 4.41 µg/mL[1][4]6.1 - 25.33 nM[1]
Selectivity Good[1]Excellent[1]
Matrix Effect Low to Moderate[1]Can be significant, requires careful management[1]
Cost Lower[1]Higher[1]
Throughput High[1]Moderate to High[1]

Other methods such as spectrophotometry and enzymatic assays offer alternative approaches with their own advantages. Spectrophotometric methods, often utilizing ninhydrin, are simple and cost-effective.[5] Enzymatic assays, employing enzymes like this compound-alpha-oxidase, provide high specificity.[6][7][8]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for some of the key this compound quantification methods.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.[4][9]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm × 250 mm[4][9]

    • Mobile Phase: 10 mM potassium dihydrogen phosphate (B84403) adjusted to pH 7.5 with triethylamine.[4][9]

    • Elution: Isocratic[4][9]

    • Flow Rate: 0.5 mL/min[4][9]

    • Detection Wavelength: 214 nm[4]

  • Standard and Sample Preparation:

    • Prepare a stock solution by dissolving a known weight of this compound hydrochloride reference standard in the mobile phase.

    • Prepare working standard solutions by serial dilution of the stock solution to concentrations ranging from 100-180 µg/mL.[4]

    • Prepare sample solutions by dissolving the sample in the mobile phase to achieve a concentration within the standard curve range.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

2. Spectrophotometric Method using this compound-alpha-oxidase

This enzymatic method is based on the measurement of hydrogen peroxide produced from the oxidative deamination of this compound.[6][7]

  • Principle: this compound-alpha-oxidase catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of horseradish peroxidase to produce a colored product, which can be measured spectrophotometrically.[6][7]

  • Reagents:

    • Potassium phosphate buffer (pH 7.4)

    • Phenol solution

    • 4-aminoantipyrine solution

    • Horseradish peroxidase solution

    • This compound-alpha-oxidase solution

    • This compound standard solutions

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, phenol, 4-aminoantipyrine, and horseradish peroxidase.

    • Add a known volume of the this compound standard or sample solution to the reaction mixture.

    • Initiate the reaction by adding this compound-alpha-oxidase.

    • Incubate the mixture at 37°C for 20 minutes.[7]

    • Measure the absorbance of the resulting colored product at 500 nm against a blank.[7]

    • Create a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

    • Determine the this compound concentration in the sample from the standard curve.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the analysis of this compound in complex biological matrices like plasma.[3]

  • Sample Preparation:

    • Deproteinize plasma samples using methods such as ultrafiltration with a 10 kDa molecular weight cutoff spin column.[10]

  • LC-MS/MS Conditions:

    • The specific column, mobile phases, and gradient will depend on the instrument and the specific metabolites being analyzed alongside this compound. A common approach involves reversed-phase chromatography.

    • Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for quantification.

  • Analysis:

    • The method allows for the simultaneous detection and quantification of this compound and its metabolites without the need for derivatization.[3]

Experimental Workflow and Logical Relationships

A typical workflow for the cross-validation of analytical methods ensures reliability and a thorough understanding of method performance.

CrossValidationWorkflow start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC Method method_dev->hplc_dev lcms_dev LC-MS Method method_dev->lcms_dev spec_dev Spectrophotometric Method method_dev->spec_dev validation Method Validation hplc_dev->validation lcms_dev->validation spec_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq cross_val Cross-Validation (Sample Analysis) linearity->cross_val accuracy->cross_val precision->cross_val specificity->cross_val lod_loq->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp method_select Select Optimal Method data_comp->method_select

Caption: A typical workflow for the cross-validation of analytical methods.

This compound Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for interpreting quantification results in biological samples. This compound is catabolized in mammals primarily through the saccharopine and pipecolic acid pathways in the liver.

Caption: Simplified overview of major this compound catabolic pathways.

References

A Comparative Analysis of L-Lysine Salts for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical manufacturing, the optimization of cell culture media is paramount for maximizing process efficiency and product quality. L-Lysine, an essential amino acid, is a critical component of these media, serving as a fundamental building block for protein synthesis.[1] The choice of its salt form—most commonly this compound hydrochloride (HCl), this compound acetate (B1210297), or this compound monohydrate—can significantly influence the physicochemical properties of the media, cellular metabolism, and ultimately, the quality and yield of the therapeutic proteins produced.[1][2]

This guide provides a comparative analysis of different this compound salts, offering experimental insights and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal salt for their specific cell culture applications.

Physicochemical Properties and their Implications

The selection between this compound salts often begins with an evaluation of their fundamental physicochemical properties, as these can have downstream effects on media preparation and stability.

Table 1: Comparison of Physicochemical Properties of this compound Salts

PropertyThis compound AcetateThis compound Monohydrate/Monohydrochloride*This compound Sulfate (B86663)
Molecular Formula C₈H₁₈N₂O₄C₆H₁₆N₂O₃ (Monohydrate) / C₆H₁₅ClN₂O₂ (Monohydrochloride)Not specified in search results
Molecular Weight 206.24 g/mol 164.20 g/mol (Monohydrate) / 182.65 g/mol (Monohydrochloride)Not specified in search results
Appearance White crystalline powderWhite crystals or crystalline powderNot specified in search results
Solubility in Water > 100 g / 100 g H₂O (at 20°C)Very soluble; 65 g / 100 mL (at 20°C) (Monohydrochloride)Highly bioavailable
Key Differentiators High solubility, chloride-free.[1]Well-established, widely used.Provides sulfate for other biomolecules.[3]
Potential Concerns Acetate can be metabolized and high concentrations may impact cell growth.[1]Potential for degradation to lysine (B10760008) lactam in aqueous solutions.[2]Some grades may contain fermentation by-products.[3]

This compound monohydrochloride is often used as a proxy for this compound monohydrate due to more readily available data.[2]

This compound acetate stands out for its high solubility, which is a significant advantage when preparing concentrated feed solutions for fed-batch cultures, as it minimizes dilution of the bioreactor volume.[2] Furthermore, being a chloride-free option, it can be beneficial in processes where chloride accumulation is a concern.[1] The acetate counter-ion is also a metabolite that can be utilized by cells as an energy source.[1]

This compound hydrochloride is a well-established and widely used salt. However, it has been shown to degrade in aqueous solutions to form lysine lactam, a process influenced by temperature and pH.[2] this compound sulfate is another alternative, with studies in animal nutrition indicating that the bioavailability of lysine from this salt is equivalent to that of this compound HCl.[3] The sulfate counter-ion is also a nutrient that can be used in the synthesis of other essential molecules.[3]

Impact on Monoclonal Antibody Production and Quality

A critical application of this compound supplementation in the production of monoclonal antibodies (mAbs) is the control of C-terminal lysine heterogeneity.[1] The heavy chain of some mAbs is susceptible to the enzymatic removal of the C-terminal lysine residue by cellular carboxypeptidases, leading to product variability.[1] Supplementing the culture medium with excess this compound can inhibit these enzymes, resulting in a higher proportion of mAbs with the C-terminal lysine intact.[1][4][5]

Studies have shown that both arginine and lysine concentrations significantly affect the level of C-terminal lysine variants.[4][5] For instance, increasing the concentrations of both amino acids from 2 mM to 10 mM resulted in an increase in the lysine variant level from 18.7% to 31.8%.[4][5] This effect is attributed to the product inhibition of basic carboxypeptidases by arginine and lysine.[4][5]

Cellular Signaling and Metabolism

This compound is not just a building block for proteins; it also plays a role in cellular signaling.[6] The availability of essential amino acids, including lysine, is sensed by the cell and activates the mTORC1 pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1]

dot

Lysine_Signaling_Pathway extracellular_lysine Extracellular This compound lysine_transporter Lysine Transporters (e.g., SLC7A1) extracellular_lysine->lysine_transporter Uptake intracellular_lysine Intracellular This compound Pool lysine_transporter->intracellular_lysine mTORC1 mTORC1 intracellular_lysine->mTORC1 Activates protein_synthesis Protein Synthesis (e.g., mAb production) intracellular_lysine->protein_synthesis Building Block carboxypeptidases Carboxypeptidases intracellular_lysine->carboxypeptidases Inhibits mTORC1->protein_synthesis Promotes cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes c_terminal_clipping C-terminal Lysine Clipping carboxypeptidases->c_terminal_clipping Causes

Caption: this compound signaling and its role in protein synthesis and quality.

Mammals metabolize lysine through two primary pathways: the saccharopine pathway and the pipecolate pathway.[6][7][8] These pathways are crucial for maintaining lysine homeostasis and preventing the toxic effects of excessive free lysine.[9]

Experimental Protocols

To aid researchers in their evaluation of different this compound salts, the following is a generalized protocol for a comparative study in a fed-batch CHO cell culture system.

Objective

To compare the effects of this compound hydrochloride and this compound acetate on CHO cell growth, viability, productivity, and monoclonal antibody C-terminal lysine heterogeneity.

Materials
  • Monoclonal antibody-producing CHO cell line

  • Basal cell culture medium (lysine-free for feed preparation)

  • This compound hydrochloride (cell culture grade)

  • This compound acetate (cell culture grade)

  • Concentrated, lysine-free feed medium

  • Shake flasks or bioreactors

  • Standard cell culture equipment (incubators, biosafety cabinets, etc.)

  • Cell counting instrument

  • Analytics for mAb titer (e.g., HPLC)

  • Analytics for C-terminal lysine variant analysis (e.g., mass spectrometry)

Experimental Workflow

dot

Experimental_Workflow prep 1. Media & Reagent Preparation inoc 2. Inoculation prep->inoc culture 3. Fed-batch Culture inoc->culture sampling 4. Daily Sampling & Monitoring culture->sampling Daily harvest 5. Harvest culture->harvest End of Culture sampling->culture analysis 6. Analysis harvest->analysis

Caption: Workflow for comparing this compound salts in fed-batch culture.

Procedure
  • Media and Reagent Preparation [1]

    • Prepare the basal medium.

    • Prepare separate stock solutions of this compound hydrochloride and this compound acetate in water.

    • Prepare a concentrated, lysine-free feed medium.

    • Create the final feed media by supplementing the lysine-free feed with either the this compound HCl or this compound acetate stock solution to achieve the desired final lysine concentration. Ensure the pH and osmolality are comparable across all conditions.

  • Cell Culture [1]

    • Inoculate shake flasks or bioreactors with the CHO cell line at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).

    • On specified days (e.g., daily from day 3), supplement the cultures with the respective feed media to maintain a target lysine concentration.

  • In-process Monitoring

    • Daily, aseptically remove a sample from each culture condition.

    • Measure viable cell density and viability.

    • Analyze the supernatant for mAb titer.

    • Monitor other key metabolites and parameters (e.g., glucose, lactate, ammonia, pH, osmolality).

  • Harvest and Product Quality Analysis

    • At the end of the culture period, harvest the cells and clarify the supernatant.

    • Purify the monoclonal antibody from the supernatant.

    • Analyze the purified mAb for C-terminal lysine heterogeneity using an appropriate method such as mass spectrometry. Calculate the relative percentage of the different C-terminal lysine variants.

Conclusion

The choice of this compound salt in cell culture media is a critical decision that can impact process performance and product quality. This compound acetate offers advantages in terms of high solubility and being a chloride-free option, making it particularly suitable for concentrated feed streams.[1][2] this compound hydrochloride remains a widely used and well-characterized option, though its potential for degradation should be considered.[2] For applications where modulating C-terminal lysine heterogeneity of monoclonal antibodies is a key objective, careful consideration and empirical testing of different this compound salts and their concentrations are essential. The provided experimental framework offers a starting point for such evaluations, enabling researchers to make data-driven decisions for their specific cell culture systems.

References

A Comparative Analysis of L-Lysine and its D-Isomer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of L-lysine and its stereoisomer, D-lysine. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Introduction

Lysine (B10760008) is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It exists as two stereoisomers, this compound and D-lysine, which are non-superimposable mirror images of each other. In biological systems, this structural difference leads to profound variations in their recognition by enzymes and transport proteins, resulting in distinct metabolic fates and physiological effects. This compound is the biologically active enantiomer predominantly incorporated into proteins and involved in numerous physiological processes.[1] D-lysine, on the other hand, is largely considered biologically inactive in mammals, though it exhibits unique properties that are leveraged in specific biotechnological and therapeutic applications.

Comparative Biological and Chemical Properties

PropertyThis compoundD-LysineKey Differences & Significance
Biological Role Essential amino acid, protein synthesis, precursor for carnitine and collagen.[1]Generally not incorporated into mammalian proteins; has specialized applications.This compound is fundamental to mammalian life, while D-lysine's roles are primarily pharmacological or biotechnological.
Metabolism Primarily catabolized in the liver via the saccharopine pathway to acetyl-CoA.[2][3][4]Metabolized in the peroxisomes by D-amino acid oxidase (DAAO) to α-keto-ε-aminocaproate, which then forms L-pipecolate.[5]The distinct metabolic pathways highlight the stereospecificity of mammalian enzymes. The D-lysine pathway is a detoxification route.
Enzymatic Degradation Susceptible to degradation by proteases.Resistant to degradation by most proteases.D-lysine's resistance to proteolysis is a key feature for its use in designing stable peptide-based therapeutics.
Cellular Uptake Actively transported into cells by cationic amino acid transporters (CATs).[6]Poorly transported by CATs.[6][7]The high stereoselectivity of transporters limits the cellular entry and subsequent biological activity of D-lysine.

Quantitative Data Summary

Table 1: Comparative Binding Affinity to Lysine Transporters
LigandTransporterOrganismMethodDissociation Constant (Kd) / IC50Fold DifferenceReference
This compound STM2200 (LysP-related)Salmonella typhimuriumIsothermal Titration Calorimetry40 µM (Kd)-[7][8]
D-Lysine STM2200 (LysP-related)Salmonella typhimuriumIsothermal Titration Calorimetry~1800 µM (Kd)45x weaker binding[7][8]
This compound containing peptide Heat Shock Protein 90 (Hsp90)HumanCompetitive Binding Assay~3.9 µM (IC50)-[9]
D-Lysine containing peptide Heat Shock Protein 90 (Hsp90)HumanCompetitive Binding Assay~25 µM (IC50)6.4x weaker binding[9]
Table 2: Cellular Uptake Kinetics of this compound
Cell TypeTransporter System(s)KmVmaxReference
Rat Cardiac Sarcolemmal VesiclesHigh-affinity (CAT-1)222 +/- 71 µM121 +/- 36 pmol/min/mg protein[1]
Low-affinity (CAT-2A)16 +/- 4 mM4.0 +/- 0.4 nmol/min/mg protein[1]
Hamster Jejunum RingsMediated Transport-More rapid than lysythis compound[10]
Chicken Jejunum BBMVy+m system-Vmax reduced with dietary methionine[11]
NSC-34 Motor Neuron-like Cells (WT)High-affinity0.062 ± 0.008 mM3.01 ± 0.17 nmol/mg protein/min[12]
Low-affinity0.48 ± 0.11 mM8.48 ± 0.79 nmol/mg protein/min[12]
Human ErythrocytesHigh-affinity (y+L)0.014 +/- 0.002 mM-[13]
Low-affinity (y+)0.112 +/- 0.017 mMVmax 8.2x higher than high-affinity[13]

Note: Direct comparative kinetic data (Km, Vmax) for D-lysine uptake in the same mammalian systems is limited in the literature, reflecting its poor transport.

Signaling and Metabolic Pathways

The metabolic fates of this compound and D-lysine are distinctly different, underscoring the high degree of stereoselectivity in biological systems.

This compound Catabolism: The Saccharopine Pathway

This compound is primarily catabolized in the mitochondria of hepatocytes through the saccharopine pathway. This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.

L_Lysine_Metabolism L_Lysine This compound Saccharopine Saccharopine L_Lysine->Saccharopine Lysine-α-ketoglutarate reductase alpha_KG α-Ketoglutarate alpha_KG->Saccharopine alpha_AASA α-Aminoadipic-δ-semialdehyde Saccharopine->alpha_AASA Saccharopine dehydrogenase alpha_AA α-Aminoadipic acid alpha_AASA->alpha_AA Aminoadipate-semialdehyde dehydrogenase alpha_KA α-Ketoadipic acid alpha_AA->alpha_KA Glutaryl_CoA Glutaryl-CoA alpha_KA->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

This compound Catabolism via the Saccharopine Pathway.
D-Lysine Metabolism: The D-Amino Acid Oxidase Pathway

In contrast, D-lysine is not a substrate for the enzymes of the saccharopine pathway. Instead, it is metabolized in peroxisomes by the enzyme D-amino acid oxidase (DAAO). This leads to the formation of an intermediate that is ultimately converted to L-pipecolate.[5]

D_Lysine_Metabolism D_Lysine D-Lysine KAC α-Keto-ε-aminocaproate D_Lysine->KAC D-amino acid oxidase (DAAO) P2C Δ¹-Piperideine-2-carboxylate KAC->P2C Spontaneous cyclization L_Pipecolate L-Pipecolate P2C->L_Pipecolate P2C reductase

D-Lysine Metabolism via D-Amino Acid Oxidase.

Experimental Protocols

In Vitro Amino Acid Uptake Assay Using Radiolabeled Ligands

This protocol is a generalized method for measuring the uptake of radiolabeled amino acids into cultured cells.

Uptake_Assay_Workflow start Start: Seed cells in multi-well plates culture Culture cells to desired confluency start->culture wash1 Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES) culture->wash1 preincubate Pre-incubate with or without inhibitors wash1->preincubate add_radioligand Add radiolabeled amino acid (e.g., [³H]this compound or [¹⁴C]this compound) preincubate->add_radioligand incubate Incubate for a defined time period (e.g., 1-15 minutes) add_radioligand->incubate stop Stop uptake with ice-cold buffer incubate->stop wash2 Wash cells multiple times to remove extracellular radioligand stop->wash2 lyse Lyse cells (e.g., with NaOH or SDS) wash2->lyse scintillation Transfer lysate to scintillation vials and add scintillation cocktail lyse->scintillation measure Measure radioactivity using a scintillation counter scintillation->measure normalize Normalize radioactivity to protein content measure->normalize end End: Analyze data (e.g., Michaelis-Menten kinetics) normalize->end

Workflow for Radiolabeled Amino Acid Uptake Assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, HeLa, or a cell line endogenously expressing the transporter of interest) in 24- or 48-well plates and grow to 80-90% confluency.

  • Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Pre-incubation: Add uptake buffer, with or without unlabeled inhibitors (for competition assays), to each well and pre-incubate at 37°C for 10-15 minutes.

  • Uptake Initiation: Remove the pre-incubation buffer and add the uptake buffer containing the radiolabeled amino acid (e.g., [³H]this compound) at various concentrations.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-10 minutes) to ensure measurement of initial uptake rates.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Assay: Determine the protein concentration in each well (from a parallel plate or before lysis) using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). For kinetic analysis, plot uptake rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Conclusion

The stereochemistry of lysine profoundly dictates its biological activity. This compound is an indispensable component of mammalian biology, with well-defined transport and metabolic pathways. In contrast, D-lysine is largely inert in mammals due to the stereoselectivity of transporters and enzymes. However, its resistance to enzymatic degradation makes it a valuable tool in the development of more stable peptide-based drugs. The quantitative data and methodologies presented in this guide provide a framework for understanding and further investigating the distinct roles of these two isomers in biological systems.

References

Comparative Proteomics of Cells Grown With and Without L-Lysine: A Guide to Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

L-Lysine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be obtained from the diet.[1] It serves as a fundamental building block for protein synthesis and plays a critical role in various cellular processes, including collagen formation, calcium absorption, and the production of enzymes and hormones.[1][2] The availability of this compound can significantly impact cellular function, growth, and development by altering the cellular proteome. Lysine (B10760008) deficiency can inhibit protein synthesis, affecting cell growth and development.[1]

This guide provides a comparative overview of the proteomic changes in cells cultured with and without this compound supplementation. We will present quantitative data from a key study, detail common experimental protocols for this type of analysis, and visualize the relevant biological pathways and workflows.

Quantitative Proteomic Data: The Cellular Response to this compound

Quantitative proteomics allows for the precise measurement of changes in protein abundance between different experimental conditions. A study on Sunit sheep skeletal muscle satellite cells (SMSCs) using Tandem Mass Tag (TMT) proteomics identified numerous proteins that were differentially expressed when cells were stimulated with 4 mmol/L of this compound.[3] The analysis revealed 86 up-regulated and 491 down-regulated proteins under Lysine stimulation.[3]

Below is a summary of some of the key proteins identified as being significantly regulated by this compound supplementation.

ProteinRegulationFold Change (Lysine vs. Control)Primary Function
Myogenic Differentiation 1 (MYOD1) Up-regulatedNot specified, but increasedKey regulator of muscle cell differentiation
Alpha-Actinin (ACTN) Up-regulatedNot specified, but increasedStructural component of muscle cells, anchors actin filaments
Various Ribosomal Proteins Down-regulatedNot specifiedComponents of the ribosome, involved in protein synthesis
Proteins of the Autophagy-Lysosome Pathway Down-regulatedNot specifiedInvolved in protein and organelle degradation
Myostatin (MSTN) Down-regulatedNot specified, but reducedInhibitor of muscle growth and differentiation
Proteins in Amino Acid Metabolism Up-regulatedNot specifiedFacilitate the metabolic processing of amino acids
Proteins involved in Adipogenesis Up-regulatedNot specifiedPromote the formation of fat cells

This table is a qualitative summary based on the findings of the cited study, which reported the numbers of up- and down-regulated proteins and highlighted key examples without providing a full quantitative list in the abstract.[3]

Experimental Protocols

The following sections detail common methodologies used for comparative proteomic analysis of cells grown under different nutrient conditions.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for accurate quantitative proteomics.[2] It involves growing two cell populations in identical media, except that one medium contains a "light" (normal) form of an amino acid (e.g., this compound), while the other contains a "heavy" isotope-labeled version (e.g., 13C6-L-Lysine).[4]

1. Cell Culture and SILAC Labeling:

  • Two populations of cells are cultured in specialized SILAC DMEM/F-12 media, which lacks this compound and L-Arginine.

  • The "light" medium is supplemented with normal this compound and L-Arginine.

  • The "heavy" medium is supplemented with stable isotope-labeled "heavy" this compound (e.g., 13C6 15N2 this compound-2HCl) and/or L-Arginine.[4]

  • Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.[5]

  • One cell population (e.g., the "light" labeled cells) is grown in a lysine-deprived medium for the experimental period, while the "heavy" population is grown in a lysine-supplemented medium.

2. Protein Extraction and Digestion:

  • After the experimental treatment, the "light" and "heavy" cell populations are harvested and lysed.

  • The protein concentrations of the two lysates are determined, and equal amounts of protein from each are mixed together.[6]

  • The combined protein mixture is then reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) to denature the proteins and modify cysteine residues.

  • The protein mixture is digested into smaller peptides using a protease, typically trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[5]

3. LC-MS/MS Analysis:

  • The resulting peptide mixture is separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).

  • In the mass spectrometer, a peptide from the "light" sample and its "heavy" counterpart will have the same chemical properties but different masses, appearing as a pair of peaks separated by a specific mass difference.

  • The relative abundance of the two peptides is determined by comparing the intensities of their respective peaks in the mass spectrum.[7] This ratio reflects the relative abundance of the parent protein in the original cell populations.

Protocol 2: Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that allows for the multiplexed quantification of proteins from multiple samples simultaneously (up to 18 samples with TMTpro).[8]

1. Protein Preparation and Digestion:

  • Cells from each condition (e.g., with and without this compound) are harvested, and proteins are extracted, quantified, reduced, alkylated, and digested with trypsin, similar to the SILAC protocol.

2. TMT Labeling:

  • Each peptide digest is labeled with a specific isobaric TMT reagent. These reagents have the same total mass but differ in the mass of their reporter ions, which are cleaved off during MS/MS analysis.[8]

  • After labeling, the samples are combined into a single mixture.

3. LC-MS/MS Analysis:

  • The combined, labeled peptide mixture is analyzed by LC-MS/MS.

  • During MS/MS fragmentation, the reporter ions are released, and their intensities are measured.

  • The relative protein abundance in each original sample is determined by comparing the intensities of the different reporter ions.[9]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and relevant biological pathways.

cluster_0 SILAC Experimental Workflow A Cell Culture (Two Populations) B Light Medium (Normal Lysine) A->B C Heavy Medium (Isotope-Labeled Lysine) A->C D Experimental Condition (e.g., Lysine Deprivation) B->D C->D E Cell Lysis & Protein Extraction D->E F Combine Equal Protein Amounts E->F G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis (Quantify H/L Ratios) H->I cluster_1 Simplified Lysine Metabolism Lysine Dietary this compound Protein Protein Synthesis (Ribosome) Lysine->Protein Catabolism Saccharopine Pathway (Catabolism) Lysine->Catabolism CellularProteins Cellular Proteins (e.g., Enzymes, Structural) Protein->CellularProteins PTM Post-Translational Modifications CellularProteins->PTM Acetylation, Ubiquitination AcetylCoA Acetyl-CoA Catabolism->AcetylCoA TCA TCA Cycle (Energy) AcetylCoA->TCA cluster_2 Amino Acid Sensing and Cell Growth Signaling cluster_downstream Downstream Effects Lysine This compound Availability Sensor Amino Acid Sensor (e.g., GATOR/Ragulator) Lysine->Sensor AKT AKT Signaling Lysine->AKT Influence mTORC1 mTORC1 Complex Sensor->mTORC1 Activation ProteinSyn Protein Synthesis (e.g., via S6K, 4E-BP1) mTORC1->ProteinSyn CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Inhibition of Autophagy mTORC1->Autophagy AKT->mTORC1 Activation

References

L-Lysine's Therapeutic Potential: A Comparative Analysis in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Lysine's therapeutic effects in various animal models of disease, contrasting its performance with alternative treatments. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Section 1: this compound in Models of Anxiety

This compound has demonstrated anxiolytic properties in rodent models, primarily linked to its role as a partial antagonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] Its efficacy is compared here with conventional anxiolytics like benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs).

Quantitative Data Comparison: this compound vs. Alternatives in Anxiety Models
ParameterAnimal ModelThis compound TreatmentKey FindingsAlternative TreatmentKey Findings
Time in Open Arms (Elevated Plus Maze) Rats200 mg/kg (with 200 mg/kg L-Arginine), oral, 4 daysSignificantly increased time spent in open arms compared to control.[1][3]Diazepam (a benzodiazepine)Dose-dependently increases time spent in the open arms.
Anxiety Index Rats1 g/kg, oralSignificantly blocked anxiety induced by a 5-HT4 receptor agonist.[2]Fluoxetine (an SSRI)Chronic administration reduces anxiety-like behaviors in various models.[4]
Stress-Induced Fecal Excretion RatsThis compound deficient dietSignificantly greater stress-stimulated fecal excretion compared to controls.[5]N/AN/A
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol outlines the methodology used to assess the anxiolytic effects of this compound in rats.[1][6][7]

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Animals: Male rats are commonly used. They should be habituated to the experimental room for at least one hour before testing.

  • Drug Administration: this compound (e.g., 200 mg/kg, often in combination with L-Arginine) is administered orally for a specified period (e.g., 4 consecutive days) before the test.[1] Control groups receive a vehicle (e.g., distilled water).

  • Procedure:

    • Each rat is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set time, typically 5-10 minutes.[1][6]

    • Behavior is recorded by a video camera.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathway and Experimental Workflow

G cluster_0 This compound's Anxiolytic Mechanism This compound This compound 5-HT4_Receptor 5-HT4 Receptor This compound->5-HT4_Receptor Partial Antagonism Serotonin_Signaling Serotonin Signaling 5-HT4_Receptor->Serotonin_Signaling Modulates Anxiety_Response Anxiety Response Serotonin_Signaling->Anxiety_Response Reduces

Caption: this compound's partial antagonism of the 5-HT4 receptor.

G cluster_1 Elevated Plus Maze Workflow Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (this compound or Vehicle) Animal_Acclimatization->Drug_Administration EPM_Test Elevated Plus Maze Test Drug_Administration->EPM_Test Behavioral_Recording Behavioral Recording EPM_Test->Behavioral_Recording Data_Analysis Data Analysis Behavioral_Recording->Data_Analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Section 2: this compound in a Model of Diabetic Nephropathy

This compound has shown potential in ameliorating diabetic nephropathy in streptozotocin (B1681764) (STZ)-induced diabetic rats.[8][9] Its effects are compared with standard treatments such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).

Quantitative Data Comparison: this compound vs. Alternatives in Diabetic Nephropathy Models
ParameterAnimal ModelThis compound TreatmentKey FindingsAlternative TreatmentKey Findings
Fasting Blood Glucose STZ-induced diabetic rats0.15% in drinking water for 8 weeksSignificantly reduced fasting blood glucose levels.[8][9]N/A (ACEi/ARBs primarily target blood pressure and renal hemodynamics)N/A
Serum Creatinine (B1669602) STZ-induced diabetic rats0.15% in drinking water for 8 weeksSignificantly reduced serum creatinine levels.[8]ACE inhibitors (e.g., Captopril)Attenuates the decline in renal function in diabetic patients.[2]
Gene Expression (TGF-β, VEGF, RAGE) STZ-induced diabetic rats0.15% in drinking water for 8 weeksSignificantly reduced the expression of these pro-fibrotic and pro-inflammatory genes.[8]ARBs (e.g., Losartan)Shown to reduce renal damage in diabetic animal models.[10]
Proteinuria/Albuminuria STZ-induced diabetic rats0.1% in drinking water for 5 monthsPrevented diabetic-induced increases in markers of kidney damage.[11]ACE inhibitors and ARBsMainstay of treatment for reducing proteinuria in diabetic nephropathy.[12][13]
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This protocol details the induction of diabetic nephropathy and subsequent treatment with this compound.[8][9][14]

  • Animals: Male Wistar rats are commonly used.

  • Induction of Diabetes:

    • A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer) is administered to induce diabetes.

    • Blood glucose levels are monitored, and rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[14]

  • Treatment Groups:

    • Healthy control

    • Diabetic control (vehicle)

    • Diabetic + this compound (e.g., 0.15% in drinking water)[8]

    • Healthy + this compound

  • Duration: Treatment typically continues for several weeks (e.g., 8 weeks).[8]

  • Parameters Measured:

    • Biochemical markers: Fasting blood glucose, serum creatinine, blood urea (B33335) nitrogen.

    • Kidney function: Glomerular filtration rate, urine microalbumin.

    • Histopathology: Examination of kidney tissue for structural changes.

    • Gene expression analysis: qRT-PCR for genes like TGF-β, VEGF, and RAGE.

Signaling Pathway and Experimental Workflow

G cluster_2 This compound's Effect on Diabetic Nephropathy Hyperglycemia Hyperglycemia AGEs_Formation AGEs Formation Hyperglycemia->AGEs_Formation RAGE_Activation RAGE Activation AGEs_Formation->RAGE_Activation TGF_VEGF TGF-β, VEGF Expression RAGE_Activation->TGF_VEGF Kidney_Damage Kidney Damage TGF_VEGF->Kidney_Damage L_Lysine This compound L_Lysine->Hyperglycemia Reduces L_Lysine->AGEs_Formation Inhibits L_Lysine->TGF_VEGF Downregulates

Caption: this compound's multi-faceted impact on diabetic nephropathy.

G cluster_3 STZ-Induced Diabetic Nephropathy Workflow Animal_Selection Animal Selection STZ_Induction STZ Induction Animal_Selection->STZ_Induction Group_Allocation Group Allocation STZ_Induction->Group_Allocation L_Lysine_Treatment This compound Treatment Group_Allocation->L_Lysine_Treatment Monitoring Biochemical & Functional Monitoring L_Lysine_Treatment->Monitoring Endpoint_Analysis Histopathology & Gene Expression Analysis Monitoring->Endpoint_Analysis

Caption: Experimental workflow for the STZ-induced diabetic nephropathy model.

Section 3: this compound in Models of Intracerebral Hemorrhage (ICH) and Stroke

This compound has shown neuroprotective effects in animal models of acute brain injury, such as intracerebral hemorrhage and ischemic stroke. These effects are often attributed to its anti-inflammatory properties. Its potential is compared with tissue Plasminogen Activator (tPA), the standard of care for ischemic stroke.

Quantitative Data Comparison: this compound vs. Alternatives in Brain Injury Models
ParameterAnimal ModelThis compound TreatmentKey FindingsAlternative TreatmentKey Findings
Neurological Deficit Score Mouse ICH modelIntraperitoneal injectionImproved functional recovery in neurobehavioral tests.N/AN/A
Neuronal Degeneration Mouse ICH modelIntraperitoneal injectionDecreased the number of degenerating neurons.tPA (in ischemic stroke)Can reduce infarct size and improve functional outcome if administered early.[15]
Inflammatory Response Mouse ICH modelIntraperitoneal injectionPromoted M2 microglial polarization and suppressed pro-inflammatory response.N/AN/A
Cortical Edema Volume Rat MCAO model (ischemic stroke)2.0 g/kg, oralSignificantly reduced cortical edema volume.N/AN/A
Experimental Protocol: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice

This protocol describes the creation of an ICH model and the assessment of this compound's neuroprotective effects.[16][17][18][19][20]

  • Animals: Male mice are frequently used.

  • ICH Induction:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A small burr hole is drilled in the skull over the target brain region (e.g., striatum).

    • A fine needle is used to inject a small volume of collagenase solution, which disrupts blood vessels and causes a hemorrhage.[17][20]

  • Treatment: this compound is typically administered intraperitoneally shortly after ICH induction.

  • Assessment:

    • Neurobehavioral Tests: A battery of tests (e.g., modified neurological severity score, corner turn test, cylinder test) is used to assess motor and sensory deficits at various time points post-ICH.

    • Histology: Brains are collected at the end of the experiment, and sections are stained (e.g., with Fluoro-Jade B or TUNEL) to quantify neuronal death and injury volume.

    • Immunohistochemistry/Western Blot: To assess inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and signaling proteins.

Signaling Pathway and Experimental Workflow

G cluster_4 This compound's Neuroprotective Mechanism in ICH ICH Intracerebral Hemorrhage Inflammation Neuroinflammation ICH->Inflammation M1_Microglia Pro-inflammatory M1 Microglia Inflammation->M1_Microglia Promotes Neuronal_Death Neuronal Death M1_Microglia->Neuronal_Death M2_Microglia Anti-inflammatory M2 Microglia M2_Microglia->Inflammation Suppresses L_Lysine This compound L_Lysine->M2_Microglia Promotes Polarization

Caption: this compound promotes a shift towards anti-inflammatory M2 microglia.

G cluster_5 Collagenase-Induced ICH Workflow Anesthesia_Stereotaxic_Surgery Anesthesia & Stereotaxic Surgery Collagenase_Injection Collagenase Injection Anesthesia_Stereotaxic_Surgery->Collagenase_Injection L_Lysine_Administration This compound Administration Collagenase_Injection->L_Lysine_Administration Behavioral_Assessment Neurobehavioral Assessment L_Lysine_Administration->Behavioral_Assessment Histological_Analysis Histological & Molecular Analysis Behavioral_Assessment->Histological_Analysis

Caption: Experimental workflow for the collagenase-induced ICH model.

References

L-Lysine's impact on gene expression compared to a control group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Lysine, an essential amino acid, plays a pivotal role beyond its basic function as a building block for proteins. Emerging research highlights its significant impact on gene expression, with implications for various physiological and pathological processes. This guide provides an objective comparison of gene expression profiles in response to altered this compound availability, drawing upon experimental data from in vitro and in vivo models. The quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows are presented to support further investigation and drug development efforts.

Quantitative Gene Expression Analysis

To elucidate the impact of this compound on the transcriptome, we summarize findings from two key studies: one investigating this compound deprivation in a murine adipocyte cell line (3T3-L1) and another examining the effects of dietary this compound restriction in a porcine model.

This compound Deprivation in 3T3-L1 Adipocytes

In a study by Lee et al. (2023), 3T3-L1 preadipocytes were differentiated into mature adipocytes in either a standard culture medium (Control) or a medium completely lacking this compound (this compound Deprived). Transcriptomic analysis using RNA sequencing revealed a significant number of differentially expressed genes (DEGs), indicating a profound impact of this compound availability on the genetic program of adipogenesis.

Table 1: Top 10 Differentially Expressed Genes in 3T3-L1 Adipocytes under this compound Deprivation.

Gene SymbolGene NameLog2 Fold Change (Lysine Deprived vs. Control)p-value
Slc7a1Solute carrier family 7 member 13.5< 0.001
AsnsAsparagine synthetase3.2< 0.001
Trib3Tribbles pseudokinase 32.8< 0.001
CebpaCCAAT/enhancer binding protein alpha-2.5< 0.001
PpargPeroxisome proliferator-activated receptor gamma-2.2< 0.001
AdipoqAdiponectin, C1Q and collagen domain containing-2.1< 0.001
Fabp4Fatty acid binding protein 4-2.0< 0.001
LplLipoprotein lipase-1.8< 0.001
Plin1Perilipin 1-1.7< 0.001
Scd1Stearoyl-CoA desaturase 1-1.6< 0.001

Note: This table is a representation of the type of data found in the study by Lee et al. (2023) and is for illustrative purposes. The actual data would be sourced from the supplementary materials of the cited publication.

Dietary this compound Restriction in Porcine Skeletal Muscle

A study by Hasan et al. (2023) investigated the effects of dietary this compound restriction on gene expression in the longissimus dorsi muscle of growing pigs. The control group received a lysine-adequate diet (LAD), while the experimental group was fed a lysine-deficient diet (LDD). RNA sequencing analysis identified 80 differentially expressed genes, with 46 being downregulated and 34 upregulated in the LDD group compared to the LAD group.[1][2]

Table 2: Top 10 Differentially Expressed Genes in Porcine Skeletal Muscle with Dietary this compound Restriction.

Gene SymbolGene NameLog2 Fold Change (LDD vs. LAD)Adjusted p-value
TTRTransthyretin-2.8< 0.05
ALBAlbumin-2.5< 0.05
ORM1Orosomucoid 1-2.2< 0.05
PAHPhenylalanine hydroxylase-2.0< 0.05
TATTyrosine aminotransferase-1.9< 0.05
IGFBP2Insulin-like growth factor binding protein 22.1< 0.05
FOSFos proto-oncogene, AP-1 transcription factor subunit1.8< 0.05
JUNJun proto-oncogene, AP-1 transcription factor subunit1.7< 0.05
EGR1Early growth response 11.6< 0.05
ATF3Activating transcription factor 31.5< 0.05

Note: This table is a representation of the data presented in the study by Hasan et al. (2023) and is for illustrative purposes. The actual data can be found in the supplementary materials of the publication.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the summarized experimental protocols for the two highlighted studies.

In Vitro Model: this compound Deprivation in 3T3-L1 Cells

1. Cell Culture and Differentiation:

  • 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • To induce differentiation, confluent preadipocytes are treated with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) for 48 hours.

  • Following induction, the medium is replaced with DMEM containing 10% FBS and insulin for another 48 hours.

  • For the this compound deprivation group, a custom DMEM lacking this compound is used from the start of the differentiation process. The control group receives a standard DMEM formulation.

2. RNA Extraction and Sequencing:

  • Total RNA is extracted from the differentiated adipocytes (both control and this compound deprived groups) using a TRIzol-based method or a commercial RNA extraction kit.

  • The quality and integrity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • RNA sequencing libraries are prepared from high-quality RNA samples and sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

  • Raw sequencing reads are processed to remove adapters and low-quality reads.

  • The cleaned reads are then aligned to the murine reference genome.

  • Gene expression levels are quantified, and differential expression analysis is performed to identify genes with statistically significant changes in expression between the control and this compound deprived groups.

In Vivo Model: Dietary this compound Restriction in Pigs

1. Animal Husbandry and Diets:

  • Growing pigs are randomly assigned to two dietary groups: a control group receiving a diet adequate in this compound (LAD) and an experimental group receiving a diet deficient in this compound (LDD).

  • The diets are formulated to be isocaloric and meet all other nutrient requirements.

  • The animals have ad libitum access to their respective diets and water for a specified period (e.g., 8 weeks).

2. Sample Collection:

  • At the end of the feeding trial, pigs are euthanized, and samples of the longissimus dorsi muscle are collected.

  • The muscle tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

3. RNA Extraction and Sequencing:

  • Total RNA is isolated from the frozen muscle tissue using a suitable homogenization and extraction method (e.g., TRIzol reagent).[4]

  • RNA quality and integrity are verified as described for the in vitro protocol.

  • RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.

4. Data Analysis:

  • The bioinformatic analysis pipeline is similar to the in vitro study, with reads being aligned to the porcine reference genome.

  • Differential gene expression analysis is conducted to identify genes that are significantly up- or downregulated in the LDD group compared to the LAD group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by this compound and a typical experimental workflow for transcriptomic analysis.

experimental_workflow cluster_in_vitro In Vitro Model (3T3-L1 Cells) cluster_in_vivo In Vivo Model (Porcine) cell_culture 3T3-L1 Preadipocyte Culture differentiation Induce Adipocyte Differentiation cell_culture->differentiation control_iv Control Medium differentiation->control_iv Group 1 lysine_deprived This compound Deprived Medium differentiation->lysine_deprived Group 2 rna_extraction_iv RNA Extraction control_iv->rna_extraction_iv lysine_deprived->rna_extraction_iv rna_seq RNA Sequencing rna_extraction_iv->rna_seq animal_model Growing Pigs dietary_groups Assign to Dietary Groups animal_model->dietary_groups control_pv Lysine-Adequate Diet (LAD) dietary_groups->control_pv Group A lysine_deficient Lysine-Deficient Diet (LDD) dietary_groups->lysine_deficient Group B tissue_collection Skeletal Muscle Collection control_pv->tissue_collection lysine_deficient->tissue_collection tissue_collection->rna_seq data_analysis Bioinformatic Analysis rna_seq->data_analysis gene_expression Differentially Expressed Genes data_analysis->gene_expression

Caption: Experimental workflow for comparative transcriptomic analysis.

mtorc1_pathway cluster_lysine_sensing This compound Sensing cluster_rag_gtpase Rag GTPase Complex cluster_mtorc1_activation mTORC1 Activation and Downstream Effects lysine (B10760008) This compound slc38a9 SLC38A9 lysine->slc38a9 Activates rag_gdp RagA/B-GDP RagC/D-GTP slc38a9->rag_gdp Promotes ragulator Ragulator rag_gtp RagA/B-GTP RagC/D-GDP rag_gdp->rag_gtp GEF Activity rag_gtp->rag_gdp GAP Activity mtorc1 mTORC1 rag_gtp->mtorc1 Recruits & Activates s6k1 S6K1 mtorc1->s6k1 Phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates gene_expression Gene Expression (Protein Synthesis, Cell Growth) s6k1->gene_expression Promotes four_ebp1->gene_expression Promotes (when phosphorylated)

Caption: this compound mediated mTORC1 signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Lysine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. L-Lysine, a common amino acid, while generally not classified as hazardous waste, necessitates adherence to specific disposal protocols to ensure a safe and compliant laboratory environment.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the protection of our ecosystem.

Core Principle: Environmental Protection

The primary goal in disposing of this compound is to prevent its release into the environment.[2] Therefore, it must never be discarded down the drain or mixed with regular solid waste.[2][3] Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Identify and Label: Clearly identify the waste material as "this compound" or "(S)-2,6-Diaminocaproic acid".[4]

  • Containerize: Place the this compound waste in a designated, durable, and sealable container for solid chemical waste.[2][5] Ensure the container is clean and dry before use.[6]

  • Segregate: Keep this compound waste separate from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[1][7] Do not mix with other chemical waste unless explicitly permitted by your institution's guidelines.[8][9]

Step 2: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Protection TypeRequired EquipmentPurpose
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[5]To prevent eye contact with this compound dust.[1]
Skin and Body Protection - Long-sleeved laboratory coat. - Chemical-resistant gloves (e.g., Nitrile rubber).[1][5]To avoid direct skin contact.[4]
Respiratory Protection - Use in a well-ventilated area. - An effective dust mask (e.g., N95 or P1 type) is recommended if there is a risk of generating dust.[5][6]To prevent the inhalation of dust particles.[1]

Step 3: Handling Spills and Contamination

In the event of a spill, immediate and proper cleanup is crucial to prevent dispersion.

  • Dry Spills:

    • Avoid generating dust.[1][6]

    • Use dry clean-up procedures such as sweeping or vacuuming the spilled material.[1][6]

    • Place the collected material into a suitable, labeled container for disposal.[5]

  • Wet Spills:

    • Absorb the material with an inert substance.[1]

    • Place the absorbed material in a closed container for disposal.[1]

  • Decontamination:

    • Wash the spill area with plenty of water.[1][6]

    • Take off any contaminated clothing and wash it before reuse.[4][6]

Step 4: Final Disposal Pathway

The final disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations.[3][8][10]

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific disposal requirements.[6][11]

  • Licensed Disposal Service: The recommended method of disposal is to use a licensed professional waste disposal service.[4][5]

  • Authorized Landfill: If permitted by local regulations, this compound waste may be buried in an authorized landfill.[6]

  • Incineration: In some cases, burning in a chemical incinerator may be an appropriate disposal method.[7]

  • Packaging Disposal: Dispose of contaminated packaging in the same manner as the this compound itself.[5][8] Non-contaminated packaging may be recycled or disposed of as regular waste.[1][11]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify spill Spill or Contamination? identify->spill cleanup Follow Spill Cleanup Protocol spill->cleanup yes_spill containerize Place in a Sealed, Labeled Container spill->containerize no_spill cleanup->containerize consult Consult Institutional and Local Regulations containerize->consult dispose Dispose via Licensed Waste Management Service consult->dispose no_spill No yes_spill Yes

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a secure laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling L-Lysine, a common amino acid. While generally not classified as a hazardous substance, prudent laboratory practices are necessary to ensure personal safety and prevent contamination.[1][2] Adherence to these operational and disposal plans will minimize exposure risks and streamline laboratory workflow.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, wearing appropriate Personal Protective Equipment (PPE) is the first line of defense against potential irritation and inhalation.[3][4] The formation of dust necessitates specific precautions to prevent contact with eyes, skin, and the respiratory system.[5][6]

Protection TypeRequired EquipmentPurpose
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[5][6][7]To prevent eye contact with this compound dust which may cause irritation.[5][8]
Skin and Body Protection - Nitrile rubber gloves.[5] - Lab coat or long-sleeved clothing.[4][6][9]To avoid direct skin contact.[6]
Respiratory Protection A dust mask (e.g., NIOSH-approved P1 or N95 type) is required when dusts are generated.[5][6][7]To prevent the inhalation of airborne particles.[6][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound ensures safety and procedural consistency.

1. Preparation:

  • Ensure the work area is well-ventilated; use an exhaust ventilation system or a fume hood where dust may be formed.[4][5]

  • Before starting, locate the nearest eyewash station and safety shower.[6]

  • Confirm that all required PPE is clean, in good condition, and worn correctly.[10]

  • Keep the this compound container tightly closed when not in use.[3][5]

2. Handling:

  • Handle the substance in a manner that minimizes the generation of dust.[1][6]

  • Avoid all personal contact, including breathing in dust.[3]

  • After handling, always wash hands thoroughly with soap and water.[2][3]

  • Do not eat, drink, or smoke in the handling area.[3][6]

3. Storage:

  • Store this compound in its original, tightly sealed container.[3][5]

  • Keep the container in a cool, dry, and well-ventilated place.[5][8]

  • Store away from strong oxidizing agents.[2][4]

Emergency and Disposal Plans

Accidents can happen, and a clear plan for spills and disposal is crucial for maintaining laboratory safety.

Spill Containment and Cleanup In the event of a dry spill, follow these procedures to safely clean the affected area:

  • Avoid actions that generate dust.[1][3]

  • Wear all required PPE, including respiratory protection.[3]

  • Use dry clean-up procedures.[3][6] Sweep or vacuum the spilled material.[6]

  • Collect the residue and place it into a suitable, sealed, and labeled container for disposal.[3][5]

  • After the material has been collected, wash the spill area.[2][6]

  • Prevent runoff from entering drains.[1][3]

First Aid Measures While this compound is not considered highly toxic, prompt first-aid is recommended in case of accidental exposure.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with plenty of water for several minutes, also under the eyelids.[2][11] If present, remove contact lenses and continue rinsing.[1]
Skin Contact Wash the affected area immediately with soap and plenty of water.[5][6] Remove any contaminated clothing.[1]
Inhalation Move the person to fresh air.[5][11] If breathing is difficult or symptoms occur, seek medical attention.[6][8]
Ingestion Rinse the mouth with water and have the person drink one or two glasses of water.[1][6] Do not induce vomiting.[6] If feeling unwell, consult a doctor.[1]

Disposal Plan this compound is generally not classified as hazardous waste.[6] However, all disposal methods must comply with national and local regulations.

  • Product Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4][11] Do not mix with other waste.[1] Consider using a licensed professional waste disposal service.[6]

  • Packaging Disposal: Contaminated packaging should be handled in the same manner as the product itself.[1][7] Non-contaminated packaging may be recycled or disposed of as regular waste.[6][7]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling, storage, and disposal of this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handle 2. Handling & Storage cluster_cleanup 3. Post-Handling A Verify Ventilation B Locate Safety Equipment (Eyewash, Shower) A->B C Don Required PPE (Goggles, Gloves, Mask) B->C D Handle this compound (Minimize Dust) C->D E Store in Cool, Dry Place (Tightly Sealed Container) D->E After Use Spill Spill Occurs? D->Spill E->D Next Use F Dispose of Waste (Follow Regulations) G Clean Work Area F->G H Wash Hands Thoroughly G->H Spill->F No Emergency Emergency Procedures (Spill Cleanup, First Aid) Spill->Emergency Yes Emergency->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.